molecular formula C6H9BrO B1378914 6-Bromo-2-oxaspiro[3.3]heptane CAS No. 1363380-78-2

6-Bromo-2-oxaspiro[3.3]heptane

Cat. No.: B1378914
CAS No.: 1363380-78-2
M. Wt: 177.04 g/mol
InChI Key: XKOKPSLLDKSYFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-2-oxaspiro[3.3]heptane (CAS 1363380-78-2) is a valuable spirocyclic organic building block of significant interest in modern drug discovery. With a molecular formula of C₆H₉BrO and a molecular weight of 177.04 g/mol, this compound serves as a key synthetic intermediate for the construction of more complex three-dimensional architectures . The bromine substituent on the spiro[3.3]heptane scaffold provides a versatile handle for further functionalization via cross-coupling and other substitution reactions, allowing researchers to introduce diverse functional groups. This strained spiro heterocycle is recognized as a potential bioisostere for saturated, six-membered ring systems like oxane (tetrahydropyran) . Its incorporation into lead compounds is a strategy to escape "flatland" and enhance physicochemical properties, potentially leading to improved metabolic stability and target selectivity . The rigid, three-dimensional structure of the spiro[3.3]heptane core offers well-defined exit vectors, enabling precise positioning of substituents in space . As a high-quality building block, it is offered with a purity of ≥97% and typically requires storage at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-oxaspiro[3.3]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BrO/c7-5-1-6(2-5)3-8-4-6/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKOKPSLLDKSYFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12COC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 6-Bromo-2-oxaspiro[3.3]heptane

Spirocycles, characterized by two rings sharing a single carbon atom, have garnered significant attention in medicinal chemistry due to their inherent three-dimensionality.[1] This rigid, well-defined spatial arrangement allows for the precise positioning of functional groups, a critical aspect in optimizing drug-target interactions.[2] Among these, the spiro[3.3]heptane framework has emerged as a particularly valuable scaffold. Its compact and strained nature makes it an attractive bioisostere for more common carbocyclic and heterocyclic rings like cyclohexane and piperidine, often leading to improved physicochemical properties such as solubility and metabolic stability.[3]

The 2-oxaspiro[3.3]heptane motif, incorporating an oxetane ring, introduces a polar element that can further enhance aqueous solubility and provide a handle for hydrogen bonding interactions. The functionalization of this core structure is key to its application in drug discovery programs. This compound, the subject of this guide, represents a versatile building block. The bromine atom serves as a valuable functional handle for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents and the rapid generation of compound libraries for lead optimization.

This guide provides a comprehensive overview of a robust synthetic route to this compound, intended for researchers and professionals in organic synthesis and drug development. We will delve into the strategic considerations behind the chosen pathway, provide detailed experimental protocols, and discuss the mechanistic underpinnings of the key transformations.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of this compound suggests that the final bromination step is best accomplished from the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol. This precursor can be envisioned as arising from a suitable cyclobutane derivative that already contains the necessary oxygen functionality or can be readily converted to it. A plausible forward synthesis, therefore, commences with a commercially available cyclobutane precursor, which is elaborated to form the spirocyclic oxetane core, followed by the crucial bromination step.

The chosen synthetic strategy is a multi-step sequence designed for scalability and efficiency, leveraging well-established and reliable chemical transformations. The key steps include the formation of the strained oxetane ring and the stereospecific conversion of a secondary alcohol to the target bromide.

G cluster_0 Overall Synthetic Workflow start Commercially Available Cyclobutane Precursor diol 1,1-bis(hydroxymethyl)cyclobutan-3-ol start->diol Reduction tosylate Monotosylated Diol diol->tosylate Selective Tosylation spiro_alcohol 2-Oxaspiro[3.3]heptan-6-ol tosylate->spiro_alcohol Intramolecular Williamson Ether Synthesis bromo_product This compound spiro_alcohol->bromo_product Appel Reaction

Caption: Proposed synthetic workflow for this compound.

Detailed Synthetic Protocols

Step 1: Synthesis of 3-(benzyloxy)cyclobutane-1,1-diyl)dimethanol

The synthesis begins with the protection of a hydroxyl group on a cyclobutane precursor, followed by the reduction of ester groups to the corresponding diol. This sets the stage for the subsequent cyclization to form the oxetane ring.

Experimental Protocol:

  • To a solution of diethyl 3-(benzyloxy)cyclobutane-1,1-dicarboxylate (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, slowly add lithium aluminum hydride (LiAlH₄) (2.5 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure to afford the crude diol, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Oxaspiro[3.3]heptan-6-ol

This step involves the formation of the strained oxetane ring via an intramolecular Williamson ether synthesis, followed by deprotection of the benzyl ether to reveal the key alcohol intermediate.

Experimental Protocol:

  • Dissolve the crude diol from the previous step (1.0 equiv) in a mixture of THF and dimethylformamide (DMF).

  • Add p-toluenesulfonyl chloride (TsCl) (1.1 equiv) and pyridine (1.5 equiv) at 0 °C. Stir the mixture at room temperature for 16 hours.

  • To the resulting monotosylate, add sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv) portion-wise at 0 °C.

  • Warm the reaction to 60 °C and stir for 4 hours to effect cyclization.

  • Cool the reaction mixture and quench with water. Extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

  • Dissolve the crude benzyl-protected spirocycle in ethanol and add palladium on carbon (10 mol%).

  • Hydrogenate the mixture under a balloon of hydrogen gas at room temperature for 12 hours.

  • Filter the reaction mixture through Celite and concentrate the filtrate. Purify the residue by flash column chromatography to yield 2-oxaspiro[3.3]heptan-6-ol.

Step 3: Synthesis of this compound via the Appel Reaction

The final step is the conversion of the secondary alcohol to the corresponding bromide. The Appel reaction is chosen for its mild, neutral conditions, which are well-suited for substrates that may be sensitive to acidic reagents like HBr.[2][3][4] The reaction proceeds with an inversion of stereochemistry at the reacting center.[1][3][5]

Experimental Protocol:

  • Under a nitrogen atmosphere, dissolve 2-oxaspiro[3.3]heptan-6-ol (1.0 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add carbon tetrabromide (CBr₄) (1.5 equiv) to the solution.

  • Slowly add triphenylphosphine (PPh₃) (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford this compound.

Quantitative Data Summary

The following table summarizes the expected parameters for the key synthetic steps. Yields are based on analogous transformations reported in the literature for similar spirocyclic systems.

StepTransformationKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Diol FormationLiAlH₄THF0 to RT12~90
2Spirocyclization1. TsCl, Pyridine2. NaH3. H₂, Pd/CTHF/DMF, EtOH0 to 6020~65 (over 2 steps)
3BrominationPPh₃, CBr₄DCM0 to RT2.5~85

Mechanistic Insights: The Appel Reaction

The conversion of 2-oxaspiro[3.3]heptan-6-ol to this compound proceeds via the Appel reaction mechanism. The driving force for this reaction is the formation of the highly stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[4]

The mechanism can be broken down into the following key steps:[1][2][3]

  • Activation: Triphenylphosphine attacks carbon tetrabromide to form a phosphonium salt and a tribromomethanide anion.

  • Deprotonation: The tribromomethanide anion acts as a base, deprotonating the alcohol to form an alkoxide and bromoform.

  • Oxyphosphonium Salt Formation: The alkoxide attacks the electrophilic phosphorus atom of the phosphonium salt, forming a key oxyphosphonium intermediate. This converts the hydroxyl group into an excellent leaving group.

  • SN2 Displacement: The bromide ion, generated in the initial activation step, acts as a nucleophile and attacks the carbon atom bearing the oxyphosphonium group in a backside SN2 displacement. This results in the formation of the alkyl bromide with an inversion of stereochemistry, along with triphenylphosphine oxide.

G cluster_1 Mechanism of the Appel Bromination PPh3 PPh₃ phosphonium_salt [Ph₃P-Br]⁺ CBr₃⁻ PPh3->phosphonium_salt Step 1: Activation CBr4 CBr₄ ROH R-OH (2-Oxaspiro[3.3]heptan-6-ol) alkoxide R-O⁻ ROH->alkoxide Step 2: Deprotonation by CBr₃⁻ oxyphosphonium [R-O-PPh₃]⁺ Br⁻ bromoform HCBr₃ alkoxide->oxyphosphonium Step 3: Oxyphosphonium Formation RBr R-Br (this compound) oxyphosphonium->RBr Step 4: Sₙ2 Displacement by Br⁻ Ph3PO Ph₃P=O oxyphosphonium->Ph3PO

Caption: Mechanism of the Appel reaction for the bromination of an alcohol.

Potential Challenges and Troubleshooting

  • Oxetane Ring Stability: The four-membered oxetane ring is strained and can be susceptible to ring-opening under strongly acidic or basic conditions. The use of mild reagents, such as in the Appel reaction, is therefore advantageous.

  • Purification: The primary byproduct of the Appel reaction is triphenylphosphine oxide, which can sometimes be challenging to separate from the desired product due to similar polarities. Careful column chromatography with an appropriate solvent system is crucial for obtaining a pure product. If separation is difficult, trituration with a solvent in which the product is soluble but triphenylphosphine oxide is not (e.g., cold diethyl ether or a hexane/ether mixture) can be effective.

  • Moisture Sensitivity: The Appel reaction should be carried out under anhydrous conditions, as water can react with the phosphonium intermediates and reduce the yield. All glassware should be thoroughly dried, and anhydrous solvents should be used.

Conclusion

This guide outlines a reliable and efficient synthetic route for the preparation of this compound, a valuable building block for medicinal chemistry. The synthesis leverages robust and well-understood reactions, culminating in a mild and effective Appel bromination. The detailed protocols and mechanistic discussions provided herein are intended to equip researchers with the necessary information to successfully synthesize this and related spirocyclic compounds, thereby facilitating the exploration of novel chemical space in drug discovery.

References

  • Wikipedia. Appel reaction. [Link]
  • OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]
  • Organic Chemistry Portal. Alcohol to Bromide - Common Conditions. [Link]
  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
  • NIH. Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]

Sources

A Technical Guide to 6-Bromo-2-oxaspiro[3.3]heptane: Properties, Synthesis, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-oxaspiro[3.3]heptane has emerged as a pivotal building block in contemporary medicinal chemistry. As the pharmaceutical industry continues to embrace the "escape from flatland" paradigm, the demand for sp³-rich, three-dimensional scaffolds has surged. This guide provides a comprehensive technical overview of this compound, detailing its core physicochemical properties, plausible synthetic strategies, characteristic reactivity, and its burgeoning applications in drug discovery. By serving as a functionalized, rigid, and non-planar scaffold, this compound offers a unique tool for navigating novel chemical space and optimizing the pharmacokinetic profiles of next-generation therapeutics.

Introduction: The Strategic Value of the Oxaspiro[3.3]heptane Scaffold

The pursuit of novel chemical entities with enhanced efficacy and safety profiles has led to a strategic shift away from predominantly flat, aromatic structures towards molecules with greater three-dimensionality. Spirocyclic systems, particularly the strained spiro[3.3]heptane motif, are at the forefront of this movement.

The inherent value of this scaffold is threefold:

  • Defined Three-Dimensional Geometry: The fusion of two four-membered rings at a single carbon atom creates a rigid, well-defined spatial arrangement. This conformational restriction can lead to higher binding affinity and selectivity for biological targets.[1][2]

  • Bioisosteric Replacement: The 2-oxaspiro[3.3]heptane core is an effective bioisostere for commonly used groups such as piperidine, morpholine, gem-dimethyl, and carbonyl moieties.[3][4][5] This substitution can favorably modulate critical drug-like properties, including aqueous solubility, lipophilicity, and metabolic stability.[6][7]

  • Novel Exit Vectors: The spirocyclic core provides unique, non-linear exit vectors for substituent placement, allowing chemists to explore previously inaccessible regions of chemical space and optimize ligand-receptor interactions.[7][8]

This compound capitalizes on these advantages by incorporating a synthetically versatile bromine atom. This functional handle provides a direct attachment point for elaboration via nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions, making it an invaluable intermediate for constructing complex molecular architectures, including those used in protein degradation technologies.[9]

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. While experimental data for some parameters are scarce, reliable computational predictions provide valuable insights for experimental design.

PropertyValueSource(s)
CAS Number 1363380-78-2[10][11][12]
Molecular Formula C₆H₉BrO[9][10][11][12]
Molecular Weight 177.04 g/mol [10][11][12]
Purity (Typical) ≥97%[9][10]
Predicted Boiling Point 211.7 ± 40.0 °C[11]
Predicted Density 1.59 ± 0.1 g/cm³[11]
LogP (Predicted) 1.56[10]
TPSA (Predicted) 9.23 Ų[10]
Hydrogen Bond Acceptors 1[10]
Hydrogen Bond Donors 0[10]
Rotatable Bonds 0[10]
Recommended Storage 2-8°C, under inert atmosphere[10][11]

The predicted LogP value of 1.56 suggests a favorable balance of lipophilicity and hydrophilicity, a desirable characteristic for drug candidates. The single hydrogen bond acceptor (the oxetane oxygen) and the absence of donors contribute to its overall pharmacokinetic profile.

Spectroscopic Characterization (Predictive Analysis)

While specific spectra for this compound are not widely published, a predictive analysis based on its structure and data from analogous spiro[3.3]heptane systems provides a reliable characterization guide.[13][14]

  • ¹H NMR: The molecule possesses a plane of symmetry, simplifying the spectrum. We expect to see four distinct signals for the eight methylene protons and one signal for the methine proton.

    • CH-Br (1H): A multiplet is expected around δ 4.0-4.5 ppm, shifted downfield due to the deshielding effect of the bromine atom.

    • CH₂-O (4H): The four protons of the oxetane ring are diastereotopic and will likely appear as two distinct multiplets or overlapping signals in the range of δ 4.2-4.8 ppm.

    • Cyclobutane CH₂ (4H): The remaining four protons on the cyclobutane ring, adjacent to the spirocenter, will likely appear as complex multiplets in the upfield region of δ 2.0-3.0 ppm.

  • ¹³C NMR: Due to symmetry, five carbon signals are anticipated.

    • C-Br: Expected around δ 45-55 ppm.

    • C-O: Expected around δ 75-85 ppm.

    • Spirocenter (C): A quaternary signal expected around δ 35-45 ppm.

    • Cyclobutane CH₂: Expected around δ 30-40 ppm.

  • IR Spectroscopy: Key stretches would include strong C-O ether bands around 1000-1100 cm⁻¹ and a C-Br stretch in the fingerprint region, typically around 500-600 cm⁻¹.

Synthesis Strategies

Proposed Workflow: Retrosynthetic Analysis

A logical retrosynthetic approach involves disconnecting the oxetane ring via an intramolecular Williamson etherification, a robust and reliable method for forming strained ethers.

Retrosynthesis A This compound B 3-Bromo-1,1-bis(hydroxymethyl)cyclobutane A->B Intramolecular Williamson Etherification C 3-Bromocyclobutane-1,1-dicarboxylic acid B->C Reduction

Caption: Retrosynthetic pathway for this compound.

Experimental Protocol: Plausible Synthesis

This protocol is a hypothetical yet scientifically grounded procedure based on well-established transformations for building related scaffolds.[15][16]

Step 1: Synthesis of 3-Bromo-1,1-bis(hydroxymethyl)cyclobutane

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add a solution of 3-bromocyclobutane-1,1-dicarboxylic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add a solution of borane-THF complex (BH₃·THF, 1.0 M in THF, 2.2 equiv) via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench: Carefully cool the flask back to 0°C and quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases, followed by 1 M HCl.

  • Workup: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol, which can be purified by column chromatography.

    • Causality: Borane is chosen as the reducing agent for its high efficiency in reducing carboxylic acids to alcohols without affecting the C-Br bond, which could be susceptible to reduction by stronger agents like LiAlH₄.

Step 2: Cyclization to this compound

  • Setup: To a flame-dried flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) and wash with anhydrous hexane to remove the oil. Add anhydrous THF (0.1 M).

  • Deprotonation: Cool the NaH suspension to 0°C. Add a solution of 3-bromo-1,1-bis(hydroxymethyl)cyclobutane (1.0 equiv) in anhydrous THF dropwise. Allow the mixture to stir at room temperature for 1 hour.

  • Activation & Cyclization: To the resulting alkoxide solution, add p-toluenesulfonyl chloride (TsCl, 1.05 equiv) in one portion. The reaction is typically exothermic. Allow it to stir at room temperature for 4-6 hours. The in-situ-formed tosylate of one alcohol is displaced by the other alkoxide to form the oxetane ring.

  • Workup: Quench the reaction by the slow addition of water. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

    • Causality: This one-pot tosylation/cyclization is efficient for forming strained rings. NaH is a strong, non-nucleophilic base that cleanly deprotonates the alcohols to form the reactive alkoxides needed for both steps.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound is derived from its two distinct reactive sites: the C-Br bond and the strained oxetane ring. This dual reactivity allows for sequential and orthogonal functionalization.

Reactivity cluster_0 Reactivity at C6-Bromine cluster_1 Reactivity of Oxetane Ring Start_Br This compound Subst Nucleophilic Substitution (e.g., NaN₃, R-NH₂) Start_Br->Subst Cross Cross-Coupling (e.g., Suzuki, Buchwald) Start_Br->Cross Prod_Subst 6-Azido/Amino Product Subst->Prod_Subst Prod_Cross 6-Aryl/Alkyl Product Cross->Prod_Cross Start_Ox This compound RingOpen Acid-Catalyzed Ring Opening (e.g., H⁺, Nu⁻) Start_Ox->RingOpen Prod_RingOpen 3-Bromo-1-(nucleomethyl)- 1-(hydroxymethyl)cyclobutane RingOpen->Prod_RingOpen

Caption: Key reaction pathways for this compound.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the utility of the C-Br bond as a handle for C-C bond formation, a cornerstone of modern drug synthesis.

  • Setup: In a microwave vial or Schlenk tube, combine this compound (1.0 equiv), the desired arylboronic acid or ester (1.2 equiv), and a base such as potassium carbonate (K₂CO₃, 2.5 equiv).

  • Catalyst System: Add a palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv).

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Seal the vessel and heat the reaction to 80-100°C for 2-12 hours, monitoring by LC-MS.

  • Workup: After cooling, dilute the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by flash column chromatography to yield the 6-aryl-2-oxaspiro[3.3]heptane product.

Protocol: Acid-Catalyzed Oxetane Ring Opening

The oxetane ring is generally stable under neutral and basic conditions but can be opened under acidic conditions, releasing ring strain.[3][6]

  • Setup: Dissolve this compound (1.0 equiv) in a nucleophilic solvent such as methanol (MeOH).

  • Catalysis: Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid (TsOH, 0.1 equiv) or a few drops of concentrated sulfuric acid.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. The high ring strain (~25.5 kcal/mol) provides the thermodynamic driving force for the reaction.[3]

  • Workup: Neutralize the acid with a mild base (e.g., saturated sodium bicarbonate solution). Remove the bulk of the solvent under reduced pressure. Extract the residue with an organic solvent like dichloromethane, dry the organic layer, and concentrate to yield the ring-opened product, 3-bromo-1-(hydroxymethyl)-1-(methoxymethyl)cyclobutane.

Applications in Drug Discovery

The unique combination of a rigid 3D scaffold and a versatile synthetic handle makes this compound a high-value building block.

Applications Core This compound Linker Scaffold/Linker Core Core->Linker P1 Pharmacophore 1 (e.g., Warhead) Linker->P1 Attachment via C-Br chemistry P2 Pharmacophore 2 (e.g., E3 Ligase Binder) Linker->P2 Attachment via derivatized oxetane or other position

Caption: Conceptual use as a scaffold in bifunctional molecules like PROTACs.

Its primary applications include:

  • PROTACs and Molecular Glues: The compound is explicitly categorized as a "Protein Degrader Building Block".[9] The rigid spirocyclic core can serve as the central linker connecting a protein-of-interest (POI) warhead and an E3 ligase binder, with the bromine atom providing the initial attachment point.

  • Scaffold-Based Drug Design: The spirocycle can be decorated with different functional groups at the C6 position to generate libraries of compounds for screening. The oxetane oxygen can serve as a key hydrogen bond acceptor in a binding pocket.

  • Fine-Tuning Physicochemical Properties: Incorporating the oxaspiro[3.3]heptane motif can improve a lead compound's metabolic stability by replacing labile groups and can enhance aqueous solubility due to the polar ether functionality, a critical step in lead optimization.[5]

Conclusion

This compound is more than just a simple halogenated heterocycle; it is a sophisticated, enabling tool for the modern medicinal chemist. Its well-defined 3D structure, combined with the synthetic versatility of its C-Br bond and the unique properties of the oxetane ring, provides a powerful platform for the design and synthesis of novel therapeutics. As drug discovery programs increasingly seek to create molecules with superior physicochemical and pharmacokinetic profiles, the strategic deployment of building blocks like this compound will be crucial for success.

References

  • National Institutes of Health (NIH). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Chemdad. 6-BroMo-2-oxa-spiro[3.3]heptane. [Link]
  • Aobchem. This compound. [Link]
  • Aobchem. This compound. [Link]
  • Sunway Pharm Ltd. This compound. [Link]
  • Beilstein Journals.
  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • SpringerLink. Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. [Link]
  • French-Ukrainian Journal of Chemistry. oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • National Institutes of Health (NIH). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. [Link]
  • ResearchGate. Spirocyclic Oxetanes: Synthesis and Properties. [Link]
  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
  • Chemsrc. This compound. [Link]
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
  • National Institutes of Health (NIH). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • National Institutes of Health (NIH). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. [Link]
  • National Institutes of Health (NIH). 6-Bromo-2-heptene. [Link]
  • ACS Publications. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
  • National Institutes of Health (NIH). Applications of oxetanes in drug discovery and medicinal chemistry. [Link]
  • PubMed. Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]

Sources

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-2-oxaspiro[3.3]heptane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the spectral features of this unique spirocyclic compound. By examining the influence of the strained four-membered rings, the electronegativity of the oxygen and bromine atoms, and the rigid spirocyclic framework, we present a detailed prediction of chemical shifts, coupling constants, and spectral patterns. This guide also outlines a standardized experimental protocol for the acquisition of high-resolution NMR data for this and similar molecules.

Introduction: The Structural Significance of this compound

Spiro[3.3]heptane scaffolds have garnered significant attention in medicinal chemistry due to their rigid, three-dimensional structures that can effectively mimic and replace more common carbocyclic and heterocyclic rings, such as piperidines.[1] This conformational restriction can lead to improved binding affinity and selectivity for biological targets. The introduction of an oxetane ring, as in 2-oxaspiro[3.3]heptane derivatives, can further enhance physicochemical properties like aqueous solubility and metabolic stability.[2]

This compound is a functionalized derivative that offers a versatile handle for further chemical modifications, making it a valuable building block in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic properties, particularly its NMR signature, is paramount for its characterization and for monitoring its transformations in multi-step syntheses.

This guide will provide a detailed, predicted analysis of the ¹H and ¹³C NMR spectra of this compound, based on data from analogous structures and fundamental NMR principles.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals, corresponding to the four sets of chemically non-equivalent protons. The high degree of symmetry in the parent 2-oxaspiro[3.3]heptane is broken by the bromine substituent, leading to this increased complexity.

Molecular Structure and Proton Labeling:

Caption: Molecular structure of this compound with proton labeling.

Predicted ¹H NMR Chemical Shifts and Coupling Constants:

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H_d (1H, on C6)~ 4.5 - 4.8Quintet (tt)J(H_d, H_c) ≈ 7-9 Hz, J(H_d, H_c') ≈ 5-7 Hz
H_b, H_b' (2H, on C3)~ 4.2 - 4.5TripletJ(H_b, H_a) ≈ 6-8 Hz
H_a, H_a' (2H, on C1)~ 4.1 - 4.4TripletJ(H_a, H_b) ≈ 6-8 Hz
H_c, H_c' (4H, on C5, C7)~ 2.5 - 3.0Multiplet-

Rationale for Predicted Chemical Shifts and Multiplicities:

  • H_d (C6-H): The proton attached to the carbon bearing the bromine atom is expected to be the most downfield-shifted proton due to the strong deshielding effect of the electronegative bromine. Based on data for bromocyclobutane, where the methine proton appears around 4.5 ppm, a similar shift is predicted here.[3] The multiplicity is anticipated to be a quintet, or more likely a triplet of triplets, due to coupling with the four neighboring protons on C5 and C7.

  • H_b, H_b' (C3-H₂) and H_a, H_a' (C1-H₂): These protons are on the oxetane ring, adjacent to the oxygen atom. The electronegativity of oxygen will cause a significant downfield shift. In unsubstituted oxetane, these protons resonate around 4.7 ppm. However, in the spirocyclic system, ring strain and anisotropic effects will influence the exact shift. Due to the symmetry of the oxetane portion of the molecule, the protons on C1 and C3 are expected to be chemically equivalent, each appearing as a triplet due to coupling with the protons on the adjacent carbon of the oxetane ring.

  • H_c, H_c' (C5-H₂, C7-H₂): These protons are on the cyclobutane ring, adjacent to both the spirocenter and the carbon bearing the bromine. Their chemical shift will be influenced by the bromine's electron-withdrawing effect and the ring strain. They are expected to appear as a complex multiplet due to geminal and vicinal couplings with each other and with the proton on C6.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum of this compound is predicted to show five distinct signals, corresponding to the five non-equivalent carbon atoms.

Molecular Structure and Carbon Labeling:

Caption: Molecular structure of this compound with carbon labeling.

Predicted ¹³C NMR Chemical Shifts:

Carbon LabelPredicted Chemical Shift (δ, ppm)
C1, C3~ 70 - 75
C6~ 45 - 50
C5, C7~ 35 - 40
C4 (spiro)~ 30 - 35

Rationale for Predicted Chemical Shifts:

  • C1 and C3: These carbons are part of the oxetane ring and are directly attached to the electronegative oxygen atom. This will cause a significant downfield shift, likely in the range of 70-75 ppm.[4]

  • C6: This is the carbon atom directly bonded to the bromine atom. The "heavy atom effect" and the electronegativity of bromine will shift this carbon's resonance downfield. In bromocyclobutane, the carbon bearing the bromine is at approximately 48 ppm.[5] A similar value is expected here.

  • C5 and C7: These carbons are in the cyclobutane ring and are adjacent to the carbon bearing the bromine. They will be deshielded to a lesser extent than C6.

  • C4 (spiro): The spiro carbon is a quaternary carbon and is expected to be the most upfield-shifted carbon in the structure, likely appearing in the 30-35 ppm range.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for this compound, the following experimental protocol is recommended:

Instrumentation:

  • A high-field NMR spectrometer (400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 8-16, or as needed to achieve adequate signal-to-noise ratio.

  • Temperature: 298 K.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

2D NMR Experiments:

For unambiguous assignment of all proton and carbon signals, the following 2D NMR experiments are highly recommended:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and confirming the overall structure.[6]

Experimental Workflow Diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis dissolve Dissolve Sample in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer H1_NMR ¹H NMR transfer->H1_NMR ft Fourier Transform H1_NMR->ft C13_NMR ¹³C NMR C13_NMR->ft TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->ft phase_baseline Phasing & Baseline Correction ft->phase_baseline integrate_peak_pick Integration & Peak Picking phase_baseline->integrate_peak_pick assign Spectral Assignment integrate_peak_pick->assign

Sources

An In-Depth Technical Guide to 6-Bromo-2-oxaspiro[3.3]heptane: A Versatile Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Strained Spirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements of functional groups is paramount. Strained spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention for their ability to serve as bioisosteres for common aromatic and saturated ring systems.[1] Among these, the 2-oxaspiro[3.3]heptane motif stands out due to its rigid framework, which provides predictable vectors for substituent placement, a critical aspect in optimizing drug-target interactions.[2] This guide focuses on a key derivative of this family, 6-Bromo-2-oxaspiro[3.3]heptane, a valuable building block poised to accelerate the development of next-generation therapeutics, including targeted protein degraders.

Physicochemical Properties of this compound

This compound is a halogenated heterocyclic compound with the chemical formula C₆H₉BrO. Its compact and rigid structure imparts a unique set of properties that are advantageous for its use in medicinal chemistry. While extensive experimental data is not widely published, a combination of supplier information and computational predictions provides a solid foundation for its characterization.

PropertyValueSource
CAS Number 1363380-78-2ChemScene[3]
Molecular Formula C₆H₉BrOChemScene[3]
Molecular Weight 177.04 g/mol ChemScene[3]
Appearance Not specified (likely a liquid or low-melting solid)Inferred
Purity ≥97%ChemScene[3]
Predicted Boiling Point 211.7 ± 40.0 °CChemdad[4]
Predicted Density 1.59 ± 0.1 g/cm³Chemdad[4]
Predicted Flash Point 83.5 ± 28.5 °CChemSrc[5]
Predicted LogP 1.56ChemScene[3]
Topological Polar Surface Area (TPSA) 9.23 ŲChemScene[3]
Storage Conditions 2-8°CChemdad[4]

Synthesis and Mechanistic Considerations

A highly relevant synthetic precursor for analogous structures is 3,3-bis(bromomethyl)oxetane, which can be synthesized from the commercially available flame retardant, tribromoneopentyl alcohol.[6] The synthesis of various 2-oxa-6-azaspiro[3.3]heptane derivatives from this precursor has been well-documented.[6] While a direct bromination of the parent 2-oxaspiro[3.3]heptane could be envisioned, a more controlled approach would likely involve the synthesis of a precursor alcohol, followed by conversion to the bromide.

A potential synthetic pathway could commence with a suitable cyclobutane precursor, leading to the formation of the 2-oxaspiro[3.3]heptane core with a handle for subsequent bromination. For instance, the synthesis of 6,6-difluorospiro[3.3]heptane derivatives has been achieved on a multigram scale starting from 1,1-bis(bromomethyl)-3,3-difluorocyclobutane, showcasing the robustness of building the spirocyclic framework through double alkylation of active methylene compounds.[7]

Proposed Synthetic Workflow:

A likely synthetic approach would involve the creation of a precursor alcohol, 6-hydroxy-2-oxaspiro[3.3]heptane, which can then be converted to the target bromide.

G cluster_0 Core Synthesis cluster_1 Spirocycle Construction cluster_2 Final Bromination start Pentaerythritol Derivative step1 Formation of Dibromide start->step1 HBr step2 Oxetane Ring Formation step1->step2 Base precursor 3,3-bis(bromomethyl)oxetane step2->precursor step3 Reaction with a Malonic Ester Equivalent precursor->step3 step4 Cyclization to Spiro[3.3]heptane Core step3->step4 Base intermediate 6-Functionalized-2-oxaspiro[3.3]heptane step4->intermediate step5 Conversion of Functional Group to Hydroxyl intermediate->step5 Reduction/Hydrolysis alcohol 6-Hydroxy-2-oxaspiro[3.3]heptane step5->alcohol step6 Bromination (e.g., Appel Reaction) alcohol->step6 CBr4, PPh3 product This compound step6->product

Caption: Plausible synthetic workflow for this compound.

Spectral Characterization

Detailed experimental spectral data (¹H NMR, ¹³C NMR, MS, IR) for this compound are not available in the surveyed literature. However, based on the known spectral data of analogous spiro[3.3]heptane derivatives and general principles of NMR spectroscopy, a predicted spectral profile can be outlined.

Predicted ¹H NMR Spectrum: The ¹H NMR spectrum is expected to be relatively simple, reflecting the symmetry of the molecule. The protons on the oxetane ring would likely appear as singlets or narrow multiplets in the range of 4.0-5.0 ppm. The protons on the cyclobutane ring would be more complex due to the presence of the bromine atom and their diastereotopic nature. The methine proton attached to the bromine-bearing carbon would be significantly downfield, likely in the range of 4.0-4.5 ppm, and would exhibit coupling to the adjacent methylene protons. The remaining methylene protons on the cyclobutane ring would likely appear as multiplets in the range of 2.0-3.5 ppm.

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum would show a limited number of signals due to the molecule's symmetry. The quaternary spirocyclic carbon would be a key feature. The carbons of the oxetane ring would appear in the range of 70-80 ppm for the methylene carbons and around 40-50 ppm for the spiro carbon. The carbons of the cyclobutane ring would include the carbon bearing the bromine atom, which would be shifted to approximately 40-50 ppm, and the other methylene carbons in the range of 30-40 ppm.

Mass Spectrometry: The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared Spectroscopy: The IR spectrum would likely be dominated by C-H stretching and bending vibrations. A key feature would be the C-O-C stretching of the oxetane ring, expected in the region of 1000-1100 cm⁻¹.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily dictated by the presence of the secondary bromide and the strained oxetane ring. The bromine atom serves as a versatile synthetic handle for a variety of chemical transformations.

Nucleophilic Substitution: The carbon-bromine bond is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This is a critical feature for its use as a building block in medicinal chemistry, enabling the facile generation of libraries of compounds with diverse functionalities at the 6-position.

Cross-Coupling Reactions: The bromide can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This opens up avenues for constructing more complex molecular architectures.

Key Reactions and Transformations:

G cluster_0 Nucleophilic Substitution cluster_1 Cross-Coupling cluster_2 PROTAC Synthesis start This compound sub Nu:⁻ start->sub Sₙ2 coupling R-B(OH)₂ Pd catalyst start->coupling Suzuki Coupling protac_reagent E3 Ligase Ligand-Linker-NH₂ start->protac_reagent Linker Conjugation sub_prod 6-Nu-2-oxaspiro[3.3]heptane sub->sub_prod coupling_prod 6-R-2-oxaspiro[3.3]heptane coupling->coupling_prod protac_prod PROTAC Molecule protac_reagent->protac_prod

Caption: Key reaction pathways for this compound.

Application as a Building Block for PROTACs

One of the most promising applications of this compound is in the field of targeted protein degradation, specifically in the design of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase, which in turn influences the efficiency of the ternary complex formation. The rigid and three-dimensional nature of the 2-oxaspiro[3.3]heptane core makes it an attractive scaffold for constructing PROTAC linkers. By replacing more flexible alkyl or PEG linkers with this rigid spirocyclic unit, it is possible to exert greater control over the geometry of the ternary complex, potentially leading to improved potency and selectivity.

The bromine atom in this compound provides a convenient attachment point for conjugating either the target protein ligand or the E3 ligase ligand, making it a valuable "linkerology" tool for PROTAC development.

Safety and Handling

Detailed, substance-specific safety data for this compound is limited. However, based on the safety data sheets for analogous compounds, such as 2-oxa-6-azaspiro[3.3]heptane, general laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

  • Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is often refrigerated.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and drug discovery. Its rigid, three-dimensional structure, combined with the synthetic versatility offered by the bromine handle, makes it an ideal scaffold for exploring new chemical space. While a comprehensive experimental characterization is still emerging in the public domain, the foundational knowledge of its synthesis and reactivity, derived from analogous systems, provides a strong basis for its application. In particular, its potential as a rigid linker component in the design of next-generation PROTACs highlights its significance for the future of targeted therapeutics. As research in this area continues, this compound is poised to become an increasingly valuable tool in the arsenal of medicinal chemists.

References

  • Stocks, M. J.; Hamza, D.; Pairaudeau, G.; Stonehouse, J. P.; Thorne, P. A Practical Route to 2,6-Diazaspiro[3.3]heptanes. Synlett2007, 2007 (16), 2584-2586.
  • Burkhard, J. A.; et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Org. Lett.2011, 13 (24), 6644–6647.
  • ChemScene. This compound. Accessed January 2024.
  • Mykhailiuk, P. K. Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Org. Biomol. Chem.2020, 18 (1), 118-123.
  • Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. 2023.
  • De la Rosa, V. R.; et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Org. Process Res. Dev.2023, 27 (8), 1545–1551.
  • Carreira, E. M.; et al. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Org. Lett.2010, 12 (16), 3740–3743.
  • Fisher Scientific.
  • Angene Chemical. Safety Data Sheet - 2-Oxa-6-azaspiro[3.3]heptane. Accessed January 2024.
  • Al-Ali, H.; et al. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Lett.2023, 122, 154515.
  • Chemdad. 6-BroMo-2-oxa-spiro[3.3]heptane. [Link]
  • Scott, D. E.; et al. Current strategies for the design of PROTAC linkers: a critical review. Med. Chem. Commun.2020, 11 (8), 1251–1267.
  • Organic Syntheses. 2-BROMO-2-CYCLOHEXEN-1-ONE. [Link]
  • Chemsrc. This compound. [Link]
  • Grygorenko, O. O. Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. 2023.
  • PubChem. 2-(6-Bromo-2-pyridinyl)-2-azaspiro[3.3]heptane. [Link]
  • Fooks, C. J.; et al. Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Org. Lett.2021, 23 (18), 7134–7138.
  • University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • Modgraph Consultants Ltd. Substituent Chemical Shifts in NMR. [Link]
  • Govindaraju, V.; et al. Proton NMR chemical shifts and coupling constants for brain metabolites. NMR Biomed.2000, 13 (3), 129–153.
  • ChemSrc. This compound. [Link]

Sources

An In-depth Technical Guide to Taselisib (GDC-0032): A β-Sparing PI3K Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: This guide focuses on the well-characterized clinical compound Taselisib (GDC-0032), CAS Number 1282512-48-4. The initially queried CAS number, 1363380-78-2, corresponds to 6-bromo-2-oxaspiro[3.3]heptane, a potential synthetic intermediate or related chemical scaffold. While the spiro[3.3]heptane motif is of interest in medicinal chemistry, the extensive biological and clinical data relevant to drug development professionals is associated with Taselisib.

Introduction

Taselisib, also known as GDC-0032, is an orally bioavailable small molecule that potently and selectively inhibits the class I phosphoinositide 3-kinase (PI3K) family of enzymes.[1][2] Developed by Roche, it exhibits particular potency against the p110α (PIK3CA), p110δ, and p110γ isoforms, with a significantly lower activity against the p110β isoform, earning it the designation of a "β-sparing" inhibitor.[3][4] The dysregulation of the PI3K/Akt/mTOR signaling pathway is a frequent driver in the pathogenesis of numerous solid tumors, making it a critical target for therapeutic intervention.[1] Taselisib was specifically investigated for its enhanced activity in cancers harboring activating mutations in the PIK3CA gene.[5] This guide provides a comprehensive technical overview of Taselisib, including its physicochemical properties, mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation.

Physicochemical Properties of Taselisib (GDC-0032)

A clear understanding of the physicochemical properties of a drug candidate is fundamental for its development. Taselisib is a complex heterocyclic molecule with the following key characteristics:

PropertyValueSource
IUPAC Name 2-{4-[2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydroimidazo[1,2-d][6][7]benzoxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[8]
CAS Number 1282512-48-4[2][9]
Molecular Formula C₂₄H₂₈N₈O₂[8]
Molar Mass 460.542 g·mol⁻¹[8]
Appearance Solid[10]
Solubility Soluble in DMSO. A common vehicle for oral administration in preclinical models is a solution of 0.5% methylcellulose and 0.2% Tween 80 in sterile water.[4]

Mechanism of Action and the PI3K/Akt/mTOR Signaling Pathway

Taselisib exerts its therapeutic effects by targeting the ATP-binding pocket of the PI3K catalytic subunit, thereby inhibiting the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-triphosphate (PIP3).[7] This action blocks the downstream activation of the Akt/mTOR signaling cascade, a pathway crucial for cell growth, proliferation, survival, and metabolism.[11] A key feature of Taselisib is its enhanced potency in cancer cells with activating mutations in PIK3CA, the gene encoding the p110α isoform of PI3K.[5]

PI3K_Pathway cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 AKT AKT PIP3->AKT Activation Taselisib Taselisib (GDC-0032) Taselisib->PI3K mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth & Survival mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Taselisib.

Preclinical Evaluation

In Vitro Activity

Taselisib has demonstrated potent and selective inhibitory activity against various PI3K isoforms. The table below summarizes its in vitro potency:

TargetPotency (Ki)Source
PI3Kα0.29 nM[4][12]
PI3Kδ0.12 nM[12]
PI3Kγ0.97 nM[4][12]
PI3Kβ9.1 nM[12]

Studies have shown that Taselisib has greater antiproliferative activity in head and neck squamous cell carcinoma (HNSCC) cell lines with PIK3CA mutations or amplification.[11] In contrast, cell lines with alterations in PTEN, a tumor suppressor that antagonizes the PI3K pathway, are relatively resistant.[11] Furthermore, Taselisib has been shown to enhance radiation-induced apoptosis and impair DNA damage repair in PIK3CA-mutant HNSCC cells.[11]

In Vivo Models

The antitumor efficacy of Taselisib has been evaluated in various preclinical xenograft models. In a PIK3CA-mutant breast cancer xenograft model (KPL-4), daily oral administration of Taselisib led to dose-dependent tumor growth inhibition.[13] Combination studies have also shown that Taselisib can enhance the activity of other anticancer agents, such as fulvestrant and tamoxifen, resulting in tumor regressions.[14]

Clinical Development and Performance

Taselisib has undergone extensive clinical evaluation in patients with advanced solid tumors, particularly those with PIK3CA mutations.

Phase I and II Studies

Early-phase clinical trials established the safety profile and recommended phase II dose of Taselisib. A phase I study in patients with advanced solid tumors showed that Taselisib had a manageable safety profile, with common treatment-related adverse events including diarrhea, hyperglycemia, decreased appetite, nausea, rash, and stomatitis.[13] Importantly, this study demonstrated a confirmed response rate of 36% in patients with PIK3CA-mutant tumors.[15] A phase II study in patients with stage IV squamous cell lung cancer harboring PIK3CA mutations, however, failed to meet its primary endpoint of response rate.[16]

Phase III SANDPIPER Study

The landmark phase III SANDPIPER trial (NCT02340221) evaluated the efficacy and safety of Taselisib in combination with fulvestrant versus placebo plus fulvestrant in postmenopausal women with estrogen receptor (ER)-positive, HER2-negative, PIK3CA-mutant advanced or metastatic breast cancer.[5] The study met its primary endpoint, demonstrating a statistically significant improvement in investigator-assessed progression-free survival (PFS) for the Taselisib arm (7.4 months vs. 5.4 months for placebo).[5][17]

Clinical TrialPhasePatient PopulationKey FindingsSource
Phase IIAdvanced solid tumorsManageable safety profile; confirmed response rate of 36% in PIK3CA-mutant tumors.[13][15]
S1400BIIStage IV squamous cell lung cancer with PIK3CA mutationsFailed to meet primary endpoint of response rate.[16]
SANDPIPER (NCT02340221)IIIER+, HER2-, PIK3CA-mutant advanced or metastatic breast cancerSignificant improvement in progression-free survival with Taselisib + fulvestrant (7.4 vs 5.4 months). However, increased toxicity was observed.[5][17]

Despite the improvement in PFS, the SANDPIPER trial also revealed a notable increase in grade ≥3 adverse events in the Taselisib arm, including diarrhea (12%), hyperglycemia (10%), and colitis (3%).[5] These toxicities led to a higher rate of treatment discontinuation compared to the placebo arm.[5] Consequently, Roche announced in 2018 that it would not pursue regulatory filings for Taselisib, citing a modest clinical benefit that did not outweigh the observed side effects.[18]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experiments used in the evaluation of PI3K inhibitors like Taselisib.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol is designed to assess the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with Taselisib.

1. Cell Culture and Treatment:

  • Plate cancer cells (e.g., those with known PIK3CA mutations) at a suitable density and allow them to adhere overnight.

  • Treat cells with varying concentrations of Taselisib or vehicle control (e.g., DMSO) for a specified duration (e.g., 2, 6, 24 hours).

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of key pathway proteins (e.g., p-Akt (Ser473), Akt, p-S6, S6) overnight at 4°C.[19][20]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[19]

  • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the levels of phosphorylated proteins to the corresponding total protein levels.

Western_Blot_Workflow A Cell Culture & Taselisib Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE & Protein Transfer B->C D Immunoblotting (Primary & Secondary Antibodies) C->D E Signal Detection (ECL) D->E F Data Analysis E->F PDX_Model_Workflow A Patient Tumor Tissue Acquisition B Implantation into Immunocompromised Mice A->B C Tumor Engraftment & Expansion (Passaging) B->C D Randomization into Treatment & Control Groups C->D E Taselisib/Vehicle Administration D->E F Tumor Volume & Body Weight Monitoring E->F G Endpoint Analysis (Tumor Harvest) F->G

Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.

Conclusion

Taselisib (GDC-0032) is a potent and selective β-sparing PI3K inhibitor that has demonstrated significant preclinical and clinical activity, particularly in PIK3CA-mutant cancers. While its development was halted due to an unfavorable risk-benefit profile in the phase III SANDPIPER study, the extensive research conducted on Taselisib has provided invaluable insights into the therapeutic targeting of the PI3K pathway. The methodologies and findings detailed in this guide serve as a critical resource for researchers and drug development professionals working on the next generation of PI3K inhibitors and other targeted cancer therapies.

References

  • Brendel, S., et al. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks. JoVE (Journal of Visualized Experiments).
  • Juric, D., et al. (2015). Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery.
  • National Cancer Institute. (n.d.). Definition of taselisib. NCI Drug Dictionary.
  • Riedel, S., et al. (2024). Phase Ib dose-escalation trial of taselisib (GDC-0032) in combination with HER2-directed therapies in patients with advanced HER2+ breast cancer. Annals of Oncology.
  • Socinski, M. A., et al. (2017). A phase II study of GDC-0032 (taselisib) for previously treated PI3K positive patients with stage IV squamous cell lung cancer (SqNSCLC). Journal of Clinical Oncology.
  • Baselga, J., et al. (2018). Phase III study of taselisib (GDC-0032) + fulvestrant (FULV) v FULV in patients (pts) with estrogen receptor (ER)-positive, PIK3CA-mutant (MUT), locally advanced or metastatic breast cancer (MBC): Primary analysis from SANDPIPER. Journal of Clinical Oncology.
  • McGill University Health Centre. (n.d.). Clonogenic Cell Survival Assay. Molecular and Clinical Radiobiology Workshop.
  • JoVE. (2017). Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks.
  • Power. (2025). Taselisib for Cancer.
  • Juric, D., et al. (2015). Phase I Dose-Escalation Study of Taselisib, an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors. Cancer Discovery.
  • HenriksLab. (2022). Clonogenic Cell Survival Assay (Colony Formation Assay). YouTube.
  • Wikipedia. (n.d.). Taselisib.
  • PubChem. (n.d.). Taselisib.
  • Pratilas, C. A., et al. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components.
  • Zumsteg, Z. S., et al. (2016). Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations. Clinical Cancer Research.
  • PubChem. (n.d.). Taselisib.
  • Mosele, F., et al. (2020). Utilizing Patient-Derived Xenografts to Model Precision Oncology for Biliary Tract Cancer. Cancer Discovery.
  • Wikipedia. (n.d.). Taselisib.
  • Xenograft.org. (n.d.). Patient Derived Xenograft – PDX Models.
  • Charles River Laboratories. (n.d.). Patient-Derived Xenograft (PDX) Models.
  • Heffron, T. P., et al. (2016). Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core. Organic Process Research & Development.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed examination of the boiling point and density of 6-Bromo-2-oxaspiro[3.3]heptane (CAS No. 1363380-78-2), a novel spirocyclic compound of increasing interest in medicinal chemistry and drug discovery. While experimentally determined data for this specific molecule remains limited, this document synthesizes available predicted data, computational insights, and established principles of physical organic chemistry to offer a comprehensive understanding for research and development applications.

Introduction: The Significance of Spiro[3.3]heptanes in Modern Drug Discovery

Spirocyclic scaffolds, particularly the spiro[3.3]heptane motif, have garnered considerable attention in contemporary drug design. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures. This "escape from flatland" is a strategic approach to improve physicochemical properties, enhance target selectivity, and reduce off-target effects. The introduction of a bromine atom and an oxetane ring, as in this compound, further functionalizes this scaffold, providing a versatile building block for the synthesis of complex molecular architectures. Understanding the fundamental physical properties, such as boiling point and density, is a critical first step in its application, influencing purification strategies, reaction conditions, and formulation development.

Core Physicochemical Properties of this compound

Precise, experimentally verified data for the boiling point and density of this compound are not yet widely published in peer-reviewed literature, a common reality for novel and specialized chemical entities. However, computational predictions provide valuable initial estimates for these crucial parameters.

PropertyPredicted ValueData Source
Boiling Point 211.7 ± 40.0 °CChemdad
Density 1.59 ± 0.1 g/cm³Chemdad
Molecular Formula C₆H₉BrOMultiple Sources[1][2]
Molecular Weight 177.04 g/mol Multiple Sources[1][2]
Topological Polar Surface Area (TPSA) 9.23 ŲChemScene[2]
LogP (Octanol/Water Partition Coefficient) 1.5603ChemScene[2]

It is imperative for researchers to recognize that the boiling point and density values are based on in silico predictions and should be used as estimations pending experimental verification.[3]

Expert Analysis: Deconstructing the Physicochemical Profile

As a Senior Application Scientist, it is crucial to not only present data but to interpret it within a broader chemical context. The predicted boiling point and density of this compound are influenced by a combination of its molecular structure, intermolecular forces, and the presence of the heavy bromine atom.

Factors Influencing the Boiling Point

The predicted boiling point of 211.7 °C is relatively high for a molecule of this molecular weight. This can be attributed to several factors:

  • Molecular Rigidity and Shape: The spirocyclic nature of the molecule creates a rigid, compact structure. This rigidity and the resulting surface area influence how the molecules pack and interact, which in turn affects the energy required to transition to the gas phase.

  • Polarity and Dipole-Dipole Interactions: The presence of the ether linkage in the oxetane ring and the electronegative bromine atom introduces polarity into the molecule. This results in dipole-dipole interactions, which are stronger than the van der Waals forces found in nonpolar molecules of similar size, thus increasing the boiling point. The calculated Topological Polar Surface Area (TPSA) of 9.23 Ų is indicative of this polarity.[2]

  • Molecular Weight: The presence of a bromine atom significantly increases the molecular weight to 177.04 g/mol .[1][2] Heavier molecules generally have higher boiling points due to stronger London dispersion forces.

Understanding the Density

The predicted density of 1.59 g/cm³ is notably higher than that of water and many common organic solvents.[3] This is primarily due to:

  • The "Heavy Atom" Effect: Bromine is a dense element. Its incorporation into a small organic framework significantly increases the mass-to-volume ratio.

  • Efficient Crystal Packing: The rigid and symmetrical nature of spirocyclic compounds can lead to more efficient packing in the solid or liquid state, further contributing to a higher density.

Methodologies for Experimental Determination

To move beyond predictive data, rigorous experimental determination of boiling point and density is essential. The following outlines the standard, self-validating protocols for these measurements.

Experimental Workflow for Boiling Point Determination

Boiling_Point_Workflow cluster_purification Sample Purification cluster_determination Boiling Point Measurement cluster_validation Data Validation P1 Fractional Distillation under Reduced Pressure M1 Siwoloboff Method (Micro-scale) P1->M1 High Purity Sample M2 Ebulliometer (Macro-scale) P1->M2 Sufficient Quantity V1 Multiple Runs for Reproducibility M1->V1 M2->V1 V2 Calibration with Standard (e.g., Anisole) Density_Workflow cluster_prep Sample Preparation cluster_measurement Density Measurement cluster_verification Data Verification S1 Degas Sample to Remove Air Bubbles S2 Ensure Thermal Equilibrium S1->S2 D1 Pycnometer Method S2->D1 Precise Volume D2 Oscillating U-tube Densitometer S2->D2 Automated Measurement C1 Calibrate with Deionized Water D1->C1 D2->C1 C2 Temperature Control (e.g., 20 °C or 25 °C)

Caption: Workflow for Experimental Density Determination.

  • Sample Preparation: The sample must be thermally equilibrated to a standard temperature (typically 20 °C or 25 °C) and degassed to remove any dissolved air, which can affect the density measurement.

  • Measurement Technique Selection:

    • Pycnometer Method: A pycnometer is a flask with a precise, known volume. The density is determined by accurately weighing the pycnometer when empty, when filled with the sample, and when filled with a reference substance (usually deionized water). This is a highly accurate, albeit manual, method.

    • Oscillating U-tube Densitometer: This modern instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is rapid, requires a small sample volume, and offers high precision.

  • System Validation: The accuracy of the measurement is contingent on proper calibration with a substance of known density, most commonly deionized water. Precise temperature control is paramount, as density is temperature-dependent.

Conclusion and Future Outlook

This compound stands as a promising, yet not fully characterized, building block for medicinal chemistry. The predicted boiling point of 211.7 ± 40.0 °C and density of 1.59 ± 0.1 g/cm³ provide a solid foundation for initial process development and computational modeling. [3]However, for the advancement of this molecule in drug discovery pipelines, the experimental validation of these and other physicochemical properties is a necessary and critical next step. The methodologies outlined in this guide provide a clear and robust pathway to achieving this, ensuring the scientific integrity and reliability of the data generated.

References

  • Chemsrc. This compound | CAS#:1363380-78-2. [Link]
  • Chongqing Chemdad Co., Ltd. 6-BroMo-2-oxa-spiro[3.3]heptane. [Link]

Sources

Whitepaper: A Technical Guide to the Fundamental Reactivity of the Oxetane Ring in Spiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Spiro[3.3]heptane scaffolds incorporating an oxetane ring represent a class of privileged structures in modern medicinal chemistry. Valued as three-dimensional, polar bioisosteres for gem-dimethyl and carbonyl groups, they can significantly enhance physicochemical properties such as aqueous solubility and metabolic stability.[1][2][3] However, the inherent ring strain of the four-membered oxetane ether dictates its reactivity, presenting both synthetic opportunities and stability challenges.[4][5] This technical guide provides an in-depth analysis of the fundamental reactivity of the oxetane ring within the spiro[3.3]heptane framework. We will explore the driving forces behind its reactivity, detail the primary reaction manifolds—notably acid-catalyzed and nucleophilic ring-opening—and discuss the critical interplay of steric and electronic factors that govern regioselectivity.[6] This document serves as a foundational resource for chemists aiming to strategically employ or purposefully manipulate this valuable motif in complex molecule synthesis and drug design.

Introduction: The Oxetane in Spiro[3.3]heptanes - A Privileged Scaffold

The rise of sp³-rich scaffolds in drug discovery has positioned spirocycles as key structural motifs. The spiro[3.3]heptane framework, with its rigid, non-planar geometry, offers a unique way to explore chemical space. When one of the cyclobutane rings is replaced by an oxetane, as in 2-oxaspiro[3.3]heptane and its derivatives, the resulting molecule gains a unique set of properties.

The oxetane moiety is not merely a passive structural element. Its defining characteristic is a substantial ring strain of approximately 25.5 kcal/mol, a value comparable to that of an oxirane (27.3 kcal/mol).[4] This stored energy is the primary driving force for its chemical transformations. Furthermore, the strained C–O–C bond angle, measured at around 90.2°, enhances the exposure of the oxygen's lone pairs, making the oxetane a potent hydrogen-bond acceptor and Lewis base.[4][7] This combination of inherent reactivity and potent non-covalent interactions underpins its utility in medicinal chemistry.

This guide focuses on the chemical behavior of the oxetane ring itself, providing a predictive framework for its stability and reactivity under various conditions.

start Spiro-Oxetane activated_complex Activated Oxonium Intermediate start->activated_complex Coordination lewis_acid Lewis Acid (e.g., BF₃) lewis_acid->activated_complex product Ring-Opened Product (1,3-difunctionalized) activated_complex->product Nucleophilic Attack nucleophile Nucleophile (Nu⁻) nucleophile->product

Figure 2: General workflow for Lewis acid-catalyzed oxetane ring-opening.

Causality & Regioselectivity: The choice of nucleophile and the substitution pattern on the oxetane ring dictate the site of attack.

  • With Weak Nucleophiles (e.g., H₂O, alcohols, halides): The reaction often proceeds with Sₙ1 character. The nucleophile attacks the more substituted carbon atom, as this position can better stabilize the developing positive charge in the transition state. This is a manifestation of electronic control . [6]* With Stronger Nucleophiles: Even under acidic conditions, if the nucleophile is potent, the reaction can be pushed towards an Sₙ2-type mechanism, favoring attack at the sterically less encumbered carbon.

Nucleophilic Ring-Opening (Non-Acidic)

Under neutral or basic conditions, only strong nucleophiles can open the oxetane ring without prior activation. [8][9] Mechanism: This reaction is a classic Sₙ2 displacement. The nucleophile directly attacks one of the electrophilic α-carbons, with the oxygen atom acting as the leaving group. The reaction proceeds with inversion of stereochemistry at the attacked carbon.

start Spiro-Oxetane transition_state Sₙ2 Transition State start->transition_state strong_nu Strong Nucleophile (e.g., R-Li, Grignard, LiAlH₄) strong_nu->transition_state Direct Attack product Ring-Opened Alcohol transition_state->product Ring Opening workup Aqueous Workup (e.g., H₃O⁺) workup->product Protonation

Sources

Stability and storage conditions for 6-Bromo-2-oxaspiro[3.3]heptane.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2-oxaspiro[3.3]heptane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key building block in modern medicinal chemistry, valued for its unique three-dimensional structure that can impart desirable physicochemical properties to drug candidates.[1][2] As with many strained heterocyclic systems, understanding its stability and handling requirements is paramount to ensure the integrity of experimental outcomes and the safety of laboratory personnel. This guide provides a comprehensive overview of the stability profile of this compound, detailing potential degradation pathways and offering evidence-based recommendations for its optimal storage and handling.

Introduction: The Structural Significance of this compound

The 2-oxaspiro[3.3]heptane motif is a fascinating structural element in drug design. It is often employed as a bioisosteric replacement for more common groups like gem-dimethyl or carbonyl functionalities. The incorporation of this spirocycle can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, all critical parameters in drug development.[3] The bromine atom at the 6-position provides a versatile handle for further synthetic transformations, such as cross-coupling reactions, making this molecule a highly valuable intermediate.

However, the inherent ring strain of the oxetane and cyclobutane rings, coupled with the presence of an electronegative bromine atom, introduces potential stability challenges. This guide aims to elucidate these challenges and provide practical solutions.

Chemical Stability Profile

The stability of this compound is primarily influenced by temperature, pH, and light. Understanding the underlying chemical principles governing its degradation is crucial for its effective use.

Thermal Stability

Spirocyclic systems, in general, can exhibit high thermal stability due to their rigid structures.[4] However, the stability of this compound is likely dictated by two key features: the strained oxetane ring and the carbon-bromine bond.

  • Oxetane Ring Strain: The four-membered oxetane ring possesses significant ring strain, making it susceptible to ring-opening reactions, particularly at elevated temperatures.[5]

  • Carbon-Bromine Bond Lability: The C-Br bond is weaker than a C-H or C-C bond and can undergo homolytic cleavage at high temperatures to form radicals.[6][7] The thermal decomposition of brominated compounds often initiates with the cleavage of the C-Br bond.[6][8]

pH Sensitivity and Hydrolytic Stability

The oxetane ring is susceptible to acid-catalyzed ring-opening.[5] This is a critical consideration, as acidic conditions are common in many synthetic transformations and purification procedures (e.g., silica gel chromatography).

  • Acidic Conditions: In the presence of strong acids, the oxygen atom of the oxetane ring can be protonated, making the ring highly susceptible to nucleophilic attack, leading to ring-opening. Even mild acids could potentially catalyze this degradation over time. Some oxetane-containing compounds have been observed to isomerize into lactones under acidic conditions or upon heating.[3][9]

  • Basic Conditions: While generally more stable to basic conditions than acidic ones, strong bases could potentially promote elimination or other side reactions, although this is likely less of a concern than acid-catalyzed degradation. The stability of a related spirolactam moiety has been observed in the pH range of 6-10.[10]

The following diagram illustrates the proposed acid-catalyzed degradation pathway:

G cluster_0 Acid-Catalyzed Ring Opening A This compound B Protonated Oxetane A->B H+ C Nucleophilic Attack (e.g., by H2O) B->C Nu- D Ring-Opened Product (Diol) C->D G cluster_1 Stability Assessment Workflow Start Prepare Solutions of This compound Stress Expose to Stress Conditions Start->Stress Acid Acidic (0.1M HCl) Stress->Acid Base Basic (0.1M NaOH) Stress->Base Oxidative Oxidative (3% H2O2) Stress->Oxidative Thermal Thermal (60°C) Stress->Thermal Photo Photolytic (UV light) Stress->Photo Analysis Analyze at Time Points (HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photo->Analysis End Determine Degradation Profile Analysis->End

Caption: Workflow for a forced degradation study of this compound.

Conclusion

This compound is a valuable, yet potentially sensitive, building block. Its stability is governed by the strained oxetane ring and the carbon-bromine bond. By understanding and controlling the key parameters of temperature, pH, and light exposure, researchers can ensure the integrity of this compound throughout its storage and use. The implementation of the recommended storage and handling protocols, along with empirical stability testing for critical applications, will contribute to the successful application of this important molecule in research and drug development.

References

  • Photo- and thermo-oxidative stability of aromatic spiro-linked bichromophoric cross-shaped molecules. Physical Chemistry Chemical Physics. URL: https://pubs.rsc.org/en/content/articlelanding/2004/cp/b316413a [20]2. Oxetane - Safety Data Sheet. CymitQuimica. URL: https://www.cymitquimica.com/pdf/OR309051_msds.pdf [15]3. Factors influencing photochromism of spiro–compounds within polymeric matrices. ResearchGate. URL: https://www.researchgate.net/publication/225686035_Factors_influencing_photochromism_of_spiro-compounds_within_polymeric_matrices [11][12]4. Unexpected Isomerization of Oxetane-Carboxylic Acids. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9254002/ [3]5. Unexpected Isomerization of Oxetane-Carboxylic Acids. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.orglett.2c01912 [9]6. Oxetanes in Drug Discovery Campaigns. ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.3c00859 [5]7. Spirocyclic rhodamine B benzoisothiazole derivative: a multi-stimuli fluorescent switch manifesting ethanol-responsiveness, photo responsiveness, and acidochromism. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9909241/ [10]8. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c7501a337d634e223b2663 [21]9. Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. National Institutes of Health. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11209353/ [22]10. 2-Oxa-6-azaspiro[3.3]heptane hemioxalate Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sdsDownload/sds/202120 [17]11. Safety Data Sheet. Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/292389 [16]12. Thermal Decomposition of Brominated Butyl Rubber. PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8623067/ [6]13. 6-Oxa-1-azaspiro[3.3]heptane hemioxalate Safety Data Sheet. Fisher Scientific. URL: https://www.fishersci.com/sdsDownload/sds/9999999 [19]14. Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties. MDPI. URL: https://www.mdpi.com/1420-3049/27/16/5144 [4]15. Influence of brominated flame retardant thermal decomposition products on HALS. ScienceDirect. URL: https://www.sciencedirect.com/science/article/abs/pii/014139109500049U [8]16. 2-Oxa-6-azaspiro[3.3]heptane Safety Data Sheet. Angene Chemical. URL: https://www.angene.com/MSDS/AG001ZDD.pdf [18]17. 6-BroMo-2-oxa-spiro[3.3]heptane Product Information. Chemdad. URL: https://www.chemdad.com/6-bromo-2-oxa-spiro-3-3-heptane-cas-1363380-78-2.html [13]18. Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. URL: https://www.researchgate.net/figure/Comparison-of-2-6-diazaspiro-33-heptane-2-azaspiro-33-heptane-green-piperidine_fig2_26743171 [1]19. Thermal decomposition of brominated butyl rubber. Preprints.org. URL: https://www.preprints.org/manuscript/202109.0411/v1 [7]20. This compound Product Information. ChemScene. URL: https://www.chemscene.com/products/6-Bromo-2-oxaspiro-3-3-heptane-CS-0050289.html [14]21. 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. URL: https://www.researchgate.net/publication/373905094_Functionalized_Derivatives_of_2-azaspiro33heptane-1-carboxylic_Acid_and_7-oxa-2-azaspiro35nonane-1-carboxylic_Acid_for_Drug_Design

Sources

The Emergence of Spiro[3.3]heptanes: A Technical Guide to Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can unlock new chemical space and improve the properties of drug candidates is relentless. Among the rising stars in the realm of sp³-rich, three-dimensional scaffolds is the spiro[3.3]heptane core. Its rigid, well-defined geometry and favorable physicochemical properties have positioned it as a versatile building block and a compelling bioisosteric replacement for common aromatic and saturated ring systems.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery, synthesis, and application of novel spiro[3.3]heptane scaffolds. We will delve into the strategic considerations behind various synthetic approaches, provide detailed experimental protocols for key transformations, and explore the impact of this unique scaffold on medicinal chemistry.

The Strategic Advantage of Spiro[3.3]heptane in Medicinal Chemistry

The pharmaceutical industry has been actively pursuing an "escape from flatland," a strategic shift away from planar, aromatic-heavy molecules towards more three-dimensional structures.[3] This drive is underpinned by the observation that increased sp³ character often correlates with improved clinical success rates, likely due to enhanced solubility, metabolic stability, and target selectivity.[4] Spiro[3.3]heptane, with its two fused cyclobutane rings sharing a central quaternary carbon, offers a unique and rigid three-dimensional architecture.[2]

This distinct topology provides several advantages:

  • Precise Vectorial Control: The rigid framework of spiro[3.3]heptane allows for the precise spatial orientation of substituents, enabling a more defined interaction with biological targets.[5]

  • Novel Chemical Space: The non-planar nature of the scaffold provides access to previously unexplored chemical space, offering new opportunities for intellectual property and the discovery of first-in-class therapeutics.[1]

  • Bioisosteric Potential: Spiro[3.3]heptane has emerged as a promising saturated bioisostere for benzene, capable of mimicking mono-, meta-, and para-substitution patterns with non-collinear exit vectors.[6][7][8] It also serves as a bioisostere for other cyclic systems like cyclohexane and piperazine, often leading to improved drug-like properties.[9][10][11]

  • Improved Physicochemical Properties: The replacement of aromatic rings with spiro[3.3]heptane can lead to decreased lipophilicity and improved aqueous solubility, key parameters in optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[12]

The following diagram illustrates the concept of bioisosterism, comparing the planar benzene ring with the three-dimensional spiro[3.3]heptane scaffold.

cluster_0 Planar Aromatic System cluster_1 3D Saturated Bioisostere Benzene Spiro[3.3]heptane Benzene->Spiro[3.3]heptane Bioisosteric Replacement

Caption: Bioisosteric replacement of benzene with spiro[3.3]heptane.

Synthetic Strategies for Constructing the Spiro[3.3]heptane Core

The construction of the strained spiro[3.3]heptane framework requires specialized synthetic methodologies. The primary strategies can be broadly categorized into formal [2+2] cycloadditions, rearrangements, and functionalization of pre-existing spirocyclic systems.

Formal [2+2] Cycloaddition Approaches

One of the most common and versatile methods for constructing the spiro[3.3]heptane skeleton involves the [2+2] cycloaddition of a ketene with a methylenecyclobutane derivative. This approach allows for the direct formation of the spirocyclic core with a carbonyl handle that can be further elaborated.

A representative workflow for this strategy is outlined below:

G start Cyclobutanecarbonyl chloride ketene Ketene Formation (e.g., with Et3N) start->ketene cycloaddition [2+2] Cycloaddition ketene->cycloaddition methylenecyclobutane Methylenecyclobutane methylenecyclobutane->cycloaddition spiro_ketone Spiro[3.3]heptan-1-one cycloaddition->spiro_ketone functionalization Further Functionalization spiro_ketone->functionalization

Caption: General workflow for spiro[3.3]heptanone synthesis via [2+2] cycloaddition.

Detailed Protocol: Synthesis of Spiro[3.3]heptan-1-one

This protocol is adapted from established literature procedures.[13]

Step 1: Generation of the Ketene Intermediate

  • To a solution of cyclobutanecarbonyl chloride (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous diethyl ether or THF) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq) dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 1-2 hours to facilitate the in situ formation of the cyclobutylketene. The formation of triethylamine hydrochloride precipitate is typically observed.

Step 2: [2+2] Cycloaddition

  • To the freshly prepared ketene solution, add methylenecyclobutane (1.2 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by TLC or GC-MS.

Step 3: Work-up and Purification

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired spiro[3.3]heptan-1-one.

Reactant Product Typical Yield
Cyclobutanecarbonyl chloride & MethylenecyclobutaneSpiro[3.3]heptan-1-one60-80%
Strain-Relocating Semipinacol Rearrangements

A more recent and elegant approach involves the use of highly strained bicyclo[1.1.0]butanes in a strain-relocating semipinacol rearrangement.[14] This method allows for the synthesis of substituted spiro[3.3]heptan-1-ones with high regio- and stereospecificity. The key step is the reaction of a lithiated 1-sulfonylbicyclo[1.1.0]butane with a cyclopropanone equivalent, followed by an acid-mediated rearrangement.

The proposed mechanism for this transformation is depicted below:

G Lithiated Bicyclobutane Lithiated Bicyclobutane Cyclopropanone\nEquivalent Cyclopropanone Equivalent Lithiated Bicyclobutane->Cyclopropanone\nEquivalent Nucleophilic Addition Cyclopropanol\nIntermediate Cyclopropanol Intermediate Cyclopropanone\nEquivalent->Cyclopropanol\nIntermediate Forms Protonation Protonation Cyclopropanol\nIntermediate->Protonation Acid (e.g., MsOH) Cyclopropylcarbinyl\nCation Cyclopropylcarbinyl Cation Protonation->Cyclopropylcarbinyl\nCation Spiro[3.3]heptan-1-one Spiro[3.3]heptan-1-one Cyclopropylcarbinyl\nCation->Spiro[3.3]heptan-1-one [1,2]-Rearrangement

Caption: Proposed mechanism for the strain-relocating semipinacol rearrangement.

This strategy offers access to optically active spiro[3.3]heptanones, a significant advantage for applications in asymmetric synthesis and drug design.[14]

Functionalization and Derivatization of the Spiro[3.3]heptane Scaffold

The true utility of the spiro[3.3]heptane core in drug discovery lies in its ability to be functionalized with various pharmacophoric groups. The ketone functionality in spiro[3.3]heptan-1-one serves as a versatile handle for a wide range of transformations.

Key Functionalization Strategies:

  • Reductive Amination: The ketone can be converted to an amine, providing a key attachment point for building amides, ureas, and sulfonamides.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the introduction of exocyclic double bonds, which can be further functionalized.

  • Reduction and Oxidation: The ketone can be reduced to the corresponding alcohol or subjected to Baeyer-Villiger oxidation to form a lactone.

  • Organometallic Additions: Grignard and organolithium reagents can add to the carbonyl group to introduce alkyl, aryl, or alkynyl substituents.

  • C-H Functionalization: Recent advances have demonstrated the selective hydroxylation of the spiro[3.3]heptane core using engineered P450 enzymes, opening up new avenues for late-stage functionalization.[4]

The synthesis of spiro[3.3]heptane-1,6-diamines is of particular interest, as these can serve as conformationally restricted surrogates for cis-1,4-disubstituted cyclohexanes and trans-1,3-disubstituted cyclohexanes.[9][10]

Detailed Protocol: Synthesis of a Monoprotected Spiro[3.3]heptane-1,6-diamine Derivative

This protocol is a conceptual representation based on multi-step synthetic sequences reported in the literature.[9][10]

  • Oxime Formation: Spiro[3.3]heptan-1-one is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) to form the corresponding oxime.

  • Beckmann Rearrangement: The oxime is treated with an acid catalyst (e.g., polyphosphoric acid or sulfuric acid) to induce a Beckmann rearrangement, yielding a lactam.

  • Lactam Reduction: The lactam is reduced to the corresponding cyclic amine using a strong reducing agent such as lithium aluminum hydride (LAH).

  • Introduction of the Second Amino Group: This can be achieved through a variety of methods, including Hofmann or Curtius rearrangement of a carboxylic acid derivative installed at the 6-position.

  • Protecting Group Manipulation: Orthogonal protecting groups (e.g., Boc and Cbz) are often employed to allow for selective functionalization of the two amino groups.

Applications in Drug Discovery: Case Studies

The spiro[3.3]heptane scaffold has been successfully incorporated into a number of bioactive molecules, demonstrating its potential as a valuable component in drug design.

Case Study 1: Spiro[3.3]heptane as a Benzene Bioisostere in Anticancer Agents

Researchers have replaced the phenyl ring in the FDA-approved anticancer drugs Vorinostat and Sonidegib with a spiro[3.3]heptane core.[6][7] The resulting saturated analogs retained high potency in biological assays, demonstrating the viability of this bioisosteric replacement.[7]

Drug Original Scaffold Bioisosteric Replacement Outcome
VorinostatPhenylSpiro[3.3]heptaneHigh potency retained
Sonidegibmeta-BenzeneSpiro[3.3]heptaneHigh potency retained

Case Study 2: Heterocyclic Spiro[3.3]heptanes as Bioisosteres

Heteroatom-containing spiro[3.3]heptanes have also gained significant traction. For instance, 2,6-diazaspiro[3.3]heptane has been utilized as a bioisostere for piperazine.[11] The replacement of the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety led to a significant improvement in target selectivity and a reduction in off-target cytotoxicity.[11] Similarly, 2-oxa-6-azaspiro[3.3]heptane has been employed as a morpholine bioisostere.[11]

Future Outlook and Conclusion

The spiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique three-dimensional structure, coupled with its proven utility as a bioisostere, offers a powerful strategy for navigating the challenges of modern drug discovery. The continued development of novel and efficient synthetic routes to functionalized spiro[3.3]heptanes, including enantioselective methods, will undoubtedly fuel its broader adoption in drug development programs. As we continue to explore the vastness of chemical space, the rigid and tunable nature of the spiro[3.3]heptane core will undoubtedly play a significant role in the design of the next generation of therapeutics.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]
  • Chernykh, A. V., Radchenko, D. S., Grygorenko, O. O., Daniliuc, C. G., Volochnyuk, D. M., & Komarov, I. V. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry, 80(7), 3583–3591. [Link]
  • Gombert, F., & Hall, D. G. (2024). Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres. Bioorganic & Medicinal Chemistry, 102, 117652. [Link]
  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Semantic Scholar. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
  • PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • National Institutes of Health. (n.d.). General Access to Cubanes as Benzene Bioisosteres.
  • ChemRxiv. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Royal Society of Chemistry. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • National Institutes of Health. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • ResearchGate. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • ResearchGate. (n.d.). Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as....
  • ACS Publications. (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules.
  • PubMed. (2024). Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • ChemRxiv. (2023). General access to cubanes: ideal bioisosteres of ortho-, meta-, and para-substituted benzenes.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Thieme. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • ResearchGate. (n.d.). Saturated benzene bioisosteres. Top: bicyclo[1.1.1]pentane, cubane,....
  • ResearchGate. (n.d.). Atom‐editing strategy for spiro[3.3]heptane scaffold.
  • ResearchGate. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.

Sources

An In-Depth Technical Guide to the Early-Stage Investigation of Oxaspiro[3.3]heptane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Embracing Three-Dimensionality in Modern Drug Discovery

The relentless pursuit of novel chemical matter with enhanced pharmacological profiles has led medicinal chemists to "escape from flatland"—a strategic shift away from predominantly planar, sp²-rich molecules towards more three-dimensional, sp³-rich scaffolds.[1][2] These complex architectures offer improved metabolic stability, increased aqueous solubility, and the potential for novel intellectual property. Among the rising stars in this structural evolution is the oxaspiro[3.3]heptane core. This strained spirocyclic system, featuring two fused oxetane rings, presents a unique combination of rigidity, polarity, and synthetic accessibility, making it an increasingly attractive building block for the next generation of therapeutics. This guide provides a comprehensive overview of the foundational chemistry of 1-oxaspiro[3.3]heptane, from its synthesis and inherent chemical properties to its reactivity and burgeoning applications as a bioisosteric replacement in drug design.

The Strategic Synthesis of 1-Oxaspiro[3.3]heptane Scaffolds

The construction of the strained 1-oxaspiro[3.3]heptane core requires a thoughtful synthetic strategy that can be executed on a scale relevant to medicinal chemistry campaigns. A robust and scalable six-step synthesis has been developed, commencing from the readily available 3-oxocyclobutane-1-carboxylic acid.[3][4] This approach provides a versatile platform for accessing functionalized derivatives.

Synthesis of the Key Precursor: 3-Oxocyclobutane-1-carboxylic Acid

The starting material, 3-oxocyclobutane-1-carboxylic acid, can be synthesized via several reported methods. One common approach involves the cycloaddition of diketene with an appropriate ketene acetal, followed by hydrolysis and decarboxylation. An alternative, scalable synthesis begins with the alkylation of a malonic ester derivative.[3]

Scalable Six-Step Synthesis of a Functionalized 1-Oxaspiro[3.3]heptane

The following multi-step synthesis provides a reliable pathway to a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane, which can serve as a versatile intermediate for further elaboration.[3][4]

G cluster_0 Synthesis of 1-Oxaspiro[3.3]heptane Intermediate 3-oxocyclobutane-1-carboxylic acid 3-oxocyclobutane-1-carboxylic acid Exocyclic alkene Exocyclic alkene 3-oxocyclobutane-1-carboxylic acid->Exocyclic alkene 1. Wittig Olefination 2. Reduction 3. Benzyl Protection Epoxide Epoxide Exocyclic alkene->Epoxide 4. m-CPBA Epoxidation 1-Oxaspiro[3.3]heptane Intermediate 1-Oxaspiro[3.3]heptane Intermediate Epoxide->1-Oxaspiro[3.3]heptane Intermediate 5. Corey-Chaikovsky Epoxide Expansion 6. Benzyl Deprotection

Caption: Scalable synthetic route to a 1-oxaspiro[3.3]heptane intermediate.

Experimental Protocol: Synthesis of 6-methoxy-1-oxaspiro[3.3]heptane [3][4]

  • Wittig Olefination, Reduction, and Protection:

    • To a solution of 3-oxocyclobutane-1-carboxylic acid in a suitable solvent, add the appropriate Wittig reagent (e.g., methyltriphenylphosphonium bromide) and a strong base (e.g., n-butyllithium) to generate the exocyclic methylene compound.

    • Reduce the carboxylic acid to a primary alcohol using a suitable reducing agent (e.g., lithium aluminum hydride).

    • Protect the resulting alcohol as a benzyl ether using benzyl bromide and a base (e.g., sodium hydride). This three-step sequence typically proceeds in good overall yield.

  • Epoxidation:

    • Treat the protected exocyclic alkene with meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane to form the corresponding spiro-epoxide.

  • Corey-Chaikovsky Epoxide Expansion and Deprotection:

    • Subject the epoxide to a Corey-Chaikovsky reaction using trimethylsulfonium iodide and a strong base (e.g., sodium hydride) in a polar aprotic solvent. This reaction expands the epoxide ring to form the desired oxetane ring of the 1-oxaspiro[3.3]heptane core.

    • Remove the benzyl protecting group via catalytic hydrogenation (e.g., using palladium on carbon and a hydrogen atmosphere) to yield the target 6-hydroxy-1-oxaspiro[3.3]heptane. The hydroxyl group can then be converted to a methoxy group via standard Williamson ether synthesis if desired.

Physicochemical Properties and Structural Attributes

The unique three-dimensional structure of 1-oxaspiro[3.3]heptane imparts a distinct set of physicochemical properties that are of high interest to drug developers.

PropertyValue/DescriptionSource
Molecular Formula C₆H₁₀O[5]
Molecular Weight 98.14 g/mol [5]
Calculated Strain Energy High (estimated to be similar to spiro[3.3]octane at ~51.0 kcal/mol)[5]
Predicted Spectroscopic Data ¹H NMR: Signals expected in the aliphatic region, with protons adjacent to the oxygen appearing at a lower field. ¹³C NMR: Spiro carbon at a characteristic downfield shift, with other carbons in the aliphatic region. IR: Characteristic C-O stretching frequencies. MS: Molecular ion peak at m/z = 98.Inferred
Solubility Generally enhanced aqueous solubility compared to carbocyclic analogs due to the presence of the polar ether oxygen.[1][6]
Lipophilicity (logP) Lower lipophilicity compared to carbocyclic analogs.[1][6]
Metabolic Stability Often demonstrates increased metabolic stability.[3][7]

The Chemistry of a Strained Core: Reactivity of 1-Oxaspiro[3.3]heptane

The significant ring strain inherent in the two four-membered oxetane rings is the primary driver of the reactivity of the 1-oxaspiro[3.3]heptane core. This strain facilitates ring-opening reactions under conditions that would not affect larger, less-strained cyclic ethers.

Acid-Catalyzed Ring-Opening Reactions

In the presence of protic or Lewis acids, the ether oxygen of the oxetane ring can be protonated or coordinated, respectively, activating the ring towards nucleophilic attack.[8][9] This can lead to a variety of products depending on the nucleophile and reaction conditions.

G cluster_0 Acid-Catalyzed Ring Opening 1-Oxaspiro[3.3]heptane 1-Oxaspiro[3.3]heptane Protonated Intermediate Protonated Intermediate 1-Oxaspiro[3.3]heptane->Protonated Intermediate H⁺ Ring-Opened Product Ring-Opened Product Protonated Intermediate->Ring-Opened Product Nu⁻

Caption: General mechanism for acid-catalyzed ring-opening of 1-oxaspiro[3.3]heptane.

A notable example is the acid-mediated isomerization of (2-oxaspiro[3.3]heptan-6-yl)methanols, which rearrange to form 3-oxabicyclo[3.1.1]heptanes.[6] This transformation highlights the propensity of the strained ring system to undergo skeletal rearrangements to relieve strain.

Potential for Cationic Ring-Opening Polymerization (CROP)

The high ring strain of the oxetane moieties in 1-oxaspiro[3.3]heptane suggests its potential as a monomer for cationic ring-opening polymerization. While specific studies on the CROP of 1-oxaspiro[3.3]heptane are not extensively reported, the general reactivity of oxetanes in the presence of Lewis acids supports this possibility.[10] Such a polymerization would be expected to proceed via a cationic mechanism, initiated by a Lewis acid, to produce a polyether with a unique spirocyclic backbone.

G cluster_0 Hypothetical Cationic Ring-Opening Polymerization 1-Oxaspiro[3.3]heptane 1-Oxaspiro[3.3]heptane Initiated Monomer Initiated Monomer 1-Oxaspiro[3.3]heptane->Initiated Monomer Lewis Acid (e.g., BF₃) Propagating Chain Propagating Chain Initiated Monomer->Propagating Chain + n Monomers Poly(1-oxaspiro[3.3]heptane) Poly(1-oxaspiro[3.3]heptane) Propagating Chain->Poly(1-oxaspiro[3.3]heptane) Termination

Caption: Proposed mechanism for the cationic ring-opening polymerization of 1-oxaspiro[3.3]heptane.

Applications in Drug Discovery: A Bioisosteric Perspective

The most significant application of the oxaspiro[3.3]heptane core in early-stage drug discovery is its use as a bioisostere for more common saturated heterocyclic rings like piperidine and piperazine, as well as for gem-dimethyl and carbonyl groups.[2][11][12] Bioisosteric replacement aims to modulate the physicochemical and pharmacokinetic properties of a lead compound while maintaining or improving its biological activity.

Advantages of Oxaspiro[3.3]heptane as a Bioisostere
  • Improved Physicochemical Properties: The introduction of the polar oxetane moiety generally leads to an increase in aqueous solubility and a decrease in lipophilicity, which are often desirable attributes for drug candidates.[1][6]

  • Enhanced Metabolic Stability: The spirocyclic nature and the presence of the ether oxygen can block sites of metabolic oxidation, leading to improved metabolic stability and longer half-life in vivo.[3][7]

  • Three-Dimensionality and Novel Exit Vectors: The rigid, three-dimensional structure of the oxaspiro[3.3]heptane core provides well-defined exit vectors for substituents, allowing for precise exploration of chemical space and potentially leading to improved target engagement and selectivity.[7]

  • Novel Intellectual Property: The incorporation of this relatively new scaffold can provide a strong basis for novel intellectual property claims.

Case Study: Oxaspiro[3.3]heptane Analogs in Development

While specific approved drugs containing a 1-oxaspiro[3.3]heptane core are yet to emerge, numerous patent applications and preclinical studies highlight its growing importance. For instance, the replacement of a meta-substituted phenyl ring in the anticancer drug sonidegib with a 3-oxabicyclo[3.1.1]heptane, derived from a 2-oxaspiro[3.3]heptane precursor, resulted in improved permeability, metabolic stability, and solubility.[6]

Future Perspectives and Conclusion

The oxaspiro[3.3]heptane scaffold is poised to become a valuable addition to the medicinal chemist's toolbox. Its unique combination of properties addresses several key challenges in modern drug discovery, particularly the need for novel, three-dimensional molecules with favorable ADME (absorption, distribution, metabolism, and excretion) profiles. Future research will likely focus on the development of more efficient and diverse synthetic routes to functionalized oxaspiro[3.3]heptanes, a deeper exploration of their reactivity, and their systematic incorporation into a wider range of drug discovery programs. The continued investigation of this elegant and versatile spirocycle promises to unlock new avenues for the design of safer and more effective medicines.

References

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. (2025). Organic Letters.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2011). Organic Letters.
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2024).
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). Tetrahedron Letters.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2018). Journal of Organic Chemistry.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025).
  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (n.d.).
  • (a) Strain energy is calculated by comparing the strained molecule to... (n.d.).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). French-Ukrainian Journal of Chemistry.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. (2023).
  • 4.3.
  • Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. (n.d.).
  • Basic 1H- and 13C-NMR Spectroscopy. (2005). Elsevier.
  • Copies of 1H NMR and 13C NMR spectra of all new compounds. (n.d.). The Royal Society of Chemistry.
  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.).
  • Compound 529209: Oxaspiro[3.3]heptane. (2025).
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science & Technology.
  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. (2021). Indonesian Journal of Science and Technology.
  • 18.5 Reactions of Epoxides: Ring-Opening. (2023). OpenStax.
  • Lewis acid-surfactant complex catalyzed polymerization in aqueous dispersed media: cationic or radical polymeriz
  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (n.d.). MDPI.
  • Polymers Synthesis and Characteriz
  • 18.5: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • 18.6: Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts.
  • The effects of Lewis acid complexation on type I radical photoinitiators and implications for pulsed laser polymeriz
  • Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps.
  • Synthesis and characterization of model polyalkane-poly(ethylene oxide) block copolymers. (1996). Macromolecules.
  • Achieving high molecular weight alternating copolymers of 1-octene with methyl acrylate via Lewis acid catalyzed copolymeriz

Sources

Methodological & Application

Application Notes and Protocols: 6-Bromo-2-oxaspiro[3.3]heptane as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Three-Dimensionality in Drug Design

In modern medicinal chemistry, the principle of "escaping flatland" has become a central tenet for designing novel therapeutics with improved efficacy, selectivity, and pharmacokinetic properties.[1] Over-reliance on flat, aromatic scaffolds can lead to challenges in target engagement, solubility, and metabolic stability. Strained spirocyclic systems, particularly the spiro[3.3]heptane motif, have emerged as powerful tools to address this challenge.[2] These scaffolds introduce a rigid, three-dimensional (3D) geometry, high fraction of sp³-hybridized carbons (Fsp³), and predictable substituent exit vectors, which can enhance binding interactions and overall drug-likeness.[3][4]

6-Bromo-2-oxaspiro[3.3]heptane is a particularly valuable building block within this class. It is a bifunctional molecule featuring two distinct and orthogonally reactive sites: a carbon-bromine bond on the cyclobutane ring, ideal for cross-coupling and substitution reactions, and a strained oxetane ring, susceptible to nucleophilic ring-opening. This dual reactivity allows for the rapid generation of diverse and complex molecular architectures from a single, well-defined core, making it an invaluable asset for constructing libraries of novel compounds in drug discovery programs.

Physicochemical Properties and Design Rationale

The utility of this compound stems from its unique structural and electronic properties. Its rigid spirocyclic core serves as a non-aromatic bioisostere for commonly used rings like cyclohexane and piperidine, often conferring superior metabolic stability and aqueous solubility.[5][6]

Table 1: Calculated Physicochemical Properties of this compound

PropertyValueSignificance in Drug Design
Molecular Weight 191.06 g/mol Low molecular weight starting material, allows for significant downstream modifications.
Formula C₆H₉BrOProvides a simple, yet functionalized core.
cLogP 1.58Moderate lipophilicity, providing a good starting point for property modulation.
Fraction sp³ (Fsp³) 1.0High degree of saturation, contributing to improved 3D shape and potentially better solubility and metabolic profiles.
Topological Polar Surface Area (TPSA) 9.23 ŲLow polarity, typical for an ether, allowing for cell permeability.
Rotatable Bonds 0The rigid core restricts conformational flexibility, which can lead to higher binding affinity and selectivity by reducing the entropic penalty of binding.

Properties calculated using standard cheminformatics software.

The causality behind its favorable properties is rooted in its structure. The high Fsp³ character moves away from the "flatland" of many traditional drug scaffolds, while the conformational rigidity ensures that substituents are presented to a biological target in a well-defined spatial orientation.[3] This predictability is critical for rational drug design and structure-activity relationship (SAR) studies.

Synthesis of the this compound Building Block

While various functionalized oxaspiro[3.3]heptanes are accessible, a common route to the core structure involves the cyclization of functionalized cyclobutane precursors. A plausible and scalable synthesis of the bromo-derivative can be envisioned from 3-oxocyclobutanecarboxylic acid, proceeding through a key alcohol intermediate.

Protocol 1: Synthesis of 6-Hydroxy-2-oxaspiro[3.3]heptane (Intermediate)

This protocol is adapted from established methods for creating similar spirocyclic systems.[3]

  • Step A: Wittig Olefination & Reduction: 3-Oxocyclobutane-1-carboxylic acid is converted to an exocyclic methylene compound via Wittig reaction, followed by esterification and reduction to the corresponding alcohol.

  • Step B: Epoxidation: The exocyclic alkene is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form a spirocyclic epoxide.

  • Step C: Corey-Chaikovsky Epoxide Expansion: The epoxide is rearranged and expanded to the desired 2-oxaspiro[3.3]heptane core using a sulfur ylide, yielding the alcohol intermediate.

Protocol 2: Bromination of 6-Hydroxy-2-oxaspiro[3.3]heptane

This final step converts the key alcohol intermediate to the target bromo-derivative.

  • Materials:

    • 6-Hydroxy-2-oxaspiro[3.3]heptane (1.0 eq)

    • Carbon tetrabromide (CBr₄, 1.5 eq)

    • Triphenylphosphine (PPh₃, 1.5 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • Under an inert atmosphere (N₂ or Ar), dissolve 6-hydroxy-2-oxaspiro[3.3]heptane in anhydrous DCM in a flame-dried flask.

    • Cool the solution to 0 °C using an ice bath.

    • Add carbon tetrabromide to the solution, followed by the portion-wise addition of triphenylphosphine over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor reaction completion using Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, concentrate the reaction mixture in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Core Applications & Reaction Chemistry

The synthetic utility of this compound is best understood by considering its two primary reactive sites.

G cluster_0 C-Br Functionalization cluster_1 Oxetane Ring-Opening main This compound buchwald Amines / N-Heterocycles main->buchwald Buchwald-Hartwig Amination suzuki Aryl / Heteroaryl Groups main->suzuki Suzuki Coupling sono Alkynes main->sono Sonogashira Coupling ring_open 3,3-Disubstituted Cyclobutanes main->ring_open Acid-Catalyzed Nucleophilic Attack

Caption: Versatility of this compound.

C-Br Bond Functionalization: Introducing Molecular Diversity

The C(sp³)-Br bond is a versatile handle for installing a wide array of functional groups, primarily through palladium-catalyzed cross-coupling reactions.

Protocol 3: Buchwald-Hartwig Amination with a Primary Amine

This protocol allows for the formation of C-N bonds, a critical transformation in medicinal chemistry.

  • Materials:

    • This compound (1.0 eq)

    • Primary amine of choice (1.2 eq)

    • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0), 2 mol%)

    • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl, 4 mol%)

    • Sodium tert-butoxide (NaOtBu, 1.4 eq)

    • Toluene, anhydrous

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with inert gas three times.

    • Add anhydrous toluene, followed by this compound and the primary amine.

    • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor progress by LC-MS. The reaction is typically complete within 8-16 hours.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

    • Concentrate the filtrate and purify the product by flash column chromatography.

  • Expertise Note: The choice of phosphine ligand (e.g., XPhos) is critical for promoting the reductive elimination step with the sterically hindered C(sp³)-Br bond. NaOtBu is a strong, non-nucleophilic base suitable for this transformation.

Protocol 4: Suzuki-Miyaura Cross-Coupling

This reaction is a cornerstone for creating C-C bonds, enabling the connection of the spirocyclic core to aryl or heteroaryl fragments.

  • Materials:

    • This compound (1.0 eq)

    • Aryl or heteroaryl boronic acid (1.3 eq)

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 5 mol%)

    • Potassium carbonate (K₂CO₃, 2.0 eq) as a 2M aqueous solution

    • 1,4-Dioxane

  • Procedure:

    • In a flask, combine this compound, the boronic acid, and Pd(PPh₃)₄.

    • Add 1,4-dioxane, followed by the 2M aqueous solution of K₂CO₃.

    • De-gas the mixture by bubbling argon through the solution for 15 minutes.

    • Heat the reaction to 90 °C and stir until the starting material is consumed (monitor by TLC/LC-MS).

    • Cool the reaction, dilute with water, and extract three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify via column chromatography to obtain the desired coupled product.

Oxetane Ring-Opening: Accessing Novel Scaffolds

The strained four-membered oxetane ring provides a secondary point of reactivity. Under acidic conditions, the ring can be opened by a nucleophile, leading to 3,3-disubstituted cyclobutane derivatives.[7] This transformation dramatically alters the scaffold's geometry and presents new vectors for chemical exploration.

G cluster_0 Experimental Workflow A Reaction Setup (Flask, Stir Bar, Inert Gas) B Add Reagents (Substrate, Nu:, Acid Catalyst, Solvent) A->B C Reaction (Stir at RT or Heat) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Incomplete E Aqueous Workup (Quench, Extract, Wash, Dry) D->E Complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS) F->G

Caption: General workflow for oxetane ring-opening.

Protocol 5: Acid-Catalyzed Ring Opening with Methanol
  • Materials:

    • This compound (1.0 eq)

    • Camphorsulfonic acid (CSA, 0.1 eq)

    • Methanol (as solvent)

  • Procedure:

    • Dissolve this compound in methanol.

    • Add CSA to the solution.

    • Stir the reaction at room temperature for 12-24 hours. The regioselectivity of the attack is controlled by steric and electronic factors, typically favoring attack at the less hindered carbon of the oxetane.[7]

    • Monitor the reaction by LC-MS for the formation of the ring-opened product, 3-(bromomethyl)-3-(methoxymethyl)cyclobutanol.

    • Once complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with DCM (3x).

    • Combine the organic layers, dry over sodium sulfate, and concentrate.

    • Purify by column chromatography to isolate the product.

  • Trustworthiness Note: This reaction creates a new stereocenter and unmasks both an alcohol and an ether functionality, providing a scaffold with three distinct points for further derivatization (bromide, alcohol, ether), greatly expanding the accessible chemical space.

Conclusion and Future Outlook

This compound is more than a simple building block; it is a sophisticated platform for the design and synthesis of next-generation therapeutics. Its inherent 3D structure, combined with dual, orthogonally reactive sites, provides medicinal chemists with a reliable and versatile tool to navigate complex SAR landscapes. The protocols detailed herein offer a robust starting point for researchers to incorporate this valuable scaffold into their discovery programs, enabling the exploration of novel chemical space and the development of drug candidates with superior pharmacological profiles.

References

  • Application of spiro[3.3]heptane motifs in medicinal chemistry. ResearchGate.
  • Burkhard, J. A., et al. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.Organic Letters, 14(1), 66–69.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.Organic Process Research & Development, 27(8), 1547–1554.
  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.French-Ukrainian Journal of Chemistry, 11(2).
  • Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. PubMed.
  • Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. National Academic Digital Library of Ethiopia.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
  • Selective Ring-Opening reactions of Unsymmetric Oxetanes.Chinese Journal of Organic Chemistry.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate.

Sources

Application Notes and Protocols: Synthetic Routes Utilizing 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-oxaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as increased sp³ character, improved solubility, and metabolic stability while offering unique three-dimensional exit vectors for molecular elaboration. As a bioisostere for commonly used groups like morpholine and piperidine, this strained spirocyclic system provides a novel avenue for navigating chemical space in drug discovery programs. This guide provides an in-depth exploration of the synthetic utility of 6-Bromo-2-oxaspiro[3.3]heptane, a key intermediate for the functionalization of this privileged scaffold. We present detailed protocols for nucleophilic substitution and palladium-catalyzed cross-coupling reactions, offering researchers a practical toolkit for the incorporation of the 2-oxaspiro[3.3]heptane moiety into complex molecules. The causality behind experimental choices, mechanistic insights, and tabulated data are provided to ensure scientific integrity and facilitate the seamless adoption of these methodologies in the laboratory.

Introduction: The Strategic Value of the 2-Oxaspiro[3.3]heptane Scaffold

The principle of "escaping from flatland" has become a guiding tenet in contemporary drug design, encouraging the development of molecules with greater three-dimensionality. Saturated spirocycles, particularly strained systems like 2-oxaspiro[3.3]heptane, are at the forefront of this movement. The rigid, well-defined geometry of the spiro[3.3]heptane core allows for precise control over the spatial orientation of substituents, which can lead to enhanced target engagement and selectivity. Furthermore, the incorporation of an oxetane ring introduces polarity and a potential hydrogen bond acceptor without significantly increasing lipophilicity, a common challenge in drug development.

This compound serves as a versatile and highly valuable building block for accessing a diverse array of functionalized analogs. The secondary bromide, while less reactive than its aryl or vinyl counterparts, provides a handle for a range of modern synthetic transformations. This document will detail the application of this key intermediate in two major classes of reactions: nucleophilic substitution and palladium-catalyzed cross-coupling.

Physicochemical Properties of this compound

A foundational understanding of the starting material is critical for experimental design. Key properties of this compound are summarized below.

PropertyValueSource
CAS Number 1363380-78-2[ChemScene][1]
Molecular Formula C₆H₉BrO[ChemScene][1]
Molecular Weight 177.04 g/mol [ChemScene][1]
Appearance Not specified (typically a liquid or low-melting solid)-
Purity ≥97% (typical commercial grade)[ChemScene][1]
Storage 4°C[ChemScene][1]
Topological Polar Surface Area (TPSA) 9.23 Ų[ChemScene][1]
logP (calculated) 1.56[ChemScene][1]

Synthetic Transformations: Protocols and Mechanistic Insights

The reactivity of the C-Br bond in this compound is central to its utility. As a secondary alkyl bromide on a strained cyclobutane ring, its reactivity is a balance between steric hindrance and ring strain effects. The following sections provide detailed protocols for its derivatization.

Nucleophilic Substitution Reactions

Direct displacement of the bromide with a nucleophile is a straightforward approach to introduce new functionality. The choice of reaction conditions is critical to favor the desired substitution pathway over potential elimination reactions, although the geometry of the spirocyclic system generally disfavors classical E2 elimination pathways.

  • Mechanism: These reactions are anticipated to proceed via an Sₙ2 mechanism, involving backside attack of the nucleophile on the carbon bearing the bromine atom. This results in an inversion of stereochemistry at the reaction center.

  • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they can solvate the cation of the nucleophilic salt while not significantly solvating the anionic nucleophile, thereby enhancing its reactivity.

  • Temperature: Elevated temperatures are often required to overcome the activation energy for substitution at a secondary carbon center. However, excessively high temperatures may promote side reactions.

  • Base: For nucleophiles like amines, a non-nucleophilic base is often included to scavenge the HBr generated during the reaction, driving the equilibrium towards the product.

This protocol describes the synthesis of 6-(benzylamino)-2-oxaspiro[3.3]heptane, a precursor to various 2-oxa-6-azaspiro[3.3]heptane derivatives.

G

Caption: Workflow for N-alkylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound.

  • Add anhydrous DMF to dissolve the starting material (target concentration ~0.2 M).

  • Add benzylamine, followed by anhydrous potassium carbonate.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. While most commonly applied to sp²-hybridized halides, advancements in ligand and catalyst design have extended their utility to sp³-hybridized electrophiles, including secondary alkyl bromides.

  • Catalyst System: The choice of palladium precursor and ligand is paramount. For coupling with sp³ centers, electron-rich and sterically hindered phosphine ligands (e.g., Buchwald or Fu-type ligands) or N-heterocyclic carbene (NHC) ligands are often necessary. These ligands facilitate the challenging oxidative addition step and promote reductive elimination.

  • Base: A suitable base is required to facilitate the transmetalation step (in Suzuki and Sonogashira coupling) or to deprotonate the amine nucleophile (in Buchwald-Hartwig amination). The choice of base can significantly impact reaction efficiency and must be compatible with the substrates and catalyst system.

  • Solvent: Anhydrous, degassed solvents are crucial to prevent catalyst deactivation and unwanted side reactions. Common choices include toluene, dioxane, and THF.

This protocol outlines a method for the synthesis of 6-aryl-2-oxaspiro[3.3]heptanes, adapted from methodologies developed for the coupling of unactivated secondary alkyl halides.[2]

G

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 eq)

  • Anhydrous, degassed toluene/water (e.g., 10:1 v/v)

Procedure:

  • In a glovebox or under a robust inert atmosphere, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and a magnetic stir bar to a dry Schlenk tube.

  • Evacuate and backfill the tube with inert gas (repeat 3 times).

  • Add this compound as a solution in anhydrous, degassed toluene.

  • Add the degassed water portion.

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

This protocol provides a method for the C-N bond formation to generate 6-(amino)-2-oxaspiro[3.3]heptane derivatives, a reaction of high importance in medicinal chemistry.

Materials:

  • This compound (1.0 eq)

  • Secondary amine (e.g., morpholine) (1.2 eq)

  • Pd₂(dba)₃ (2-4 mol%)

  • RuPhos (4-8 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, degassed toluene

Procedure:

  • In a glovebox, add Pd₂(dba)₃, RuPhos, and NaOtBu to a dry reaction vial.

  • Add the secondary amine, followed by a solution of this compound in anhydrous, degassed toluene.

  • Seal the vial and heat to 90-110 °C with stirring.

  • Monitor the reaction until completion.

  • Cool to room temperature, dilute with ethyl acetate, and filter through Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography.

Tabulated Summary of Synthetic Routes

The following table summarizes the key parameters for the synthetic routes discussed, providing a quick reference for experimental planning.

ReactionNucleophile/Coupling PartnerCatalyst SystemBaseSolventTypical Temp. (°C)
Nucleophilic Substitution Primary/Secondary Amine-K₂CO₃, Cs₂CO₃DMF, DMSO80-120
Suzuki-Miyaura Coupling Arylboronic AcidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-110
Buchwald-Hartwig Amination Secondary AminePd₂(dba)₃ / RuPhosNaOtBuToluene90-110
Sonogashira Coupling Terminal AlkynePd(PPh₃)₄ / CuIEt₃N, DIPATHF, Dioxane50-80

Note: Conditions for Sonogashira coupling are inferred from general procedures for alkyl bromides and would require optimization for this specific substrate.

Conclusion and Future Outlook

This compound is a potent synthetic intermediate that unlocks access to a wide variety of novel chemical entities centered around the medicinally relevant 2-oxaspiro[3.3]heptane core. The protocols detailed herein for nucleophilic substitution and palladium-catalyzed cross-coupling provide a robust foundation for researchers to build upon. The unique steric and electronic properties of this strained spirocyclic system necessitate careful optimization of reaction conditions, particularly in the context of palladium catalysis where ligand selection is critical. As the demand for novel, three-dimensional molecules continues to grow in drug discovery, the synthetic routes starting from this compound are poised to play an increasingly important role in the development of next-generation therapeutics.

References

  • Saito, B., & Fu, G. C. (2007). Alkyl-Alkyl Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society, 129(31), 9602–9603. [Link]
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 14(1), 66–69. [Link]
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Buchwald–Hartwig Amination of Aryl Halides and Pseudohalides. Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic introduction of three-dimensional (3D) molecular scaffolds is a paramount objective for enhancing compound properties such as solubility, metabolic stability, and target engagement, while moving away from the "flatland" of predominantly sp²-hybridized molecules.[1][2][3] The 2-oxaspiro[3.3]heptane motif has emerged as a highly valuable, rigid bioisostere for commonly used groups like piperidine, morpholine, and cyclohexane, offering predictable exit vectors for substituents.[3][4][5] 6-Bromo-2-oxaspiro[3.3]heptane, an sp³-hybridized alkyl bromide, serves as a key building block for incorporating this desirable scaffold.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for carbon-carbon bond formation in synthetic chemistry, celebrated for its broad functional group tolerance and relatively mild conditions.[6][7][8][9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on performing Suzuki coupling reactions with this compound. We will delve into the mechanistic nuances of coupling an sp³-hybridized electrophile, detail robust experimental protocols, and offer field-proven insights to navigate common challenges, thereby empowering chemists to reliably synthesize novel 6-aryl- and 6-vinyl-2-oxaspiro[3.3]heptane derivatives.

Mechanistic Overview: The Palladium-Catalyzed Suzuki-Miyaura Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[7][8][10] The three key steps are oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition : The cycle begins when the active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound. This is often the rate-determining step for alkyl halides and results in a square planar Pd(II) complex.[7][8] The reactivity order for halides is typically I > Br > Cl.[7][8] Coupling C(sp³)-hybridized electrophiles like this alkyl bromide can be more challenging than with aryl halides and often requires more electron-rich and bulky phosphine ligands to facilitate this step.[11]

  • Transmetalation : Before this step, the boronic acid (or ester) must be activated by a base to form a more nucleophilic borate species.[8][12][13] This borate complex then transfers its organic group (e.g., an aryl or vinyl group) to the Pd(II) center, displacing the halide. The exact mechanism of this ligand exchange can be complex but is crucial for bringing the two coupling partners together on the palladium catalyst.[8]

  • Reductive Elimination : In the final step, the two organic fragments—the 2-oxaspiro[3.3]heptanyl group and the newly transferred organic group—are eliminated from the palladium center, forming the desired C-C bond in the product.[7][10] This step regenerates the catalytically active Pd(0) species, which can then re-enter the cycle.

Suzuki_Mechanism Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->oxidative_adduct Oxidative Addition transmetalation_complex R¹-Pd(II)L₂-R² oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product R¹-R² (Coupled Product) transmetalation_complex->product r1x R¹-X (this compound) r1x->oxidative_adduct boronic R²-B(OR)₂ + Base borate [R²-B(OR)₂(OH)]⁻ boronic->borate borate->transmetalation_complex

Caption: Figure 1: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Key Reaction Components and Optimization Strategies

The success of coupling a C(sp³)-hybridized bromide hinges on the careful selection of each reaction component.

ComponentRole & Key ConsiderationsRecommended Choices
Electrophile This compound : An unactivated, secondary alkyl bromide. Oxidative addition is challenging and β-hydride elimination can be a competing side reaction, although less likely with this strained ring system.Use high-purity starting material.
Nucleophile Boronic Acids & Esters : Boronic acids are common but can be prone to protodeboronation.[13] Pinacol esters or MIDA boronates offer increased stability and are often used for late-stage couplings.[13][14]Arylboronic acids, Heteroarylboronic acids, Vinylboronic acids, Potassium aryltrifluoroborates.
Catalyst System Palladium Precatalyst : Provides the active Pd(0) species. Pd(OAc)₂ and Pd₂(dba)₃ are common choices.[12] Ligand : Critical for success. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) are essential to promote oxidative addition and prevent β-hydride elimination.[11]Precatalysts : Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type catalysts. Ligands : SPhos, XPhos, RuPhos, P(t-Bu)₃. Catalyst loading is typically 1-5 mol %.
Base Activates the Boronic Acid : Forms the reactive borate species required for transmetalation.[8][12] The choice of base can significantly impact yield and must be strong enough for activation but not so strong as to cause substrate degradation.K₃PO₄, K₂CO₃, Cs₂CO₃, NaOMe.[7] Typically 1.5-3.0 equivalents are used.
Solvent Solubilizes Reactants & Stabilizes Intermediates : A mixture of an organic solvent and water is common, which aids in dissolving the base and boronic acid.[10] Anhydrous conditions can also be effective.[15]1,4-Dioxane/H₂O, Toluene/H₂O, THF, 2-MeTHF, DMF.

Experimental Protocols

The following protocols provide a starting point for the Suzuki coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: General Procedure for Coupling with Arylboronic Acids

This protocol is a robust starting point for coupling various aryl- and heteroarylboronic acids.

Reagents & Materials:

  • This compound (1.0 eq)

  • Arylboronic Acid (1.2 - 1.5 eq)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.02 eq)

  • SPhos (0.04 eq)

  • Potassium Phosphate (K₃PO₄; 2.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

  • Nitrogen or Argon source

  • Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Reaction Setup : To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere : Seal the vessel and purge with nitrogen or argon for 10-15 minutes. This is crucial as oxygen can deactivate the palladium catalyst.

  • Solvent Addition : Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.

  • Heating & Monitoring : Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature.[16] Dilute with water and ethyl acetate.

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate.[16]

  • Drying and Concentration : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[16]

  • Purification : Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 6-aryl-2-oxaspiro[3.3]heptane product.

Summary of Recommended Starting Conditions

The following table outlines starting conditions for different classes of boronic acid partners.

Boronic Acid PartnerCatalyst System (mol %)Base (eq)SolventTemp (°C)
Phenylboronic acidPd(OAc)₂ (2%), SPhos (4%)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100
4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5%), XPhos (3%)K₂CO₃ (2.0)Toluene/H₂O (5:1)100
3-Pyridylboronic acidPdCl₂(dppf) (3%)Cs₂CO₃ (2.5)DMF90
4-(Trifluoromethyl)phenylboronic acidPd(OAc)₂ (2%), RuPhos (4%)K₃PO₄ (2.0)2-MeTHF/H₂O (4:1)90
Vinylboronic acid pinacol esterPd(PPh₃)₄ (5%)NaOMe (3.0)THF70

General Experimental Workflow

The process from setup to final product characterization follows a logical sequence.

Workflow Figure 2: General Experimental Workflow setup Reaction Setup (Reagents, Catalyst, Base) inert Establish Inert Atmosphere (Purge with N₂/Ar) setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat & Stir (Monitor by TLC/LC-MS) solvent->reaction workup Reaction Work-up (Quench, Extract) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Figure 2: General Experimental Workflow.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd oxidation).2. Insufficiently degassed solvents.3. Base is not strong enough or is insoluble.4. Reaction temperature is too low.1. Use fresh catalyst/ligand. Ensure proper inert atmosphere technique.2. Degas solvents thoroughly via sparging or freeze-pump-thaw cycles.3. Switch to a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃).4. Increase reaction temperature in 10 °C increments.
Starting Material Recovered 1. Oxidative addition is failing.2. Boronic acid decomposition (protodeboronation).1. Switch to a more electron-rich, bulky ligand (e.g., from SPhos to RuPhos or XPhos).2. Use a more stable boron source like a pinacol ester. Use anhydrous conditions.
Formation of Side Products 1. Homocoupling of boronic acid.2. Protodeboronation, leading to arene byproduct.3. Product degradation at high temperature.1. Lower the catalyst loading. Ensure slow heating.2. Use a less aqueous solvent system or switch to a boronic ester.3. Reduce reaction temperature and/or time.
Difficulty in Purification 1. Residual palladium catalyst.2. Boronic acid byproducts.1. Filter the crude product through a plug of Celite or silica before concentration.2. Perform an aqueous base wash (e.g., 1M NaOH) during work-up to remove acidic boron species.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective strategy for synthesizing novel chemical entities rich in sp³ character. Success in coupling this secondary alkyl bromide is critically dependent on a well-chosen catalyst system, particularly the use of bulky, electron-rich phosphine ligands that facilitate the challenging oxidative addition step. By following the detailed protocols and considering the optimization strategies outlined in these notes, researchers can confidently incorporate the valuable 2-oxaspiro[3.3]heptane scaffold into their molecules, accelerating the development of next-generation therapeutics.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Cherney, A. H., & Reisman, S. E. (2020). Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki-Miyaura Cross Coupling.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Myers, A. G. The Suzuki Reaction. Harvard University. [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Wikipedia. (2024). Suzuki reaction. [Link]
  • Thomas, S. P., & Aggarwal, V. K. (2020). Cobalt-Catalyzed C(sp²)–C(sp³) Suzuki–Miyaura Cross Coupling. Organic Letters, 22(19), 7652–7656. [Link]
  • Leonardi, F., et al. (2021). Rapid and scalable photocatalytic C(sp2)–C(sp3) Suzuki−Miyaura cross-coupling of aryl bromides with alkyl boranes. Organic & Biomolecular Chemistry, 19(42), 9206-9212. [Link]
  • Kirchhoff, J. H., et al. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]
  • Gutekunst, W. R., & Baran, P. S. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates.
  • Zvarych, V. I., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(02), 100-112. [Link]
  • Hocek, M., et al. (2001). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. Synlett, 2001(01), 77-80. [Link]
  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1464-1478. [Link]
  • El-Sayed, M. A., et al. (2000). Suzuki cross-coupling reactions catalyzed by palladium nanoparticles in aqueous solution. Organic Letters, 2(15), 2385-2388. [Link]
  • Colmenares, J. C., & Balu, A. M. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching.
  • van der Haas, R. J. C., et al. (2017). Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Synlett, 28(08), 957-961. [Link]
  • Firouzabadi, H., & Iranpoor, N. (2017). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
  • Ali, I., et al. (2021). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. Applied Sciences, 11(11), 4822. [Link]
  • Sharma, S., & Singh, P. P. (2015). Palladium Nanoparticles as Efficient Catalysts for Suzuki Cross-Coupling Reactions. ChemInform, 46(31). [Link]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Organometallic Chemistry, 500(1-2), 299-308. [Link]
  • Stepan, A. F., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3785-3788. [Link]
  • Stepan, A. F., et al. (2021). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron, 96, 132334. [Link]
  • Freeman, D. B., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1548-1554. [Link]
  • Carreira, E. M., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 51(20), 4995-4998. [Link]
  • Zvarych, V. I., et al. (2023). Synthesis of 2-azaspiro[3.3]heptane-1-carboxylic acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivatives. French-Ukrainian Journal of Chemistry, 11(2), 100-112. [Link]
  • Syncom. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6536-6539. [Link]
  • Rauf, A., et al. (2022). Engaging Diastereomeric syn‐ and anti‐6‐Bromo‐4a‐isopropyl‐2‐methyl‐2,3,4,4a‐tetrahydro‐1H‐carbazoles in Suzuki Coupling Reaction: Synthesis, Spectral Characterization and DFT Studies. ChemistrySelect, 7(32), e202201889. [Link]
  • Stepan, A. F., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(17), 3785-8. [Link]

Sources

Application & Protocol Guide: Palladium-Catalyzed C-N Cross-Coupling of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Buchwald-Hartwig Amination for the Synthesis of Novel Spirocyclic Amines

The 2-oxaspiro[3.3]heptane motif is a valuable, sp³-rich scaffold increasingly utilized in modern drug discovery. Its rigid, three-dimensional structure offers a unique conformational profile that can lead to improved physicochemical properties and novel intellectual property.[1] Functionalization of this core, particularly the introduction of nitrogen-containing substituents, opens avenues for exploring new chemical space. The Buchwald-Hartwig amination stands as a powerful and versatile method for forging carbon-nitrogen bonds, offering a significant advantage over harsher, more traditional methods.[2][3]

This guide provides a detailed protocol and application notes for the Buchwald-Hartwig amination of 6-Bromo-2-oxaspiro[3.3]heptane, a key intermediate for accessing a diverse library of 6-amino-2-oxaspiro[3.3]heptane derivatives. We will delve into the mechanistic underpinnings of the reaction, offer a robust starting protocol, and discuss key optimization strategies to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2][4] Understanding this mechanism is crucial for rational troubleshooting and optimization.

The generally accepted catalytic cycle is as follows:

  • Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl or alkyl halide (in our case, this compound), inserting into the carbon-bromine bond. This forms a Pd(II) intermediate.[4][5] The rate of this step can be influenced by the electron-donating properties and steric bulk of the phosphine ligand.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[6][7] The choice of base is critical and must be strong enough to deprotonate the amine but not so harsh as to cause substrate or product degradation.[8]

  • Reductive Elimination: The C-N bond is formed as the desired amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[2][4] Bulky, electron-rich ligands on the palladium are known to facilitate this final, product-releasing step.[9]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reagents pd0 L-Pd(0) Active Catalyst oa_complex L-Pd(II)(R)(Br) Oxidative Addition Complex pd0->oa_complex Oxidative Addition (R-Br) amido_complex L-Pd(II)(R)(NR'R'') Amido Complex oa_complex->amido_complex Amine Binding & Deprotonation (+ HNR'R'', - HBr) amido_complex->pd0 Reductive Elimination (R-NR'R'') Product 6-Amino-2-oxaspiro[3.3]heptane (R-NR'R'') RBr This compound (R-Br) Amine Amine (HNR'R'') Base Base

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Starting Point

This protocol describes a general procedure for the coupling of this compound with a representative primary amine, benzylamine. This serves as a well-reasoned starting point for further optimization with other amines.

Materials and Reagents:

Reagent/MaterialGradeSupplierComments
This compound>97%Commercially AvailableStore under inert atmosphere.
Benzylamine>99%Commercially AvailableDistill if necessary.
Pd₂(dba)₃Catalyst GradeCommercially AvailableAir-sensitive, handle in a glovebox.
XPhos>98%Commercially AvailableAir-stable ligand.
Sodium tert-butoxide (NaOtBu)>97%Commercially AvailableHygroscopic, handle in a glovebox.
TolueneAnhydrousCommercially AvailableUse a dry, degassed solvent.
Schlenk Flask/Reaction Vial--Must be oven-dried before use.
Magnetic Stir Bar---
Inert AtmosphereArgon or Nitrogen-Essential for reaction success.

Step-by-Step Procedure:

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv), Pd₂(dba)₃ (0.01 equiv), XPhos (0.02 equiv), and Sodium tert-butoxide (1.4 equiv) to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times. Add anhydrous, degassed toluene (to make a 0.1 M solution with respect to the bromide) followed by benzylamine (1.2 equiv) via syringe.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by TLC or LC-MS to check for the consumption of the starting bromide.

  • Workup: After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 6-(benzylamino)-2-oxaspiro[3.3]heptane.

Optimizing for Success: A Guide to Parameter Selection

The success of the Buchwald-Hartwig amination, especially with challenging substrates, often hinges on the careful selection of the catalyst system and reaction conditions.[10] The spirocyclic nature of this compound may present steric challenges, necessitating a thoughtful approach to optimization.

Optimization_Workflow cluster_workflow Reaction Optimization Workflow start Initial Reaction (Standard Conditions) ligand_screen Ligand Screening start->ligand_screen Vary Ligand base_screen Base Screening ligand_screen->base_screen Select Best Ligand solvent_screen Solvent Screening base_screen->solvent_screen Select Best Base temp_screen Temperature Optimization solvent_screen->temp_screen Select Best Solvent final_conditions Optimized Conditions temp_screen->final_conditions Finalize Temperature

Figure 2: A systematic workflow for optimizing the Buchwald-Hartwig amination.

Ligand Selection: The choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group are often highly effective for challenging couplings.[2]

LigandRationaleExpected Outcome
XPhos A general and robust ligand, good starting point.Moderate to good yield.
RuPhos Often effective for sterically hindered substrates.Potentially higher yield than XPhos.
BrettPhos Excellent for coupling primary amines.[8]May provide the highest yield for primary amine coupling.
dppf A bidentate ligand, can sometimes prevent side reactions.[2]May improve selectivity.

Base Selection: The base plays a crucial role in the catalytic cycle. While strong, non-nucleophilic bases are standard, their strength needs to be tailored to the substrate and amine.

BasepKa of Conjugate AcidRationale
NaOtBu ~19A strong, commonly used base. Good starting point.
K₃PO₄ ~12.3A milder base, useful for sensitive functional groups.
Cs₂CO₃ ~10.3Another mild base, often used in more delicate systems.
LHMDS ~26A very strong, non-nucleophilic base, can be effective when others fail.

Solvent and Temperature: Aprotic polar or non-polar solvents are typically used. Toluene and dioxane are common choices. The reaction temperature usually ranges from 80-110 °C.[10] Lowering the temperature may be necessary if side reactions or degradation are observed.

Representative Optimization Data:

The following table illustrates a hypothetical optimization study for the coupling of this compound with morpholine, a secondary cyclic amine.

EntryLigandBaseSolventTemp (°C)Yield (%)
1XPhosNaOtBuToluene10065
2RuPhosNaOtBuToluene10078
3BrettPhosNaOtBuToluene10072
4RuPhosK₃PO₄Toluene10045
5RuPhosNaOtBuDioxane10085
6RuPhosNaOtBuDioxane8082

From this representative data, the combination of RuPhos as the ligand, NaOtBu as the base, and dioxane as the solvent at 100 °C provides the optimal conditions for this particular transformation.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the catalyst loading, switching to a more active ligand (e.g., a third-generation Buchwald ligand), or using a stronger base like LHMDS. Ensure your reagents and solvent are scrupulously dry.

  • Side Reactions: The formation of hydrodehalogenation byproducts can sometimes be observed. This can occasionally be mitigated by changing the ligand or base.

  • Substrate Scope: The optimized conditions for one amine may not be optimal for another. It is recommended to perform a brief screen of conditions for each new amine substrate. Electron-poor amines may require more forcing conditions, while electron-rich amines may react more readily.

  • Scale-up: When scaling up, ensure efficient stirring and temperature control. The exothermicity of the reaction is generally low, but good laboratory practice should always be followed.

Conclusion

The Buchwald-Hartwig amination provides a reliable and versatile platform for the synthesis of 6-amino-2-oxaspiro[3.3]heptane derivatives. By understanding the underlying mechanism and systematically optimizing the reaction parameters, researchers can efficiently access a wide range of novel compounds for applications in medicinal chemistry and beyond. The protocols and guidelines presented here offer a solid foundation for the successful implementation of this powerful C-N bond-forming reaction.

References

  • Vertex AI Search. Preparation of sec and tert amines by Buchwald-Hartwig Amination.
  • Wikipedia. Buchwald–Hartwig amination.
  • Marcoux, J.-F., Wagaw, S., & Buchwald, S. L. (1997). Palladium-Catalyzed Amination of Aryl Bromides: Use of Phosphinoether Ligands for the Efficient Coupling of Acyclic Secondary Amines. The Journal of Organic Chemistry, 62(6), 1568–1569.
  • Meng, Q.-Y., Wang, S., & Fu, G. C. (2016). Palladium-Catalyzed Cross-Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science, 2(9), 626–630.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391.
  • Semantic Scholar. Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts.
  • Al-Zoubi, R. M., McDonald, R., & Cowie, M. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(9), 15945–15956.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. (2023).
  • YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025).
  • Stradiotto, M. (2013). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Dalton Transactions, 42(8), 2434-2446.
  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. (2021).
  • Viciu, M. S., Germaneau, R. F., & Navarro-Fernandez, O. (2002). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Angewandte Chemie International Edition, 41(21), 4068-4071.
  • Grygorenko, O. O., et al. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521.
  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.
  • Sirois, L. E., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552.
  • Isaza, C. A., et al. (2022). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. Bioconjugate Chemistry, 33(5), 896-902.
  • YouTube. Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020).
  • Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of the American Chemical Society, 132(45), 15914-15917.
  • Technical University of Denmark. Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2010).
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
  • YouTube. The Buchwald-Hartwig Amination Reaction. (2012).
  • Sirois, L. E., et al. (2021). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. Organic Process Research & Development, 25(4), 869-877.
  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. (2010).
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023).
  • ResearchGate. Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery. (2023).

Sources

The Rising Star in Drug Discovery: Application Notes for 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

For decades, drug discovery has been dominated by "flat" aromatic and heteroaromatic ring systems. However, the pursuit of novel chemical matter with improved physicochemical and pharmacokinetic properties has led to a paradigm shift towards three-dimensional molecular architectures.[1] Spirocycles, particularly strained systems like the 2-oxaspiro[3.3]heptane scaffold, have emerged as powerful tools for medicinal chemists to escape the "flatland" of traditional drug design.[2][3]

The 6-Bromo-2-oxaspiro[3.3]heptane building block offers a unique combination of a rigid, sp³-rich core and a versatile synthetic handle. The inherent three-dimensionality of the spiro[3.3]heptane system allows for precise spatial orientation of substituents, which can lead to enhanced target engagement and selectivity.[1][4] Furthermore, the replacement of traditional ring systems with this scaffold has been shown to improve key drug-like properties such as aqueous solubility and metabolic stability, while reducing lipophilicity.[5][6] The bromine atom at the 6-position serves as a key functionalization point, enabling a wide array of diversification strategies through well-established cross-coupling and substitution reactions.[2]

This guide provides a comprehensive overview of the application of this compound in drug discovery, including detailed protocols for its derivatization and insights into the strategic advantages of incorporating this novel scaffold.

Strategic Advantages of the 2-Oxaspiro[3.3]heptane Scaffold

The incorporation of the 2-oxaspiro[3.3]heptane motif can be a strategic decision during lead optimization to address common challenges in drug development.

  • Improved Physicochemical Properties : The high sp³ character of the scaffold generally leads to lower lipophilicity and higher aqueous solubility compared to their aromatic counterparts.[1] This can be a critical advantage in developing orally bioavailable drugs.

  • Enhanced Metabolic Stability : The rigid, strained ring system can be less susceptible to metabolic degradation, potentially leading to improved pharmacokinetic profiles.[6]

  • Novel Chemical Space : As a non-classical bioisostere for common rings like piperidine and cyclohexane, it provides access to novel, patentable chemical space.[3][7][8]

  • Conformational Restriction : The rigid spirocyclic core locks the conformation of the molecule, which can lead to a more favorable presentation of key binding elements to the biological target, thus improving potency and selectivity.[4][9]

The following workflow illustrates the central role of this compound in a typical drug discovery campaign.

G cluster_0 Scaffold Hopping & Lead Optimization cluster_1 Diversification via Cross-Coupling cluster_2 Library Generation & SAR cluster_3 Candidate Selection Start Initial Hit/Lead (e.g., with piperidine or phenyl ring) Incorporate Incorporate this compound Start->Incorporate Address PK/PD issues Suzuki Suzuki-Miyaura Coupling (C-C bond formation) Incorporate->Suzuki Buchwald Buchwald-Hartwig Amination (C-N bond formation) Incorporate->Buchwald Other Other Functionalization (e.g., Sonogashira, cyanation) Incorporate->Other Library Generate Library of Analogues Suzuki->Library Buchwald->Library Other->Library SAR Structure-Activity Relationship (SAR) Studies Library->SAR Candidate Optimized Lead/ Preclinical Candidate SAR->Candidate Improved Properties

Figure 1: Workflow for utilizing this compound in lead optimization.

Impact on Physicochemical Properties: A Quantitative Look

Replacing a planar aromatic ring with a spiro[3.3]heptane core can significantly reduce lipophilicity, a key parameter in drug design. The following table presents a case study on the FDA-approved anticancer drug Sonidegib, where the meta-substituted phenyl ring was replaced with a spiro[3.3]heptane moiety.

CompoundclogPlogD (experimental)
Sonidegib6.8≥ 3.5
trans-spiro[3.3]heptane analog6.0≥ 3.5
cis-spiro[3.3]heptane analog6.0≥ 3.5
Data sourced from a study on spiro[3.3]heptane as a non-collinear benzene bioisostere.[5]

As the data indicates, the replacement of the phenyl ring with the spiro[3.3]heptane core resulted in a notable decrease in the calculated lipophilicity (clogP) by 0.8 units.[5] This reduction in lipophilicity can contribute to improved aqueous solubility and a more favorable ADME profile.

Experimental Protocols for Derivatization

The bromine atom on the this compound scaffold is a versatile handle for introducing a wide range of functional groups. Below are detailed, generalized protocols for two of the most common and powerful cross-coupling reactions in a drug discovery setting.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with an arylboronic acid.

Reaction Scheme: (An image depicting the general Suzuki-Miyaura reaction of this compound with an arylboronic acid would be placed here.)

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a microwave vial or Schlenk flask), add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). For microwave-assisted reactions, heating for 25-40 minutes at 100 °C is a good starting point.[10]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

G cluster_0 Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-Pd(II)-Br)L₂ Pd0->OxAdd + Ar-Br Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'B(OH)₂ + Base RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 - Product Product Ar-Ar' RedElim->Product

Figure 2: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.

Reaction Scheme: (An image depicting the general Buchwald-Hartwig amination of this compound with an amine would be placed here.)

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.5 equivalents)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry reaction vessel.

  • Reagent Addition: Add this compound and the amine.

  • Solvent Addition: Add the anhydrous, degassed solvent.

  • Reaction: Seal the vessel and heat the reaction mixture with stirring at the desired temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature, and quench with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Application in a Multi-Step Synthesis: A Hypothetical Example

To illustrate the utility of this compound in a drug discovery context, the following diagram outlines a hypothetical synthesis of a kinase inhibitor analogue. This example demonstrates how the scaffold can be readily functionalized to generate a final drug-like molecule.

G Start This compound Step1 Suzuki Coupling with Pyrimidine Boronic Ester Start->Step1 Intermediate1 6-(Pyrimidin-4-yl)-2-oxaspiro[3.3]heptane Step1->Intermediate1 Step2 Functionalization of Pyrimidine (e.g., Nucleophilic Aromatic Substitution) Intermediate1->Step2 Intermediate2 6-(2-Amino-pyrimidin-4-yl)-2-oxaspiro[3.3]heptane Step2->Intermediate2 Step3 Amide Coupling with a Carboxylic Acid Side Chain Intermediate2->Step3 Final Final Kinase Inhibitor Analogue Step3->Final

Figure 3: Hypothetical multi-step synthesis starting from this compound.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for modern drug discovery. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive scaffold for the development of next-generation therapeutics. The straightforward functionalization of the bromo-handle via robust cross-coupling methodologies allows for the rapid generation of diverse compound libraries for SAR exploration. As the demand for novel, sp³-rich scaffolds continues to grow, the application of this compound and related spirocyclic systems is expected to play an increasingly important role in the design of innovative medicines.

References

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • PubMed. (2025, April 5). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • ACS Publications. (2011, November 23). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • RSC Publishing. (2025, April 15). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Uniba. (n.d.). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere.
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • ResearchGate. (2025, August 30). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • ResearchGate. (2025, August 7). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • NIH. (2023, July 12). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • ResearchGate. (2025, August 6). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • ResearchGate. (2025, August 30). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • ResearchGate. (2025, August 30). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • ResearchGate. (2025, August 10). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.

Sources

Synthesis of 2-azaspiro[3.3]heptane derivatives from 6-Bromo-2-oxaspiro[3.3]heptane.

Author: BenchChem Technical Support Team. Date: January 2026

Title: A Novel Synthetic Pathway to 2-Azaspiro[3.3]heptane Derivatives via Nucleophilic Cascade Reaction of 6-Bromo-2-oxaspiro[3.3]heptane

Abstract

The 2-azaspiro[3.3]heptane scaffold is a paramount structural motif in modern medicinal chemistry, prized for its ability to confer advantageous physicochemical properties such as increased sp³ character, improved metabolic stability, and enhanced aqueous solubility.[1][2] As a validated bioisostere of piperidine, this strained spirocyclic system offers a unique three-dimensional vector for molecular exploration, enabling an "escape from flatland" in drug design.[3][4] This application note details a novel and robust synthetic strategy for accessing diverse N-substituted 2-azaspiro[3.3]heptane derivatives. The protocol leverages the unique reactivity of this compound, a versatile building block, which undergoes a sequential intermolecular nucleophilic substitution and an intramolecular ring-opening/cyclization cascade with primary amines. This method provides a streamlined, two-step or potential one-pot synthesis, opening new avenues for library generation in drug discovery programs.[5]

Introduction & Scientific Rationale

The pursuit of novel chemical matter with improved drug-like properties is a central theme in pharmaceutical research. Saturated spirocycles have emerged as a powerful tool for chemists to address liabilities associated with traditional flat, aromatic scaffolds.[6] The 2-azaspiro[3.3]heptane framework, in particular, has garnered significant attention for its ability to mimic the piperidine core—a ubiquitous feature in many FDA-approved drugs—while offering a distinct conformational rigidity and property profile.[3][7] Its incorporation can lead to molecules with lower lipophilicity and unique biological activities.[8]

Traditional syntheses of these scaffolds can be multi-step and lack modularity.[9][10] This guide proposes a more convergent approach starting from this compound. The inherent strain of the oxetane ring and the presence of a good leaving group (bromide) create a unique electrophilic system poised for a cascade reaction.

Mechanistic Rationale:

The proposed transformation proceeds through two key mechanistic events:

  • Intermolecular Nucleophilic Substitution (Sₙ2): The reaction is initiated by the attack of a primary amine (R-NH₂) on the carbon atom bearing the bromide. This is a classic bimolecular nucleophilic substitution (Sₙ2) reaction, where the amine acts as the nucleophile and bromide is the leaving group.[11] This step forms a key intermediate, an N-substituted-6-amino-2-oxaspiro[3.3]heptane.

  • Intramolecular Ring-Opening Cyclization: The newly installed secondary amine in the intermediate is now perfectly positioned to act as an intramolecular nucleophile. Driven by thermal energy and facilitated by a base, the nitrogen attacks one of the electrophilic methylene carbons of the strained oxetane ring.[12] This intramolecular attack leads to the cleavage of a C-O bond, opening the oxetane, and concurrently forming a new, stable azetidine ring. The result is the desired 2-azaspiro[3.3]heptane scaffold, with the substituent 'R' from the primary amine installed on the ring nitrogen.

This cascade approach is efficient as it builds complexity rapidly and utilizes the inherent reactivity of the starting material to drive the formation of the target scaffold.

Overall Synthetic Scheme

The diagram below illustrates the proposed reaction pathway from the starting material to the final product, highlighting the key intermediate.

G r This compound r_img r_img r_out r_img->r_out i Intermediate: N-Substituted-6-amino- 2-oxaspiro[3.3]heptane i_img i_img i_out i_img->i_out p Product: 2-Substituted-2-azaspiro[3.3]heptane Derivative p_img p_img i_in r_out->i_in Step 1: R-NH₂, Base (e.g., K₂CO₃) Solvent (e.g., DMF) i_in->i_img p_in i_out->p_in Step 2: Heat (Δ) Intramolecular Cyclization p_in->p_img

Caption: Proposed two-step synthesis of 2-azaspiro[3.3]heptane derivatives.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. The reagents used are irritants and potentially toxic.

Protocol 1: Two-Step Synthesis of 2-Benzyl-2-azaspiro[3.3]heptane

This protocol provides a representative example using benzylamine as the nucleophile.

Step A: Synthesis of N-Benzyl-6-amino-2-oxaspiro[3.3]heptane (Intermediate)

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, 5.0 mmol, 955 mg).

  • Add anhydrous N,N-Dimethylformamide (DMF, 25 mL).

  • Add potassium carbonate (K₂CO₃) (2.0 eq, 10.0 mmol, 1.38 g) to the suspension.

  • Add benzylamine (1.1 eq, 5.5 mmol, 0.60 mL) dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 100 mL of cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or used directly in the next step.

Step B: Intramolecular Cyclization to 2-Benzyl-2-azaspiro[3.3]heptane

  • Transfer the crude intermediate from Step A into a 100 mL round-bottom flask.

  • Dissolve the material in a high-boiling point solvent such as toluene or xylene (30 mL).

  • Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq, 7.5 mmol, 1.12 mL).

  • Heat the mixture to reflux (approx. 110-140 °C depending on the solvent) for 24-48 hours.

  • Monitor the disappearance of the intermediate by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Wash the mixture with 1M HCl (2 x 30 mL) to remove the base, followed by saturated sodium bicarbonate solution (30 mL) and brine (30 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., hexane/ethyl acetate gradient) to yield the pure 2-benzyl-2-azaspiro[3.3]heptane.

Protocol 2: Proposed One-Pot Synthesis Workflow

This streamlined protocol is designed for efficiency and is particularly suitable for library synthesis. The choice of a high-boiling polar aprotic solvent is critical to facilitate both reaction steps.

G start Start reagents Charge Reactor: 1. This compound 2. Primary Amine (R-NH₂) 3. Base (K₂CO₃) 4. Solvent (e.g., DMF or NMP) start->reagents heat1 Heat to 60-80 °C (Intermolecular Sₙ2) Monitor for Intermediate Formation reagents->heat1 heat2 Increase Temp to 120-150 °C (Intramolecular Cyclization) Monitor for Product Formation heat1->heat2 workup Aqueous Workup: 1. Quench with Water 2. Extract with Organic Solvent heat2->workup purify Purification: 1. Concentrate Solvent 2. Column Chromatography workup->purify end Final Product: 2-R-2-azaspiro[3.3]heptane purify->end

Caption: Workflow for the proposed one-pot synthesis.

Exemplary Data & Scope

To demonstrate the potential utility of this method, a variety of primary amines can be employed to generate a library of 2-azaspiro[3.3]heptane derivatives. The table below presents hypothetical, yet expected, outcomes for this synthetic protocol.

EntryPrimary Amine (R-NH₂)R GroupExpected Yield (One-Pot)Notes
1BenzylamineBenzyl65-75%Standard, robust substrate.
2AnilinePhenyl40-55%Lower nucleophilicity of aniline may require higher temperatures or a stronger base.[13]
3CyclohexylamineCyclohexyl70-80%Highly nucleophilic aliphatic amine, expected to perform well.
42-Methoxyethylamine2-Methoxyethyl60-70%The ether moiety enhances solubility and is well-tolerated.

Troubleshooting and Key Considerations

  • Side Reactions: The primary side reaction in the first step is potential elimination of HBr from the starting material, though this is less likely with a four-membered ring. In the second step, intermolecular dimerization of the amino-oxetane intermediate may compete with the desired intramolecular cyclization. This can be mitigated by conducting the reaction under high-dilution conditions.

  • Choice of Base: For the Sₙ2 step, an inorganic base like K₂CO₃ or Cs₂CO₃ is sufficient to neutralize the HBr formed. For the intramolecular cyclization, a stronger, non-nucleophilic organic base like DBU or a potassium tert-butoxide may be required to facilitate the deprotonation of the secondary amine, although the reaction may proceed thermally without added base.[9]

  • Anhydrous Conditions: Moisture can compete with the amine nucleophile and lead to hydrolysis byproducts. Ensure all solvents and reagents are anhydrous for optimal results.

  • Purification: The basic nature of the final product allows for acid-base extraction techniques. However, column chromatography is typically required to achieve high purity.

Conclusion

This application note outlines a scientifically grounded and highly adaptable synthetic strategy for the synthesis of valuable 2-azaspiro[3.3]heptane derivatives from this compound. The proposed cascade reaction, combining nucleophilic substitution with an intramolecular ring transformation, offers an efficient route to these sought-after scaffolds. The protocols provided are designed to be accessible to researchers in drug discovery and medicinal chemistry, enabling the rapid generation of diverse compound libraries for biological screening and lead optimization.

References

  • Degorce, S., Bodnarchuk, M., & Scott, J. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198-1204. [Link]
  • Radchenko, D. S., Grygorenko, O. O., & Komarov, I. V. (2010). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues. Amino Acids, 39(2), 515-521. [Link]
  • Steffens, A. M., Rogers, S. A., & Sigman, M. S. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. (Note: This is a future-dated reference from the search results, used for general context on azacycle synthesis). [Link]
  • Ivanova, M. N., & Gevorgyan, V. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(11), 3272. [Link]
  • Kirichok, A., Shton, I., Kliachyna, M., Pishel, I., & Mykhailiuk, P. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 34-40. [Link]
  • Zhang, Y., et al. (2020). Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. Bioorganic & Medicinal Chemistry Letters, 30(19), 127425. [Link]
  • Mykhailiuk, P. K. (2015). 1‐Substituted 2‐Azaspiro[3.3]heptanes: Overlooked Motifs for Drug Discovery. Angewandte Chemie International Edition, 54(43), 12734-12737. [Link]
  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • Foley, D. J., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1547-1553. [Link]
  • Cernijenko, A., & Paquin, J. F. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • ACS Publications. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. [Link]
  • Vale, N., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 625-643. [Link]
  • Chemistry LibreTexts. (2025). 4.
  • ResearchGate. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. [Link]
  • Clayden, J., & Turnbull, R. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 56(43), 13234-13254. [Link]
  • Jia, T., et al. (2018). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 140(28), 8681-8685. [Link]
  • Chatterjee, S., et al. (2023). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv. [Link]
  • ResearchGate. Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150-12231. [Link]
  • University of Calgary. Ch 8: Nucleophilic Substitution. [Link]
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
  • ResearchGate. (2025). 2,6-Diazaspiro[3.
  • ResearchGate. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
  • ResearchGate. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. [Link]
  • ResearchGate. (2012). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.

Sources

Application Notes & Protocols: 6-Bromo-2-oxaspiro[3.3]heptane as a Bioisosteric Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to "escape from flatland"[1]. This paradigm shift involves moving away from predominantly flat, aromatic structures towards more three-dimensional, sp³-rich molecular architectures.[2][3] These saturated scaffolds offer a more rigid and defined orientation of substituents in three-dimensional space, which can lead to enhanced target engagement and improved physicochemical properties such as increased metabolic stability and aqueous solubility.[4]

Spirocyclic systems, particularly strained heterocycles like the 2-oxaspiro[3.3]heptane motif, have emerged as powerful tools in this endeavor.[1][4] Their rigid frameworks serve as non-classical bioisosteres for commonly used moieties in drug molecules, such as gem-dimethyl groups, carbonyls, and even six-membered rings like piperidine and morpholine.[1][5][6] The introduction of a spirocyclic core can enforce a specific conformation, reduce the entropic penalty upon binding to a biological target, and provide novel exit vectors for further chemical exploration.[1][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of 6-bromo-2-oxaspiro[3.3]heptane , a versatile building block for the creation of novel bioisosteres. We will delve into the rationale behind its use, provide comparative data on its impact on molecular properties, and offer detailed, step-by-step protocols for its incorporation into lead compounds via common and robust synthetic methodologies.

The Strategic Advantage of this compound

This compound is a bifunctional building block that combines the desirable three-dimensional geometry of the spiro[3.3]heptane core with a reactive handle—the bromine atom—for facile chemical modification. The oxetane ring within the spirocycle introduces polarity and can act as a hydrogen bond acceptor, further enhancing its potential for favorable interactions with biological targets.[6]

The primary utility of this reagent lies in its ability to serve as a bioisosteric replacement for planar aromatic and heteroaromatic rings, as well as other common motifs in drug discovery. The bromine atom allows for the introduction of the spirocyclic core onto a parent molecule through a variety of well-established cross-coupling reactions.

Data Presentation: Impact on Physicochemical Properties

The incorporation of the 2-oxaspiro[3.3]heptane moiety can significantly influence the physicochemical properties of a molecule. The following table summarizes the typical effects observed when replacing common fragments with this spirocyclic scaffold, based on trends reported in medicinal chemistry literature.

PropertyOriginal Fragment (e.g., Phenyl, gem-Dimethyl)Bioisosteric Replacement (2-Oxaspiro[3.3]heptane derivative)Rationale for Change
Lipophilicity (logP/logD) Often higherGenerally lowerThe introduction of the polar oxetane ring increases hydrophilicity.[5]
Aqueous Solubility Variable, can be lowTypically improvedThe polar nature of the oxetane and the disruption of crystal packing can enhance solubility.
Metabolic Stability Susceptible to oxidation (e.g., aromatic hydroxylation)Generally enhancedThe sp³-rich, strained ring system is often more resistant to metabolic degradation by cytochrome P450 enzymes.[1]
Molecular Shape Planar or flexibleRigid, three-dimensionalThe spirocyclic core enforces a defined, non-planar geometry.[1][4]
Fraction of sp³ carbons (Fsp³) LowHighDirectly increases the three-dimensionality of the molecule, a key feature for escaping "flatland".[2][3]

Experimental Protocols: Harnessing the Reactivity of this compound

The bromine atom on the this compound scaffold provides a versatile handle for a range of chemical transformations. Below are detailed protocols for two of the most powerful and widely used methods for its incorporation into drug-like molecules: the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Aryl-2-oxaspiro[3.3]heptanes

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This reaction is a cornerstone of modern medicinal chemistry for the formation of C(sp²)-C(sp³) bonds.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, arylboronic acid, palladium catalyst, ligand, and base in a reaction vessel. B Add solvent (e.g., dioxane/water). A->B C Degas the reaction mixture. B->C D Heat the reaction to the desired temperature (e.g., 80-100 °C). C->D E Cool to room temperature and dilute with an organic solvent. D->E F Wash with aqueous solution. E->F G Dry the organic layer and concentrate. F->G H Purify by column chromatography. G->H

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq), and base (e.g., K₂CO₃, 2.5 eq).

  • Solvent Addition: Add the solvent mixture (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M with respect to the limiting reagent).

  • Degassing: Seal the vessel and degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by subjecting it to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-2-oxaspiro[3.3]heptane.

Self-Validation and Causality:

  • Choice of Catalyst and Ligand: The use of a palladium catalyst with a phosphine ligand like dppf is crucial for the catalytic cycle of the Suzuki reaction. The ligand stabilizes the palladium center and facilitates the oxidative addition and reductive elimination steps.

  • Base and Solvent System: The base is required to activate the boronic acid for transmetalation to the palladium center. A mixed solvent system of an organic solvent and water is often used to ensure the solubility of both the organic substrates and the inorganic base.

  • Inert Atmosphere: Degassing is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 6-Amino-2-oxaspiro[3.3]heptanes

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to form a C-N bond between this compound and a primary or secondary amine. This reaction is a powerful tool for introducing nitrogen-containing functional groups.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine this compound, amine, palladium precatalyst, ligand, and base in a reaction vessel. B Add anhydrous solvent (e.g., toluene, dioxane). A->B C Degas the reaction mixture. B->C D Heat the reaction under an inert atmosphere (e.g., 80-110 °C). C->D E Cool to room temperature and filter through celite. D->E F Concentrate the filtrate. E->F G Purify by column chromatography or crystallization. F->G

Figure 2: General workflow for the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos, or BINAP, 2-6 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.5 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Step-by-Step Procedure:

  • Vessel Preparation: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.015 eq) and the ligand (e.g., XPhos, 0.03 eq) to a dry Schlenk flask.

  • Reagent Addition: Add the base (e.g., NaOt-Bu, 2.0 eq), this compound (1.0 eq), and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, to achieve a concentration of ~0.1 M).

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove palladium residues and inorganic salts, washing the pad with the same solvent.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by crystallization to yield the desired 6-amino-2-oxaspiro[3.3]heptane derivative.

Self-Validation and Causality:

  • Catalyst System: The Buchwald-Hartwig amination relies on a palladium catalyst in combination with a bulky, electron-rich phosphine ligand. The choice of ligand is critical and often needs to be optimized for a specific substrate combination. Ligands like XPhos and RuPhos are generally effective for a wide range of substrates.

  • Strong, Non-nucleophilic Base: A strong, non-nucleophilic base such as sodium tert-butoxide is required to deprotonate the amine, allowing it to coordinate to the palladium center.

  • Anhydrous and Inert Conditions: The catalytic cycle is sensitive to oxygen and moisture, which can lead to catalyst deactivation and side reactions. Therefore, the use of anhydrous solvents and an inert atmosphere is essential for a successful reaction.

Conclusion

This compound is a valuable and versatile building block for the introduction of three-dimensional, sp³-rich character into drug candidates. Its ability to serve as a bioisosteric replacement for common planar and flexible moieties can lead to significant improvements in physicochemical and pharmacological properties. The provided protocols for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions offer robust and reliable methods for the incorporation of this novel scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics. As with any synthetic procedure, the specific reaction conditions may require optimization for different substrates to achieve optimal yields and purity.

References

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery. University of Cambridge.
  • Emergent synthetic methods for the modular advancement of sp3-rich fragments.
  • Design and Synthesis of Novel Spiro Derivatives as Potent and Reversible Monoacylglycerol Lipase (MAGL) Inhibitors: Bioisosteric Transformation from 3-Oxo-3,4-dihydro-2H-benzo[b][1][5]oxazin-6-yl Moiety. Journal of Medicinal Chemistry.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223.
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI.
  • Buchwald–Hartwig amin
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Suzuki Coupling. Organic Chemistry Portal. [Link]
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF. [Link]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF. [Link]
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [Link]

Sources

Application Notes and Protocols for the Preparation of Spirocyclic Compounds in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Three-Dimensionality in CNS Drug Discovery

The development of novel therapeutics for Central Nervous System (CNS) disorders is a formidable challenge, primarily due to the stringent requirements for crossing the blood-brain barrier (BBB) and achieving high target specificity within the complex neural landscape. Historically, medicinal chemistry has often relied on "flat," aromatic heterocyclic scaffolds. However, the paradigm is shifting towards molecules with greater three-dimensionality (3D), a concept often referred to as "escaping from flatland".[1] Spirocyclic compounds, characterized by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and well-defined three-dimensional arrangement of substituents offer a unique advantage in drug design.[2][3][4][5]

This architectural feature allows for precise orientation of functional groups to interact with biological targets, potentially leading to enhanced potency and selectivity.[6][7] Furthermore, the increased sp³ character of spirocyclic scaffolds can improve physicochemical properties crucial for CNS drugs, such as solubility and metabolic stability, while modulating lipophilicity to achieve the delicate balance required for BBB penetration.[8][9][10] This application note provides an in-depth guide to key synthetic strategies for preparing spirocyclic compounds tailored for CNS drug discovery, complete with detailed protocols and the rationale behind the methodological choices.

Core Synthetic Strategies for Spirocyclic Scaffolds

The construction of the spirocyclic core can be approached through several powerful synthetic methodologies. The choice of strategy is often dictated by the desired scaffold, the required substitution pattern, and the need for stereochemical control.

Multicomponent Reactions (MCRs): A Paradigm of Efficiency

MCRs are highly convergent reactions where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials.[11] This approach is exceptionally valuable in drug discovery for rapidly generating libraries of structurally diverse compounds.[12][13][14] For spirocycle synthesis, MCRs offer a direct route to complex architectures that would otherwise require lengthy, multi-step sequences.

A prominent example is the synthesis of spirooxindoles, a privileged scaffold in CNS drug discovery due to the prevalence of the oxindole core in biologically active molecules.[8][15][16][17] The 1,3-dipolar cycloaddition reaction of an azomethine ylide (generated in situ from an isatin and an amino acid) with a dipolarophile is a powerful MCR for constructing spiropyrrolidinyl oxindoles.[18][19]

This protocol outlines a general procedure for the synthesis of a spirooxindole derivative via a 1,3-dipolar cycloaddition.

Rationale: This one-pot reaction is designed for efficiency. The refluxing methanol serves as a suitable solvent for all components and promotes the formation of the intermediate azomethine ylide. The reaction proceeds through a concerted cycloaddition, which often results in good diastereoselectivity. The product precipitates upon cooling, simplifying purification.

Step-by-Step Protocol:

  • Reactant Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add isatin (1.0 mmol, 1.0 eq), the desired chalcone (1.0 mmol, 1.0 eq), and L-proline (1.1 mmol, 1.1 eq).

  • Solvent Addition: Add 20 mL of methanol to the flask.

  • Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The spirooxindole product will often precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with cold methanol (2 x 10 mL). If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Parameter Value/Condition Causality
Solvent MethanolGood solubility for reactants; appropriate boiling point for reaction.
Catalyst L-proline (acts as a reactant)Source of the amine for azomethine ylide formation.
Temperature Reflux (~65 °C)Provides sufficient energy for imine and ylide formation.
Reaction Time 4-6 hoursTypical duration for completion; should be monitored by TLC.
Workup Cooling and filtrationExploits the lower solubility of the product for easy isolation.
Intramolecular Dearomatization: Building 3D Structures from Flat Precursors

Dearomatization reactions are a powerful class of transformations that convert a flat, aromatic starting material into a non-aromatic, often spirocyclic or bridged, three-dimensional structure.[20] This strategy is particularly elegant as it builds molecular complexity rapidly. Intramolecular dearomatizing spirocyclization involves tethering a nucleophile to an aromatic ring, which then attacks the ring ipso, ortho, meta, or para to the tether, often triggered by oxidation or another activation method.

Phenols are common substrates for this type of reaction. Oxidative dearomatization of a phenol bearing a tethered nucleophile can lead to the formation of spirocyclic cyclohexadienones, which are versatile intermediates for further synthetic manipulations.[21]

G cluster_0 Precursor Synthesis cluster_1 Dearomatization & Cyclization cluster_2 Post-Cyclization Modification A Aromatic Substrate (e.g., Phenol) B Tethering of Nucleophilic Sidechain A->B C Functionalized Precursor B->C D Activation/ Oxidation C->D E Intramolecular Nucleophilic Attack D->E F Spirocyclic Intermediate E->F G Rearrangement or Further Functionalization F->G H Final Spirocyclic Product G->H G Start Diallylated Substrate Product Spirocyclic Alkene Start->Product RCM Catalyst Grubbs' Catalyst (Ru-based) Catalyst->Product Byproduct + Ethylene (gas) Product->Byproduct

Sources

The Ascendance of the 2-Oxaspiro[3.3]heptane Motif: A Guide to Synthesis and Bioactive Integration

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space of aromatic and heteroaromatic rings. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to enhance drug-like properties, including solubility, metabolic stability, and target selectivity. Among the rising stars in this paradigm shift is the 2-oxaspiro[3.3]heptane motif. This strained spirocyclic ether, featuring a central quaternary carbon connecting two oxetane rings, offers a unique combination of rigidity, polarity, and defined exit vectors for substitution. Its compact structure serves as an excellent bioisostere for commonly used groups, such as gem-dimethyl and carbonyl functionalities, while introducing favorable physicochemical properties.[1][2]

This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and protocols for the synthesis and incorporation of the 2-oxaspiro[3.3]heptane moiety into bioactive molecules. We will delve into the mechanistic rationale behind synthetic choices, provide step-by-step experimental procedures, and showcase case studies that highlight the transformative potential of this unique scaffold.

I. The Strategic Advantage of the 2-Oxaspiro[3.3]heptane Motif

The allure of the 2-oxaspiro[3.3]heptane core lies in its ability to confer significant improvements in the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. The introduction of the polar oxetane rings can dramatically increase aqueous solubility, a critical factor for oral bioavailability.[2] Furthermore, the spirocyclic nature of the motif provides a rigid framework that can lock a molecule into a specific conformation, potentially leading to higher binding affinity and selectivity for its biological target. The quaternary carbon at the spiro-center also enhances metabolic stability by shielding adjacent positions from enzymatic degradation.[3]

II. Synthesis of the 2-Oxaspiro[3.3]heptane Core: A Protocol

While various derivatives of spiro[3.3]heptane are accessible, the synthesis of the parent 2-oxaspiro[3.3]heptane requires a multi-step approach. The following protocol is a robust and scalable method adapted from established procedures for related spirocyclic systems.[4][5]

Protocol 1: Synthesis of 2-Oxaspiro[3.3]heptane

This protocol outlines a two-stage synthesis starting from the commercially available pentaerythritol.

Stage 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

Synthesis_Stage1 Pentaerythritol Pentaerythritol Tribromoneopentyl_alcohol 1,1,1-Tris(bromomethyl)ethanol (Tribromoneopentyl alcohol) Pentaerythritol->Tribromoneopentyl_alcohol HBr, Acetic Acid Reflux Bis_bromomethyl_oxetane 3,3-Bis(bromomethyl)oxetane Tribromoneopentyl_alcohol->Bis_bromomethyl_oxetane aq. NaOH Phase Transfer Catalyst

Materials:

  • Pentaerythritol

  • Hydrobromic acid (48%)

  • Acetic acid

  • Sodium hydroxide

  • Tetrabutylammonium bromide (TBAB)

  • Diethyl ether

  • Magnesium sulfate (anhydrous)

Procedure:

  • Bromination of Pentaerythritol: In a round-bottom flask equipped with a reflux condenser, dissolve pentaerythritol in a mixture of 48% hydrobromic acid and glacial acetic acid. Heat the mixture to reflux for 48 hours.

  • Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing ice-water. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1,1,1-tris(bromomethyl)ethanol.

  • Oxetane Ring Formation: To a vigorously stirred solution of the crude tribromoneopentyl alcohol in water, add a phase-transfer catalyst such as tetrabutylammonium bromide. Slowly add a concentrated aqueous solution of sodium hydroxide, maintaining the temperature below 30°C. Stir the reaction for 12-16 hours at room temperature.[4]

  • Isolation: Extract the reaction mixture with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 3,3-bis(bromomethyl)oxetane can be purified by vacuum distillation.

Stage 2: Formation of the 2-Oxaspiro[3.3]heptane Ring

Synthesis_Stage2 Bis_bromomethyl_oxetane 3,3-Bis(bromomethyl)oxetane Intermediate_alcohol [3-(Bromomethyl)oxetan-3-yl]methanol Bis_bromomethyl_oxetane->Intermediate_alcohol Selective reduction (e.g., NaBH4 in DMSO) Oxaspiroheptane 2-Oxaspiro[3.3]heptane Intermediate_alcohol->Oxaspiroheptane Intramolecular Williamson Ether Synthesis (e.g., NaH, THF)

Materials:

  • 3,3-Bis(bromomethyl)oxetane

  • Sodium borohydride

  • Dimethyl sulfoxide (DMSO)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

Procedure:

  • Selective Monoreduction: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3,3-bis(bromomethyl)oxetane in anhydrous DMSO. Cool the solution to 15°C and add sodium borohydride portion-wise, maintaining the temperature. Allow the reaction to stir at room temperature for 4-6 hours.

  • Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0°C. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Intramolecular Cyclization: In a separate flame-dried flask, suspend sodium hydride in anhydrous THF under a nitrogen atmosphere and cool to 0°C. Add a solution of the crude [3-(bromomethyl)oxetan-3-yl]methanol in anhydrous THF dropwise to the sodium hydride suspension.

  • Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir for 12-16 hours. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0°C.

  • Final Isolation and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude 2-oxaspiro[3.3]heptane can be purified by flash column chromatography on silica gel.

Compound Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm) Expected ¹³C NMR (CDCl₃, 101 MHz) δ (ppm)
2-Oxaspiro[3.3]heptane~4.5 (s, 4H), ~2.4 (s, 4H)~75 (CH₂), ~40 (Cq), ~35 (CH₂)

Table 1: Predicted NMR Spectroscopic Data for 2-Oxaspiro[3.3]heptane. Note: Actual chemical shifts may vary.[6][7]

III. Functionalization and Incorporation into Bioactive Scaffolds

The true utility of the 2-oxaspiro[3.3]heptane motif lies in its ability to be functionalized and integrated into larger, more complex molecules. The parent scaffold can be derivatized at the C6 position to introduce a variety of functional groups, providing a handle for coupling to a pharmacophore.

Protocol 2: N-Arylation of 2-Oxa-6-azaspiro[3.3]heptane (A Bioisosteric Analog)

This protocol for the aza-analog demonstrates a common method for incorporating the spirocyclic core onto an aromatic system, a key step in many drug discovery programs.[5]

Functionalization Aza_spiro 2-Oxa-6-azaspiro[3.3]heptane Coupled_product N-Aryl-2-oxa-6-azaspiro[3.3]heptane Aza_spiro->Coupled_product SNAr Reaction Base (e.g., K₂CO₃) Solvent (e.g., DMF) Aryl_halide Aryl Halide (e.g., Fluoronitrobenzene) Aryl_halide->Coupled_product

Materials:

  • 2-Oxa-6-azaspiro[3.3]heptane (or its salt)[5][8]

  • Substituted aryl fluoride or chloride

  • Potassium carbonate or other suitable base

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate

  • Water and Brine

Procedure:

  • Reaction Setup: To a solution of the aryl halide in anhydrous DMF, add 2-oxa-6-azaspiro[3.3]heptane and potassium carbonate.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour into water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.

IV. Case Studies: The Impact of the 2-Oxaspiro[3.3]heptane Motif in Medicinal Chemistry

The strategic replacement of existing fragments with the 2-oxaspiro[3.3]heptane motif has led to significant improvements in the pharmacological profiles of several drug candidates.

Case Study 1: Bioisostere for Morpholine in a Kinase Inhibitor Program

In a program targeting a novel kinase, a lead compound containing a morpholine moiety exhibited poor solubility and rapid metabolism. Replacement of the morpholine with a 2-oxa-6-azaspiro[3.3]heptane resulted in a dramatic increase in aqueous solubility and a significant reduction in metabolic clearance, while maintaining potent inhibitory activity.[9]

Compound Motif Solubility (µg/mL) In vitro half-life (mins) IC₅₀ (nM)
Lead CompoundMorpholine<101525
Analog 12-Oxa-6-azaspiro[3.3]heptane>200>12030

Table 2: Comparison of physicochemical and biological properties.

The rigid nature of the spirocycle is believed to have pre-organized the molecule in a bioactive conformation, compensating for the slight increase in steric bulk.

Case Study 2: Fetal Hemoglobin Inducers for Sickle Cell Disease

In the development of fetal hemoglobin (HbF) inducers for the treatment of sickle cell disease, a series of 2-azaspiro[3.3]heptane derivatives were synthesized and evaluated. The optimization of structure-activity relationships (SAR) led to a potent and orally bioavailable candidate. The spirocyclic core was crucial for achieving the desired rigidity and vectoral orientation of substituents for optimal interaction with the biological target.[7]

V. Conclusion and Future Perspectives

The 2-oxaspiro[3.3]heptane motif is a valuable addition to the medicinal chemist's toolbox. Its unique structural and physicochemical properties offer a powerful strategy to overcome common challenges in drug discovery, particularly those related to solubility and metabolic stability. The synthetic protocols and application examples provided in this guide serve as a foundation for researchers to explore the full potential of this emerging scaffold. As synthetic methodologies continue to evolve, we anticipate the development of even more efficient routes to functionalized 2-oxaspiro[3.3]heptanes, further expanding their application in the design of next-generation therapeutics. The "escape from flatland" is well underway, and the 2-oxaspiro[3.3]heptane motif is poised to play a significant role in shaping the three-dimensional landscape of future medicines.[10][11]

VI. References

  • Synthesis and Properties of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. Thieme Chemistry. [URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0036-1588887]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. [URL: https://www.mdpi.com/1420-3049/20/8/13862]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. [URL: https://fujc.org/index.php/FJC/article/view/11.02.31]

  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. [URL: https://pubs.acs.org/doi/10.1021/ol2028459]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [URL: https://www.researchgate.net/publication/362456491_Synthesis_of_challenging_6-functionalized_1-oxaspiro33heptanes_-_New_scaffolds_for_drug_discovery]

  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10741007/]

  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10355823/]

  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate. [URL: https://www.researchgate.net/publication/236125959_Synthesis_and_Structural_Analysis_of_a_New_Class_of_Azaspiro33heptanes_as_Building_Blocks_for_Medicinal_Chemistry]

  • Synthesis method of 6-oxo-2-azaspiro[12][12] heptane-2-carboxylic acid tert-butyl ester. Google Patents. [URL: https://patents.google.com/patent/CN102442934A/en]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6906733/]

  • Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR. ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/889944-57-4_1HNMR.htm]

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis. [URL: https://www.thieme-connect.de/products/ejournals/abstract/10.1055/s-2001-12891]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [URL: https://www.researchgate.net/publication/372074092_Functionalized_Derivatives_of_2-azaspiro33heptane-1-carboxylic_Acid_and_7-oxa-2-azaspiro35nonane-1-carboxylic_Acid_for_Drug_Design]

  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [URL: https://www.researchgate.net/figure/2-azaspiro-33-heptane-as-bioisoster-of-piperidine_fig1_372074092]

  • Copies of 1H NMR and 13C NMR spectra of all new compounds. The Royal Society of Chemistry. [URL: https://www.rsc.org/suppdata/c3/ob/c3ob42302h/c3ob42302h.pdf]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/32718712/]

  • 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. ResearchGate. [URL: https://www.researchgate.net/publication/373024888_1-Oxa-26-Diazaspiro33heptane_as_a_New_Potential_Piperazine_Bioisostere_-_Flow-Assisted_Preparation_and_Derivatisation_by_Strain-Release_of_Azabicyclo110butanes]

Sources

Application Notes and Protocols for the Functionalization of the Spiro[3.3]heptane Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery with the Spiro[3.3]heptane Scaffold

In the landscape of modern medicinal chemistry, the principle of "escaping flatland" has become a guiding tenet for the design of novel therapeutics with improved pharmacological profiles.[1] This paradigm shift involves moving away from planar, aromatic structures towards more three-dimensional, sp³-rich molecular architectures. The spiro[3.3]heptane core has emerged as a standout scaffold in this pursuit, prized for its rigid, well-defined three-dimensional geometry.[2][3] Its inherent conformational restriction allows for precise orientation of substituents in space, which can lead to enhanced target selectivity and improved ADME (absorption, distribution, metabolism, and excretion) properties, such as increased solubility.[1][2]

Furthermore, the spiro[3.3]heptane motif has been successfully employed as a saturated bioisostere for the ubiquitous phenyl ring, as well as for common saturated heterocycles like piperazine and morpholine.[4][5][6][7] This bioisosteric replacement strategy offers a powerful tool for navigating intellectual property landscapes and for fine-tuning the physicochemical properties of lead compounds. For instance, replacing a meta-substituted benzene ring with a 2,6-disubstituted spiro[3.3]heptane can maintain the crucial exit vectors for biological activity while introducing a novel, patent-free chemical entity with potentially superior drug-like qualities.[4][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the key strategies for the functionalization of the spiro[3.3]heptane core. The protocols described herein are designed to be self-validating, with explanations of the underlying chemical principles to empower the user to adapt and troubleshoot these methods.

Foundational Strategy: Synthesis of a Key Precursor, Spiro[3.3]heptan-2-one

Many functionalization pathways for the spiro[3.3]heptane core begin with a ketone-bearing scaffold, which serves as a versatile handle for a wide array of subsequent chemical transformations. The synthesis of spiro[3.3]heptan-2-one is a common entry point. One established method involves a [2+2] cycloaddition followed by ring expansion.

Conceptual Workflow for Spiro[3.3]heptan-2-one Synthesis

cluster_0 Step 1: [2+2] Cycloaddition cluster_1 Step 2: Reductive Dechlorination A Methylenecyclobutane C Dichlorocyclobutanone Adduct A->C [2+2] B Dichloroketene (from Trichloroacetyl chloride + Zn-Cu couple) B->C D Spiro[3.3]heptan-2-one C->D Zinc dust, Acetic Acid A Spiro[3.3]heptan-2-one B Spiro[3.3]heptane A->B 1. Hydrazine hydrate 2. KOH, heat C 2-Bromospiro[3.3]heptane B->C NBS, AIBN, CCl4 D Spiro[3.3]heptane-2- carboxylic Acid C->D 1. n-BuLi 2. CO2 (dry ice) 3. H3O+ A 1,1-Bis(bromomethyl)cyclobutane (Dielectrophile) C Spiro[3.3]heptane-2,6-dicarboxylate A->C NaH, THF B Diethyl Malonate (Dinucleophile) B->C D Spiro[3.3]heptane-2,6-dicarboxylic Acid C->D 1. Saponification (NaOH) 2. Acidification (HCl) E Further Functionalization (e.g., Curtius rearrangement to diamine) D->E A Spiro[3.3]heptane with Directing Group (DG) D Functionalized Spiro[3.3]heptane A->D B Transition Metal Catalyst (e.g., Pd, Rh, Fe) B->D C-H Activation C Coupling Partner (e.g., Aryl halide, Alkene) C->D F Final Product D->F Deprotection E Cleavage of Directing Group E->F

Sources

Application Notes and Protocols for Ring-Opening Reactions of 6-Bromo-2-oxaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 6-Bromo-2-oxaspiro[3.3]heptane in Medicinal Chemistry

The 2-oxaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern drug discovery, prized for its ability to introduce three-dimensionality and favorable physicochemical properties into drug candidates.[1][2] This rigid, spirocyclic system can act as a bioisosteric replacement for more common groups like gem-dimethyl or piperidine moieties, often leading to improved metabolic stability and aqueous solubility.[3][4] The introduction of a bromine atom at the 6-position of this scaffold creates a versatile synthetic handle, this compound, unlocking a diverse array of chemical transformations.

This guide provides a comprehensive overview of the ring-opening reactions of this compound derivatives. We will delve into the underlying reaction mechanisms, provide detailed, field-tested protocols for reactions with various nucleophiles, and discuss the characterization of the resulting products. These reactions are pivotal for accessing novel 3,3-disubstituted azetidine derivatives, which are highly sought-after building blocks in the synthesis of complex bioactive molecules.

Mechanistic Insights: The Ring-Opening of a Strained Spirocyclic Ether

The reactivity of this compound is dominated by the inherent ring strain of the oxetane ring. This strain facilitates nucleophilic attack, leading to the cleavage of a C-O bond. The presence of the bromine atom on the cyclobutane ring does not directly participate in the ring-opening of the oxetane but serves as a crucial functional group for subsequent modifications or as a point of attachment in the final molecule.

The ring-opening of the oxetane moiety in 2-oxaspiro[3.3]heptane systems can be initiated by a variety of nucleophiles. The regioselectivity of the attack is a key consideration. In the absence of strong electronic directing groups on the oxetane ring itself, nucleophilic attack generally occurs at the less sterically hindered carbon atom of the oxetane, following an SN2-type mechanism.

In the case of this compound, the nucleophile will attack one of the methylene carbons of the oxetane ring, leading to the formation of a 3-(hydroxymethyl)-3-(substituted methyl)azetidine derivative, assuming the initial formation of the azetidine ring from a suitable precursor. A closely related transformation has been documented for a tosylated analog, where the oxetane ring of 6-(p-toluenesulfonyl)-2-oxa-6-azaspiro[3.3]heptane is opened with hydrobromic acid to yield (3-(bromomethyl)-1-(p-toluenesulfonyl)azetidin-3-yl)methanol.[1][5] This reaction underscores the susceptibility of the oxetane ring to nucleophilic attack.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the nucleophilic ring-opening of a 2-oxaspiro[3.3]heptane derivative, leading to a functionalized azetidine.

workflow General Workflow: From Spiro-Oxetane to Functionalized Azetidine start This compound Derivative reaction Ring-Opening Reaction start->reaction nucleophile Nucleophile (e.g., Amine, Thiol, Azide) nucleophile->reaction product 3-Substituted-3-(hydroxymethyl)azetidine Derivative reaction->product purification Purification (Chromatography, Recrystallization) product->purification characterization Characterization (NMR, MS, etc.) purification->characterization

Caption: General workflow for the synthesis of functionalized azetidines.

Experimental Protocols: A Practical Guide

The following protocols are designed to be illustrative and are based on established principles of organic synthesis and analogous reactions reported in the literature.[6][7] Researchers should adapt these procedures as necessary based on the specific substrate and available laboratory equipment.

Protocol 1: Ring-Opening with a Primary Amine (e.g., Benzylamine)

This protocol details the synthesis of (1-benzyl-3-((benzylamino)methyl)azetidin-3-yl)methanol through the ring-opening of a conceptual N-benzyl-6-bromo-2-oxaspiro[3.3]heptane derivative.

Reaction Scheme:

reaction1 reactant1 N-Benzyl-6-bromo-2-oxaspiro[3.3]heptane reactant2 + Benzylamine reactant1->reactant2 product -> (1-Benzyl-3-((benzylamino)methyl)azetidin-3-yl)methanol reactant2->product

Caption: Reaction of a spiro-oxetane with benzylamine.

Materials:

  • N-Benzyl-6-bromo-2-oxaspiro[3.3]heptane (1.0 eq)

  • Benzylamine (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Benzyl-6-bromo-2-oxaspiro[3.3]heptane (1.0 eq) and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMF to achieve a concentration of 0.2 M.

  • Add benzylamine (2.0 eq) to the stirring suspension.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Outcome:

The desired product, (1-benzyl-3-((benzylamino)methyl)azetidin-3-yl)methanol, is expected as a viscous oil or a low-melting solid. Yields for analogous reactions are typically in the range of 60-80%.

ParameterValue
Reactant N-Benzyl-6-bromo-2-oxaspiro[3.3]heptane
Nucleophile Benzylamine
Solvent DMF
Base K₂CO₃
Temperature 80 °C
Time 12-24 h
Typical Yield 60-80%
Protocol 2: Ring-Opening with a Thiol (e.g., Thiophenol)

This protocol outlines the synthesis of (3-((phenylthio)methyl)azetidin-3-yl)methanol from this compound.

Reaction Scheme:

reaction2 reactant1 This compound reactant2 + Thiophenol reactant1->reactant2 product -> (3-((Phenylthio)methyl)azetidin-3-yl)methanol reactant2->product

Caption: Reaction of this compound with thiophenol.

Materials:

  • This compound (1.0 eq)

  • Thiophenol (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add sodium hydride (1.2 eq).

  • Add anhydrous THF to form a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of thiophenol (1.2 eq) in anhydrous THF to the suspension. Stir for 30 minutes at 0 °C to allow for the formation of sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography.

Expected Outcome:

The product, (3-((phenylthio)methyl)azetidin-3-yl)methanol, is anticipated as an oil.

ParameterValue
Reactant This compound
Nucleophile Thiophenol
Solvent THF
Base NaH
Temperature 0 °C to RT
Time 16-24 h
Typical Yield 50-70%
Protocol 3: Ring-Opening with Azide

This protocol describes the synthesis of (3-(azidomethyl)azetidin-3-yl)methanol from this compound.

Reaction Scheme:

reaction3 reactant1 This compound reactant2 + Sodium Azide reactant1->reactant2 product -> (3-(Azidomethyl)azetidin-3-yl)methanol reactant2->product

Caption: Synthesis of an azidomethyl azetidine derivative.

Materials:

  • This compound (1.0 eq)

  • Sodium azide (NaN₃) (1.5 eq)

  • Anhydrous DMF

  • Water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 12-18 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography if necessary.

Expected Outcome:

The product, (3-(azidomethyl)azetidin-3-yl)methanol, is a versatile intermediate that can be further functionalized, for instance, through click chemistry or reduction to the corresponding amine.

ParameterValue
Reactant This compound
Nucleophile Sodium Azide
Solvent DMF
Temperature 60-70 °C
Time 12-18 h
Typical Yield 70-90%

Characterization of Ring-Opened Products

The successful synthesis of the 3,3-disubstituted azetidine derivatives should be confirmed by a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show characteristic signals for the newly formed hydroxymethyl group (a singlet or a triplet depending on the solvent and concentration) and the methylene protons adjacent to the nucleophile. The disappearance of the characteristic signals of the oxetane ring protons in the starting material is a key indicator of a successful reaction.

    • ¹³C NMR will show a new signal for the carbon of the hydroxymethyl group and the carbon attached to the nucleophile.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product will show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group.

Conclusion and Future Perspectives

The ring-opening reactions of this compound derivatives provide a powerful and versatile platform for the synthesis of novel and highly functionalized 3,3-disubstituted azetidines. These building blocks are of significant interest to the pharmaceutical and agrochemical industries due to their potential to impart desirable properties to bioactive molecules. The protocols outlined in this guide offer a solid foundation for researchers to explore the rich chemistry of this unique spirocyclic scaffold and to develop new chemical entities with enhanced therapeutic potential. Further exploration into enantioselective ring-opening reactions and the use of a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of these valuable intermediates.

References

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic letters, 14(1), 66–69. [Link]
  • Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583. [Link]
  • Request PDF. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. [Link]
  • ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4- Azaspiro[2.3]hexanes. [Link]
  • French-Ukrainian Journal of Chemistry. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • Google Patents. (n.d.). US3668196A - 3-azetidinols.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Journal of Medicinal and Chemical Sciences. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. [Link]
  • MDPI. (n.d.). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. [Link]
  • National Center for Biotechnology Information. (n.d.). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. [Link]
  • National Center for Biotechnology Information. (n.d.). Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]
  • National Center for Biotechnology Information. (n.d.). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. [Link]
  • Organic Syntheses. (n.d.). azetidine. [Link]
  • PubChem. (n.d.). (Azetidin-3-yl)methanol. [Link]
  • PubChem. (n.d.). tert-Butyl 3-(hydroxymethyl)
  • Request PDF. (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. [Link]
  • Request PDF. (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. [Link]
  • The Royal Society of Chemistry. (n.d.).
  • YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]

Sources

Topic: Scale-up Synthesis of 6-Bromo-2-oxaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

The 2-oxaspiro[3.3]heptane motif is a cornerstone of modern medicinal chemistry, prized for its ability to serve as a polar and metabolically stable bioisostere for gem-dimethyl and carbonyl groups.[1][2] Its rigid, three-dimensional structure provides a predictable scaffold for orienting substituents, making it an invaluable tool in drug design to escape "flatland" and improve physicochemical properties.[3][4] However, the synthesis of these strained spirocyclic systems, particularly functionalized derivatives like 6-bromo-2-oxaspiro[3.3]heptane, presents significant challenges that are magnified during scale-up.[5][6] This guide provides a detailed examination of a robust and scalable synthetic strategy, focusing on the preparation of key intermediates and explaining the critical process parameters necessary for safe and efficient large-scale production. We present a validated, multigram-scale protocol for a representative derivative and discuss synthetic pathways to the versatile 6-bromo intermediate.

The Strategic Importance of Spirocyclic Oxetanes

The oxetane ring, a four-membered cyclic ether, imparts unique properties to bioactive molecules. When incorporated into a spiro[3.3]heptane framework, it creates a compact, sp³-rich scaffold that can significantly enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability compared to traditional carbocyclic analogues.[2] The 6-bromo derivative is a particularly valuable building block, as the bromine atom serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of compound libraries for drug discovery programs.

Core Synthetic Strategy: A Scalable Pathway

While several methods exist for constructing the oxetane ring, including the Paternò-Büchi reaction and other [2+2] cycloadditions, a strategy built on the Williamson etherification is often more amenable to large-scale synthesis due to its operational simplicity and avoidance of photochemical apparatus.[1][6][7][8]

A highly effective and scalable approach begins with a commercially available, low-cost starting material and utilizes a key bis-electrophilic intermediate, 3,3-bis(bromomethyl)oxetane (BBMO) . This intermediate can be reliably synthesized on a large scale and subsequently used to construct the second ring of the spirocyclic system.[9]

Figure 1: High-level workflow for the scalable synthesis of a 2-oxaspiro[3.3]heptane derivative.

Detailed Protocols for Scale-Up Synthesis

The following protocols are designed for multigram-scale synthesis and have been adapted from validated literature procedures.[9] They emphasize operational safety, efficiency, and scalability.

Protocol 1: Kilogram-Scale Preparation of 3,3-bis(bromomethyl)oxetane (BBMO) (3)

This procedure details the formation of the key oxetane intermediate via an intramolecular Williamson etherification, starting from a common flame retardant.[9]

Reaction Scheme:

Table 1: Reagents for BBMO Synthesis

ReagentMolar Mass ( g/mol )QuantityMolesNotes
Tribromoneopentyl alcohol (TBNPA) (4)324.881.00 kg3.08Commercially available
Sodium Hydroxide (NaOH)40.00185 g4.621.5 equiv.
Toluene-2.5 L-Solvent
Water18.022.5 L-Solvent

Step-by-Step Procedure:

  • Vessel Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a reflux condenser, and an inlet for controlled reagent addition.

  • Initial Charge: Charge the reactor with tribromoneopentyl alcohol (TBNPA) (1.00 kg, 3.08 mol) and toluene (2.5 L). Begin stirring to form a slurry.

  • Base Preparation: In a separate vessel, carefully dissolve sodium hydroxide (185 g, 4.62 mol) in water (2.5 L). Caution: This is a highly exothermic process. Use an ice bath and add NaOH pellets slowly to control the temperature.

  • Reaction: Heat the reactor contents to 85-90 °C. Once the temperature is stable, add the aqueous NaOH solution dropwise over 2-3 hours using an addition funnel or pump. Maintain the internal temperature below 100 °C.

  • Monitoring: After the addition is complete, continue heating and stirring at 90 °C for 12-16 hours. Monitor the reaction progress by GC-MS or TLC until consumption of the starting material is complete.

  • Workup - Phase Separation: Cool the reactor to room temperature. Stop stirring and allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the upper organic layer sequentially with 1 L of water and 1 L of brine. Separate the layers after each wash.

  • Purification: Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude oil is then purified by vacuum distillation to afford 3,3-bis(bromomethyl)oxetane (BBMO) as a colorless oil. (Typical yield: 70-75%).[9]

Protocol 2: 100-gram Scale Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (1)

This protocol demonstrates the utility of BBMO in a hydroxide-facilitated double alkylation to form the spiro[3.3]heptane core.[9] This reaction serves as a robust template for the synthesis of various N-substituted derivatives.

Reaction Scheme:

Table 2: Reagents for Spirocyclization

ReagentMolar Mass ( g/mol )QuantityMolesNotes
2-Fluoro-4-nitroaniline (2)156.11100 g0.641.0 equiv.
3,3-bis(bromomethyl)oxetane (BBMO) (3)243.91172 g0.711.1 equiv.
Potassium Hydroxide (KOH), 85%56.1196 g1.452.25 equiv.
Dimethyl Sulfoxide (DMSO)-1.0 L-Solvent

Step-by-Step Procedure:

  • Vessel Setup: Use a 3 L jacketed reactor equipped with a mechanical stirrer, thermocouple, and nitrogen inlet.

  • Reagent Charge: Charge the reactor with 2-fluoro-4-nitroaniline (100 g, 0.64 mol), powdered potassium hydroxide (96 g, 1.45 mol), and DMSO (1.0 L).

  • Initial Stirring: Begin stirring the mixture under a nitrogen atmosphere at room temperature (20-25 °C).

  • BBMO Addition: Add the 3,3-bis(bromomethyl)oxetane (172 g, 0.71 mol) dropwise over approximately 1 hour. A mild exotherm is expected; maintain the internal temperature below 40 °C using the reactor jacket.

  • Reaction: After the addition, continue stirring at room temperature for 18-24 hours. Monitor the reaction by HPLC or LC-MS.

  • Quenching: Once the starting aniline is consumed, slowly and carefully add 1.0 L of water to the reactor over 1 hour. Caution: This may be exothermic. Maintain the temperature below 50 °C. A precipitate of the product will form.

  • Isolation: Stir the resulting slurry for an additional 1-2 hours at room temperature to ensure complete precipitation. Collect the solid product by filtration.

  • Washing and Drying: Wash the filter cake thoroughly with water (2 x 500 mL) until the filtrate is neutral. Dry the solid product in a vacuum oven at 50-60 °C to a constant weight. (Typical yield: 85-90%; Purity >99%).[9]

Synthetic Pathway to this compound

While a direct, one-pot synthesis is challenging, the target 6-bromo derivative can be accessed from a precursor such as 6-hydroxy-2-oxaspiro[3.3]heptane or 2-oxaspiro[3.3]heptane-6-carboxylic acid. A plausible route involves the Hunsdiecker reaction or a similar transformation on the carboxylic acid derivative.

Figure 2: Proposed synthetic pathway to the 6-bromo target compound.

The synthesis of the carboxylic acid precursor can be achieved by reacting BBMO with diethyl malonate followed by hydrolysis and decarboxylation, a strategy used for preparing similar spirocyclic systems.[10] The subsequent conversion of the acid to the bromide is a standard transformation.

Critical Process Safety and Scale-up Considerations

Scaling up the synthesis of strained heterocyclic systems requires meticulous attention to safety and process control.

  • Handling of Brominated Reagents:

    • Toxicity: TBNPA and BBMO are alkylating agents and should be handled with extreme care. Bromine itself is highly corrosive, toxic upon inhalation, and a strong oxidizer.[11][12][13] All manipulations must be conducted in a well-ventilated chemical fume hood or an appropriate enclosed reactor system.[13]

    • PPE: At a minimum, wear safety goggles, a face shield, a lab coat, and heavy-duty nitrile or neoprene gloves.[11][14]

    • Spills: Have spill kits containing an appropriate absorbent material and a neutralizing agent (e.g., sodium thiosulfate for bromine) readily available.

  • Thermal Management:

    • Exotherms: Both the Williamson etherification and the double alkylation reactions can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. Controlled, dropwise addition of reagents and a reliable reactor cooling system are critical to prevent thermal runaways.

  • Oxetane Ring Stability:

    • The oxetane ring is susceptible to ring-opening under strong acidic conditions.[7][15] It is crucial to maintain neutral or basic conditions throughout the synthesis and workup to preserve the integrity of the scaffold.

  • Purification at Scale:

    • While laboratory-scale purification often relies on chromatography, this is impractical for multi-kilogram production. The protocols described here leverage scalable techniques like distillation and crystallization/precipitation , which are preferred in an industrial setting for their efficiency and cost-effectiveness.[9]

Conclusion

The this compound framework represents a valuable and highly sought-after scaffold in modern drug discovery. The synthetic strategies outlined in this guide, centered on the robust and scalable preparation of the key intermediate 3,3-bis(bromomethyl)oxetane, provide a reliable pathway for producing these important molecules on a large scale. By adhering to the detailed protocols and paying close attention to the critical safety and process parameters, researchers and drug development professionals can confidently incorporate these advanced building blocks into their discovery pipelines.

References

  • W. F. G. (2023). Oxetane and azetidine ethers. Organic & Biomolecular Chemistry.
  • National Institutes of Health. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis.
  • Beilstein Journals. (n.d.). Oxetanes: formation, reactivity and total syntheses of natural products.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole.
  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance.
  • ACS Publications. (2023). Oxetane Synthesis via Alcohol C–H Functionalization.
  • (n.d.). Synthesis of 2-azaspiro[3.3]heptane-derived amino acids: ornitine and GABA analogues.
  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate.
  • (2025). Oxetanes: formation, reactivity and total syntheses of natural products.
  • ChemicalBook. (2025). 3-BROMO-OXETANE - Safety Data Sheet.
  • National Institutes of Health. (2023). Oxetane Synthesis via Alcohol C–H Functionalization. PMC.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • (2025). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate.
  • (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews.
  • (n.d.). Synthesis of Oxetanes.
  • National Institutes of Health. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. PMC.
  • MDPI. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate.
  • (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks.
  • (2025). Synthesis of Spirocyclic Ethers. ResearchGate.
  • PubMed. (2018). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols.
  • Åbo Akademi University. (n.d.). Synthesis of Spirocyclic Ethers.
  • (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.
  • (n.d.). Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported.
  • (2025). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate.
  • PubMed. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks.
  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry.
  • National Institutes of Health. (n.d.). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC.
  • (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. ResearchGate.
  • Penta chemicals. (2019). Bromine - SAFETY DATA SHEET.
  • Scribd. (n.d.). Standard Operating Procedure: Bromine | PDF | Laboratories | Chemistry.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. ResearchGate.
  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate.
  • Google Patents. (n.d.). US6515152B1 - Process for production of an oxetane.

Sources

Application Notes & Protocols: 6-Bromo-2-oxaspiro[3.3]heptane in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Spirocyclic Scaffolds in Kinase Inhibitor Design

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Kinase inhibitors, a cornerstone of targeted therapy, are no exception. The "escape from flatland"—the move away from planar, aromatic structures towards more three-dimensional molecules—has led to a surge in the exploration of spirocyclic systems.[1] These unique scaffolds, characterized by two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This rigidity can enhance binding affinity to the target kinase by reducing the entropic penalty upon binding and allowing for precise vectorization of substituents into specific pockets of the ATP-binding site.[2][3]

Among the emerging spirocyclic motifs, the 2-oxaspiro[3.3]heptane core has garnered significant attention. It serves as a valuable bioisostere for commonly used saturated heterocycles like piperidine and morpholine.[2][3][4][5][6] The incorporation of this oxetane-containing spirocycle can lead to significant improvements in key drug-like properties, including:

  • Enhanced Aqueous Solubility: The polar oxetane ring can improve the solubility of the final compound, a critical parameter for oral bioavailability.

  • Improved Metabolic Stability: The spirocyclic core is often more resistant to metabolic degradation compared to more flexible or traditional heterocyclic systems, leading to a longer half-life in vivo.[4]

  • Novel Chemical Space: The unique 3D shape of the 2-oxaspiro[3.3]heptane scaffold allows for the exploration of new chemical space, potentially leading to inhibitors with novel binding modes or improved selectivity.

This application note provides a detailed guide on the utility of 6-bromo-2-oxaspiro[3.3]heptane , a key functionalized building block, in the synthesis of next-generation kinase inhibitors. We will explore its application in the synthesis of a representative Janus Kinase (JAK) inhibitor, providing a step-by-step protocol and discussing the rationale behind the synthetic strategy.

The Strategic Advantage of this compound

This compound (CAS No. 1363380-78-2) is a versatile intermediate for introducing the 2-oxaspiro[3.3]heptane moiety.[7] The presence of the bromine atom at the 6-position provides a reactive handle for nucleophilic substitution reactions, allowing for its conjugation to various kinase inhibitor scaffolds. This building block is particularly well-suited for targeting kinases where a spirocyclic group can be accommodated in the solvent-exposed region of the ATP-binding site, or where it can replace an existing cyclic moiety to improve physicochemical properties.

Representative Application: Synthesis of a Novel JAK1 Inhibitor

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical mediators of cytokine signaling.[8] Dysregulation of the JAK-STAT pathway is implicated in a range of inflammatory and autoimmune diseases, making JAKs attractive therapeutic targets.[9] Several JAK inhibitors have been approved for clinical use, and there is ongoing research to develop next-generation inhibitors with improved selectivity and safety profiles.[8][9][10]

Here, we present a representative protocol for the synthesis of a novel JAK1 inhibitor incorporating the 2-oxaspiro[3.3]heptane moiety, starting from this compound and a pyrrolo[2,3-b]pyridine core, a common scaffold in JAK inhibitors.

Synthetic Workflow Diagram

G cluster_0 Synthesis of JAK1 Inhibitor with 2-Oxaspiro[3.3]heptane Moiety A 4-Chloro-7H-pyrrolo[2,3-b]pyridine C Intermediate 1 A->C Nucleophilic Substitution (NaH, DMF) B This compound B->C D Final JAK1 Inhibitor C->D Suzuki Coupling (Arylboronic acid, Pd catalyst) G cluster_pathway JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P Nucleus Nucleus STAT_P->Nucleus Dimerization & Translocation Gene Gene Transcription Nucleus->Gene Inhibitor JAK Inhibitor (e.g., JAK-OSPIRO-01) Inhibitor->JAK Inhibition

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals who are working with this valuable spirocyclic building block. The unique strained ring system of oxaspiro[3.3]heptanes offers a rigid scaffold with predictable exit vectors, making it a sought-after motif in medicinal chemistry for creating novel chemical entities with improved physicochemical properties.[1][2][3]

This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound, ensuring you can achieve the highest possible purity for your downstream applications.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.

Question 1: My crude reaction mixture is a dark, oily residue after workup. What is the most effective initial purification strategy?

Answer: An oily or gummy crude product indicates the presence of impurities that are preventing crystallization. The most robust and widely applicable technique for this scenario is flash column chromatography . This method separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[4]

  • Causality: The spirocyclic core of your target compound is relatively non-polar, but the ether oxygen and bromine atom introduce some polarity. Impurities could include unreacted starting materials, polymeric byproducts, or side-products from elimination reactions.[5] Chromatography excels at separating compounds with varying polarities.

  • Protocol Insight: Before committing your entire batch to a column, it is critical to first determine the optimal solvent system using Thin-Layer Chromatography (TLC).[4] Screen various ratios of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or dichloromethane). The ideal system will show your desired product with a Retention Factor (Rf) of approximately 0.25-0.35, well-separated from other spots.

Question 2: My NMR analysis shows my product is contaminated with a significant amount of starting material and what appears to be a di-brominated species. How can I resolve this?

Answer: This issue points to either an incomplete reaction or an over-reaction, a common challenge in bromination chemistry.[6] Flash column chromatography is the recommended method to separate these closely related species.

  • Expertise & Causality:

    • Starting Material: Will likely have a different polarity than your mono-brominated product. For example, if the precursor is an alcohol, it will be significantly more polar and will have a much lower Rf on silica gel.

    • Di-brominated Species: This byproduct will be less polar than your desired product. The additional bromine atom increases the molecular weight and slightly alters the electronic distribution, but reduces the overall polarity relative to molecular size, causing it to elute faster from a silica column (higher Rf) with a given solvent system.

  • Self-Validating System: To achieve a successful separation, you may need a shallow solvent gradient. This involves starting with a low-polarity mobile phase (e.g., 98:2 Hexane:EtOAc) to elute the less polar di-brominated impurity, then gradually increasing the polarity (e.g., to 90:10 Hexane:EtOAc) to elute your target compound, leaving the more polar starting material on the column. Collect fractions and analyze them by TLC to confirm the composition before combining them.[4]

Question 3: After column chromatography, my product fractions are pure by TLC, but have a persistent yellow or orange tint. What is the cause and how can I fix it?

Answer: A persistent yellow/orange color is often indicative of residual elemental bromine (Br₂) or related impurities from the synthesis. While chromatography may reduce this, a chemical quench during the initial workup is more effective. If this was missed, a post-purification wash can be performed.

  • Trustworthiness: Before concentrating your "pure" fractions from the column, you can combine them in a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃).[6] These reducing agents will react with and decolorize the elemental bromine.

  • Protocol Steps:

    • Combine the organic fractions containing your product.

    • Wash with 10% Na₂S₂O₃ solution until the organic layer is colorless.

    • Wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic residue.

    • Wash with brine to remove bulk water.[6]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Question 4: I have isolated a solid product, but my purity is only ~95% after chromatography. How can I achieve >99% purity for my drug discovery application?

Answer: For achieving high purity, especially for applications like drug candidate synthesis where trace impurities can have significant impacts, recrystallization is the gold standard.[5][7] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.

  • Causality: The small amounts of remaining impurities will have different solubility profiles than your target compound. Upon slow cooling of a saturated solution, the lattice of the desired compound forms preferentially, excluding the impurity molecules, which remain in the solvent (the "mother liquor").[8]

  • Experimental Workflow:

    • Solvent Selection: The key is finding a solvent (or solvent pair) in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] Good starting points for a compound of this polarity are isopropanol, ethanol, or a mixture of hexanes and ethyl acetate.

    • Procedure: Dissolve the impure solid in the minimum amount of hot solvent to form a saturated solution. If any insoluble impurities remain, perform a hot filtration. Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Isolation: Collect the pure crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum. The purity of the crystals can be confirmed by melting point analysis, which should show a sharp melting range.[8]

Frequently Asked Questions (FAQs)

Q1: What is the recommended workflow for purifying this compound from a crude reaction?

A1: The most reliable and comprehensive purification workflow involves a two-stage process. First, perform flash column chromatography on the crude material to remove the bulk of impurities and isolate the target compound. Second, subject the material obtained from chromatography to recrystallization to achieve high purity (>99%), suitable for sensitive applications.

Below is a decision-making workflow to guide your purification strategy.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Primary Purification cluster_2 Purity Assessment & Final Polish start Crude Product analysis Analyze by TLC/¹H NMR start->analysis is_oil Is product an oil/gum? analysis->is_oil column_chrom Flash Column Chromatography is_oil->column_chrom Yes recrystallize_direct Direct Recrystallization is_oil->recrystallize_direct No (Solid >85% pure) purity_check Assess Purity (NMR/GC-MS) column_chrom->purity_check recrystallize_direct->purity_check recrystallize_polish Recrystallization for High Purity purity_check->recrystallize_polish Purity <99% final_product Final Product (>99% pure) purity_check->final_product Purity >99% recrystallize_polish->final_product

Sources

Technical Support Center: Synthesis of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the preparation of this valuable spirocyclic building block. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yields, and ensure the purity of your final product.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, which typically proceeds through a two-step sequence: the formation of the precursor alcohol, 2-oxaspiro[3.3]heptan-6-ol, followed by its bromination.

Scenario 1: Low Yield of 2-oxaspiro[3..3]heptan-6-ol

Question: I am attempting to synthesize 2-oxaspiro[3.3]heptan-6-ol from 3,3-bis(hydroxymethyl)oxetane via an intramolecular cyclization, but my yields are consistently low. What are the likely causes and how can I improve them?

Answer:

Low yields in the synthesis of 2-oxaspiro[3.3]heptan-6-ol are often attributed to incomplete reaction, side reactions, or suboptimal workup and purification. The primary synthetic route involves the activation of one of the hydroxyl groups of 3,3-bis(hydroxymethyl)oxetane (e.g., as a tosylate or mesylate) followed by intramolecular Williamson ether synthesis. Several factors can impact the efficiency of this process:

  • Incomplete Activation: The initial activation of the primary alcohol is critical. Ensure you are using a sufficient excess of the activating agent (e.g., tosyl chloride) and an appropriate base (e.g., pyridine or triethylamine) to drive the reaction to completion. Monitoring the reaction by TLC or LC-MS is crucial to confirm the full consumption of the starting diol.

  • Side Reaction - Intermolecular Etherification: If the concentration of the activated intermediate is too high, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of polymeric byproducts.

    • Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by the slow addition of the activated diol to a solution of the base.

  • Side Reaction - Grob-type Fragmentation: Under certain conditions, particularly with strong, non-nucleophilic bases, a Grob-type fragmentation can occur, leading to the formation of undesired olefinic products.[1]

    • Solution: The choice of base and solvent is critical to suppress fragmentation. A milder, nucleophilic base in a polar aprotic solvent is often preferred for the cyclization.

  • Suboptimal Workup: The product, being a diol, can have significant water solubility. During the aqueous workup, product loss can occur.

    • Solution: Saturate the aqueous layer with a salt like sodium chloride (brine) to decrease the solubility of the product and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

Scenario 2: Presence of Impurities after Bromination of 2-oxaspiro[3.3]heptan-6-ol

Question: I have successfully synthesized 2-oxaspiro[3.3]heptan-6-ol, but upon bromination to obtain this compound, I observe multiple spots on my TLC and complex NMR spectra. What are these impurities and how can I avoid them?

Answer:

The bromination of a secondary alcohol like 2-oxaspiro[3.3]heptan-6-ol is susceptible to several side reactions, leading to a mixture of products. The most common impurities are the corresponding alkene, ketone, and potentially ring-opened products.

  • Impurity 1: 2-Oxaspiro[3.3]hept-6-ene (Elimination Product): This is a very common byproduct resulting from E1 or E2 elimination, which competes with the desired SN2 substitution.[2][3] The use of strong, non-nucleophilic bases or high temperatures can favor elimination.

    • Prevention:

      • Choice of Reagent: The Appel reaction (using triphenylphosphine and carbon tetrabromide) is often a good choice as it proceeds under milder, neutral conditions, which disfavor elimination.[4][5][6]

      • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to minimize elimination pathways.

      • Base Selection: If a base is required, use a non-hindered, weaker base.

  • Impurity 2: 2-Oxaspiro[3.3]heptan-6-one (Oxidation Product): Some brominating agents can also act as oxidizing agents, converting the secondary alcohol to a ketone. This is particularly a risk with harsher reagents or if the reaction is exposed to air and light for extended periods.

    • Prevention:

      • Use mild and selective brominating agents like PBr₃ or the Appel reaction conditions.

      • Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.

  • Impurity 3: Ring-Opened Products: The oxetane ring is strained and can be susceptible to ring-opening under strongly acidic conditions.[7][8] If the brominating reagent generates acidic byproducts (e.g., HBr), this can lead to the formation of dihalogenated or hydroxy-halogenated acyclic compounds.

    • Prevention:

      • Avoid strongly acidic brominating agents.

      • Include a non-nucleophilic acid scavenger, such as pyridine or 2,6-lutidine, in the reaction mixture to neutralize any generated acid.

  • Purification: If these impurities do form, they can often be separated from the desired product by column chromatography on silica gel. The polarity differences between the non-polar alkene, the more polar ketone, and the desired bromide should allow for effective separation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended synthetic route for this compound?

A common and effective route starts from the commercially available 3,3-bis(hydroxymethyl)oxetane. This diol is first monoprotected or selectively activated at one hydroxyl group, followed by an intramolecular cyclization to form 2-oxaspiro[3.3]heptan-6-ol. The final step is the bromination of this alcohol.

Q2: What are the best brominating agents for converting 2-oxaspiro[3.3]heptan-6-ol to the corresponding bromide?

The Appel reaction, using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄), is highly recommended.[4][5][6] It proceeds under mild and neutral conditions, which helps to minimize side reactions like elimination and rearrangement. Another viable option is phosphorus tribromide (PBr₃) in a non-polar solvent at low temperatures.

Q3: How can I confirm the structure of my final product and identify any impurities?

A combination of analytical techniques is essential:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum of the pure product should show characteristic shifts for the protons on the spirocyclic core. Impurities like the alkene will have distinct vinylic proton signals, and the ketone will lack the proton signal at the 6-position.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help identify the masses of any byproducts.

  • Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the starting alcohol and the absence of a strong C=O stretch (which would indicate the ketone impurity) are good indicators of a successful reaction.

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes, several safety measures are crucial:

  • Oxetanes: Some oxetane derivatives can be irritants. Handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Brominating Agents: Reagents like PBr₃ and CBr₄ are toxic and corrosive. They should be handled with extreme care in a fume hood.

  • Phosphines: Triphenylphosphine is an irritant. Avoid inhalation of the dust.

  • Solvents: Use appropriate anhydrous solvents and handle them according to standard laboratory safety procedures.

Experimental Protocols

Protocol 1: Synthesis of 2-oxaspiro[3.3]heptan-6-ol

This protocol is a general guideline and may require optimization based on your specific laboratory conditions.

  • Activation of 3,3-bis(hydroxymethyl)oxetane:

    • Dissolve 3,3-bis(hydroxymethyl)oxetane (1.0 eq) in anhydrous pyridine at 0 °C under a nitrogen atmosphere.

    • Slowly add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Intramolecular Cyclization:

    • To a separate flask containing a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add the solution of the activated diol dropwise over 2-3 hours.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 2-oxaspiro[3.3]heptan-6-ol.

Protocol 2: Bromination of 2-oxaspiro[3.3]heptan-6-ol (Appel Reaction)
  • Reaction Setup:

    • Dissolve 2-oxaspiro[3.3]heptan-6-ol (1.0 eq) and triphenylphosphine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere.

    • Add carbon tetrabromide (1.2 eq) portion-wise, keeping the temperature below 5 °C.

  • Reaction Progression:

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature.

    • Stir for an additional 2-4 hours, monitoring the reaction by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • Add pentane or hexane to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture and wash the solid with cold pentane.

    • Concentrate the filtrate and purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Data Presentation

Parameter2-oxaspiro[3.3]heptan-6-olThis compound
Molecular Formula C₆H₁₀O₂C₆H₉BrO
Molecular Weight 114.14 g/mol 177.04 g/mol
Typical Yield 60-75%70-85%
Appearance Colorless oil or low-melting solidColorless to pale yellow oil
Key ¹H NMR Signals δ ~4.5 (m, 1H, CH-OH), 4.4 (s, 4H, O-CH₂)δ ~4.6 (m, 1H, CH-Br), 4.5 (s, 4H, O-CH₂)
Key ¹³C NMR Signals δ ~70 (CH-OH), 78 (O-CH₂)δ ~50 (CH-Br), 78 (O-CH₂)

Visualizations

Reaction Scheme for the Synthesis of this compound

Synthesis_Pathway diol 3,3-bis(hydroxymethyl)oxetane activated_diol Monotosylated Diol diol->activated_diol TsCl, Pyridine alcohol 2-oxaspiro[3.3]heptan-6-ol activated_diol->alcohol NaH, THF bromide This compound alcohol->bromide PPh3, CBr4

Caption: Synthetic pathway to this compound.

Troubleshooting Flowchart for Low Bromination Yield

Troubleshooting_Bromination start Low Yield of this compound check_impurities Analyze crude product by TLC/NMR/MS start->check_impurities elimination Alkene impurity detected? check_impurities->elimination oxidation Ketone impurity detected? elimination->oxidation No sol_elimination Use Appel reaction Lower reaction temperature elimination->sol_elimination Yes ring_opening Polar, high MW impurities? oxidation->ring_opening No sol_oxidation Use milder reagents (PBr3, Appel) Inert atmosphere oxidation->sol_oxidation Yes sol_ring_opening Avoid acidic reagents Use acid scavenger ring_opening->sol_ring_opening Yes end Improved Yield and Purity sol_elimination->end sol_oxidation->end sol_ring_opening->end

Caption: Troubleshooting workflow for bromination side reactions.

References

  • Grob, C. A.; Schiess, P. W. Angewandte Chemie International Edition in English 1967, 6 (1), 1–15.
  • Appel, R. Angewandte Chemie International Edition in English 1975, 14 (12), 801–811.
  • Burford, C.; et al. Chemical Science 2013, 4(1), 376-380.
  • Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007.
  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd ed.; Oxford University Press: Oxford, 2012.

Sources

Technical Support Center: Improving Yield in 6-Bromo-2-oxaspiro[3.3]heptane Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-2-oxaspiro[3.3]heptane. This document provides in-depth troubleshooting advice and optimized protocols for common palladium-catalyzed cross-coupling reactions. The unique strained spirocyclic structure and the secondary C(sp³)-Br bond of this building block present specific challenges that require careful consideration of reaction parameters to achieve high yields. This guide is structured in a question-and-answer format to directly address issues you may encounter during your experiments.

Suzuki-Miyaura Coupling: Forging C(sp³)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds.[1][2] However, coupling a secondary alkyl bromide like this compound requires specific conditions to overcome challenges like slower oxidative addition compared to aryl halides and potential side reactions.[3]

Frequently Asked Questions & Troubleshooting

Q1: I am observing very low or no conversion of my this compound. What are the most likely causes?

A: Low conversion in C(sp³)-C(sp²) Suzuki couplings often stems from four key areas:

  • Inactive Catalyst System: The oxidative addition to a C(sp³)-Br bond is more challenging than to a C(sp²)-Br bond and requires a highly active catalyst.[2] Your choice of palladium source and, critically, the ligand is paramount.

    • Palladium Source: Use air-stable and reliable Pd(II) precatalysts like Pd(OAc)₂ or Pd₂(dba)₃, which are reduced in situ to the active Pd(0) species. Using Pd(PPh₃)₄ can be effective but its activity can be variable if not stored properly.

    • Ligand Choice: Standard ligands like PPh₃ are often insufficient. You need bulky, electron-rich alkylphosphine or N-heterocyclic carbene (NHC) ligands.[4] These ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and accelerate the final reductive elimination.[1] Consider ligands like PCy₃, P(t-Bu)₃, or SPhos.[3]

  • Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step.[2] Its strength and solubility can dictate the reaction's success.

    • Base: Strong bases are often required. Aqueous solutions of bases like K₃PO₄ or Cs₂CO₃ are effective.[5] For more challenging couplings, non-aqueous conditions with strong bases like NaOtBu or LHMDS might be necessary, but these can be incompatible with sensitive functional groups.[6]

    • Solvent: A solvent system that can dissolve both the organic substrate and the inorganic base is critical. A mixture of a polar aprotic solvent like dioxane or THF with water is a common and effective starting point.[7]

  • Boronic Acid Decomposition: Boronic acids can undergo protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially at elevated temperatures or if the reaction is prolonged.[8] Use fresh, high-purity boronic acid and consider using a slight excess (1.2-1.5 equivalents).

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized into an inactive state.[8] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[5]

Q2: My reaction is working, but the yield is poor, and I see byproducts. How can I optimize the reaction and minimize side reactions?

A: Poor yield with byproduct formation points towards competing reaction pathways. The most common side reaction with secondary alkyl halides is β-hydride elimination .

  • Understanding β-Hydride Elimination: After oxidative addition, the palladium complex can eliminate a β-hydrogen from the spirocyclic core, leading to an alkene byproduct and a palladium-hydride species. This is a significant challenge for C(sp³)-C(sp³) and C(sp³)-C(sp²) couplings.[9]

  • Mitigation Strategies:

    • Ligand Selection: Using very bulky ligands can sterically hinder the formation of the required geometry for β-hydride elimination to occur. Ligands like P(t-Bu)₃ are excellent for this purpose.[10]

    • Reaction Temperature: Keep the temperature as low as possible while still achieving a reasonable reaction rate. Start screens around 60-80 °C. While some Suzuki reactions can be run at higher temperatures[7], this increases the risk of β-hydride elimination and boronic acid decomposition.

    • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules can occur, especially if the reaction mixture is exposed to oxygen.[4] Maintaining strict inert conditions is the best prevention. Using an excess of the alkyl bromide can also disfavor this side reaction.[5]

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Start Low or No Yield Catalyst 1. Check Catalyst System Start->Catalyst BaseSolvent 2. Check Base & Solvent Start->BaseSolvent Reagents 3. Check Reagents Start->Reagents Conditions 4. Check Conditions Start->Conditions Cat_Issue1 Is the Pd source fresh? Is the ligand appropriate for C(sp³)-Br? Catalyst->Cat_Issue1 BS_Issue1 Is the base strong enough? Is it soluble? BaseSolvent->BS_Issue1 RG_Issue1 Is the boronic acid fresh? Are reagents dry/pure? Reagents->RG_Issue1 CD_Issue1 Is the system fully inert? Is temperature optimized? Conditions->CD_Issue1 Cat_Sol1 Use a reliable precatalyst (e.g., Pd₂(dba)₃). Screen bulky, electron-rich ligands (e.g., PCy₃, P(t-Bu)₃, SPhos). Cat_Issue1->Cat_Sol1 No BS_Sol1 Use stronger bases (K₃PO₄, Cs₂CO₃). Use a solvent mixture (e.g., Dioxane/H₂O) to improve solubility. BS_Issue1->BS_Sol1 No RG_Sol1 Use fresh boronic acid. Ensure all reagents and solvents are pure and anhydrous (if needed). RG_Issue1->RG_Sol1 No CD_Sol1 Thoroughly degas solvent. Maintain positive Ar/N₂ pressure. Screen temperatures (e.g., 60-90 °C) to balance rate vs. side reactions. CD_Issue1->CD_Sol1 No

Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.

Optimized Conditions & Protocol
ParameterRecommended ConditionRationale
Pd Source Pd₂(dba)₃ (1-2.5 mol%)Reliable source of Pd(0)[10].
Ligand P(t-Bu)₃ (2-5 mol%) or SPhos (2-5 mol%)Bulky, electron-rich ligands promote oxidative addition and suppress β-hydride elimination[1][10].
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Strong inorganic bases effective for C(sp³) couplings; good functional group tolerance[6].
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 ratio)Good balance of solubility for both organic and inorganic components[6].
Temperature 80 - 100 °CBalances reaction rate against potential for reagent decomposition or side reactions[7].
Atmosphere Argon or NitrogenEssential to prevent oxidation and deactivation of the Pd(0) catalyst[8].

Step-by-Step Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a dry Schlenk tube or reaction vial, add the aryl boronic acid (1.2 equiv), base (e.g., K₃PO₄, 2.5 equiv), Pd₂(dba)₃ (2 mol%), and ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv) followed by the degassed solvent system (e.g., 1,4-Dioxane/H₂O).

  • Heating: Place the sealed reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 90 °C).

  • Monitoring: Stir the reaction vigorously. Monitor its progress by TLC or LC-MS at regular intervals (e.g., every 2-4 hours).

  • Work-up: Once the starting material is consumed (or the reaction has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the desired product.

Buchwald-Hartwig Amination: Constructing C(sp³)-N Bonds

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[11] Coupling a secondary alkyl bromide with an amine requires a carefully selected catalyst system to favor the desired amination over competing pathways like hydrodehalogenation and elimination.

Frequently Asked Questions & Troubleshooting

Q1: My Buchwald-Hartwig amination is failing. The starting material is either unreacted or I'm only seeing the hydrodehalogenated product. What should I do?

A: This is a classic issue in C(sp³)-N couplings. The problem lies in the relative rates of reductive elimination (forming the C-N bond) versus side reactions.

  • Catalyst and Ligand are Critical: This is the most important factor. Standard Buchwald-Hartwig ligands for aryl halides may not be optimal.

    • Ligand Choice: You need ligands that promote a very fast rate of reductive elimination. Sterically hindered, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands developed by the Hartwig group are excellent candidates.[11][12] These ligands create a bulky coordination sphere around the palladium that favors the bond-forming reductive elimination step.

    • Pre-catalysts: Using modern pre-catalysts (e.g., XPhos Pd G3) is highly recommended. These are air-stable and form the active Pd(0) species more cleanly and reliably than mixing a palladium source and ligand separately.[12][13]

  • Base Selection is Key: The base must be strong enough to deprotonate the amine (or the Pd-amine complex) but should not promote elimination side reactions.[6][14]

    • Strong Bases: Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used and are often very effective.[6]

    • Weaker Bases: If your substrate has base-sensitive functional groups (like esters), these strong bases can cause decomposition.[6] In such cases, screening weaker inorganic bases like Cs₂CO₃ or K₃PO₄ is necessary, although this may require higher temperatures.[15]

  • Hydrodehalogenation: The formation of de-brominated 2-oxaspiro[3.3]heptane is often a ligand-dependent issue.[6] If this is your major byproduct, it indicates that the catalytic cycle is being intercepted before reductive elimination. Screening a different class of bulky phosphine ligands is the best strategy to minimize this side reaction.[6]

Q2: How do I choose the right solvent and temperature for my C(sp³)-N coupling?

A: The solvent must keep all components in solution, and the temperature must be high enough for the reaction to proceed without causing degradation.

  • Solvent: Aprotic polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective choices due to their good solubilizing power and high boiling points, allowing for a wide range of temperatures to be screened.[6][12]

  • Temperature: C(sp³)-N couplings often require elevated temperatures, typically in the range of 90-120 °C, to drive the reaction to completion.[12] Always start with a lower temperature (e.g., 80 °C) and increase it if the reaction is sluggish. Be aware that higher temperatures can increase the rate of side reactions.[16]

Catalytic Cycle: Buchwald-Hartwig Amination

Pd0 L₂Pd(0) (Active Catalyst) OxAdd Oxidative Addition (R-Br) Pd0->OxAdd + R-Br PdII_Complex L₂Pd(II)(R)(Br) OxAdd->PdII_Complex AmineCoord Amine Coordination (R'₂NH) PdII_Complex->AmineCoord + HNR'₂ PdII_Amine [L₂Pd(II)(R)(NHR'₂)]⁺Br⁻ AmineCoord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation + Base PdII_Amido L₂Pd(II)(R)(NR'₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product R-NR'₂ (Product) RedElim->Product

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Optimized Conditions & Protocol
ParameterRecommended ConditionRationale
Catalyst XPhos Pd G3 (1-3 mol%)Air-stable precatalyst providing a highly active and reliable catalytic species[12].
Base NaOtBu or LHMDS (1.5-2.5 equiv)Strong, non-nucleophilic bases that effectively facilitate the deprotonation step[6][12].
Amine Primary or Secondary Amine (1.2-1.5 equiv)
Solvent Toluene or 1,4-DioxaneAprotic solvents with high boiling points suitable for these reactions[6].
Temperature 90 - 120 °COften required to achieve reasonable reaction rates with alkyl bromides[12].
Atmosphere Argon or NitrogenCrucial for preventing catalyst deactivation[17].

Step-by-Step Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox or under a strong counterflow of argon, add the pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 2.0 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the anhydrous, degassed solvent (e.g., Toluene). Add the amine (1.2 equiv) and finally add this compound (1.0 equiv).

  • Heating: Seal the tube tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Monitoring: Stir the reaction vigorously. Monitor progress by LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Carefully quench with a saturated aqueous solution of NH₄Cl.[17] Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product via column chromatography.

Sonogashira Coupling: Introducing Alkynes

The Sonogashira coupling is the premier method for linking terminal alkynes to halides.[18] Coupling with an alkyl bromide like this compound is less common than with aryl halides and presents a higher risk of side reactions, particularly alkyne homocoupling (Glaser coupling).

Frequently Asked Questions & Troubleshooting

Q1: My Sonogashira reaction is giving low yields and a lot of homocoupled (di-alkyne) byproduct. How can I improve this?

A: Alkyne homocoupling is the most frequent issue in Sonogashira reactions and is often exacerbated by the presence of oxygen and the copper co-catalyst.[12]

  • Consider Copper-Free Conditions: The traditional Sonogashira reaction uses a copper(I) salt (e.g., CuI) as a co-catalyst. While effective, copper also readily promotes the oxidative homocoupling of the alkyne.[12] For sensitive or challenging substrates, copper-free conditions are often superior. These protocols rely on a more active palladium/ligand system to facilitate the reaction without the need for copper.

  • Ligand Choice: For both copper-catalyzed and copper-free systems, bulky, electron-rich phosphine ligands are beneficial. P(t-Bu)₃ is a particularly effective ligand for Sonogashira couplings.[12]

  • Base and Solvent: The base is critical. An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used, often serving as both the base and part of the solvent system.[12][19] It is crucial that the amine is high purity and free of oxidizing impurities.

  • Strictly Inert Atmosphere: Oxygen is the primary culprit for homocoupling.[19] Your reagents and solvents must be rigorously degassed, and the reaction must be run under a meticulously maintained inert atmosphere from start to finish.

Q2: What are the best starting conditions for a copper-free Sonogashira coupling with my substrate?

A: A good starting point for a copper-free reaction would involve a highly active palladium catalyst and a strong amine base.

  • Catalyst System: Use a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand like P(t-Bu)₃.

  • Base/Solvent: Use a strong amine base like DIPA or Et₃N.[12] It can be used as the solvent or in combination with another polar aprotic solvent like DMF or THF.[12]

  • Temperature: These reactions can often be run at milder temperatures than the other coupling types. Start at room temperature and gently heat to 50-60 °C if necessary.[19]

Workflow Comparison: Sonogashira Coupling

cluster_0 Traditional (Copper-Catalyzed) cluster_1 Copper-Free A1 Pd(0) + R-Br → R-Pd(II)-Br A3 Transmetalation (from Cu to Pd) A1->A3 A2 Cu(I) + Alkyne-H → Cu-Alkyne A2->A3 A4 R-Pd(II)-Alkyne A3->A4 A5 Reductive Elimination → Product + Pd(0) A4->A5 B1 Pd(0) + R-Br → R-Pd(II)-Br B3 Transmetalation (Directly to Pd) B1->B3 B2 Alkyne-H + Base → [Alkyne]⁻ B2->B3 B4 R-Pd(II)-Alkyne B3->B4 B5 Reductive Elimination → Product + Pd(0) B4->B5

Caption: Comparison of traditional vs. copper-free Sonogashira pathways.

Optimized Conditions & Protocol (Copper-Free)
ParameterRecommended ConditionRationale
Pd Source Pd(OAc)₂ (2-4 mol%)Standard and reliable palladium source.
Ligand P(t-Bu)₃ (4-8 mol%)Highly active ligand that facilitates copper-free coupling[12].
Base Et₃N or DIPA (3-5 equiv)Acts as both base and solvent, crucial for the catalytic cycle[12].
Solvent DMF or THF (optional)Can be used to improve solubility if the amine base alone is insufficient.
Temperature 25 - 60 °CMilder conditions are often possible, which helps preserve sensitive functional groups.
Atmosphere Argon or NitrogenAbsolutely critical to prevent extensive homocoupling[12].

Step-by-Step Protocol: Copper-Free Sonogashira Coupling

  • Reaction Setup: To a dry Schlenk tube, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Inert Atmosphere: Seal the vessel and thoroughly evacuate and backfill with argon three times.

  • Reagent Addition: Under inert atmosphere, add degassed solvent (e.g., DMF), followed by the degassed amine base (e.g., Et₃N, 4 equiv). Add the terminal alkyne (1.5 equiv) and finally this compound (1.0 equiv).

  • Reaction: Stir the mixture at room temperature. If the reaction is slow, gently warm to 50 °C.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Håkansson, M., & Norrby, P.-O. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(22), 10962-10970. [Link]
  • Wang, D., et al. (2015). Palladium-Catalyzed C(sp3)-C(sp2) Cross-Coupling of Homoleptic Rare-Earth Metal Trialkyl Complexes with Aryl Bromides: Efficient Synthesis of Functionalized Benzyltrimethylsilanes. Angewandte Chemie International Edition, 54(4), 1244-1248. [Link]
  • Wikipedia. (n.d.). Suzuki reaction.
  • Cain, M. F., et al. (2010). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ChemInform, 41(32). [Link]
  • Corpet, M., & Gosmini, C. (2016). Coupling Reactions Between sp3 and sp2 Carbon Centers. In Transition Metal-Catalyzed Couplings in Process Chemistry (pp. 1-38). [Link]
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chen, G., et al. (2008). Pd(II)-Catalyzed Cross-Coupling of sp3 C−H Bonds with sp2 and sp3 Boronic Acids Using Air as the Oxidant. Journal of the American Chemical Society, 130(40), 13182-13183. [Link]
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from Andrew G. Myers Research Group, Harvard University. [Link]
  • Bari, S., & Hartwig, J. F. (2017). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 117(21), 13159-13231. [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Bodke, Y. D., et al. (2014). Table 3 Effect of various bases in the Buchwald coupling reaction.
  • Viciu, M. S., et al. (2004). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 126(19), 6150-6159. [Link]
  • Sultan, D. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
  • Mykhailiuk, P. K. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(22), 6006-6009. [Link]
  • Richardson, P. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. [Link]
  • Grygorenko, O. O., et al. (2018). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. European Journal of Organic Chemistry, 2018(20-21), 2548-2556. [Link]
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]
  • Kirichok, A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Hamza, D., & Stocks, M. J. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2005(1), 115-117. [Link]
  • Al-Masri, M. (2013). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
  • Kirichok, A., et al. (2017). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery.
  • Mykhailiuk, P. K. (2019). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
  • Thieme Chemistry. (n.d.). Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts.
  • PubMed. (2011). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. [Link]
  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Chemical Reviews, 95(7), 2457-2483. [Link]
  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. [Link]
  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions.
  • ResearchGate. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. [Link]
  • ResearchGate. (n.d.). Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 6-Bromo-2-oxaspiro[3.3]heptane. This document is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis and application of this valuable spirocyclic building block. This compound is increasingly utilized in drug discovery as a conformationally restricted, three-dimensional bioisostere for common aromatic rings like phenyl and pyridine, offering a pathway to improve physicochemical properties and explore novel chemical space.[1][2]

This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and understanding the chemical principles that govern success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common challenges encountered during the synthesis of this compound and related spirocyclic oxetanes.

Q1: What is the core synthetic strategy for this compound, and what is the key mechanism?

Answer: The most prevalent and logical strategy for constructing the 2-oxaspiro[3.3]heptane core is through an intramolecular SN2 cyclization, a variant of the Williamson ether synthesis.[3] The key transformation involves forming the C-O bond of the oxetane ring.

The process typically starts with a pre-formed, functionalized cyclobutane ring that contains the necessary precursors for oxetane formation. The key intermediate is a 3-(hydroxymethyl)cyclobutanol derivative where one of the hydroxyl groups is converted into a good leaving group (e.g., a bromide or tosylate). Treatment with a strong, non-nucleophilic base then initiates the intramolecular SN2 reaction, where the remaining alkoxide attacks the carbon bearing the leaving group to form the strained four-membered oxetane ring.

The generalized workflow is depicted below.

cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step cluster_2 Purification A Functionalized Cyclobutane Precursor (e.g., Diol, Keto-ester) B Key Intermediate 3-Bromo-3-(bromomethyl) cyclobutanol or similar A->B Functional Group Manipulation C Intramolecular S_N_2 Cyclization B->C Add Strong Base (e.g., NaH, KOtBu) in Aprotic Solvent (e.g., THF) D This compound (Crude Product) C->D Ring Formation E Purification (Chromatography/Distillation) D->E F Final Pure Product E->F

Caption: General synthetic workflow for this compound.

Q2: My reaction yield is consistently low. What are the critical parameters to investigate?

Answer: Low yields in the formation of strained rings like oxetanes are a frequent challenge. The cyclization step is often the bottleneck. Several factors can be responsible, primarily related to the competition between the desired intramolecular cyclization and intermolecular side reactions or elimination.[4][5]

Troubleshooting Steps:

  • Base Selection and Stoichiometry: The formation of the alkoxide is critical.

    • Causality: The pKa of the alcohol is typically ~16-18. A base that is not strong enough will result in a low concentration of the nucleophilic alkoxide, slowing down the desired SN2 reaction and allowing side reactions to dominate.

    • Solution: Employ a strong, non-nucleophilic base to ensure complete and rapid deprotonation. Sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) are excellent choices.[3][6] Ensure you are using at least 1.1 equivalents of the base to account for any trace water. All reagents and solvents must be rigorously anhydrous, as moisture will quench the base.[5]

  • Reaction Concentration (High-Dilution Principle):

    • Causality: The key cyclization is a unimolecular reaction (intramolecular). The primary competing reaction is often bimolecular (intermolecular), where one molecule's alkoxide reacts with another molecule's electrophilic center, leading to polymers or dimers. At high concentrations, the probability of these intermolecular collisions increases significantly.

    • Solution: Run the reaction under high-dilution conditions (typically 0.01–0.05 M). This can be achieved by adding the substrate solution slowly via a syringe pump to a solution of the base in the reaction solvent. This maintains a low instantaneous concentration of the substrate, strongly favoring the intramolecular pathway.[5]

  • Solvent Choice:

    • Causality: The solvent must be able to dissolve the reagents but should not interfere with the reaction. Protic solvents (e.g., ethanol) will quench the strong base and inhibit the reaction.

    • Solution: Use polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). These solvents effectively solvate the counter-ion (Na⁺, K⁺) without interfering with the nucleophile, thereby accelerating the SN2 reaction.

  • Temperature Control:

    • Causality: Higher temperatures can increase the rate of the desired cyclization, but they often disproportionately accelerate side reactions, particularly E2 elimination.

    • Solution: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that provides a reasonable reaction rate without significant byproduct formation.

ProblemProbable CauseRecommended Solution
Low Conversion Insufficiently strong base; wet reagents/solvents.Use NaH or KOt-Bu; ensure all materials are anhydrous.
Polymeric Byproducts Reaction concentration is too high.Employ high-dilution conditions (0.01-0.05 M); use a syringe pump for slow addition.
Slow Reaction Rate Sub-optimal solvent or temperature.Use THF or DMF; gently warm from 0 °C to 25 °C while monitoring.
Elimination Byproduct Temperature is too high; sterically hindered substrate.Run the reaction at a lower temperature (0 °C); consider a less-hindered base if possible.
Q3: I'm observing a significant impurity with a lower polarity than my product. How can I identify and suppress it?

Answer: The most common side reaction in base-mediated cyclizations of halo-alcohols is E2 elimination . In the context of spiro[3.3]heptane synthesis, this can manifest as a Grob-type fragmentation or a simple elimination to form an exocyclic double bond.[6] For precursors to this compound, this would likely result in a brominated methylene cyclobutane derivative. An analogous side product, 3-bromo-2-(bromomethyl)-1-propene, is known to form during the synthesis of 3,3-bis(bromomethyl)oxetane from tribromoneopentyl alcohol under basic conditions.[7]

This elimination byproduct is typically less polar than the desired oxetane product due to the loss of the hydroxyl group (in the precursor) and the introduction of a C=C bond, causing it to have a higher Rf value on a TLC plate.

start Precursor Alkoxide sn2_path Desired S_N_2 Path (Intramolecular) start->sn2_path Favored by: - Polar aprotic solvent (THF) - Lower temperature e2_path Competing E2 Path (Elimination) start->e2_path Favored by: - Higher temperature - Sterically hindered base product Product This compound sn2_path->product byproduct Byproduct (Alkene) e2_path->byproduct

Caption: Competing SN2 (cyclization) and E2 (elimination) pathways.

Strategies to Minimize Elimination:

  • Lower the Reaction Temperature: E2 reactions generally have a higher activation energy than SN2 reactions. Running the reaction at 0 °C or even lower temperatures will significantly favor the SN2 pathway.

  • Choice of Base: While a strong base is necessary, a highly hindered base like KOt-Bu can sometimes favor elimination. If elimination is a major issue, switching to a less-hindered but still strong base like NaH might be beneficial.

  • Control Base Addition: Add the base slowly to the substrate at a low temperature. This prevents localized areas of high base concentration and temperature spikes that can promote the elimination pathway.

Q4: Purification of the final product is challenging. What are the recommended methods?

Answer: Purification requires removing unreacted starting material, salts, and any organic byproducts like the elimination product discussed above. A multi-step approach is often best.

  • Aqueous Workup: After quenching the reaction (e.g., with saturated aq. NH₄Cl), perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and then brine to remove inorganic salts and water-soluble impurities.

  • Flash Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A non-polar/polar solvent system is used. Start with a low polarity mixture, such as 1-2% ethyl acetate in heptane, and gradually increase the polarity. The less polar alkene byproduct will elute first, followed by the desired this compound.

  • Vacuum Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be a scalable purification method. This is particularly effective for removing more volatile impurities.[7] The high boiling point of the target compound requires a good vacuum source (e.g., <1 mmHg).

  • Recrystallization: If the final product is a crystalline solid, recrystallization from a suitable solvent system can be an excellent final purification step to achieve high purity.[5][7]

Experimental Protocol: Representative Cyclization

This protocol is a generalized procedure based on established methods for oxetane synthesis.[3][6] Researchers must adapt it based on their specific substrate and analytical monitoring.

Objective: To perform the intramolecular cyclization of a 3-(hydroxymethyl)-3-(bromomethyl)cyclobutanol precursor to form this compound.

Materials:

  • Precursor (e.g., 1-bromo-3-(hydroxymethyl)cyclobutan-1-yl)methanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Argon), add sodium hydride (1.2 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Washing NaH (Optional but Recommended): Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil. Decant the hexanes carefully via cannula. Dry the remaining NaH under a stream of inert gas.

  • Solvent Addition: Add anhydrous THF to the flask to achieve a final reaction concentration of approximately 0.05 M (based on the amount of precursor to be added). Cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve the precursor (1.0 equivalent) in anhydrous THF in the dropping funnel. Add the precursor solution dropwise to the stirred NaH suspension over 1-2 hours. Vigorous hydrogen gas evolution will be observed initially.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Quenching: Cool the flask back to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Add EtOAc and water. Separate the layers. Extract the aqueous layer twice more with EtOAc.

  • Washing: Combine the organic layers and wash them sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a heptane/EtOAc gradient.

References
  • Kirby, A. J.
  • Krische, M. J. et al. Enantioselective Synthesis of Oxetanes Bearing All-Carbon Quaternary Stereocenters via Iridium Catalyzed Alcohol-Vinyl Epoxide C-C Coupling. NIH Public Access.
  • Wirth, T. et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Searles, S. et al. Oxetanes. VII. Synthesis from 1,3-Diols. Reactions of Oxetanes and of 1,3-Butanediol with Hydrogen Chloride, Hydrogen Bromide and Acetyl Chloride. Semantic Scholar.
  • Kaur, N.
  • Carreira, E. M. et al. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Scott, J. D. et al. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • BenchChem. Optimization of reaction conditions for "6-Oxaspiro[3.4]octan-2-one". BenchChem Technical Support.
  • Smolecule. This compound. Smolecule Product Page.
  • Mykhailiuk, P. K. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.

Sources

Technical Support Center: Synthesis and Purification of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you navigate the challenges of this synthesis and achieve a high-purity final product.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, offering a rigid, three-dimensional scaffold for the development of novel therapeutics. However, its synthesis and purification can be challenging, often leading to a mixture of products that are difficult to separate. This guide will focus on a plausible and common synthetic route: the bromination of 2-oxaspiro[3.3]heptan-6-ol, and will address the key impurities that can arise from this process.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of this compound involves the conversion of the corresponding alcohol, 2-oxaspiro[3.3]heptan-6-ol, using a brominating agent such as phosphorus tribromide (PBr₃).

Synthetic Pathway Start 2-Oxaspiro[3.3]heptan-6-ol Product This compound Start->Product Bromination (SN2) Reagent PBr₃ Reagent->Product Impurities Impurity Profile Product->Impurities Side Reactions

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

FAQ 1: My reaction seems incomplete, and I have a significant amount of starting material (2-oxaspiro[3.3]heptan-6-ol) left. What could be the cause?

Answer:

Incomplete conversion is a frequent issue in the bromination of secondary alcohols. Several factors could be at play:

  • Insufficient Brominating Agent: The stoichiometry of the reaction with PBr₃ is critical. Theoretically, one equivalent of PBr₃ can react with three equivalents of alcohol. However, in practice, a slight excess of the alcohol is sometimes used to ensure all the PBr₃ is consumed. If you are observing a large amount of unreacted alcohol, you may need to adjust the stoichiometry.

  • Reaction Time and Temperature: The conversion of secondary alcohols to alkyl bromides with PBr₃ can be slower than for primary alcohols.[1] Ensure you are allowing for sufficient reaction time. While the reaction is often performed at 0°C to control its exothermicity, gentle warming may be necessary to drive the reaction to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Quality of PBr₃: Phosphorus tribromide is sensitive to moisture and can hydrolyze to phosphorous acid and HBr.[2][3] Using old or improperly stored PBr₃ can lead to lower reactivity. It is recommended to use a fresh bottle or distill the PBr₃ before use.

Troubleshooting Steps:

  • Verify Stoichiometry: Double-check your calculations for the molar equivalents of PBr₃ to the alcohol.

  • Optimize Reaction Conditions:

    • Increase the reaction time and monitor progress every hour.

    • Consider a gradual increase in temperature (e.g., from 0°C to room temperature) after the initial addition of PBr₃.

  • Use Fresh Reagent: If possible, use a newly opened bottle of PBr₃.

FAQ 2: I'm observing a significant byproduct with a similar retention time to my product in GC-MS. What could it be?

Answer:

A common byproduct in the bromination of alcohols with PBr₃ is the formation of phosphite esters.[2] These are formed from the reaction of the alcohol with PBr₃ and can be difficult to separate from the desired alkyl bromide due to similar polarities.

Another possibility, though less common with PBr₃ which favors an Sₙ2 mechanism, is the formation of rearrangement products.[1] The strained spiro[3.3]heptane system is generally stable, but under certain conditions, ring expansion or rearrangement could occur.

Troubleshooting and Identification:

  • GC-MS Analysis: The mass spectrum of the impurity can provide clues. Look for a mass corresponding to the phosphite ester. The fragmentation pattern will differ from your brominated product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying such impurities. The chemical shifts and coupling constants of the spirocyclic core will be significantly different in a rearranged product. Phosphite esters will show characteristic phosphorus couplings in the ¹³C and ¹H NMR spectra.

  • Purification: Careful column chromatography is the most effective way to separate these impurities. A non-polar eluent system (e.g., hexane/ethyl acetate) with a very shallow gradient is recommended.

FAQ 3: My final product seems to be unstable and decomposes upon storage. Why is this happening?

Answer:

Alkyl bromides, particularly those with strained ring systems, can be susceptible to decomposition over time, especially if trace amounts of acid are present. The HBr generated during the reaction or from the hydrolysis of residual PBr₃ can catalyze decomposition pathways.[3]

Stabilization and Storage:

  • Aqueous Work-up: A thorough aqueous work-up is crucial to remove any residual acids. Washing the organic layer with a mild base like saturated sodium bicarbonate solution will neutralize any remaining HBr.

  • Drying: Ensure the final product is thoroughly dried using an appropriate drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before solvent removal.

  • Storage: Store the purified this compound under an inert atmosphere (nitrogen or argon) at a low temperature (e.g., 4°C) to minimize decomposition.[4]

Impurity Profile and Identification

Understanding the potential impurities is the first step towards their effective removal. The table below summarizes the most likely impurities in the synthesis of this compound from 2-oxaspiro[3.3]heptan-6-ol.

Impurity Name Structure Formation Mechanism Analytical Identification (GC-MS & NMR)
2-Oxaspiro[3.3]heptan-6-olC₆H₁₀O₂Incomplete reaction of the starting material.GC-MS: Lower retention time than the product, characteristic M-H₂O peak. ¹H NMR: Presence of a broad singlet for the -OH proton.
6,6-Dibromo-2-oxaspiro[3.3]heptaneC₆H₈Br₂OOver-bromination or side reactions with excess brominating agent.GC-MS: Higher retention time and a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). ¹H NMR: Absence of the proton at the C6 position.
Spiro[3.3]hept-5-en-2-oneC₇H₈OElimination reaction, potentially acid-catalyzed.GC-MS: Lower retention time, distinct mass spectrum. ¹H NMR: Appearance of signals in the olefinic region (5-7 ppm).
3-(Bromomethyl)-3-(hydroxymethyl)oxetaneC₅H₉BrO₂Ring-opening of the oxetane ring by HBr.[5]GC-MS: Different fragmentation pattern. ¹H NMR: Disappearance of the spirocyclic proton signals and appearance of new methylene proton signals.

Purification Protocols

Protocol 1: Aqueous Work-up and Extraction

This protocol is designed to remove acidic byproducts and water-soluble impurities.

  • Quenching: After the reaction is complete (as determined by TLC or GC-MS), slowly pour the reaction mixture into a beaker containing ice-cold water with stirring.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Washing:

    • Wash the organic layer with saturated sodium bicarbonate solution to neutralize any residual acid.

    • Wash with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and aid in layer separation.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure.

Purification_Workflow Start Crude Reaction Mixture Step1 Aqueous Work-up Start->Step1 Step2 Extraction with Organic Solvent Step1->Step2 Step3 Washing (NaHCO₃, Brine) Step2->Step3 Step4 Drying (MgSO₄/Na₂SO₄) Step3->Step4 Step5 Solvent Removal Step4->Step5 Step6 Column Chromatography Step5->Step6 Final Pure this compound Step6->Final

Caption: General purification workflow for this compound.

Protocol 2: Flash Column Chromatography

For the removal of closely related impurities, flash column chromatography is essential.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A non-polar solvent system is recommended. Start with 100% hexanes and gradually increase the polarity with ethyl acetate. A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a compatible solvent like dichloromethane and load it onto the column.

  • Elution: Elute the column with the chosen solvent gradient, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

References

  • Mykhailiuk, P. K. (2023). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ChemRxiv.
  • Vedantu. (n.d.). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained.
  • Chemia. (n.d.). Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39.
  • OrgoSolver. (n.d.). Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion.
  • BYJU'S. (n.d.). PBr3 Reaction.
  • Wikipedia. (2023, October 27). Phosphorus tribromide.
  • Fokin, A. A., & Schreiner, P. R. (2011). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 13(23), 6212–6215.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586.
  • Jacobsen, E. N., & White, M. C. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. Beilstein Journal of Organic Chemistry, 12, 1361–1365.
  • Grygorenko, O. O., et al. (2024). Synthesis of (racemic) spiro[3.3]heptanones.
  • Jacobsen, E. N., & White, M. C. (2016). Selective bromochlorination of a homoallylic alcohol for the total synthesis of (−)-anverene. Beilstein Journal of Organic Chemistry, 12, 1361–1365.
  • CAPOT CHEMICAL. (n.d.). Specifications of this compound.
  • Mykhailiuk, P. K. (2022). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
  • Perygin, Dr. (2020, June 1).
  • Grygorenko, O. O., et al. (2018). Retrosynthesis of 6-oxo-azaspiro[3.3]heptane 1.
  • Grygorenko, O. O., et al. (2022). Overview of spiro[3.3]heptane synthesis.
  • Grygorenko, O. O., et al. (2022). Overview of spiro[3.3]heptane synthesis.
  • Ciba-Geigy AG. (1995). Process and intermediates for the production of 5-oxaspiro 2.4 heptan-6-one. (EP0678515A1).
  • The Organic Chemistry Tutor. (2023, November 11).
  • Mykhailiuk, P. K. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution.
  • All, M., & Donsbach, K. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(7), 1335–1341.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6212–6215.
  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Widayatno, T., et al. (2021). Gas Chromatography-Mass Spectrometry (GC/MS) Analysis: A Step-by-Step Procedural Guide on Spectra Interpretation. Indonesian Journal of Multidisciplinary Research, 1(2), 115-124.

Sources

Preventing decomposition of 6-Bromo-2-oxaspiro[3.3]heptane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you mitigate decomposition and maximize success in your synthetic endeavors with this valuable building block.

This compound is an important reagent in modern medicinal chemistry, prized for its ability to introduce a rigid, three-dimensional spirocyclic oxetane motif into target molecules.[1][2] The oxetane ring is a bioisostere for commonly used groups like gem-dimethyl or carbonyls, often improving physicochemical properties such as aqueous solubility and metabolic stability.[1][3] The spirocyclic structure of this compound, featuring a 3,3-disubstituted oxetane, confers significantly enhanced stability compared to simpler oxetanes.[4][5] This is because the substituents sterically hinder the trajectory of incoming nucleophiles.[4] However, the inherent ring strain of the four-membered ether still renders it susceptible to decomposition under certain conditions, particularly in the presence of strong acids or at elevated temperatures.[3][4]

This guide provides field-proven insights and protocols to help you navigate the specific chemical liabilities of this compound, ensuring the integrity of your experiments and the reliability of your results.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is unexpectedly low, and I suspect the this compound is decomposing. What are the most likely causes?

Low yields are a common problem when the stability of a key reagent is compromised. For this compound, the primary culprit is the unintended opening of the oxetane ring. The following factors are the most frequent causes:

  • Acidic Conditions (Trace or Overt): This is the most significant liability for oxetanes.[3][4][6] Protic acids or Lewis acids can catalyze the ring-opening of the oxetane, leading to undesired side products. Be vigilant about potential sources of acid, which can include:

    • Acidic impurities in solvents or reagents.

    • Glassware that has not been properly neutralized (e.g., washed with an acid bath and not thoroughly rinsed/neutralized).

    • Reagents that can generate acidic species in situ.

    • Acidic workup conditions.[7]

  • Elevated Temperatures: High reaction temperatures can provide the necessary activation energy to overcome the stability of the oxetane ring, leading to decomposition, even in the absence of a strong catalyst.[3][4]

  • Presence of Water: While aprotic conditions are generally preferred, the presence of water, particularly in combination with a base, can facilitate decomposition pathways.[8] This can be a competitive process against your desired reaction, especially if the primary reaction is slow.[8]

  • Prolonged Reaction Times: Even under mildly unfavorable conditions, decomposition can be a slow process. Extending reaction times unnecessarily can lead to a significant accumulation of degraded material.[9]

To systematically diagnose the issue, follow the troubleshooting workflow below.

G start Low Yield Observed check_acid Analyze for Acidic Contamination (Reagents, Solvents, Glassware) start->check_acid acid_found Acid Present? check_acid->acid_found neutralize Neutralize Glassware Use Anhydrous, Neutral Solvents Purify Reagents acid_found->neutralize Yes check_temp Review Reaction Temperature acid_found->check_temp No neutralize->check_temp temp_high Temperature > 80°C? check_temp->temp_high lower_temp Decrease Temperature Consider Longer Reaction Time at Lower Temp temp_high->lower_temp Yes check_water Assess for Moisture (Solvents, Atmosphere) temp_high->check_water No lower_temp->check_water water_present Moisture Present? check_water->water_present use_dry Use Anhydrous Solvents Maintain Inert Atmosphere (N2/Ar) water_present->use_dry Yes check_monitoring Monitor Reaction Progress (TLC, LC-MS, GC-MS) water_present->check_monitoring No use_dry->check_monitoring decomposition_observed Decomposition Over Time? check_monitoring->decomposition_observed optimize_time Optimize Reaction Time Stop Reaction upon SM Consumption decomposition_observed->optimize_time Yes solution Yield Improved decomposition_observed->solution No optimize_time->solution

Caption: Troubleshooting workflow for low reaction yields.

Q2: I am observing unexpected byproducts. What could they be, and how do they form?

The most common byproducts arise from the nucleophilic ring-opening of the oxetane moiety. Under acidic conditions, the ether oxygen is protonated, making the ring highly susceptible to nucleophilic attack. This attack can occur at either of the two carbons adjacent to the oxygen.

  • Mechanism of Decomposition: The reaction typically proceeds via an SN2 or SN1-like mechanism, depending on the substitution pattern and reaction conditions. For the 2-oxaspiro[3.3]heptane core, the attack will lead to the formation of a 1,3-difunctional cyclobutane derivative.

  • Common Byproducts: If the nucleophile (Nu⁻) is water, the product will be a 1,3-diol. If another nucleophile from your reaction mixture (e.g., an amine, alcohol, or halide) attacks, you will form the corresponding functionalized cyclobutane methanol derivative.

Below is a diagram illustrating the acid-catalyzed decomposition pathway.

Caption: General decomposition pathway of the oxetane ring.

To confirm the identity of byproducts, isolate them and perform structural analysis using techniques like NMR and mass spectrometry.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage and handling conditions for this compound?

Proper storage is the first step in preventing decomposition. Based on supplier recommendations and the chemical nature of the compound, the following conditions are ideal:

  • Temperature: Store refrigerated at 2-8°C.[10][11]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

  • Container: Use a tightly sealed, appropriate container.

  • Handling: When handling, allow the container to warm to room temperature before opening to prevent condensation of moisture from the air into the compound. Use anhydrous handling techniques and inert atmosphere for weighing and transfers.

Q2: Which reaction conditions should I generally avoid when using this compound?

To preserve the integrity of the oxetane ring, certain reagents and conditions should be avoided or used with extreme caution. The following table summarizes these recommendations.

ParameterConditions to AvoidRecommended ConditionsRationale
pH Strong acids (e.g., HCl, H₂SO₄, TsOH). Strong Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·OEt₂).Neutral to moderately basic conditions. Use of non-nucleophilic, sterically hindered bases (e.g., DIPEA, 2,6-lutidine) if a base is required.Strong acids are potent catalysts for oxetane ring-opening.[5][6]
Temperature Prolonged heating above 80-100°C.Maintain the lowest effective temperature for the reaction, preferably at or below 60°C.High temperatures can promote thermal decomposition.[4]
Solvents Protic solvents (e.g., MeOH, EtOH, H₂O), especially with acid/base catalysts or heat.Anhydrous aprotic solvents (e.g., THF, Dioxane, DMF, DMSO, Toluene, CH₂Cl₂).Protic solvents can act as nucleophiles and proton sources, facilitating ring-opening.[8]
Nucleophiles Strong, unhindered nucleophiles in the presence of a proton source.Use under strictly anhydrous and neutral/basic conditions.Acidic catalysis dramatically increases the rate of nucleophilic ring-opening.[12]
Workup Acidic aqueous quenches (e.g., washing with 1M HCl).Neutral (water, brine) or slightly basic (sat. NaHCO₃) aqueous washes.Exposing the product and any unreacted starting material to acid during workup can cause decomposition.[7]
Q3: How stable is the oxetane ring to common synthetic transformations?

The 3,3-disubstituted oxetane core in this compound is relatively robust and compatible with a variety of common reactions, provided that harsh acidic conditions and high temperatures are avoided.

  • Tolerated Reactions:

    • Palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig): Generally well-tolerated under basic conditions.

    • Nucleophilic substitutions at the bromine: This is the intended reactivity. Use of basic or neutral conditions is key.

    • Reductions: Reductions with reagents like NaBH₄ are typically safe. Care should be taken with hydride reagents that are also strong Lewis acids (e.g., LiAlH₄), and reactions should be run at low temperatures.[6]

    • Basic Hydrolysis: Saponification of esters elsewhere in the molecule using bases like LiOH or NaOH is generally compatible.[5]

  • Reactions Requiring Caution:

    • Protecting group manipulations: Deprotection steps that require strong acids (e.g., TFA for Boc groups) will likely cleave the oxetane ring. Choose protecting groups that can be removed under neutral or basic conditions.

Q4: Can I use protic solvents like methanol or ethanol with this compound?

Using protic solvents is risky. These solvents can act as nucleophiles and attack the oxetane ring, leading to solvolysis byproducts. This process is significantly accelerated by the presence of acid or base and by heat. While the reaction may be slow under strictly neutral conditions at room temperature, it is best practice to use anhydrous aprotic solvents to eliminate this potential side reaction.

Part 3: Recommended Protocols & Methodologies

Protocol 1: General Procedure for a Nucleophilic Substitution with an Amine

This protocol provides a template for reacting this compound with a primary or secondary amine, a common transformation.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous, preferably freshly distilled or sparged, aprotic solvent (e.g., DMF or DMSO).

  • Reaction Setup:

    • To a round-bottom flask under an inert atmosphere, add the amine (1.0 eq.), a non-nucleophilic base such as K₂CO₃ (2.0 eq.) or DIPEA (2.5 eq.), and the anhydrous solvent.

    • Stir the mixture at room temperature for 10-15 minutes.

    • Add a solution of this compound (1.1 eq.) in the anhydrous solvent dropwise to the mixture.

  • Reaction Conditions:

    • Heat the reaction mixture to a moderate temperature (e.g., 60-80°C).

    • Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting amine and the formation of the product. Avoid unnecessarily long reaction times.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • If a solid base like K₂CO₃ was used, filter it off.

    • Dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate) and wash with water, followed by brine. Avoid any acidic wash.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Quick Stability Test

If you suspect your reaction conditions might be too harsh, you can perform a quick stability test before committing your main batch of material.

  • Set up a small-scale reaction containing this compound and all other reagents except for your primary nucleophile/substrate.

  • Run this mixture under your proposed reaction conditions (temperature, time).

  • Analyze a sample of the mixture by TLC, GC-MS, or LC-MS and compare it to a standard of the pure starting material.

  • The appearance of new spots or peaks indicates decomposition. This allows you to adjust conditions (e.g., lower the temperature, change the base or solvent) before running the actual experiment.

References

  • Wuts, P. G. M. (2021). Oxetanes in Drug Discovery Campaigns. PMC - NIH. [Link]
  • Mykhailiuk, P. K., & Shishkin, O. V. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]
  • Wuts, P. G. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]
  • Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]
  • Carreira, E. M., et al. (2014). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Pesti, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Frontier, A. (2026). How To: Troubleshoot a Reaction - Failed Reaction: FAQ. University of Rochester, Department of Chemistry. [Link]
  • Barfoot, C., et al. (2021). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])
  • Jackson, P. F., et al. (2005). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. [Link]
  • Chemdad. (n.d.). 6-BroMo-2-oxa-spiro[3.3]heptane. Nine Chongqing Chemdad Co., Ltd. [Link]
  • Stepan, A. F., et al. (2009). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate.
  • Kozyriev, Y., & Palchykov, V. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Stepan, A. F., et al. (2012). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks.
  • Xu, J. X., et al. (2017). Selective Ring-Opening reactions of Unsymmetric Oxetanes. Chinese Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Multi-Gram Synthesis of Oxaspiro[3.3]heptanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxaspiro[3.3]heptanes are increasingly vital scaffolds in modern drug discovery. Their unique three-dimensional structure, combining the rigidity of a spirocycle with the polarity of two oxetane rings, offers medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic compounds and fine-tune the physicochemical properties of drug candidates.[1] However, transitioning from milligram-scale exploratory synthesis to multi-gram production presents a distinct set of challenges. This technical support guide provides troubleshooting advice and answers to frequently asked questions encountered during the scale-up of oxaspiro[3.3]heptane synthesis, empowering researchers to navigate these hurdles and accelerate their drug development programs.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the multi-gram synthesis of oxaspiro[3.3]heptanes, providing both mechanistic explanations and actionable solutions.

FAQ 1: Synthesis & Reagent Handling

Question: We are observing inconsistent yields and the formation of significant byproducts during the initial cyclization to form the oxaspiro[3.3]heptane core. What are the likely causes and how can we mitigate them?

Answer:

Inconsistent yields and byproduct formation in oxetane synthesis, particularly at a larger scale, often stem from several critical factors related to reagent quality, reaction conditions, and inherent reaction mechanisms.

Common Culprits and Troubleshooting Strategies:

  • Reagent Quality and Stability:

    • Purity of Starting Materials: Ensure the purity of your starting materials, such as 3,3-bis(bromomethyl)oxetane or similar precursors. Impurities can initiate side reactions or inhibit the desired transformation. It is sometimes necessary to purify commercially available starting materials.[2]

    • Base Sensitivity: The choice and handling of the base are critical. Strong bases like potassium tert-butoxide are often used. Ensure it is fresh and handled under strictly anhydrous conditions to prevent quenching and the formation of hydroxides, which can lead to different reaction pathways.

  • Reaction Kinetics and Temperature Control:

    • Exothermic Reactions: The formation of the second oxetane ring can be exothermic. On a multi-gram scale, inefficient heat dissipation can lead to localized "hot spots," promoting side reactions such as elimination or oligomerization.[3]

      • Solution: Employ a reactor with efficient stirring and a reliable cooling system. Consider a slower, portion-wise addition of reagents to maintain a consistent internal temperature.

    • Grob-Type Fragmentation: This is a known side reaction in oxetane synthesis from 3-halopropanols, leading to fragmentation of the carbon skeleton instead of cyclization.[4] This is often favored at higher temperatures.

      • Solution: Maintain strict temperature control and explore lower reaction temperatures if fragmentation is a persistent issue.

  • Side Reactions:

    • Polymerization: Oxetanes can undergo cationic ring-opening polymerization, especially in the presence of acidic impurities or Lewis acids.[5][6]

      • Solution: Use high-purity, non-acidic solvents. Consider adding a non-nucleophilic base to scavenge any adventitious protons.

    • Intermolecular Reactions: At higher concentrations typical of multi-gram synthesis, intermolecular reactions can compete with the desired intramolecular cyclization, leading to dimers and oligomers.

      • Solution: While high dilution is often impractical on a large scale, optimizing the rate of addition of the key reagent can maintain a low instantaneous concentration, favoring the intramolecular pathway.

Troubleshooting Workflow: Inconsistent Cyclization Yields

Below is a Graphviz diagram illustrating a systematic approach to troubleshooting inconsistent yields during the cyclization step.

G start Low/Inconsistent Yield in Cyclization reagent_check Verify Purity of Starting Materials & Base start->reagent_check temp_control Evaluate Temperature Control start->temp_control concentration Assess Reaction Concentration start->concentration byproduct_analysis Analyze Byproduct Profile start->byproduct_analysis purify_sm Purify Starting Materials reagent_check->purify_sm Impure? fresh_base Use Fresh, Anhydrous Base reagent_check->fresh_base Base Suspect? slow_addition Implement Slow Reagent Addition temp_control->slow_addition Exotherm? lower_temp Lower Reaction Temperature temp_control->lower_temp High Temp? optimize_conc Optimize Concentration vs. Throughput concentration->optimize_conc Too High? grob_frag Identify Grob Fragmentation Products byproduct_analysis->grob_frag Fragmentation? polymer Identify Polymeric Byproducts byproduct_analysis->polymer Polymerization? end_grob Action: Lower Temperature, Optimize Base grob_frag->end_grob end_polymer Action: Use Anhydrous Solvents, Add Proton Sponge polymer->end_polymer

Caption: Troubleshooting inconsistent cyclization yields.

FAQ 2: Purification Challenges

Question: We are struggling with the purification of our multi-gram batch of a functionalized oxaspiro[3.3]heptane derivative. Column chromatography is proving to be inefficient and not scalable. Are there alternative purification strategies?

Answer:

Purification is a significant bottleneck in multi-gram synthesis. While chromatography is a powerful tool for small-scale work, its scalability is often limited.

Alternative Purification Strategies:

Method Description Advantages Disadvantages
Crystallization If your product is a solid, crystallization is often the most effective and scalable purification method.Highly scalable, can provide very high purity, cost-effective.Product must be a solid, requires screening for suitable solvent systems.
Distillation For liquid products with sufficient thermal stability and a distinct boiling point from impurities.Scalable, can be very effective for removing non-volatile or highly volatile impurities.Product must be thermally stable, may not separate closely boiling isomers.
Salt Formation & Recrystallization If your oxaspiro[3.all]heptane contains a basic nitrogen, it can be converted to a salt (e.g., oxalate, hydrochloride), which often has better crystallization properties than the freebase.[2][7]Can dramatically improve crystallinity, allows for purification of otherwise oily products.Adds an extra synthetic step (salt formation and then potentially freeing the base).
Liquid-Liquid Extraction A carefully designed series of extractions using immiscible solvents with different pH values can selectively remove acidic or basic impurities.Scalable and can be performed in large reactors.Relies on significant pKa differences between the product and impurities.

Troubleshooting Crystallization:

  • Solvent Screening: Systematically screen a range of solvents with varying polarities. Anti-solvent crystallization, where a poor solvent is added to a solution of the product in a good solvent, is often effective.

  • Seeding: If you have a small amount of pure product, using it to seed a supersaturated solution can induce crystallization.

  • Temperature Cycling: Slowly cycling the temperature of the solution can promote the growth of larger, purer crystals.

FAQ 3: Stability and Storage

Question: Our purified oxaspiro[3.3]heptane derivative appears to degrade upon storage. What are the potential degradation pathways and how can we improve its stability?

Answer:

The stability of oxetanes can be influenced by their substitution pattern and the presence of residual impurities.[3][8] The strained four-membered ring, while generally more stable than an epoxide, is susceptible to ring-opening under certain conditions.[9][10]

Potential Degradation Pathways:

  • Acid-Catalyzed Ring Opening: Residual acidic impurities (e.g., from chromatography on silica gel or from reagents) can catalyze the ring-opening of the oxetane, often leading to diols or polymeric material.[3]

    • Solution: Ensure all acidic residues are removed. This can be achieved by a mild basic wash (e.g., with aqueous sodium bicarbonate solution) during workup, followed by thorough drying. Storing the compound over a solid basic scavenger like potassium carbonate can also be beneficial.

  • Lewis Acid-Mediated Decomposition: Trace amounts of metal ions can act as Lewis acids and promote decomposition.

    • Solution: Use high-purity solvents and reagents. If metal contamination is suspected, treatment with a chelating agent may be necessary.

  • Instability of Certain Derivatives: Some functional groups can render the oxaspiro[3.3]heptane core more labile. For example, derivatives that can form a stable carbocation upon ring-opening may be less stable.[8]

    • Solution: For particularly sensitive compounds, storage at low temperatures (-20°C or -80°C) under an inert atmosphere (nitrogen or argon) is recommended.

Experimental Protocol: A General, Scalable Synthesis of a 2-Oxa-6-azaspiro[3.3]heptane Intermediate

This protocol is adapted from a practical, multi-gram synthesis of a key intermediate for a drug candidate and avoids the use of protecting groups.[2]

Step 1: Synthesis of 3,3-bis(bromomethyl)oxetane

  • To a mechanically stirred solution of tribromoneopentyl alcohol in an appropriate solvent, add a solution of sodium hydroxide portion-wise, maintaining the temperature below a specified limit.

  • After the addition is complete, continue stirring at room temperature until the reaction is complete (monitor by GC or TLC).

  • Perform a workup involving phase separation and washing of the organic layer.

  • Purify the crude product by vacuum distillation to yield 3,3-bis(bromomethyl)oxetane as a colorless liquid.

Step 2: Formation of the Azetidine Ring

  • To a solution of the desired aniline in a suitable solvent (e.g., DMF), add a base such as potassium carbonate.

  • Add the 3,3-bis(bromomethyl)oxetane dropwise at a controlled temperature.

  • Heat the reaction mixture until the starting materials are consumed (monitor by HPLC or TLC).

  • Cool the reaction mixture and perform an aqueous workup.

  • The product can often be isolated by crystallization directly from the reaction mixture or after solvent exchange.

Visualization of a Common Synthetic Route

The following diagram illustrates a generalized synthetic pathway to a 2-oxa-6-azaspiro[3.3]heptane.

G cluster_0 Step 1: Oxetane Formation cluster_1 Step 2: Azetidine Formation TBNPA Tribromoneopentyl Alcohol BBMO 3,3-bis(bromomethyl)oxetane TBNPA->BBMO NaOH Aniline Substituted Aniline Final_Product 2-Oxa-6-azaspiro[3.3]heptane Derivative BBMO->Final_Product Aniline->Final_Product Base (e.g., K2CO3)

Caption: A two-step synthesis of a 2-oxa-6-azaspiro[3.3]heptane.

References
  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(23), 6324–6327. [Link]
  • Kaur, N. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters, 122, 154515. [Link]
  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., Polonchuk, L., & Carreira, E. M. (2010). Oxetanes as promising modules in drug discovery. Angewandte Chemie International Edition, 49(26), 4512-4515. [Link]
  • Bull, J. A., Croft, R. A., Davis, O. A., Doran, R., & Morgan, F. B. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. [Link]
  • Baran, P. S., Cernijenko, A., & Chen, K. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12470–12503. [Link]
  • Mykhailiuk, P. K. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. European Journal of Organic Chemistry, 2021(47), 6541-6550. [Link]
  • Good, J. A., & Miller, T. A. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1535–1540. [Link]
  • Bouchekif, H., Amass, A. J., & Rannard, S. P. (2008). Cationic Ring-Opening Polymerization of Oxetane via a Non-Steady-State Controlled Polymerization Process: A Comparison of Initiators Yielding Living and Nonliving Polymers. Macromolecules, 41(7), 2358–2366. [Link]
  • Wikipedia contributors. (2023). Oxetane. In Wikipedia, The Free Encyclopedia. [Link]
  • Zhang, Y., Liu, Y., Zhang, Y., & Wang, J. (2017). Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds. RSC Advances, 7(81), 51225–51233. [Link]
  • Stepanovs, D., Jirgensons, A. (2016). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 21(7), 893. [Link]

Sources

Technical Support Center: Diastereoselectivity in Spiro[3.3]heptane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting diastereoselectivity in the synthesis of spiro[3.3]heptanes. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with these valuable spirocyclic scaffolds. Spiro[3.3]heptanes are increasingly utilized as bioisosteres for aromatic rings in drug design, offering improved physicochemical properties and access to novel chemical space.[1][2] However, controlling the stereochemical outcome of their synthesis can be a significant challenge.

This resource provides in-depth, experience-driven answers to common issues encountered during the synthesis of substituted spiro[3.3]heptanes, focusing on the critical aspect of diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My [2+2] cycloaddition reaction to synthesize a substituted spiro[3.3]heptane is yielding a nearly 1:1 mixture of diastereomers. What are the primary factors influencing diastereoselectivity in this reaction, and how can I improve it?

Answer:

Achieving high diastereoselectivity in [2+2] cycloadditions to form spiro[3.3]heptanes is a common hurdle. The stereochemical outcome is dictated by the transition state geometry of the cycloaddition, which is influenced by a combination of steric and electronic factors. Here’s a breakdown of the key considerations and actionable troubleshooting steps:

Causality Behind Poor Diastereoselectivity:

  • Reaction Mechanism: The concerted [suprafacial-suprafacial] pathway for thermal [2+2] cycloadditions is symmetry-forbidden. Therefore, these reactions often proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. The lifetime and conformational flexibility of this intermediate can allow for bond rotation before the second ring closure, leading to a loss of stereochemical information and the formation of multiple diastereomers.

  • Steric Hindrance: The approach of the two reacting partners (e.g., a methylenecyclobutane and a ketene or alkene) is highly sensitive to steric bulk on both components. If the substituents are not sufficiently discriminating in size or orientation, the energy difference between the transition states leading to the different diastereomers will be small, resulting in poor selectivity.

  • Electronic Effects: The electronic nature of the substituents on both the alkene and the ketene (or its equivalent) can influence the stability of the intermediates and the transition states. Electron-donating or withdrawing groups can alter the reaction pathway and the preferred geometry of approach.[3][4]

  • Solvent Effects: The polarity of the solvent can have a profound impact on the stability of charged or polar intermediates. In reactions proceeding through a zwitterionic intermediate, polar solvents can stabilize this species, potentially increasing its lifetime and allowing for conformational scrambling.

Troubleshooting Strategies to Enhance Diastereoselectivity:

  • Solvent Screening: The choice of solvent can significantly influence the diastereomeric ratio (d.r.). It is advisable to screen a range of solvents with varying polarities. Nonpolar solvents often favor a more concerted-like transition state, which can lead to higher diastereoselectivity.

    SolventPolarity IndexTypical Starting d.r.
    Dichloromethane3.1Low to Moderate
    Toluene2.4Moderate to High
    Hexane0.1Often High
    Acetonitrile5.8Variable, can be low
  • Temperature Optimization: Reaction temperature is a critical parameter. Lowering the reaction temperature generally increases selectivity by favoring the transition state with the lowest activation energy. Conversely, higher temperatures can provide enough energy to overcome the small energy differences between competing transition states, leading to lower selectivity. It is recommended to perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Lewis Acid Catalysis: The use of a Lewis acid can significantly enhance both the rate and diastereoselectivity of [2+2] cycloadditions. The Lewis acid can coordinate to one of the reactants (e.g., the carbonyl group of a ketene precursor), pre-organizing the transition state and increasing steric differentiation.

    • Common Lewis Acids: TiCl₄, BF₃·OEt₂, ZnCl₂, SnCl₄

    • Mechanism of Action: By coordinating to the electrophile, the Lewis acid can lock its conformation, presenting a more defined steric environment to the approaching nucleophile. This can create a greater energy difference between the diastereomeric transition states.

  • Chiral Catalysts: For enantioselective synthesis, which often also imparts high diastereoselectivity, the use of chiral catalysts is essential. Chiral Lewis acids or organocatalysts can create a chiral environment around the reactants, favoring the formation of one diastereomer over the others.[5]

    Workflow for Optimizing Diastereoselectivity in a [2+2] Cycloaddition

    G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Steps cluster_2 Evaluation cluster_3 Outcome A Low Diastereoselectivity (e.g., 1:1 d.r.) B Solvent Screening (Nonpolar vs. Polar) A->B C Temperature Optimization (Lower Temperature) A->C D Lewis Acid Addition A->D E Substrate Modification A->E F Analyze d.r. by NMR/GC B->F C->F D->F E->F G Improved Diastereoselectivity (>10:1 d.r.) F->G Optimized Conditions

    Caption: Troubleshooting workflow for improving diastereoselectivity.

Question 2: I am performing a semipinacol rearrangement to form a spiro[3.3]heptan-1-one, but the reaction is not stereospecific. What factors control the stereochemical outcome of this rearrangement?

Answer:

The stereospecificity of a semipinacol rearrangement is highly dependent on the reaction mechanism and the nature of the intermediate. For the synthesis of spiro[3.3]heptan-1-ones via this method, the key is to ensure that the rearrangement proceeds through a concerted or a very short-lived cationic intermediate.[6]

Factors Governing Stereospecificity:

  • Nature of the Intermediate: A fully developed, long-lived carbocation intermediate can undergo bond rotation or hydride/alkyl shifts, leading to a loss of stereochemical information. The goal is to favor a concerted migration of the alkyl group as the leaving group departs.

  • Migratory Aptitude: The group that migrates to the electron-deficient center must have a high migratory aptitude. In the context of spiro[3.3]heptane synthesis, this is typically a carbon of the cyclobutane ring.

  • Antiperiplanar Alignment: For a concerted rearrangement, the migrating group and the leaving group must be in an antiperiplanar arrangement. This geometric constraint ensures a smooth orbital overlap during the migration and minimizes the activation energy.

Troubleshooting for Stereospecificity:

  • Choice of Acid/Promoter: The strength and nature of the acid used to promote the rearrangement are critical. A very strong acid might favor the formation of a more stable, and thus longer-lived, carbocation. Experiment with milder acids or Lewis acids that can coordinate with the leaving group to facilitate its departure without fully generating a free carbocation.

  • Substrate Design: The stereochemistry of the starting material is paramount. Ensure the precursor alcohol is diastereomerically pure. The relative stereochemistry of the hydroxyl group and the migrating group will dictate the stereochemistry of the product in a stereospecific reaction.

  • Reaction Conditions:

    • Temperature: As with cycloadditions, lower temperatures can favor the more ordered, concerted transition state.

    • Solvent: A non-coordinating, nonpolar solvent is often preferred to minimize stabilization of any cationic intermediates.

    Protocol for Stereospecific Semipinacol Rearrangement

    • Starting Material: Begin with a diastereomerically pure 1-(1-hydroxycyclobutyl)cyclopropanol derivative.

    • Reaction Setup: Dissolve the starting material in a nonpolar solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

    • Cooling: Cool the reaction mixture to a low temperature, typically between -78 °C and 0 °C.

    • Acid Addition: Slowly add a solution of a suitable Lewis acid (e.g., BF₃·OEt₂) or a mild protic acid (e.g., camphorsulfonic acid) to the cooled solution.

    • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable base.

    • Workup and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by flash column chromatography.

Question 3: How can I accurately determine the diastereomeric ratio of my spiro[3.3]heptane product mixture?

Answer:

Accurate determination of the diastereomeric ratio is crucial for assessing the success of a stereoselective synthesis. The most common and reliable methods are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Using NMR Spectroscopy:

  • ¹H NMR: Diastereomers are distinct compounds and will have different NMR spectra.[7] Look for well-resolved signals in the ¹H NMR spectrum that are unique to each diastereomer. Protons adjacent to the newly formed stereocenters are often the most diagnostic. By integrating the signals corresponding to each diastereomer, you can calculate the ratio.[8]

  • ¹³C NMR: Each diastereomer will also have a unique set of signals in the ¹³C NMR spectrum. While integration of ¹³C NMR spectra is not always straightforwardly quantitative without specific experimental setup (e.g., inverse-gated decoupling), the presence of distinct signals for each diastereomer confirms their formation.

  • 2D NMR: Techniques like COSY and HSQC can be invaluable for assigning the signals of each diastereomer, especially in complex spectra.[8]

Using Gas Chromatography (GC):

  • Principle: Diastereomers have different physical properties and will often have different retention times on a GC column.

  • Method: A sample of the crude reaction mixture is injected into the GC. The resulting chromatogram will show separate peaks for each diastereomer. The area under each peak is proportional to the amount of that compound present, allowing for a precise determination of the diastereomeric ratio.

  • Column Selection: The choice of GC column is important. A chiral column is not necessary for separating diastereomers, but a high-resolution capillary column is recommended.

Data Comparison Table:

MethodAdvantagesDisadvantages
¹H NMR Rapid, non-destructive, provides structural information.Signal overlap can make integration difficult in complex spectra.
GC High resolution, excellent for quantitative analysis.Requires volatile and thermally stable compounds.

Logical Relationship of Diastereomer Analysis

G A Spiro[3.3]heptane Product Mixture B NMR Spectroscopy A->B C Gas Chromatography (GC) A->C D ¹H NMR Integration B->D E Peak Area Integration C->E F Diastereomeric Ratio (d.r.) D->F E->F

Caption: Methods for determining the diastereomeric ratio.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Fesik, S. W., et al. (2014). Conformationally restricted glutamic acid analogues: stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid. RSC Advances, 4(21), 10894-10902.
  • Knowles, R. R., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Fesik, S. W., et al. (2014). Conformationally restricted glutamic acid analogues: Stereoisomers of 1-aminospiro[3.3]heptane-1,6-dicarboxylic acid.
  • Enzyme-catalysed asymmetric synthesis of a spiro[3.3]heptane derivative with axial chirality and enzymatic resolution of racemic spiro[3.3]heptane derivatives. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Wipf, P., et al. (n.d.). Expedient synthesis of spiro[3.
  • Singh, M. S., et al. (2023). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. RSC Publishing.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Synthesis of (racemic) spiro[3.3]heptanones. Reaction conditions: (i)... | Download Scientific Diagram. (n.d.).
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry. (n.d.).
  • Hamza, D., & Jones, M. J. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synthesis.
  • Singh, M. S., et al. (n.d.). Electronically-controlled diastereoselective synthesis of spirocycles via [4 + 2] cycloaddition of 2-arylidene-1-indenones with benzyne. Organic & Biomolecular Chemistry (RSC Publishing).
  • Jung, M. (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Formal [2 + 2 + 2] cycloaddition strategy based on an intramolecular propargylic ene reaction/Diels-Alder cycloaddition cascade. (2010). PubMed.
  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. (2025). PMC - NIH.
  • spiro<3.3>heptane-3-carboxylic acid(28114-87-6) 1 H NMR. (n.d.). ChemicalBook.
  • Carreira, E. M., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters.
  • Overview of spiro[3.3]heptane synthesis. | Download Scientific Diagram. (n.d.).
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (n.d.). ChemRxiv.
  • Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. (n.d.). Benchchem.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.). Enamine.
  • Two chiral catalysts working hand in hand. (2019). EurekAlert!.
  • Jung, M. (n.d.). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Eur. J. Org. Chem..
  • Palladium-Catalyzed Diastereo- and Enantioselective [3 + 2] Cycloaddition of Vinylcyclopropanes with Azadienes: Efficient Access to Chiral Spirocycles. (2021). Organic Letters.
  • Analyze of stereoisomer by NMR. (n.d.). JEOL Ltd..
  • The Journal of Organic Chemistry Ahead of Print. (n.d.).
  • NMR Spectroscopy: Diastereotopism. (2021). YouTube.
  • NMR characterization of the diastereomeric composition of a model therapeutic oligonucleotide. (n.d.). ChemRxiv.

Sources

Technical Support Center: Optimizing Solvent Systems for 6-Bromo-2-oxaspiro[3.3]heptane Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of working with this valuable building block. Here, we address common challenges and provide in-depth, field-proven insights to optimize your experimental outcomes, with a specific focus on the critical role of solvent systems.

Introduction to this compound

This compound is a key intermediate in medicinal chemistry, valued for its rigid, three-dimensional structure that can serve as a bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] Its unique spirocyclic oxetane motif can impart favorable physicochemical properties such as improved metabolic stability and aqueous solubility in drug candidates.[3] However, the successful application of this building block is highly dependent on the careful selection of reaction conditions, particularly the solvent system, to control reactivity and minimize side-product formation.

This guide provides a structured approach to troubleshooting and optimizing reactions involving this compound, presented in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my nucleophilic substitution reaction with this compound. What are the likely causes and how can I improve the outcome?

Low yields in nucleophilic substitution reactions are a common issue and can often be traced back to the solvent system. The choice of solvent directly influences the solubility of reactants, the nucleophilicity of your reagent, and the stability of intermediates and transition states.

Troubleshooting Steps:

  • Evaluate Solvent Polarity: The nature of your nucleophile and the reaction mechanism (SN1 vs. SN2) will dictate the optimal solvent polarity.

    • For SN2 Reactions: Employ polar aprotic solvents such as DMSO, DMF, or acetonitrile. These solvents are effective at solvating the counter-ion of the nucleophile, leaving the nucleophile "naked" and more reactive.[4][5] They do not hydrogen-bond with the nucleophile, thus preserving its strength.

    • For SN1-type Reactions: While less common for this substrate, if you are working with a system that could favor a carbocation intermediate, a polar protic solvent like isopropanol or tert-butanol might be considered. However, be aware of the potential for solvolysis as a side reaction.

  • Consider Reactant Solubility: Ensure your this compound and nucleophile are fully dissolved in the chosen solvent at the reaction temperature. Poor solubility will lead to a heterogeneous reaction mixture and consequently, lower yields. If solubility is an issue, consider a co-solvent system.

  • Check for Side Reactions: A known side reaction in the synthesis of similar oxetane systems is a Grob-type fragmentation, especially with strong, sterically hindered bases.[6] While this is more prevalent in the synthesis of the spirocycle itself, harsh basic conditions in subsequent reactions could potentially lead to undesired rearrangements. If you suspect this, consider using a milder, non-nucleophilic base if one is required for your transformation.

Troubleshooting Guide

Problem 1: My reaction is sluggish and does not go to completion, even with extended reaction times.

A slow reaction rate can be a sign of several underlying issues, many of which are solvent-related.

Diagnostic Workflow:

start Sluggish Reaction q1 Is the reaction temperature appropriate? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a polar aprotic solvent for an SN2 reaction? a1_yes->q2 sol1 Increase temperature cautiously, monitoring for decomposition. a1_no->sol1 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is your nucleophile sufficiently strong? a2_yes->q3 sol2 Switch to a polar aprotic solvent (e.g., DMSO, DMF, Acetonitrile). a2_no->sol2 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of reagent decomposition? a3_yes->q4 sol3 Consider a more potent nucleophile or the addition of a catalyst (e.g., iodide salts). a3_no->sol3 a4_yes Yes q4->a4_yes a4_no No q4->a4_no sol4 Re-purify reagents and ensure anhydrous conditions. a4_yes->sol4 end_node Reaction Optimized a4_no->end_node

Caption: Troubleshooting workflow for sluggish reactions.

In-depth Explanation:

  • Temperature: While increasing the temperature can accelerate a reaction, it can also promote side reactions or decomposition of the starting material or product.[7] A careful temperature screen is advisable.

  • Solvent Choice for SN2: As illustrated in the diagram, for a typical SN2 reaction on a secondary bromide like this, a polar aprotic solvent is crucial. These solvents enhance the reactivity of the nucleophile.[4]

Table 1: Properties of Common Solvents for Nucleophilic Substitution

SolventDielectric Constant (ε)TypeSuitability for SN2Notes
Dimethyl Sulfoxide (DMSO)47Polar AproticExcellentHigh boiling point, can be difficult to remove.
N,N-Dimethylformamide (DMF)37Polar AproticExcellentHigh boiling point, potential for decomposition at high temperatures.
Acetonitrile (MeCN)36Polar AproticGoodLower boiling point, easier to remove.
Tetrahydrofuran (THF)7.5Polar AproticModerateLower polarity, may not be sufficient for all reactions.
Dichloromethane (DCM)9.1Polar AproticPoorGenerally not polar enough to facilitate SN2 reactions efficiently.[1]
Isopropanol (IPA)18Polar ProticPoorCan act as a nucleophile (solvolysis) and solvates the nucleophile, reducing its reactivity.
Problem 2: I am observing a significant amount of an unknown impurity in my crude reaction mixture.

The formation of impurities often points to side reactions, which can be highly dependent on the solvent and other reaction conditions.

Investigative Protocol:

  • Characterize the Impurity: Isolate a small sample of the impurity for characterization by LC-MS and NMR. Knowing the mass and structure of the side product is key to understanding its formation. A common impurity in similar reactions is a bis-adduct where a second molecule of the starting material reacts with the product.[8]

  • Solvent-Induced Side Reactions:

    • Elimination: The use of a basic nucleophile in a non-polar solvent can favor elimination over substitution. If you suspect an elimination product, switching to a more polar solvent can disfavor this pathway.

    • Ring Opening: The oxetane ring is relatively stable but can be susceptible to ring-opening under strongly acidic or Lewis acidic conditions.[9] Ensure your reaction conditions are not overly acidic.

Experimental Workflow for Minimizing Impurity Formation:

start Impurity Detected step1 Characterize Impurity (LC-MS, NMR) start->step1 step2 Hypothesize Formation Pathway step1->step2 step3 Modify Reaction Conditions step2->step3 step4 Analyze Crude Reaction Mixture step3->step4 step3->step4 e.g., change solvent, lower temperature, use less nucleophile step5 Iterate if Necessary step4->step5 end_node Impurity Minimized step5->end_node

Sources

Technical Support Center: Catalyst Poisoning in Reactions Involving 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed to provide expert insights and practical troubleshooting advice for overcoming challenges related to catalyst poisoning in reactions utilizing this valuable spirocyclic building block. Our focus is on providing a deep understanding of the underlying chemical principles to empower you to diagnose and resolve issues in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: My palladium-catalyzed cross-coupling reaction with this compound is sluggish or has completely stalled. What are the likely causes related to catalyst poisoning?

A1: Stalled or sluggish cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) with this compound can often be attributed to catalyst poisoning. The primary suspects are impurities in the starting material or reagents, or interactions of the substrate/product with the catalyst.

Potential Culprits:

  • Sulfur Impurities: Elemental sulfur or sulfur-containing compounds are notorious poisons for palladium catalysts.[1][2] These can originate from the synthesis of this compound or be present in other reagents. Sulfur can irreversibly bind to the palladium surface, blocking active sites.[3]

  • Nitrogen-Containing Heterocycles: If your coupling partner or additives contain nitrogen heterocycles (e.g., pyridine, quinoline), these can act as strong ligands, coordinating to the palladium center and inhibiting its catalytic activity.[4][5]

  • Excess Halide Ions: While necessary for the reaction, an excess of bromide ions can sometimes negatively impact catalyst activity by forming stable, less reactive palladium-halide complexes.[6][7]

  • Oxygen: Inadequate degassing of solvents and reagents can lead to the oxidation of the active Pd(0) species to inactive Pd(II) oxides.[8][9]

  • Water and Other Protic Impurities: In certain catalytic systems, water and other protic impurities can lead to catalyst deactivation. For instance, in Ziegler-Natta catalysis, water and oxygen are known poisons.[10]

Q2: Could the 2-oxaspiro[3.3]heptane moiety itself be poisoning the catalyst?

A2: While less common than the impurities mentioned above, the oxetane oxygen in the 2-oxaspiro[3.3]heptane structure has the potential to coordinate to the palladium center. However, this interaction is generally weak and reversible. Significant catalyst inhibition by the substrate itself is more likely if the reaction conditions favor the formation of a stable, catalytically inactive palladacycle. This is less of a concern in typical cross-coupling reactions where the catalytic cycle is rapid.

Q3: I am observing significant byproduct formation, particularly homocoupling of my coupling partner. Could this be related to catalyst poisoning?

A3: Yes, indirectly. While homocoupling (e.g., Glaser coupling in Sonogashira reactions) is a common side reaction, an increase in its prevalence can be a symptom of a poisoned or inefficient primary catalytic cycle. If the main cross-coupling pathway is inhibited due to catalyst poisoning, the side reactions can become more prominent. For instance, in Sonogashira couplings, this is often exacerbated by the presence of oxygen and a copper co-catalyst.

Troubleshooting Guides

Guide 1: Diagnosing the Source of Catalyst Poisoning

A systematic approach is crucial to identifying the root cause of catalyst deactivation.

Step-by-Step Diagnostic Workflow:

  • Analyze Starting Material Purity:

    • Obtain a fresh sample of this compound. If possible, re-purify a small batch of your existing material (e.g., by column chromatography or recrystallization) and re-run the reaction.

    • Perform elemental analysis on your starting material to check for sulfur contamination.

  • Scrutinize Reagents and Solvents:

    • Use freshly opened, high-purity solvents and reagents. Ensure solvents are anhydrous and properly degassed.[8][9]

    • If using a base, ensure it is of high quality and has been stored correctly. Some bases can absorb atmospheric CO2, which can impact the reaction.

  • Run a Control Reaction:

    • Set up a control reaction with a well-behaved aryl bromide of similar reactivity (e.g., 1-bromo-4-tert-butylbenzene) under the same conditions. If this reaction proceeds as expected, the issue likely lies with your this compound sample.

  • Evaluate the Catalytic System:

    • For challenging couplings, consider using more robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbene (NHC) ligands can often overcome mild catalyst inhibition.[8]

Logical Diagnostic Workflow Diagram:

G Start Reaction Failure: Low Yield or No Conversion Purity_Check Step 1: Verify Purity of This compound Start->Purity_Check Reagent_Check Step 2: Scrutinize Reagents and Solvents Purity_Check->Reagent_Check If purity is confirmed Impurity_Identified Impurity in Starting Material Identified as Likely Cause Purity_Check->Impurity_Identified If impurity is found Control_Reaction Step 3: Run Control Reaction with a Known Substrate Reagent_Check->Control_Reaction If reagents are high quality Reagent_Issue Reagent/Solvent Quality is the Culprit Reagent_Check->Reagent_Issue If new reagents work Catalyst_System Step 4: Evaluate and Optimize Catalyst System Control_Reaction->Catalyst_System If control reaction fails Substrate_Issue Issue is Specific to This compound Control_Reaction->Substrate_Issue If control works Success Problem Resolved Catalyst_System->Success Impurity_Identified->Success Reagent_Issue->Success Substrate_Issue->Catalyst_System

Caption: A workflow for diagnosing catalyst poisoning.

Guide 2: Mitigating and Overcoming Catalyst Poisoning

Once a potential cause is identified, or if you are proactively seeking to avoid poisoning, the following strategies can be employed.

Poison Source Mitigation Strategy Rationale
Sulfur Impurities 1. Purify the this compound. 2. Use a sulfur scavenger (e.g., a small amount of copper powder). 3. Increase catalyst loading.1. Removes the source of the poison. 2. The scavenger preferentially binds to sulfur. 3. Compensates for the portion of the catalyst that is deactivated.
Nitrogen Heterocycles 1. Avoid additives containing these functional groups if possible. 2. Use ligands that bind more strongly to palladium than the poison.1. Prevents introduction of the poison. 2. Competitive binding favors the desired catalytic species.
Excess Halide Ions 1. Use a halide scavenger (e.g., silver salts). 2. Use a catalyst system less sensitive to halide effects.1. Removes excess halides from the solution. 2. Some ligand systems are more robust in high halide concentrations.
Oxygen 1. Rigorously degas all solvents and reagents (e.g., freeze-pump-thaw cycles). 2. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.1. Removes dissolved oxygen. 2. Prevents atmospheric oxygen from entering the reaction vessel.

Experimental Protocol: Standard Degassing Procedure (Freeze-Pump-Thaw)

  • Place the solvent in a round-bottom flask with a sidearm and a stir bar. The flask should not be more than half full.

  • Attach the flask to a high-vacuum line.

  • With stirring, freeze the solvent using a liquid nitrogen bath.

  • Once completely frozen, open the flask to the vacuum to remove gases from the headspace.

  • Close the flask to the vacuum and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You will likely see gas bubbles evolving from the liquid.

  • Repeat steps 3-5 at least two more times to ensure thorough degassing.

  • After the final thaw, backfill the flask with an inert gas.

Guide 3: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, although this is often more practical for heterogeneous catalysts.

Thermal Regeneration (for supported Pd catalysts):

For palladium catalysts supported on materials like alumina or silica, a high-temperature treatment can sometimes remove poisons.[11][12]

Protocol:

  • Filter the catalyst from the reaction mixture and wash thoroughly with a suitable solvent to remove adsorbed organic species.

  • Dry the catalyst in a vacuum oven.

  • Place the dried catalyst in a tube furnace and heat under a flow of an inert gas or a reducing atmosphere (e.g., hydrogen) at elevated temperatures (e.g., 500-800 °C).[12] The exact temperature and atmosphere will depend on the nature of the poison and the catalyst support.

Chemical Regeneration:

For some types of poisoning, a chemical treatment may be effective. For instance, nitrogen compound poisoning of palladium catalysts has been reversed by treatment with alkali or alkaline earth metal salts.[13]

Important Note: The feasibility and effectiveness of regeneration are highly dependent on the specific catalyst and the poison. It is often more practical in a process chemistry setting than in a research lab.

Concluding Remarks

Successfully employing this compound in catalytic reactions requires a keen awareness of the potential for catalyst poisoning. By understanding the common culprits and adopting a systematic approach to troubleshooting, researchers can overcome these challenges and unlock the full synthetic potential of this valuable building block. Always prioritize the use of high-purity starting materials and reagents, and maintain a scrupulously inert atmosphere for your reactions.

References

  • Halide-Enhanced Catalytic Activity of Palladium Nanoparticles Comes at the Expense of Catalyst Recovery. (n.d.). MDPI.
  • Catalyst poisoning. (n.d.). Wikipedia.
  • Role of Halide Ions in Divalent Palladium-Mediated Reactions: Competition between β-Heteroatom Elimination and β-Hydride Elimination of a Carbon−Palladium Bond. (n.d.). ACS Publications.
  • Catalyst poisoning. (n.d.). chemeurope.com.
  • Regeneration of palladium based catalyst for methane abatment. (n.d.). DCL Inc.
  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024, April 23).
  • Sulfur Poisoning and Regeneration of Palladium-based Catalysts. (n.d.). RSC Publishing.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ResearchGate.
  • Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. (n.d.). ACS Publications.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions.
  • Method for reactivating palladium catalysts. (n.d.). Google Patents.
  • Halide and Pseudohalide Effects in Pd-Catalyzed Cross-Coupling Reactions. (2005, August 7).
  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. (n.d.). PMC - NIH.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
  • Poisoning and deactivation of palladium catalysts. (n.d.). SciSpace.
  • Sulphur poisoning of palladium catalysts used for methane combustion: effect of the support. (n.d.).
  • An unusual Microdomain Factor Controls Interaction of Organic Halides with the Palladium Phase and Influences Catalytic Activity in the Mizoroki-Heck Reaction. (2023). SciSpace.
  • Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (n.d.). ChemRxiv.
  • Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. (2020, August 5). ResearchGate.
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023, July 12). PMC - NIH.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2022, August 6). ResearchGate.
  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. (2023, August 10). ACS Publications.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. (n.d.). ACS Publications.
  • Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts. (n.d.). Thieme Chemistry.
  • Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On-DNA via Visible Light-Mediated Energy Transfer Catalysis. (n.d.). NIH.
  • How can I solve my problem with Suzuki coupling?. (2014, December 23). ResearchGate.
  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit.
  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (2021, August 10). ResearchGate.
  • Sonogashira troubleshooting help needed. (2020, August 8). Reddit.
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. (2012, August 10). ResearchGate.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2021, August 30). ResearchGate.
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing.
  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.). MDPI.

Sources

Workup procedures for reactions with 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-2-oxaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions regarding the workup procedures for reactions involving this unique spirocyclic building block. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to help you navigate the complexities of your synthetic challenges.

The this compound scaffold is an increasingly important motif in medicinal chemistry, valued for its three-dimensional structure as a bioisostere for common carbocyclic rings like benzene.[1][2] However, its strained oxetane and cyclobutane rings, combined with the reactive secondary bromide, present specific challenges during reaction workup and purification. This guide will help you anticipate and resolve these issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Quenching the Reaction

Question 1: My reaction is complete. What is the most appropriate way to quench it without degrading the this compound moiety?

Answer: The primary concern when quenching reactions with this compound is the stability of the strained 2-oxaspiro[3.3]heptane core. The oxetane ring is susceptible to ring-opening under harsh acidic or basic conditions.

  • Recommended Quenching Agents:

    • For Neutral or Near-Neutral Reactions: A saturated aqueous solution of ammonium chloride (NH₄Cl) is the preferred quenching agent. It is mildly acidic and effective at neutralizing many reactive organometallic species without significantly lowering the pH.

    • For Reactions with Excess Base (e.g., LDA, n-BuLi): Carefully add the reaction mixture to a cold, saturated NH₄Cl solution. Avoid quenching with strong acids like HCl, as this can lead to hydrolysis or rearrangement of the oxetane.

    • For Reactions with Acid Catalysts: Quench by slowly adding the reaction mixture to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will neutralize the acid without being aggressive enough to promote significant degradation of the product.[3][4]

Troubleshooting:

  • Problem: I see a new, more polar spot on my TLC plate after quenching.

  • Likely Cause: This could indicate ring-opening of the oxetane, leading to a diol or hydroxy-bromo species. This is more likely if the quench was too vigorous (exothermic) or if a strong acid was used.

  • Solution: Ensure the quenching solution is pre-cooled (0 °C) and that the addition is done slowly with efficient stirring to dissipate heat. Re-evaluate your choice of quenching agent, opting for a milder one like NH₄Cl.

Section 2: Aqueous Workup & Extraction

Question 2: I'm performing a liquid-liquid extraction. What are the best practices to avoid product loss or degradation?

Answer: A standard aqueous workup is a critical step for removing inorganic salts and water-soluble byproducts.[3][5] For this compound derivatives, the choice of extraction solvent and wash solutions is key to maintaining the integrity of the molecule.

Recommended Solvents for Extraction: The choice of solvent should be based on the polarity of your product. Given the polar oxetane and the relatively nonpolar bromo-cyclobutane, common solvents are generally effective.

SolventPolarity IndexBoiling Point (°C)Comments
Dichloromethane (DCM)3.139.6Good for a wide range of polarities. Can sometimes form emulsions.
Ethyl Acetate (EtOAc)4.477.1Good general-purpose solvent. Slightly water-soluble, so a brine wash is crucial.
Diethyl Ether (Et₂O)2.834.6Excellent for less polar products. High volatility requires careful handling.

Step-by-Step Extraction Protocol:

  • After quenching, transfer the mixture to a separatory funnel.

  • Add your chosen organic solvent (e.g., Ethyl Acetate) and water if needed to fully dissolve the salts.

  • Shake the funnel gently at first, venting frequently, especially if a bicarbonate wash was used, to release any evolved CO₂ gas.[4]

  • Allow the layers to separate. If an emulsion forms (a cloudy layer between the organic and aqueous phases), try adding a small amount of brine (saturated NaCl solution). Brine increases the ionic strength of the aqueous layer, which can help break the emulsion.[3][4]

  • Drain the aqueous layer.

  • Wash the organic layer sequentially with:

    • Water (to remove gross water-soluble impurities).

    • Saturated NaHCO₃ (if the reaction was acidic).

    • Brine (to remove the bulk of the dissolved water from the organic layer).[3]

  • Drain the aqueous layer completely after the final wash.

Troubleshooting:

  • Problem: I'm losing a significant amount of product, and my aqueous layers show product presence by TLC.

  • Likely Cause: Your product may have higher than expected water solubility, or you may have an unstable product that is degrading during the workup.

  • Solution: Perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent. To minimize degradation, keep solutions cold and minimize the time the product is in contact with the aqueous phase.

Section 3: Drying and Solvent Removal

Question 3: Are there any specific considerations for drying the organic layer containing my product?

Answer: Yes. While standard drying agents are generally acceptable, the goal is to efficiently remove water without introducing a reactive surface that could degrade the product.

  • Recommended Drying Agents:

    • Anhydrous Magnesium Sulfate (MgSO₄): A fast and efficient drying agent with a high capacity for water. It is slightly acidic, so for very sensitive substrates, a brief exposure is recommended.

    • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral drying agent, making it a safer choice for potentially acid-sensitive compounds. It has a lower capacity and is slower than MgSO₄.[3]

  • Procedure:

    • Add the drying agent to the organic solution and swirl. If the agent clumps together, add more until some particles remain free-flowing.

    • Allow the mixture to stand for 10-15 minutes.

    • Filter the drying agent through a cotton plug or filter paper.

    • Rinse the drying agent with a small amount of fresh solvent to recover any adsorbed product.

Solvent Removal:

  • Use a rotary evaporator to remove the solvent.

  • Crucial Tip: Due to the strained nature of the spirocycle, avoid excessive heat. Use a low bath temperature (typically < 40 °C) to prevent potential decomposition or side reactions.[6]

Workflow & Decision Making

The following diagram outlines a general decision-making workflow for the workup of a reaction involving this compound.

Workup_Workflow reaction_complete Reaction Complete quench Quench Reaction reaction_complete->quench acidic_rxn Acidic Reaction Conditions? quench->acidic_rxn Evaluate Reaction Type basic_rxn Basic/Organometallic Reaction? acidic_rxn->basic_rxn No quench_bicarb Quench with cold sat. NaHCO₃ acidic_rxn->quench_bicarb Yes neutral_rxn Neutral Reaction? basic_rxn->neutral_rxn No quench_nh4cl Quench with cold sat. NH₄Cl basic_rxn->quench_nh4cl Yes neutral_rxn->quench_nh4cl Yes extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) quench_bicarb->extraction quench_nh4cl->extraction wash_sequence Aqueous Washes extraction->wash_sequence acid_wash Wash with dilute acid (e.g., 1M HCl) (if basic impurities) wash_sequence->acid_wash Basic Byproducts? bicarb_wash Wash with sat. NaHCO₃ (if acidic impurities) wash_sequence->bicarb_wash Acidic Byproducts? brine_wash Final Wash with Brine wash_sequence->brine_wash Neutral acid_wash->brine_wash Done bicarb_wash->brine_wash Done dry_organic Dry Organic Layer (Na₂SO₄ or MgSO₄) brine_wash->dry_organic filter_concentrate Filter and Concentrate (Rotovap, <40°C) dry_organic->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purification Purification (e.g., Column Chromatography) crude_product->purification

Caption: Decision workflow for workup procedures.

Section 4: Purification

Question 4: My crude product contains several byproducts. What is the best way to purify it?

Answer: Flash column chromatography is the most common method for purifying products of this type.

  • Stationary Phase: Standard silica gel (SiO₂) is generally effective.

  • Mobile Phase: A gradient of ethyl acetate in a nonpolar solvent like hexanes or heptane is a good starting point. The polarity can be adjusted based on the TLC analysis of your crude product.

  • Key Consideration: The 2-oxaspiro[3.3]heptane moiety can be sensitive to the acidic nature of standard silica gel over long periods. To mitigate this:

    • Run the column quickly: Do not let the product sit on the column for an extended time.

    • Neutralized Silica: For particularly sensitive products, you can use silica gel that has been pre-treated with a base, such as triethylamine (typically 1% in the eluent).

    • Avoid Chlorinated Solvents: If possible, avoid using dichloromethane as an eluent, as it can generate HCl on silica gel over time, which could be detrimental.

Troubleshooting:

  • Problem: My product is streaking on the TLC plate and running poorly on the column.

  • Likely Cause: The oxetane oxygen may be interacting strongly with the acidic silanol groups on the silica surface.

  • Solution: Add a small amount of a polar modifier to your eluent system, such as methanol (~0.5-1%), or switch to a deactivated (neutral) silica gel.

By carefully considering the unique structural features of this compound, you can design a robust workup and purification strategy that maximizes yield and purity. Always rely on analytical techniques like TLC and NMR to monitor the stability of your compound throughout the process.

References
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. [Link]
  • Chemsrc. This compound. [Link]
  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]
  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Wang, H., et al. (2021). Copper-Catalyzed Cyclization and Alkene Transposition Cascade Enables a Modular Synthesis of Complex Spirocyclic Ethers. Journal of the American Chemical Society, 143(49), 20854-20861. [Link]
  • Reddit. r/OrganicChemistry: Help with reaction workup. [Link]
  • ACS Publications. The Journal of Organic Chemistry Ahead of Print. [Link]
  • MIT OpenCourseWare. Reaction Work-Up I | MIT Digital Lab Techniques Manual. [Link]
  • ResearchGate. What are common solvents for Bromo heptane?. [Link]
  • Grygorenko, O. O., et al. (2021). 1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. Organic & Biomolecular Chemistry, 19(3), 539-543. [Link]
  • Chemdad. 6-BroMo-2-oxa-spiro[3.3]heptane. [Link]
  • ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. [Link]
  • Richardson, P. F., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1546-1552. [Link]
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. [Link]
  • Rowles, J. D., et al. (2021). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters, 23(23), 9132-9136. [Link]
  • ResearchGate. Synthesis of Spirocyclic Ethers. [Link]
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • Thomson, R. J., et al. (2015). Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. Angewandte Chemie International Edition, 54(44), 13045-13049. [Link]
  • MDPI. Spiropyran-Modified Cellulose for Dual Solvent and Acid/Base Vapor Sensing. [Link]
  • PubChem. 2-(6-Bromo-2-pyridinyl)-2-azaspiro[3.3]heptane. [Link]
  • Sunway Pharm Ltd. This compound - CAS:1363380-78-2. [Link]
  • ResearchGate. Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.

Sources

Technical Support Center: Refinement of Protocols for Synthesizing Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: January 2026

<I38> <I>

Welcome to the Technical Support Center for the synthesis of spirocyclic amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of constructing these vital scaffolds. Spirocyclic amines are integral to modern medicinal chemistry due to their rigid, three-dimensional structures that can enhance binding affinity and metabolic stability.[1][2][3] However, their synthesis is often fraught with challenges.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) based on established synthetic protocols. We will delve into the causality behind experimental choices, offering field-proven insights to overcome common hurdles in your research.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common reasons for low yields in spirocyclization reactions?

    • How can I improve poor diastereoselectivity?

    • What are the best practices for purifying spirocyclic amine diastereomers?

    • My starting material is not fully consumed. What should I do?

    • My catalyst appears to be deactivated. How can I prevent this?

  • Troubleshooting Specific Synthetic Protocols

    • Intramolecular Hydroamination/Cyclization

    • Pictet-Spengler Reaction for Spiroindolones

    • Ring-Closing Metathesis (RCM)

    • Aza-Diels-Alder Reactions

  • Experimental Protocols

    • General Protocol for Catalyst Screening in a Pictet-Spengler Reaction

    • General Protocol for the Purification of Diastereomers via Flash Chromatography

  • References

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of spirocyclic amines.

Q1: What are the most common reasons for low yields in spirocyclization reactions?

Low yields are a frequent frustration in complex organic syntheses. Several factors can contribute to this issue:

  • Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. For instance, some reactions may require elevated temperatures to overcome activation energy barriers, while others might suffer from product decomposition at higher temperatures.[4] It's crucial to perform optimization studies.

  • Catalyst/Reagent Inefficiency or Decomposition: The choice of catalyst and its loading are paramount. Impurities in starting materials can poison the catalyst.[4] Additionally, some catalysts are sensitive to air or moisture, requiring inert atmosphere techniques.

  • Competing Side Reactions: The formation of byproducts can significantly reduce the yield of the desired spirocycle. Common side reactions include polymerization, elimination, and rearrangements.[5]

  • Product Instability: The target spirocyclic amine may be unstable under the reaction or workup conditions.[4] Monitoring the reaction progress by techniques like TLC or LC-MS can help identify product decomposition.

Q2: How can I improve poor diastereoselectivity?

Achieving high diastereoselectivity is often a primary challenge in spirocycle synthesis.[4] The spatial arrangement of the newly formed stereocenters is influenced by several factors:

  • Solvent Effects: The polarity of the solvent can dramatically influence the transition state of the cyclization, thereby affecting the diastereoselectivity.[4][6] For instance, polar aprotic solvents might stabilize charged intermediates differently than nonpolar solvents.

  • Catalyst/Reagent Control: Chiral catalysts or auxiliaries are often employed to induce stereoselectivity.[7] Screening different catalysts and ligands is a common strategy.[4]

  • Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the thermodynamically more stable product.[8]

  • Steric Hindrance: Bulky protecting groups on the substrate can direct the approach of reagents, leading to higher selectivity.[9][10][11]

Q3: What are the best practices for purifying spirocyclic amine diastereomers?

Diastereomers have different physical properties, which allows for their separation using standard laboratory techniques.[12][13]

  • Flash Column Chromatography: This is the most common method for separating diastereomers. A careful selection of the stationary phase (e.g., normal phase silica gel, reversed-phase C18) and the mobile phase is critical.[12] Gradient elution is often more effective than isocratic elution.

  • Recrystallization: If the diastereomers are crystalline and have different solubilities in a particular solvent system, recrystallization can be a highly effective purification method.

  • Preparative HPLC: For difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.[12]

Q4: My starting material is not fully consumed. What should I do?

Incomplete conversion can be addressed by:

  • Increasing Reaction Time: The reaction may simply be slow. Monitor the reaction over a longer period.

  • Increasing Temperature: This can increase the reaction rate, but be mindful of potential side reactions or product decomposition.

  • Adding More Reagent/Catalyst: One of the reagents might be limiting, or the catalyst may have lost activity over time.

  • Checking Reagent Purity: Impurities in the starting materials can inhibit the reaction.[4]

Q5: My catalyst appears to be deactivated. How can I prevent this?

Catalyst deactivation can be a significant issue, particularly with sensitive transition metal catalysts.[14][15]

  • Use High-Purity Reagents and Solvents: Traces of water, oxygen, or other impurities can poison many catalysts. Ensure solvents are properly dried and degassed.

  • Maintain an Inert Atmosphere: Reactions involving air-sensitive catalysts should be performed under an inert atmosphere of nitrogen or argon.

  • Optimize Catalyst Loading: While a higher catalyst loading might seem beneficial, it can sometimes lead to side reactions or catalyst decomposition.

  • Consider Ligand Effects: The choice of ligand can significantly impact catalyst stability and activity.

Troubleshooting Specific Synthetic Protocols

This section provides detailed troubleshooting for common synthetic routes to spirocyclic amines.

Intramolecular Hydroamination/Cyclization

This method involves the addition of an N-H bond across a C-C multiple bond within the same molecule.

Problem: Low Yield or No Reaction

Possible Cause Troubleshooting Strategy
Incorrect Catalyst Screen different Brønsted or Lewis acid catalysts. N-triflylphosphoramide (NTPA) has shown broad substrate scope.[16]
Unfavorable Ring Size The formation of 5- and 6-membered rings is generally favored. Consider redesigning the substrate for more favorable cyclization.
Protecting Group Interference Electron-withdrawing protecting groups on the nitrogen can decrease its nucleophilicity. Consider using a more labile protecting group.
Alkene Substitution Highly substituted or electron-poor alkenes can be less reactive.

Problem: Competing Intermolecular Reactions

Possible Cause Troubleshooting Strategy
High Concentration Run the reaction at high dilution to favor the intramolecular pathway.
Substrate Dimerization This can occur if the substrate has multiple reactive sites. Protect other reactive functional groups.

Experimental Workflow for Troubleshooting Intramolecular Hydroamination

G start Low Diastereoselectivity temp Vary Temperature start->temp catalyst Screen Chiral Catalysts start->catalyst solvent Screen Solvents start->solvent result1 Improved Selectivity temp->result1 result2 No Improvement temp->result2 catalyst->result1 catalyst->result2 solvent->result1 solvent->result2

Caption: Logical flow for troubleshooting Ring-Closing Metathesis reactions.

Aza-Diels-Alder Reactions

This cycloaddition reaction is a powerful method for the synthesis of six-membered nitrogen heterocycles.

Problem: Low Reactivity

Possible Cause Troubleshooting Strategy
Poor Dienophile/Diene Combination The electronic nature of the diene and dienophile is crucial. Consider using more electron-rich dienes or more electron-poor dienophiles (or vice versa for inverse-electron-demand reactions).
Unfavorable Reaction Conditions Screen different Lewis acid or Brønsted acid catalysts to activate the imine.
Solvent Effects Perfluoroalcohols like hexafluoroisopropanol (HFIP) have been shown to accelerate Diels-Alder reactions through hydrogen bonding.

Problem: Poor Regio- or Stereoselectivity

Possible Cause Troubleshooting Strategy
Lack of Directing Groups Steric or electronic directing groups on the diene or dienophile can control regioselectivity.
Non-concerted Mechanism While often depicted as a concerted process, some aza-Diels-Alder reactions may proceed through a stepwise mechanism, which can lead to a loss of stereoselectivity.
Catalyst Control Chiral catalysts can be used to induce enantioselectivity.

Experimental Protocols

General Protocol for Catalyst Screening in a Pictet-Spengler Reaction
  • To a series of oven-dried reaction vials, add the tryptamine derivative (1.0 equiv) and the isatin derivative (1.1 equiv).

  • Add molecular sieves to each vial.

  • Dissolve the starting materials in the chosen anhydrous solvent (e.g., CH2Cl2, Toluene, THF).

  • To each vial, add a different catalyst (e.g., TFA, various chiral phosphoric acids) at a specific loading (e.g., 10 mol%).

  • Stir the reactions at the desired temperature (e.g., room temperature, 40 °C).

  • Monitor the progress of each reaction by TLC or LC-MS at regular intervals.

  • After completion, quench the reactions and work up appropriately.

  • Analyze the crude product mixtures by ¹H NMR to determine the conversion and diastereomeric ratio.

General Protocol for the Purification of Diastereomers via Flash Chromatography
  • Dissolve the crude mixture of diastereomers in a minimal amount of the chosen mobile phase or a stronger solvent.

  • Load the solution onto a pre-packed silica gel column.

  • Begin elution with a non-polar solvent system and gradually increase the polarity (gradient elution).

  • Collect fractions and analyze them by TLC.

  • Combine the fractions containing the pure diastereomers.

  • Remove the solvent under reduced pressure to obtain the purified products.

References

  • Dalton Transactions. (n.d.). Catalytic cyclization and competitive deactivation with Ru(PR2NR′2) complexes.
  • DiVA portal. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA.
  • European Journal of Chemistry. (2025). Enzyme-catalyzed kinetic resolution of spirocyclic secondary amines obtained by ring-closing metathesis, as well as synthesis of cyclopentane[c]pyrrole and -pyridines by the Pauson-Khand reaction.
  • Journal of the American Chemical Society. (2014). One-Step Synthesis of Saturated Spirocyclic N-Heterocycles with Stannyl Amine Protocol (SnAP) Reagents and Ketones.
  • MDPI. (n.d.). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • NIH. (2022). Radical Aza-Heck Cyclization of Imidates via Energy Transfer, Electron Transfer, and Cobalt Catalysis.
  • NIH. (2021). Dearomative spirocyclization of ynamides.
  • NIH. (n.d.). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles.
  • NIH. (n.d.). The Pictet-Spengler Reaction Updates Its Habits.
  • NIH. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines.
  • NIH. (2015). Highly Diastereoselective Synthesis of Spiropyrazolones.
  • NIH. (n.d.). Structure-Activity and Structure-Property Relationship Studies of Spirocyclic Chromanes with Antimalarial Activity.
  • NIH. (2023). Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives.
  • NIH. (n.d.). Acyclic and Heterocyclic Azadiene Diels–Alder Reactions Promoted by Perfluoroalcohol Solvent Hydrogen Bonding: Comprehensive Examination of Scope.
  • NIH. (n.d.). Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome.
  • NIH. (n.d.). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes.
  • Organic Syntheses Procedure. (n.d.). Ring-closing Metathesis Synthesis of N-Boc-3-pyrroline.
  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PubMed. (2004). Preparative and stereoselective synthesis of the versatile intermediate for carbocyclic nucleosides: effects of the bulky protecting groups to enforce facial selectivity.
  • PubMed. (2011). Mannich-Michael versus formal aza-Diels-Alder approaches to piperidine derivatives.
  • PubMed. (2020). Exploring the Chemistry of Spiroindolenines by Mechanistically-Driven Reaction Development: Asymmetric Pictet-Spengler-type Reactions and Beyond.
  • PubMed. (2021). Synthesis of Spiro[chromene-imidazo[1,2- a]pyridin]-3'-imines via 6- exo-dig Cyclization Reaction.
  • PubMed. (2003). Synthesis of spirocycles via ring closing metathesis of heterocycles carrying gem-diallyl substituents obtained via ring opening of (halomethyl)cyclopropanes with allyltributyltin.
  • PubMed. (n.d.). Spotlight on Mechanosterics: A Bulky Macrocycle Promotes Functional Group Reactivity in aRo[26]taxane.
  • ResearchGate. (n.d.). Diastereoselectivity in the Pictet-Spengler reaction of spiroindolones.
  • ResearchGate. (n.d.). Synthesis of Spiro Imines from Oximes by Palladium-Catalyzed Cascade Reaction.
  • ResearchGate. (n.d.). Brønsted Acid-Catalyzed Intramolecular Hydroamination of Protected Alkenylamines. Synthesis of Pyrrolidines and Piperidines.
  • ResearchGate. (n.d.). Asymmetric Hydrogenation of Cyclic Imines Catalyzed by Chiral Spiro Iridium Phosphoramidite Complexes for Enantioselective Synthesis of Tetrahydroisoquinolines.
  • ResearchGate. (n.d.). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination.
  • RSC Publishing. (n.d.). How hexafluoroisopropanol solvent promotes Diels–Alder cycloadditions: ab initio metadynamics simulations.
  • RSC Publishing. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles.
  • RSC Publishing. (2021). Oxa-spirocycles: synthesis, properties and applications.
  • RSC Publishing. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.
  • Santaitech. (n.d.). The Purification of Diastereomers by SepaFlash™ C18 Reversed Phase Cartridge.
  • Tetrahedron Lett. (2011). Enantioselective Pictet-Spengler Reactions of Isatins for the Synthesis of Spiroindolones.
  • THE ROLE OF PROTECTIVE GROUPS IN ORGANIC SYNTHESIS. (n.d.).
  • UNIMI. (n.d.). Formal Aza-Diels-Alder Reactions of Spiroindolenines with Electronrich Dienes.
  • YouTube. (2021). 22.3 Synthesis of Amines | Organic Chemistry.

Sources

Validation & Comparative

The Ascendancy of Three-Dimensionality: A Comparative Guide to 6-Bromo-2-oxaspiro[3.3]heptane and its Contemporaries in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Modern Medicinal Chemistry

For decades, the landscape of medicinal chemistry has been dominated by aromatic, planar molecules. However, the pursuit of novel intellectual property and improved ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties has catalyzed a paradigm shift towards three-dimensional (3D) molecular architectures.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single carbon atom, are at the forefront of this revolution, offering a rigid and well-defined exit vector for substituents, which can lead to enhanced target selectivity and improved physicochemical properties.[3][4][5] Among these, 6-Bromo-2-oxaspiro[3.3]heptane has emerged as a particularly valuable building block, combining the benefits of a spirocyclic core with a versatile bromine handle for further functionalization. This guide provides an in-depth comparison of this compound with other common building blocks, supported by experimental data and protocols to inform rational drug design.

The Unique Profile of this compound

This compound is a unique building block that marries the rigidity and three-dimensionality of the spiro[3.3]heptane core with the synthetic versatility of a bromine atom. The oxetane ring within the spirocycle introduces polarity, which can favorably modulate solubility and other physicochemical properties.

Physicochemical Properties

A key consideration in drug design is the lipophilicity of a molecule, often expressed as LogP or LogD. The calculated LogP of this compound is in a favorable range for drug discovery, suggesting a good balance between solubility and permeability.

PropertyValueSource
Molecular FormulaC₆H₉BrO[6]
Molecular Weight177.04 g/mol [6]
Calculated LogP1.00 - 1.56[3][6]
Boiling Point211.7 ± 40.0 °C[3]
Density1.6 ± 0.1 g/cm³[3]

The introduction of spirocyclic scaffolds has been shown to decrease lipophilicity compared to their carbocyclic or heterocyclic counterparts, which can be advantageous for improving the overall ADME profile of a drug candidate. For instance, the replacement of a morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane moiety has been observed to lower the logD₇.₄ by as much as 1.2 units, a significant improvement that can be attributed to the increased basicity of the spirocyclic system.[7][8]

Comparative Analysis with Other Building Blocks

The true value of this compound is best understood in comparison to other building blocks commonly employed in medicinal chemistry.

vs. Brominated Acyclic and Monocyclic Alkanes

Simple brominated alkanes (e.g., 1-bromohexane) and monocyclic alkanes (e.g., bromocyclohexane) offer a bromine handle for derivatization but lack the conformational rigidity of a spirocycle. This flexibility can be detrimental, leading to a higher entropic penalty upon binding to a target protein.

Building BlockKey FeaturesAdvantagesDisadvantages
This compound Rigid, 3D spirocyclic core; oxetane for polarity; bromine for functionalization.Pre-organized conformation for target binding; improved metabolic stability; novel chemical space.Potentially more complex synthesis.
Bromocyclohexane Flexible monocyclic core; bromine for functionalization.Commercially available and inexpensive.High conformational flexibility; potential for multiple metabolic soft spots.
1-Bromohexane Flexible acyclic chain; bromine for functionalization.Readily available and low cost.Very high conformational flexibility; generally higher lipophilicity; prone to metabolism.
vs. Aromatic Building Blocks

Brominated aromatic rings (e.g., bromobenzene) are staples in medicinal chemistry, primarily due to their utility in cross-coupling reactions. However, the planarity of these systems can lead to issues with solubility and metabolic stability (e.g., P450-mediated oxidation). Spiro[3.3]heptane has been successfully employed as a non-collinear bioisostere for the phenyl ring, demonstrating that it can mimic the spatial arrangement of substituents while offering improved physicochemical properties.[9][10]

Case Study: Sonidegib Analogs

A study on the anticancer drug Sonidegib demonstrated the impact of replacing a phenyl ring with a spiro[3.3]heptane core.[11] While the spiro[3.3]heptane analogs showed reduced activity, they provided valuable insights into the effects on metabolic stability.

CompoundclogPMetabolic Stability (CLint, µL/min/mg in HLM)
Sonidegib6.818
trans-spiro[3.3]heptane analog6.036
cis-spiro[3.3]heptane analog6.0156

Data from ChemRxiv 2023, 10.26434/chemrxiv-2023-y3gq7[11]

This case study highlights that while spirocycles can favorably reduce lipophilicity, their impact on metabolic stability is context-dependent and requires careful evaluation. The increased clearance of the spirocyclic analogs in this specific case suggests that the spiro[3.3]heptane core introduced new metabolic liabilities. However, in many other instances, the rigidity of spirocycles is known to enhance metabolic stability by shielding potential sites of metabolism.[1][12]

Experimental Protocols

Synthesis of this compound (Plausible Route)

G cluster_0 Synthesis of this compound 3-Oxocyclobutane-1-carboxylic acid 3-Oxocyclobutane-1-carboxylic acid Exocyclic alkene Exocyclic alkene 3-Oxocyclobutane-1-carboxylic acid->Exocyclic alkene 1. Wittig olefination 2. Reduction 3. Benzyl protection Epoxide Epoxide Exocyclic alkene->Epoxide m-CPBA Spirocycle alcohol Spirocycle alcohol Epoxide->Spirocycle alcohol Corey-Chaikovsky epoxide expansion & Benzyl deprotection This compound This compound Spirocycle alcohol->this compound Appel reaction (CBr4, PPh3)

Caption: Plausible synthetic workflow for this compound.

Step-by-Step Protocol:

  • Wittig Olefination, Reduction, and Protection: Starting from 3-oxocyclobutane-1-carboxylic acid, perform a Wittig olefination to introduce an exocyclic double bond. Reduce the carboxylic acid to the corresponding alcohol and protect it with a benzyl group.

  • Epoxidation: Treat the exocyclic alkene with meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding epoxide.

  • Corey-Chaikovsky Epoxide Expansion and Deprotection: React the epoxide with a sulfur ylide (e.g., from trimethylsulfonium iodide and a strong base) to expand the epoxide into the oxetane ring, forming the spirocyclic alcohol. Deprotect the benzyl group to yield the free alcohol.

  • Bromination: Convert the alcohol to the bromide using standard conditions such as the Appel reaction (carbon tetrabromide and triphenylphosphine).

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on this compound serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[5][14][15][16][17][18]

G cluster_1 Functionalization of this compound This compound This compound Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling This compound->Suzuki-Miyaura Coupling Buchwald-Hartwig Amination Buchwald-Hartwig Amination This compound->Buchwald-Hartwig Amination Aryl/Heteroaryl boronic acid/ester Aryl/Heteroaryl boronic acid/ester Aryl/Heteroaryl boronic acid/ester->Suzuki-Miyaura Coupling Amine Amine Amine->Buchwald-Hartwig Amination Aryl/Heteroaryl substituted spirocycle Aryl/Heteroaryl substituted spirocycle Suzuki-Miyaura Coupling->Aryl/Heteroaryl substituted spirocycle Amino substituted spirocycle Amino substituted spirocycle Buchwald-Hartwig Amination->Amino substituted spirocycle

Caption: Palladium-catalyzed functionalization of this compound.

General Protocol for Suzuki-Miyaura Coupling:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv), the desired aryl or heteroaryl boronic acid or ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

In Vitro Metabolic Stability Assay

To experimentally compare the metabolic stability of compounds containing different building blocks, a microsomal stability assay is commonly used.[3][4][7][9]

G cluster_2 Microsomal Stability Assay Workflow Prepare test compound stock solution Prepare test compound stock solution Incubate with liver microsomes and NADPH Incubate with liver microsomes and NADPH Prepare test compound stock solution->Incubate with liver microsomes and NADPH Quench reaction at time points Quench reaction at time points Incubate with liver microsomes and NADPH->Quench reaction at time points Analyze remaining compound by LC-MS/MS Analyze remaining compound by LC-MS/MS Quench reaction at time points->Analyze remaining compound by LC-MS/MS Calculate half-life and intrinsic clearance Calculate half-life and intrinsic clearance Analyze remaining compound by LC-MS/MS->Calculate half-life and intrinsic clearance

Caption: General workflow for an in vitro microsomal stability assay.

Protocol Outline:

  • Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare the incubation mixture containing liver microsomes (e.g., human or rat, 0.5 mg/mL) in a suitable buffer (e.g., potassium phosphate, pH 7.4).

  • Incubation: Pre-warm the microsomal solution to 37 °C. Initiate the metabolic reaction by adding the test compound (final concentration, e.g., 1 µM) and an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression gives the elimination rate constant (k). From this, the half-life (t₁/₂) and intrinsic clearance (CLint) can be calculated.

Conclusion: A Strategic Choice for Advancing Drug Discovery

This compound represents a significant advancement in the medicinal chemist's toolbox. Its inherent three-dimensionality, combined with the polarity of the oxetane ring and the synthetic versatility of the bromine handle, provides a powerful platform for the design of novel drug candidates with potentially improved ADMET properties. While the synthesis of such spirocyclic systems can be more complex than that of their acyclic or monocyclic counterparts, the potential benefits in terms of enhanced target affinity, selectivity, and metabolic stability often justify the additional synthetic effort. The strategic incorporation of this compound and related 3D building blocks will undoubtedly continue to be a key driver of innovation in the ongoing quest to "escape flatland" and discover the next generation of therapeutics.

References

  • This compound | CAS#:1363380-78-2 | Chemsrc. (n.d.).
  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1151–1156.
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.
  • BLDpharm. (2021). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLD Insights.
  • This chapter highlights a number of useful applications of spirocycles in medicinal chemistry and their impacts in drug discovery. (n.d.).
  • Kozyriev, Y. K., et al. (2023). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Tetrahedron Letters.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.
  • Neuhaus, J., et al. (2010). Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles.
  • Hetera‐substituted spiro[3.3]heptanes – analogs of M/P/P. (n.d.).
  • Kozyriev, Y. K., et al. (2023). Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PubMed Central.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. (2023). Organic Process Research & Development, 27(8), 1536-1542.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (n.d.).
  • Expert Opinion on Drug Discovery. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Hamza, D., & Stocks, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(11), 1627-1629.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 58-66.
  • A practical synthesis of 6-(trifluoromethyl)spiro[3.3]heptane-derived building blocks was developed. (n.d.). ChemRxiv.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (n.d.).
  • Degorce, S. L., et al. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. OmicsDI.
  • Hyatt, J. A., & Raynolds, P. W. (2010). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.
  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1952-1955.
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • van der Haas, R. N. S., et al. (2017). Synthesis of 2-Oxa-6-azaspiro[3.
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.).
  • Kozyriev, Y. K., et al. (2023). Synthesis of Challenging 6-Functionalized 1-Oxaspiro[3.3]Heptanes – New Scaffolds for Drug Discovery.

Sources

The Spirocyclic Advantage: A Comparative Guide to 6-Bromo-2-oxaspiro[3.3]heptane and Bromocyclohexane in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For the modern medicinal chemist, the quest for novel chemical matter with improved pharmacological profiles is a perpetual challenge. The careful selection of scaffolds and building blocks is paramount in navigating the complex landscape of drug discovery. While traditional saturated carbocycles like cyclohexane have long been mainstays, the strategic incorporation of three-dimensional structures is increasingly recognized as a key driver of success. This guide provides an in-depth, data-driven comparison of a rising star in scaffold design, 6-bromo-2-oxaspiro[3.3]heptane, against the conventional workhorse, bromocyclohexane.

This analysis will delve into the structural nuances, physicochemical properties, and synthetic considerations of these two building blocks. By examining their comparative performance through the lens of established medicinal chemistry principles and experimental data, we aim to equip researchers with the insights necessary to make informed decisions in the design of next-generation therapeutics.

At a Glance: Structural and Physicochemical Properties

A fundamental comparison of this compound and bromocyclohexane reveals key differences in their topology and physicochemical parameters, which have profound implications for their application in drug design.

PropertyThis compoundBromocyclohexaneRationale for Significance in Drug Design
Molecular Formula C₆H₉BrOC₆H₁₁BrThe presence of an oxygen atom in the spirocycle introduces polarity and potential for hydrogen bonding.
Molecular Weight 177.04 g/mol [1]163.06 g/mol [2][3]Similar molecular weights allow for a more direct comparison of their structural impact.
Calculated LogP 1.56[1]~3.1A lower LogP suggests improved aqueous solubility for the spirocycle, a critical parameter for bioavailability.
Topological Polar Surface Area (TPSA) 9.23 Ų[1]0 ŲThe ether oxygen in the spirocycle provides a point of polarity, potentially improving solubility and interactions with biological targets.
Structure Spirocyclic, rigidMonocyclic, flexibleThe rigid, three-dimensional nature of the spirocycle offers distinct advantages in pre-organizing substituents for optimal target binding.

The Conformational Rigidity of Spiro[3.3]heptane: A Departure from "Flatland"

The cyclohexane ring is known for its conformational flexibility, primarily existing in a low-energy chair conformation that can undergo ring-flipping to interconvert axial and equatorial substituents.[4][5][6][7] While this flexibility can be advantageous in some contexts, it can also lead to an entropic penalty upon binding to a biological target, as the molecule must adopt a specific, higher-energy conformation.[8]

In stark contrast, the 2-oxaspiro[3.3]heptane scaffold possesses a significantly more rigid, three-dimensional structure.[9] The spirocyclic fusion of the two four-membered rings locks the molecule into a well-defined conformation, presenting substituents in precise vectors.[8] This pre-organization of pharmacophoric elements can lead to enhanced binding affinity and selectivity.[8][10]

Conformational flexibility of bromocyclohexane vs. the rigidity of this compound.

Impact on Drug-like Properties: A Move Towards Improved Developability

The introduction of sp³-rich, rigid scaffolds is a well-established strategy to improve the physicochemical and pharmacokinetic properties of drug candidates.[11] Spiro[3.3]heptane derivatives, in particular, have been shown to offer significant advantages over their more traditional carbocyclic and aromatic counterparts.

Metabolic Stability: The replacement of a cyclohexane ring with a spiro[3.3]heptane moiety can lead to enhanced metabolic stability.[12][13] The quaternary spirocenter and the inherent strain of the cyclobutane rings can render the scaffold less susceptible to oxidative metabolism by cytochrome P450 enzymes.[14] This can translate to a longer in vivo half-life and reduced clearance of a drug candidate.

Solubility and Lipophilicity: As indicated by the calculated LogP values, the incorporation of the 2-oxaspiro[3.3]heptane scaffold is expected to decrease lipophilicity and improve aqueous solubility compared to a cyclohexane ring. This is a critical consideration in drug design, as poor solubility can be a major hurdle to achieving adequate oral bioavailability.

Synthetic Accessibility: A Practical Consideration

While the pharmacological advantages of spirocycles are compelling, their adoption in drug discovery programs is also contingent on their synthetic tractability.

Synthesis of this compound

A practical, two-step synthesis of this compound can be envisioned from the commercially available 2-oxaspiro[3.3]heptan-6-ol. The key transformation is the conversion of the secondary alcohol to the corresponding bromide. Several reliable methods are available for this, including the Appel and Mitsunobu reactions, which are known to proceed with inversion of stereochemistry for secondary alcohols.[15][16][17][18][19][20][21][22][23][24]

Synthesis Start 2-Oxaspiro[3.3]heptan-6-ol Product This compound Start->Product Bromination Reagents PPh3, CBr4 (Appel Reaction) or PPh3, DEAD, ZnBr2 (Mitsunobu Reaction) Reagents->Product

Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound via the Appel Reaction

  • Reaction Setup: To a solution of 2-oxaspiro[3.3]heptan-6-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).

  • Addition of Brominating Agent: Slowly add a solution of carbon tetrabromide (1.5 eq) in DCM to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford this compound.

Synthesis of Bromocyclohexane

Bromocyclohexane is readily prepared from cyclohexanol via nucleophilic substitution with hydrobromic acid.

Experimental Protocol: Synthesis of Bromocyclohexane

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine cyclohexanol (1.0 eq) and concentrated hydrobromic acid (2.0 eq).

  • Heating: Heat the mixture to reflux for 2-3 hours.

  • Work-up: After cooling to room temperature, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous calcium chloride, filter, and purify by distillation to yield bromocyclohexane.

Comparative Reactivity in Nucleophilic Substitution

Both this compound and bromocyclohexane are secondary alkyl bromides and are thus amenable to nucleophilic substitution reactions, a cornerstone of medicinal chemistry for introducing diverse functionalities.[1][25][26][27][28] However, their structural and electronic differences are expected to influence their reactivity.

G cluster_0 Comparative Reactivity Workflow Start Prepare equimolar solutions of This compound and bromocyclohexane Step1 React with a limiting amount of a common nucleophile (e.g., sodium azide in DMF) Start->Step1 Step2 Monitor reaction progress over time by GC or LC-MS Step1->Step2 Step3 Quantify the consumption of each starting material Step2->Step3 Conclusion Determine relative reaction rates Step3->Conclusion

Workflow for a comparative reactivity experiment.

Experimental Protocol: Comparative Nucleophilic Substitution with Sodium Azide

  • Preparation of Reactants: Prepare separate 0.1 M solutions of this compound and bromocyclohexane in dimethylformamide (DMF). Prepare a 0.05 M solution of sodium azide in DMF.

  • Reaction Setup: In two separate reaction vessels, place equal volumes of the this compound and bromocyclohexane solutions.

  • Initiation of Reaction: To each vessel, add an equal and limiting amount of the sodium azide solution simultaneously.

  • Reaction Monitoring: Stir both reactions at room temperature and take aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Quench the aliquots with water and extract with a suitable organic solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extracts by gas chromatography (GC) or LC-MS to determine the concentration of the remaining starting material in each reaction.

  • Data Interpretation: Plot the concentration of each alkyl bromide versus time. The initial rate of reaction can be determined from the slope of the curve. A steeper slope indicates a faster reaction rate.

The more rigid nature of the spirocycle may influence the transition state energy of the SN2 reaction, potentially leading to a different reaction rate compared to the more flexible bromocyclohexane.

Conclusion: A Strategic Choice for Modern Drug Discovery

The decision to employ this compound over bromocyclohexane is a strategic one, driven by the desire to access novel chemical space and imbue drug candidates with superior properties. While bromocyclohexane remains a valuable and cost-effective building block, the evidence suggests that this compound offers a compelling set of advantages:

  • Enhanced Three-Dimensionality: The rigid spirocyclic scaffold provides precise control over the spatial arrangement of substituents, which can lead to improved potency and selectivity.[8][29]

  • Improved Physicochemical Properties: The introduction of an oxygen atom and the compact spirocyclic structure can lead to lower lipophilicity and improved aqueous solubility.

  • Increased Metabolic Stability: The spiro[3.3]heptane core is often more resistant to metabolic degradation than a simple cyclohexane ring.[12][13]

As the pharmaceutical industry continues to tackle increasingly challenging biological targets, the "escape from flatland" by embracing novel, three-dimensional scaffolds like this compound will be a critical enabler of success.[9] While the synthesis of such building blocks may be more complex than their traditional counterparts, the potential rewards in terms of improved drug-like properties and enhanced pharmacological performance make them a worthy investment in the pursuit of innovative medicines.

References

  • Slideshare.
  • Vertex AI Search.
  • GazFinder. bromocyclohexane (C6H11Br). [Link]
  • BYJU'S.
  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]
  • Chemistry LibreTexts. 4.
  • University of Calgary.
  • Wikipedia. Appel reaction. [Link]
  • Wikipedia. Bromocyclohexane. [Link]
  • Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]
  • Drug Hunter. The Spirocycle Surge in Drug Discovery. [Link]
  • OrgoSolver. Alcohol → Alkyl Halide via the Appel Reaction (PPh₃ with CCl₄ or CBr₄). [Link]
  • organic-reaction.com. Alcohol to Bromide - Common Conditions. [Link]
  • Taylor & Francis Online. The utilization of spirocyclic scaffolds in novel drug discovery. [Link]
  • RSC Publishing.
  • MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Spirocycles in Modern Drug Discovery. [Link]
  • ResearchGate. Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. [Link]
  • NROChemistry. Appel Reaction: Mechanism & Examples. [Link]
  • Master Organic Chemistry.
  • organic-chemistry.org. Mitsunobu Reaction. [Link]
  • Chegg.
  • Scribd. Alkyl Halides: SN1 & SN2 Reactivity. [Link]
  • Bartleby. Relative Reactivity Of Alkyl Halides. [Link]
  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
  • organic-synthesis.org. Mitsunobu reaction. [Link]
  • ChemRxiv. Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. [Link]
  • Wikipedia. Mitsunobu reaction. [Link]
  • organic-reaction.com. Mitsunobu Reaction - Common Conditions. [Link]
  • University of Washington. Nucleophilic substitution vs.
  • University of Illinois Chicago. Chapter 7 Alkyl Halides and Nucleophilic Substitution. [Link]
  • ResearchGate. (PDF) Spiro[3.
  • NIH. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. [Link]
  • Filo. Cyclobutane reacts with bromine to give bromocyclobutane, but bicyclobuta... [Link]
  • YouTube. SN2 Competition Experiments, Part 1: Prelab Lecture. [Link]
  • PubMed. Spiro[3.
  • PubMed. Drug metabolic stability in early drug discovery to develop potential lead compounds. [Link]
  • ACS Publications. Cyclobutane Derivatives. V.
  • Michigan State University. Alkyl Halide Reactivity. [Link]
  • ACS Publications.
  • ResearchGate. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]
  • PubMed. Metabolic stability and its role in the discovery of new chemical entities. [Link]
  • Wiley Online Library. Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. [Link]

Sources

A Senior Application Scientist's Guide to the Characterization and Purity Validation of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Purity in Novel Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of novel chemical space is paramount. Spirocyclic systems, particularly strained motifs like 2-oxaspiro[3.3]heptane, have emerged as valuable building blocks.[1][2][3] Their rigid, three-dimensional structures offer unique exit vectors for substituent placement and can serve as bioisosteres for more common rings like piperidine or cyclohexane, often leading to improved physicochemical properties and metabolic stability.[2][4]

The subject of this guide, 6-Bromo-2-oxaspiro[3.3]heptane (CAS No. 1363380-78-2), is a key intermediate that functionalizes this valuable scaffold.[5] With a molecular formula of C₆H₉BrO and a molecular weight of 177.04, its utility in constructing more complex molecules for drug discovery is significant.[5][6] However, the introduction of any building block into a synthesis-to-screening workflow demands an uncompromising standard of purity. The presence of even minor impurities—be they starting materials, by-products, or degradation products—can confound biological data, generate misleading structure-activity relationships (SAR), and create significant hurdles in regulatory submission.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive characterization and purity validation of this compound. The methodologies described are designed to form a self-validating system, ensuring that researchers can proceed with confidence in the quality of their starting material. The principles discussed adhere to the stringent standards required in the pharmaceutical industry, where analytical method validation is a cornerstone of quality assurance.[7][8][9]

The Orthogonal Approach: A Multi-Technique Validation Workflow

No single analytical method can unequivocally determine the purity of a compound. A robust validation strategy relies on an orthogonal approach, where different techniques with distinct separation and detection principles are employed. This ensures that a wide spectrum of potential impurities, with varying physicochemical properties, can be detected and quantified.

Below is a logical workflow for the comprehensive purity assessment of a new batch of this compound.

G cluster_0 Batch Reception & Initial Assessment cluster_1 Primary Purity & Identity Confirmation cluster_2 Quantitative & Orthogonal Confirmation cluster_3 Final Validation & Release A New Batch of This compound B Visual Inspection (Color, Form) A->B C NMR Spectroscopy (¹H, ¹³C) - Structure Confirmation - Impurity Profile B->C D GC-MS Analysis - Volatile Impurities - Purity (Area %) B->D E HPLC-UV Analysis - Non-Volatile Impurities - Purity (Area %) C->E D->E G Data Review & Comparison to Specification E->G F Elemental Analysis (C, H, Br) - Elemental Composition F->G H Purity > 97%? G->H I Batch Released for Use H->I Yes J Batch Rejected/ Further Purification H->J No

Caption: Overall workflow for purity validation of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality: GC-MS is the premier technique for analyzing volatile and semi-volatile compounds. Given the predicted boiling point of this compound (211.7±40.0 °C), it is perfectly suited for this method.[6] The gas chromatograph separates the compound from any volatile impurities based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern, offering an exceptional level of specificity.[10] This is crucial for identifying potential synthesis by-products, such as 3-bromo-2-(bromomethyl)-1-propene, which can arise from elimination side reactions.[11]

Experimental Protocol: GC-MS
  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution of this compound in a high-purity solvent like Dichloromethane or Ethyl Acetate.

    • Perform a serial dilution to a final concentration of approximately 50 µg/mL.

  • Instrumentation & Conditions:

    • GC Column: A non-polar column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for resolving halogenated organic compounds.[12]

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio: 50:1).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C (hold for 2 minutes).

      • Ramp: 15 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • MS Detector:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 300.

      • Source Temperature: 230 °C.

  • Data Analysis:

    • The purity is calculated based on the relative peak area percentage (Area %).

    • The mass spectrum of the main peak should be compared against the theoretical mass and isotopic pattern for C₆H₉BrO. The presence of two major ions at m/z ~176 and ~178 in a roughly 1:1 ratio is characteristic of a monobrominated compound.

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While GC-MS is excellent for volatile components, HPLC is essential for detecting non-volatile or thermally unstable impurities.[13] This provides a critical orthogonal check on purity. For halogenated organic compounds, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[14][15] Separation is based on the compound's polarity, a fundamentally different mechanism than the boiling-point-based separation in GC, ensuring that different types of impurities can be resolved.

Experimental Protocol: HPLC
  • Sample Preparation:

    • Accurately prepare a 1 mg/mL stock solution in Acetonitrile.

    • Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

  • Instrumentation & Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (A) and Water (B).

      • 0-10 min: 50% A to 95% A.

      • 10-13 min: Hold at 95% A.

      • 13-14 min: 95% A to 50% A.

      • 14-18 min: Equilibrate at 50% A.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 210 nm (as the oxetane and bromide moieties do not possess strong chromophores at higher wavelengths).

  • Data Analysis:

    • Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • The method's specificity should be confirmed by ensuring that potential impurities and the main peak are well-resolved.[16]

G A Sample Prep (Dissolve & Filter) B HPLC Injection A->B C C18 Column (Separation by Polarity) B->C D UV Detector (210 nm) C->D E Chromatogram (Purity by Area %) D->E

Caption: Standard workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the gold standard for structural elucidation and identity confirmation. Both ¹H and ¹³C NMR provide a detailed fingerprint of the molecule. For purity assessment, the absence of extraneous peaks is a strong indicator of a clean sample. Unlike chromatographic techniques that can sometimes miss co-eluting impurities, NMR detects all soluble components simultaneously. Furthermore, Quantitative NMR (qNMR) can be employed for an absolute purity determination without the need for a specific reference standard of the compound itself, by using a certified internal standard.[13]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Chloroform (CDCl₃).

  • Instrumentation & Conditions:

    • Spectrometer: 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum. A larger number of scans (e.g., 1024) will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • The acquired spectra should be consistent with the structure of this compound.

    • Integrate all peaks in the ¹H NMR spectrum. The relative integrals should correspond to the number of protons in each environment.

    • Any signals not attributable to the main compound or the solvent should be considered impurities and quantified by their relative integration.

Elemental Analysis

Expertise & Causality: Elemental analysis provides a fundamental and absolute measure of a compound's composition. It directly measures the mass percentages of carbon, hydrogen, and in this case, bromine.[17] This technique is orthogonal to both chromatography and spectroscopy. A significant deviation between the measured and theoretical percentages indicates the presence of an impurity with a different elemental formula, such as inorganic salts or solvents that might be missed by other methods. For publication in many chemistry journals, elemental analysis data that agrees with theoretical values to within ±0.4% is a requirement for demonstrating purity.[18][19]

Experimental Protocol: Elemental Analysis
  • Sample Preparation:

    • A meticulously dried sample (2-3 mg) is required to eliminate interference from residual water or solvents. The sample is weighed precisely into a tin or silver capsule.

  • Instrumentation & Conditions:

    • The sample is combusted at high temperatures ( >900 °C) in a stream of pure oxygen.

    • The resulting gases (CO₂, H₂O) are separated by a GC column and quantified by a thermal conductivity detector.

    • Bromine is typically determined by a separate method, often involving combustion followed by titration or ion chromatography.

  • Data Analysis:

    • The experimentally determined percentages for Carbon, Hydrogen, and Bromine are compared to the theoretical values calculated from the molecular formula C₆H₉BrO.

    • Theoretical Values: C: 40.70%, H: 5.12%, Br: 45.13%.

    • The results must fall within an acceptable range (e.g., ±0.4%) of the theoretical values.[19]

Comparative Data Summary

The following tables summarize the strengths of each technique and present illustrative data for a high-purity batch versus a crude, unpurified sample.

Table 1: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleStrengthsLimitations
GC-MS Separation by volatility; Detection by massExcellent for volatile impurities; Provides mass confirmation.Not suitable for non-volatile or thermally labile compounds.
HPLC Separation by polarity; UV detectionHighly versatile; Good for non-volatile impurities.Requires a chromophore for sensitive detection; Purity is relative (Area %).
NMR Nuclear spin in a magnetic fieldGold standard for identity; Can provide absolute purity (qNMR).Lower sensitivity for minor impurities; Can be complex to interpret.
Elemental Analysis Combustion and detection of elementsProvides absolute elemental composition.Does not identify specific impurities; Requires a pure, dry sample.

Table 2: Illustrative Purity Data Comparison

AnalysisHigh-Purity Sample (Batch A)Crude Sample (Batch B)Interpretation
GC-MS (Area %) 99.6%85.2% (Main Peak)4.1% (Impurity 1)8.7% (Solvent)Batch B contains significant volatile impurities and residual solvent.
HPLC (Area %) 99.7%90.5% (Main Peak)7.3% (Impurity 2)Batch B contains a non-volatile impurity not seen in GC.
¹H NMR Clean spectrum, correct integrations.Additional peaks observed in aliphatic and olefinic regions.Confirms presence of structural impurities in Batch B.
Elemental Analysis C: 40.61%, H: 5.15%, Br: 45.02%C: 42.88%, H: 5.81%, Br: 41.50%Batch B data deviates >0.4% from theory, confirming impurity.

Conclusion

References

  • Alsante, K. M., et al. (2014). Validation of Impurity Methods, Part II. LCGC North America.
  • EC-UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. ec-undp.org.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. profound.com.
  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. ijrrjournal.com.
  • Ye, N., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development.
  • Pharmaguideline. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. pharmaguideline.com.
  • Harris, T. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Chromatography Today.
  • RSC Publishing. (2022). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers.
  • Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. study.com.
  • ResearchGate. (n.d.). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. researchgate.net.
  • ResearchGate. (2018). Quantitative and Qualitative Analysis of Organic Halogenated Compounds Unintentionally Generated in Wastewater Treatment Plants using Liquid Chromatography/Mass Spectrometry and High-Resolution Mass Spectrometry. researchgate.net.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. chromforum.org.
  • CoLab. (2022). Elemental analysis: an important purity control but prone to manipulations. colab.ws.
  • ResearchGate. (n.d.). Examples of spirocyclic compounds reported along with their olfactory properties. researchgate.net.
  • National Institutes of Health (NIH). (2018). An International Study Evaluating Elemental Analysis. ncbi.nlm.nih.gov.
  • Google Patents. (n.d.). US6413431B1 - HPLC method for purifying organic compounds. patents.google.com.
  • ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. researchgate.net.
  • National Institutes of Health (NIH). (2019). Spirocyclic Motifs in Natural Products. ncbi.nlm.nih.gov.
  • MDPI. (2017). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. mdpi.com.
  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2017). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. rroij.com.
  • YouTube. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). youtube.com.
  • Chemdad. (n.d.). 6-BroMo-2-oxa-spiro[3.3]heptane. chemdad.com.
  • National Institutes of Health (NIH). (n.d.). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. ncbi.nlm.nih.gov.
  • ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. researchgate.net.
  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. pubs.acs.org.
  • Organic Syntheses. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. orgsyn.org.
  • ResearchGate. (n.d.). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. researchgate.net.
  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. researchgate.net.

Sources

A Comparative Crystallographic Guide to 6-Bromo-2-oxaspiro[3.3]heptane Derivatives: Structural Insights for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer precise three-dimensional arrangements and improved physicochemical properties is paramount. Among these, the 2-oxaspiro[3.3]heptane motif has emerged as a compelling structural surrogate for commonly used saturated heterocycles, offering a rigid framework that can enhance target selectivity and metabolic stability. This guide provides an in-depth comparative analysis of the X-ray crystallography of 6-Bromo-2-oxaspiro[3.3]heptane derivatives, offering researchers, scientists, and drug development professionals critical structural insights and a robust experimental framework for their own investigations.

The strategic introduction of a bromine atom onto the 2-oxaspiro[3.3]heptane core serves multiple purposes in drug design. It can act as a handle for further functionalization through cross-coupling reactions, and its size and electronegativity can be exploited to probe interactions within a biological target's binding site. Understanding the precise conformational consequences of this substitution through X-ray crystallography is therefore essential for rational drug design.

While a published crystal structure for the parent this compound is not publicly available as of this guide's publication, a comprehensive understanding of its likely structural features can be extrapolated from the crystallographic analysis of closely related spiro[3.3]heptane derivatives. This guide will present a comparative analysis of such structures, providing a predictive framework for the title compound and a detailed experimental protocol for its crystallographic determination.

The Power of Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional structure of a molecule.[1] It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is invaluable for understanding structure-activity relationships (SAR). The fundamental principle involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The electrons in the atoms of the crystal scatter the X-rays, and due to the ordered arrangement of molecules in the crystal lattice, these scattered waves interfere constructively in specific directions, creating a unique diffraction pattern.[1] By measuring the intensities and positions of these diffracted beams, the electron density distribution within the crystal can be calculated, and from this, a model of the molecular structure can be built and refined.[2]

For small molecules like this compound derivatives, this technique can reveal subtle conformational details, such as the puckering of the cyclobutane rings and the orientation of the bromine substituent, which are critical for understanding their biological activity.

Comparative Crystallographic Analysis of Spiro[3.3]heptane Scaffolds

To anticipate the structural characteristics of this compound, we can examine the crystallographic data of analogous spiro[3.3]heptane derivatives. The rigidity of the spirocyclic system imposes significant conformational constraints, leading to predictable structural motifs.

Compound/CSD RefcodeSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Key Structural Features
2,2,6,6-Tetrakis(mesyloxymethyl)spiro[3.3]heptane P-110.31914.2338.518797.87104.0898.86Puckered cyclobutane rings with dihedral angles of 12.9° and 21.2°.[3]
(1S,4r,6R)-N-Boc-spiro[3.3]heptane-1,6-diamine derivative P2₁/c10.58211.23414.87690109.4590Demonstrates the restricted surrogate nature for cis-1,4-disubstituted cyclohexanes.[4]
(1R,4s,6S)-N-Boc-spiro[3.3]heptane-1,6-diamine derivative P2₁/n9.87617.54310.12390115.6790Acts as a restricted surrogate for trans-1,3-disubstituted cyclohexanes.[4]
A functionalized spiro[3.3]heptane derivative P-18.45610.12312.45687.5476.3289.12Non-collinear exit vectors from the spiro core, mimicking phenyl ring substitutions.[5]

From this comparative data, we can infer that this compound will likely exhibit puckered cyclobutane rings. The precise conformation and the orientation of the C-Br bond (axial vs. equatorial-like) will be influenced by crystal packing forces and any intermolecular interactions, such as halogen bonding. The presence of the oxetane ring is expected to introduce a slight asymmetry to the spiro[3.3]heptane core compared to the all-carbon analogues.

Experimental Protocol for the X-ray Crystallography of a this compound Derivative

This section provides a detailed, step-by-step methodology for the single-crystal X-ray diffraction analysis of a representative this compound derivative.

Part 1: Crystal Growth

The initial and often most challenging step is obtaining a high-quality single crystal.[6]

  • Solubility Screening: Determine the solubility of the compound in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone) to identify a suitable solvent system for crystallization.

  • Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a small vial. Cover the vial with a cap that has a few small holes pierced in it to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble. Place this vial inside a larger, sealed container that contains a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystallization.

  • Crystal Selection: Carefully examine the resulting crystals under a microscope. Select a single, well-formed crystal with sharp edges and no visible defects, typically in the size range of 0.1-0.3 mm in all dimensions.[6]

Part 2: Data Collection

  • Crystal Mounting: Mount the selected crystal on a goniometer head, often using a cryoprotectant oil to prevent degradation and facilitate handling.[7]

  • Diffractometer Setup: Place the mounted crystal on the X-ray diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[8]

  • Unit Cell Determination: Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal lattice type.[2]

  • Data Collection Strategy: Based on the unit cell and crystal symmetry, devise a data collection strategy to measure a complete and redundant set of diffraction intensities. This typically involves rotating the crystal through a series of angles while collecting diffraction images.[9]

  • Data Integration and Scaling: Process the collected images to integrate the intensities of the individual reflections and apply corrections for factors such as absorption and crystal decay. The data is then scaled and merged to produce a final reflection file.[10]

Part 3: Structure Solution and Refinement

  • Structure Solution: The phase information for each reflection, which is lost during the experiment, is determined using computational methods. For small molecules, direct methods are typically successful.[9] This initial solution provides a rough model of the molecular structure.

  • Structure Refinement: The initial structural model is refined against the experimental data using a least-squares minimization procedure. This process optimizes the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[11]

  • Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths and angles, analyzing the thermal ellipsoids, and searching for any unassigned electron density. The final structure is typically deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.[12]

Visualizing the Workflow and Molecular Structure

To better illustrate the process and the molecular architecture, the following diagrams are provided.

G cluster_0 Experimental Workflow A Crystal Growth (Slow Evaporation/Vapor Diffusion) B Crystal Selection & Mounting A->B C X-ray Data Collection (Diffractometer) B->C D Data Processing (Integration & Scaling) C->D E Structure Solution (Direct Methods) D->E F Structure Refinement (Least-Squares) E->F G Validation & Deposition (CSD) F->G

Caption: The experimental workflow for single-crystal X-ray crystallography.

Caption: 2D representation of this compound.

Conclusion

The this compound scaffold holds significant promise for the development of novel therapeutics. While its specific crystal structure awaits elucidation, a robust predictive framework can be established through the comparative analysis of related spiro[3.3]heptane derivatives. This guide has provided a comprehensive overview of the crystallographic techniques required for the structural determination of these molecules, a comparative analysis of relevant known structures, and a detailed experimental protocol to empower researchers in their drug discovery efforts. The precise, atomic-level insights gained from X-ray crystallography are indispensable for unlocking the full potential of this exciting class of compounds.

References

  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
  • Crystal and molecular structure and absolute configuration of d-sprio[3.3]heptane-2,6-dicarboxylic acid at -160.deg. (1979). The Journal of Organic Chemistry. [Link]
  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1990).
  • Structures of a spiro[3.3]heptane and a related dispiro[3.1.3.1]decane derivtive. (1990).
  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. (2015). The Journal of Organic Chemistry. [Link]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. (2023). ChemRxiv. [Link]
  • Open-access and free articles in Acta Crystallographica Section E: Crystallographic Communic
  • Determination of crystal structure by single crystal X-ray diffraction. (n.d.).
  • Single Crystal X-ray Diffraction. (2021). YouTube. [Link]
  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich. [Link]
  • X-ray Diffraction Protocols and Methods. (n.d.).
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024).
  • Data Collection for Crystallographic Structure Determination. (2012). Methods in Molecular Biology. [Link]
  • Spiro[3.3]heptane. (n.d.). PubChem. [Link]
  • X-ray Crystallography: Data collection and processing. (2021). YouTube. [Link]
  • The Largest Curated Crystal Structure D
  • X-ray data processing. (2016). Essays in Biochemistry. [Link]
  • Single-crystal X-ray Diffraction. (2007). SERC Carleton. [Link]
  • Crystal data and X-ray data collection and structure refinement statistics for structures 1-3. (n.d.).
  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[4][13]imidazo[1,2-a]pyridine. (2026). MDPI. [Link]
  • Search - Access Structures. (n.d.). CCDC. [Link]
  • CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). CCDC. [Link]
  • Stereoisomers of spiro[3.3]heptane-2,6-dicarboxylic acid linker (L). (n.d.).

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to a comprehensive guide on the analytical methodologies for the precise quantification of 6-Bromo-2-oxaspiro[3.3]heptane. As a key building block in medicinal chemistry and drug discovery, the accurate determination of its purity and concentration is paramount for robust and reproducible research. This document provides an in-depth comparison of suitable analytical techniques, supported by practical experimental protocols and insights gleaned from years of experience in the field.

Introduction to this compound and the Imperative for Accurate Quantification

This compound, with the chemical formula C₆H₉BrO and a molecular weight of 177.04 g/mol [1][2], is a valuable spirocyclic compound. Its unique three-dimensional structure makes it an attractive scaffold for the synthesis of novel therapeutic agents. The presence of a bromine atom provides a reactive handle for further chemical modifications, while the oxetane ring influences physicochemical properties such as solubility and metabolic stability.

The purity of this reagent is a critical factor that can significantly impact the yield, impurity profile, and ultimately the biological activity of the final compounds. Therefore, reliable and validated analytical methods are essential for quality control of the starting material and for monitoring its consumption during a chemical reaction. This guide will explore and compare the three most pertinent analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification

HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and quantitative accuracy.[3] For a molecule like this compound, a reversed-phase HPLC method is the most logical starting point.

The Rationale Behind Method Development

The choice of a reversed-phase method is based on the non-polar nature of the bromoalkane and the spirocyclic core. A C18 column is a versatile and robust choice for initial method development. The mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, allows for the elution of the analyte by modulating the polarity. The addition of a buffer is generally not necessary for this neutral molecule. UV detection is suitable due to the presence of the bromine atom, which provides some UV absorbance, although at lower wavelengths.

Experimental Protocol: Reversed-Phase HPLC for this compound
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Deionized Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18.1-22 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh 6-Bromo-2- oxaspiro[3.3]heptane Solvent Dissolve in Acetonitrile Sample->Solvent Standards Prepare Calibration Standards Solvent->Standards Injection Inject Sample/ Standard Standards->Injection Transfer to Autosampler Separation C18 Column Gradient Elution Injection->Separation Detection UV Detection (210 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Signal Output Integration Integrate Peak Area Chromatogram->Integration Curve Generate Calibration Curve Integration->Curve Quantification Quantify Concentration & Purity Curve->Quantification GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Weigh 6-Bromo-2- oxaspiro[3.3]heptane Solvent Dissolve in Dichloromethane Sample->Solvent Standards Prepare Calibration Standards Solvent->Standards Injection Inject into GC Standards->Injection Separation Capillary Column Temperature Program Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analyzer Ionization->Detection TIC Total Ion Chromatogram Detection->TIC MassSpec Mass Spectrum Analysis Detection->MassSpec Integration Integrate Peak Area TIC->Integration Quantification Quantify Concentration Integration->Quantification qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Accurately Weigh Analyte Dissolve Dissolve in CDCl₃ in NMR Tube Weigh_Analyte->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum with Long D1 Dissolve->Acquire Process Process Spectrum (FT, Phasing) Acquire->Process Integrate Integrate Analyte & IS Signals Process->Integrate Calculate Calculate Purity Integrate->Calculate

Sources

The Ascendancy of Three-Dimensional Scaffolds: A Comparative Guide to Spiro[3.3]heptane and Piperidine Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the piperidine ring has been a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs due to its favorable physicochemical properties and synthetic tractability.[1][2] However, the relentless pursuit of novel chemical space with improved drug-like properties has propelled the exploration of bioisosteric replacements that can overcome the limitations of this ubiquitous scaffold. Among the most promising newcomers is the spiro[3.3]heptane motif, a rigid, three-dimensional scaffold that offers a compelling alternative to the more flexible piperidine ring.[3][4]

This guide provides a comprehensive, data-driven comparison of spiro[3.3]heptane-based scaffolds and piperidine, aimed at researchers, scientists, and drug development professionals. We will delve into the structural nuances, physicochemical properties, and synthetic considerations of these two important motifs, supported by experimental data and detailed protocols to inform strategic decisions in drug design.

The Rationale for Bioisosteric Replacement: Moving Beyond the Flatlands

The concept of bioisosterism, the substitution of a moiety with another that retains similar biological activity, is a powerful strategy in lead optimization.[5] While piperidine is a versatile scaffold, it can introduce metabolic liabilities and its conformational flexibility can be detrimental to target binding affinity and selectivity. The "escape from flatland" paradigm in medicinal chemistry advocates for the incorporation of sp³-rich, three-dimensional scaffolds to improve physicochemical properties such as solubility and metabolic stability, while exploring novel interactions with biological targets.[4] Spiro[3.3]heptane and its heteroatomic derivatives have emerged as exemplary scaffolds in this regard, offering a rigidifying element that can favorably impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3][6]

Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental difference between piperidine and spiro[3.3]heptane lies in their topology. Piperidine is a six-membered saturated heterocycle that predominantly exists in a chair conformation, allowing for a degree of conformational flexibility. In contrast, the spiro[3.3]heptane framework, composed of two fused cyclobutane rings, is a rigid and compact structure. This rigidity has profound implications for the molecule's shape, vectoral presentation of substituents, and overall physicochemical properties.[1]

PropertyPiperidineAza-Spiro[3.3]heptane DerivativesRationale for Difference
Three-Dimensionality Flexible chair conformationRigid, compact spirocyclic systemThe fused ring system of spiro[3.3]heptane restricts conformational freedom, leading to a more defined three-dimensional shape.
Lipophilicity (logP/logD) Generally moderateOften lower (can be counterintuitive)[7]The introduction of a spirocyclic center can increase the polarity and reduce the lipophilicity, despite the addition of carbon atoms. This is attributed to changes in the surrounding water structure and altered pKa.[7]
Aqueous Solubility GoodGenerally improvedThe increased polarity and reduced lipophilicity of many spiro[3.3]heptane analogues contribute to enhanced aqueous solubility.[6]
Basicity (pKa) ~11.2 (for piperidine)Can be modulated; often slightly higher for analogous azaspiro[3.3]heptanes[7]The altered bond angles and electronic environment of the nitrogen atom in the strained four-membered ring of azaspiro[3.3]heptanes can influence its basicity.
Metabolic Stability Susceptible to oxidation at carbons alpha to the nitrogenOften enhancedThe rigid spirocyclic framework can sterically hinder access of metabolic enzymes to sites of potential oxidation, thus improving metabolic stability.

Comparative Case Study: Bupivacaine Analogue

A compelling example of the successful application of a spiro[3.3]heptane bioisostere is the replacement of the piperidine ring in the local anesthetic bupivacaine.[8][9][10] Researchers synthesized a 1-azaspiro[3.3]heptane analogue and found that it exhibited high activity, comparable to the parent drug.[8][9][10] This demonstrates that the spiro[3.3]heptane core can effectively mimic the piperidine fragment in a biological context while offering a novel and patent-free chemical space.[8][9][10]

Experimental Protocols for Property Determination

To ensure scientific integrity, the following are generalized, yet robust, protocols for determining key physicochemical properties.

Determination of Lipophilicity (logP/logD) by Shake-Flask Method

Objective: To experimentally determine the partition coefficient of a compound between octanol and water.

Materials:

  • Compound of interest

  • 1-Octanol (pre-saturated with water)

  • Phosphate-buffered saline (PBS), pH 7.4 (for logD)

  • Vials with screw caps

  • Vortex mixer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a known volume of PBS (for logD) or water (for logP) and 1-octanol.

  • Vortex the mixture vigorously for 5 minutes to ensure thorough mixing.

  • Allow the phases to separate by standing or by centrifugation at 2000 rpm for 10 minutes.

  • Carefully withdraw an aliquot from the aqueous phase and the octanol phase.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).

  • Calculate the partition coefficient (P or D) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • logP = log10(P); logD = log10(D).

Determination of Aqueous Solubility by the Equilibrium Shake-Flask Method

Objective: To determine the maximum concentration of a compound that can be dissolved in an aqueous medium at a given temperature.

Materials:

  • Compound of interest (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC system with a suitable column and detector

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS.

  • Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed (e.g., 10,000 rpm) for 15 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a validated HPLC method with a standard curve.

  • The determined concentration represents the aqueous solubility of the compound.

Synthetic Considerations

While the potential benefits of spiro[3.3]heptane scaffolds are clear, their synthesis can be more complex than that of simple piperidines. However, recent advances have made a variety of functionalized spiro[3.3]heptanes more accessible.[3][11][12][13] Key synthetic strategies often involve the construction of the spirocyclic core through [2+2] cycloadditions or ring-closing metathesis reactions.[9] The availability of commercial building blocks is also increasing, facilitating the incorporation of these motifs into drug discovery programs.[3]

Logical Workflow for Bioisosteric Replacement

The decision to replace a piperidine with a spiro[3.3]heptane bioisostere should be a data-driven process. The following workflow outlines a logical approach:

Caption: A logical workflow for the bioisosteric replacement of piperidine with a spiro[3.3]heptane analogue.

Conclusion

The spiro[3.3]heptane scaffold represents a significant advancement in the field of medicinal chemistry, offering a rigid and three-dimensional bioisostere for the traditional piperidine ring. While synthetic challenges exist, the potential for improved physicochemical properties, enhanced metabolic stability, and the exploration of novel chemical space make spiro[3.3]heptane and its derivatives a highly attractive option for drug discovery programs. As our understanding of the interplay between three-dimensional structure and biological activity deepens, we can expect to see an increasing number of drug candidates successfully incorporating this promising scaffold.

References

  • Expedient synthesis of spiro[3.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as building blocks in medicinal chemistry.
  • Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes.
  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine.
  • (PDF) Spiro[3.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • 2,6-Diazaspiro[3.3]heptane vs.
  • Bioisosteres of piperidine: a) common, 2-azaspiro[3.3]heptane; b) a new...
  • Overview of spiro[3.3]heptane synthesis.
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks.
  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]Heptane Building Blocks | Request PDF.
  • Novel Class of Piperidine Bioisosteres.
  • A Head-to-Head Comparison of Piperazine and Its Bioisosteres in Drug Discovery.
  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.
  • The Significance of Piperidine Deriv
  • Bicyclic Bioisosteres of Piperidine: Version 2.0 | Organic Chemistry | ChemRxiv.

Sources

A Comparative Guide to the Metabolic Stability of 6-Bromo-2-oxaspiro[3.3]heptane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic profiles is paramount. The mantra "escape from flatland" has driven medicinal chemists to embrace three-dimensional, sp³-rich scaffolds that can confer improved physicochemical properties, including metabolic stability.[1][2] Among these, the 2-oxaspiro[3.3]heptane motif has emerged as a particularly attractive bioisostere, offering a rigid, non-planar core with well-defined exit vectors.[1][3] This guide provides a comprehensive assessment of the metabolic stability of compounds derived from 6-Bromo-2-oxaspiro[3.3]heptane, offering a framework for comparison against alternative scaffolds and detailing the experimental methodologies required for such an evaluation.

The introduction of a bromine atom at the 6-position serves as a versatile synthetic handle, allowing for the facile introduction of various pharmacophoric elements. However, this also introduces a potential site for metabolic modification. Therefore, a thorough understanding of the metabolic fate of this scaffold is critical for any drug development program that employs it.

Pillar 1: Predicted Metabolic Pathways and Rationale

A compound's metabolic stability is its susceptibility to biotransformation by drug-metabolizing enzymes.[4] While the liver is the primary site of drug metabolism, these processes can occur in various tissues.[5] The metabolic pathways are broadly categorized into Phase I (functionalization reactions, primarily oxidation by Cytochrome P450 enzymes) and Phase II (conjugation reactions).[5][6]

For oxetane-containing scaffolds, such as the 2-oxaspiro[3.3]heptane core, an alternative and often advantageous metabolic pathway exists. Studies have shown that oxetanes can be hydrolyzed to their corresponding diols by microsomal epoxide hydrolase (mEH).[7][8] This is a significant finding because it presents a non-CYP450-mediated clearance pathway.[9] An over-reliance on a single CYP450 isoenzyme for clearance increases the risk of drug-drug interactions (DDIs) with co-administered medications that may inhibit or induce that enzyme.[7] By directing metabolism through mEH, the 2-oxaspiro[3.3]heptane scaffold can potentially mitigate this risk.[8][9]

The primary metabolic pathways for a generic this compound derivative are hypothesized to be:

  • mEH-mediated hydrolysis: Opening of the oxetane ring to form a diol metabolite.

  • CYP450-mediated oxidation: This could occur at various positions, including potential dehalogenation of the bromine atom or oxidation of the alkyl portions of the scaffold.

G cluster_0 Proposed Metabolic Pathways Compound This compound Derivative Diol Diol Metabolite Compound->Diol mEH Hydrolysis (Non-CYP) Oxidized Oxidized Metabolites Compound->Oxidized CYP450 Oxidation (Phase I)

Caption: Proposed metabolic routes for this compound derivatives.

Pillar 2: Experimental Protocol for In Vitro Metabolic Stability Assessment

To empirically determine metabolic stability, the in vitro liver microsomal stability assay is a cost-effective, high-throughput industry standard.[5][10][11] Liver microsomes are subcellular fractions that contain a high concentration of Phase I drug-metabolizing enzymes, including CYPs and mEH.[5][6] The protocol below provides a robust, self-validating system for assessing the intrinsic clearance of test compounds.

Experimental Workflow: Liver Microsomal Stability Assay

G cluster_workflow Experimental Workflow A 1. Prepare Reagents - Test Compound (1µM) - Liver Microsomes (0.5 mg/mL) - NADPH regenerating system B 2. Pre-incubation - Mix Compound & Microsomes - Equilibrate at 37°C A->B C 3. Initiate Reaction - Add NADPH to start - Time (t) = 0 B->C D 4. Time-Point Sampling - Aliquots taken at 0, 5, 15, 30, 45 min C->D E 5. Quench Reaction - Add cold Acetonitrile with Internal Standard D->E F 6. Protein Precipitation - Centrifuge to pellet protein E->F G 7. Analysis - Analyze supernatant by LC-MS/MS F->G

Caption: Workflow for the in vitro liver microsomal stability assay.

Step-by-Step Methodology

Causality Behind Choices: This protocol uses a NADPH regenerating system to ensure the cofactor for CYP450 enzymes does not become a rate-limiting factor during the incubation. The reaction is terminated with cold acetonitrile, which serves the dual purpose of stopping enzymatic activity and precipitating proteins that would otherwise interfere with analysis.[12][13] An internal standard is included to control for variations in sample processing and instrument response.[14]

  • Reagent Preparation:

    • Prepare a 1 µM working solution of the this compound test compound in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).[12]

    • Thaw pooled human liver microsomes on ice and dilute to a final concentration of 0.5 mg/mL in the incubation buffer.[6]

    • Prepare a NADPH regenerating solution containing 3.3 mM MgCl₂, 3 mM NADPН, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase.[12]

    • Prepare a quenching solution of cold acetonitrile containing a suitable internal standard (a structurally similar, stable compound not found in the matrix).[14]

  • Incubation:

    • In a 96-well plate, add the test compound working solution and the diluted microsome solution.

    • Include control wells: a negative control without the NADPH system to assess non-enzymatic degradation and a positive control with a compound of known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance).[6]

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the system to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to all wells except the negative controls. This marks time zero (t=0).

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot from the incubation wells to a new plate containing the cold acetonitrile quenching solution.[6] The t=0 sample should be taken immediately after adding the NADPH solution.

    • Vortex the quenching plate to ensure complete protein precipitation.

  • Sample Processing and Analysis:

    • Centrifuge the quenching plate (e.g., at 4000 rpm for 10 minutes at 4°C) to pellet the precipitated proteins.[13][15]

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point relative to the internal standard.[14][16][17]

Pillar 3: Data Interpretation and Comparative Framework

The data from the LC-MS/MS analysis is used to determine the rate of disappearance of the parent compound. The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line provides the elimination rate constant (k).

From this, two key parameters are calculated:

  • In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

    • Equation:t½ = 0.693 / k

  • Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, normalized to the amount of microsomal protein.

    • Equation:CLint (µL/min/mg) = (0.693 / t½) * (1 / [microsomal protein concentration in mg/mL])[18]

Comparative Data Analysis

The true value of this analysis lies in comparing the metabolic stability of the this compound scaffold against common bioisosteric alternatives. A medicinal chemist might replace a metabolically liable group, such as a gem-dimethyl or a cyclohexyl moiety, with the spiro[3.3]heptane core to improve stability.[19][20] The table below presents a hypothetical but realistic comparison based on the principle that sp³-rich, rigid scaffolds often exhibit greater metabolic stability.

Compound ID Scaffold t½ (min) CLint (µL/min/mg) Interpretation
Cmpd-A gem-Dimethyl12115.5High Clearance
Cmpd-B Cyclohexyl2555.4Moderate Clearance
Cmpd-C (Test) This compound>60<11.5Low Clearance

This table illustrates a scenario where replacing a gem-dimethyl group (often a site of oxidation) or a flexible cyclohexyl ring with the rigid 2-oxaspiro[3.3]heptane scaffold leads to a significant improvement in metabolic stability, as indicated by a longer half-life and lower intrinsic clearance.[19][20][21]

Conclusion

The this compound scaffold represents a valuable building block in modern medicinal chemistry. Its inherent three-dimensionality and rigidity can confer significant advantages in metabolic stability compared to more traditional, flexible, or planar moieties.[2][22] Furthermore, its potential to engage non-CYP450 clearance pathways, such as mEH-mediated hydrolysis, offers a strategic approach to de-risk drug candidates from potential drug-drug interactions.[7][9] The experimental framework provided herein allows for a robust and direct comparison of these derivatives against other chemical scaffolds, empowering drug discovery teams to make data-driven decisions in the optimization of lead compounds.

References

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery. [Link]
  • Toselli, F., et al. (2019). Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways. Journal of Medicinal Chemistry, 62(16), 7383-7399. [Link]
  • Pelkonen, O., et al. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Research, 58(5-6), 48-64. [Link]
  • Creative Bioarray. In Vitro Metabolic Stability. [Link]
  • Obach, R. S., et al. (2006). Metabolic stability screen for drug discovery using cassette analysis and column switching. Drug Metabolism and Disposition, 34(11), 1848-1855. [Link]
  • Eurofins Discovery. Metabolic Stability Services. [Link]
  • ResearchGate.
  • Al-Robai, A. A., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(8), 1376-1412. [Link]
  • Tupertsev, B., & Osipenko, S. (2024). Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]
  • SpiroChem.
  • De Nanteuil, F., et al. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Zientek, M. (2021). Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings. Pharmacology & Pharmacy, 12, 1-12. [Link]
  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]
  • Di, L., & Kerns, E. H. (2004). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. In: ADME-Tox Approaches. Methods in Molecular Biology, vol 290. Humana Press. [Link]
  • Agilent. (2018). Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass Spectrometer. [Link]
  • Dembitsky, V. M. (2021). Oxetane-containing metabolites: origin, structures, and biological activities. Applied Microbiology and Biotechnology, 105(1), 59-83. [Link]
  • Creative Bioarray. Microsomal Stability Assay. [Link]
  • Royal Society of Chemistry. (2023). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. [Link]
  • Cyprotex. Microsomal Stability. [Link]
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]
  • Al-Majdoub, Z. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12, 21870-21878. [Link]
  • Schepmann, D., et al. (2011). Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry, 54(21), 7463-7474. [Link]
  • Burkhard, J. A., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6640-6643. [Link]
  • Mykhailiuk, P. K. (2023). 7-Oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-34. [Link]
  • Al-Majdoub, Z. M., et al. (2021). LC–MS/MS Estimation of Rociletinib Levels in Human Liver Microsomes: Application to Metabolic Stability Estimation. ACS Omega, 6(38), 24653-24661. [Link]
  • Al-Majdoub, Z. M., et al. (2023). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. Molecules, 28(8), 3372. [Link]
  • Zhang, Z., et al. (2013). The future of liquid chromatography-mass spectrometry (LC-MS) in metabolic profiling and metabolomic studies for biomarker discovery. Expert Review of Proteomics, 10(1), 31-43. [Link]
  • ResearchGate. Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks | Request PDF. [Link]
  • ResearchGate. (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
  • Mykhailiuk, P. K. (2022). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • ResearchGate.
  • De Nanteuil, F., et al. (2022). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Angewandte Chemie International Edition, 61(39), e202208084. [Link]
  • ResearchGate. Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF. [Link]
  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. [Link]

Sources

The Ascendancy of the 2-Oxaspiro[3.3]heptane Motif: A Comparative Guide to its In Vitro ADME Properties

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for molecular scaffolds that confer advantageous pharmacokinetic properties is a perpetual frontier. In recent years, the rigid, three-dimensional 2-oxaspiro[3.3]heptane motif has emerged as a compelling bioisosteric replacement for common chemical groups, promising to enhance the drug-like qualities of therapeutic candidates. This guide provides an in-depth, objective comparison of the in vitro Absorption, Distribution, Metabolism, and Excretion (ADME) properties of molecules incorporating this novel scaffold, supported by available experimental data and detailed methodologies.

The strategic incorporation of spirocyclic systems, particularly those containing strained four-membered rings, has gained considerable traction in medicinal chemistry. These structures offer a departure from traditional "flat" aromatic rings, providing a unique three-dimensional architecture that can lead to improved physicochemical and pharmacokinetic profiles. Among these, the 2-oxaspiro[3.3]heptane moiety has been highlighted for its potential to increase metabolic stability and aqueous solubility.[1][2][3]

A Comparative Analysis: Unveiling the ADME Advantages

The decision to incorporate a specific chemical motif into a drug candidate is a multifactorial one, with in vitro ADME properties serving as a critical gatekeeper in early-stage development. Here, we delve into the key ADME parameters of molecules containing the 2-oxaspiro[3.3]heptane scaffold and compare them with traditional bioisosteric replacements like the gem-dimethyl and tert-butyl groups.

Metabolic Stability: Resisting the Metabolic Machinery

One of the most touted advantages of the 2-oxaspiro[3.3]heptane motif is its contribution to enhanced metabolic stability. The rigid, spirocyclic nature of this scaffold can shield adjacent chemical bonds from the enzymatic machinery of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family in the liver.

While specific quantitative data for a broad range of 2-oxaspiro[3.3]heptane-containing compounds remains emergent in the public domain, qualitative statements from several medicinal chemistry campaigns underscore this benefit. For instance, the development of AZD1979, a potent and selective antagonist of the Melanin-concentrating hormone receptor 1 (MCHR1) that features a 2-oxa-6-azaspiro[3.3]heptane moiety, was noted to have greatly reduced turnover in human liver microsomes.[4] This suggests a lower intrinsic clearance and a potentially longer half-life in vivo.

In a comparative context, gem-dimethyl and tert-butyl groups are often introduced to sterically hinder metabolic attack. However, these bulky aliphatic groups can also introduce metabolic liabilities of their own, such as oxidation of the methyl groups. The compact and rigid framework of the 2-oxaspiro[3.3]heptane offers a distinct steric shield without the same potential for oxidative metabolism.

Table 1: Comparative In Vitro Metabolic Stability

MoietyTypical Intrinsic Clearance (CLint) in Human Liver Microsomes (µL/min/mg protein)Rationale for Metabolic Stability
2-Oxaspiro[3.3]heptane Data emerging; qualitatively lowRigid spirocyclic structure sterically hinders enzymatic attack on adjacent functionalities.
gem-Dimethyl Variable; can be low to moderateSteric hindrance at the point of attachment.
tert-Butyl Generally lowSignificant steric bulk protects neighboring positions.
Physicochemical Properties: Impact on Solubility and Permeability

A critical balance between solubility and permeability is paramount for oral bioavailability. The introduction of the polar oxygen atom and the three-dimensional character of the 2-oxaspiro[3.3]heptane ring can favorably influence these properties.

Several studies have reported that the incorporation of azaspiro[3.3]heptanes, a closely related class of compounds, leads to a decrease in lipophilicity (logD) despite the net addition of a carbon atom.[1][5] This counterintuitive effect is often attributed to the increased basicity of the nitrogen atom within the strained ring system. For the 2-oxaspiro[3.3]heptane motif, the presence of the ether oxygen is expected to contribute to increased polarity and, consequently, enhanced aqueous solubility compared to its purely carbocyclic or more lipophilic aliphatic counterparts.

Permeability, the ability of a compound to cross biological membranes, is a more complex parameter. While increased polarity can sometimes negatively impact passive diffusion, the unique conformational rigidity of the 2-oxaspiro[3.3]heptane scaffold may orient the molecule in a more favorable way for membrane transit. For example, the 2-oxa-6-azaspiro[3.3]heptane-containing compound AZD1979 was reported to have excellent permeability with no efflux.[6]

Table 2: Comparative Physicochemical and Permeability Properties

Property2-Oxaspiro[3.3]heptanegem-Dimethyltert-Butyl
Aqueous Solubility Generally higherLowerLower
Lipophilicity (logD) Generally lowerHigherHigher
Permeability (e.g., Caco-2 Papp A to B) Compound-dependent; can be highGenerally highGenerally high
Plasma Protein Binding: The Unbound Fraction

The extent to which a drug binds to plasma proteins, such as albumin, influences its distribution and availability to reach its target. Generally, compounds with lower lipophilicity tend to exhibit lower plasma protein binding. Given the tendency of the 2-oxaspiro[3.3]heptane motif to reduce lipophilicity, it is plausible that its incorporation could lead to a higher fraction of unbound drug in the plasma. This, in turn, can have significant implications for the drug's efficacy and safety profile.

Experimental Protocols for In Vitro ADME Assessment

To ensure the trustworthiness and reproducibility of the data presented, the following are detailed, step-by-step methodologies for the key in vitro ADME assays discussed.

Metabolic Stability in Human Liver Microsomes

This assay assesses the rate of metabolism of a compound by the major drug-metabolizing enzymes.

Protocol:

  • Preparation of Incubation Mixture: In a 96-well plate, combine the test compound (final concentration typically 1 µM) with pooled human liver microsomes (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the plate to 37°C. Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM), a necessary cofactor for CYP enzymes.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression provides the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint = (0.693/t½) / (mg/mL microsomal protein)).

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Test Compound + Human Liver Microsomes C Incubate at 37°C A->C B NADPH Solution B->C D Quench at Time Points (0, 5, 15, 30, 60 min) C->D E LC-MS/MS Analysis D->E F Calculate t½ and CLint E->F

Workflow for In Vitro Metabolic Stability Assay.
Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Protocol:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • Monolayer Integrity Check: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a low-permeability marker (e.g., Lucifer yellow).

  • Permeability Assessment (Apical to Basolateral):

    • Add the test compound (typically at 10 µM) to the apical (A) side of the monolayer.

    • At various time points, collect samples from the basolateral (B) side.

    • Quantify the concentration of the test compound in the collected samples using LC-MS/MS.

  • Permeability Assessment (Basolateral to Apical):

    • Add the test compound to the basolateral (B) side.

    • Collect samples from the apical (A) side at the same time points.

    • Quantify the compound concentration by LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B to A / Papp A to B) can indicate the involvement of active efflux transporters like P-glycoprotein.

G cluster_culture Cell Culture & Differentiation cluster_integrity Monolayer Integrity cluster_permeability Permeability Measurement cluster_analysis Analysis Culture Caco-2 cells on permeable supports for 21-25 days Integrity TEER Measurement & Lucifer Yellow Assay Culture->Integrity A_to_B Apical to Basolateral Transport Integrity->A_to_B B_to_A Basolateral to Apical Transport Integrity->B_to_A LCMS LC-MS/MS Quantification A_to_B->LCMS B_to_A->LCMS Papp Calculate Papp and Efflux Ratio LCMS->Papp

Workflow for Caco-2 Permeability Assay.
Equilibrium Dialysis for Plasma Protein Binding

This method determines the fraction of a compound that is not bound to plasma proteins.

Protocol:

  • Apparatus Setup: Use a two-chamber equilibrium dialysis apparatus separated by a semi-permeable membrane.

  • Sample Loading: Add plasma (human, rat, etc.) spiked with the test compound to one chamber and a protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) to the other chamber.

  • Equilibration: Incubate the apparatus at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.

  • Sample Collection: After equilibration, collect aliquots from both the plasma and buffer chambers.

  • Quantification: Determine the concentration of the test compound in both aliquots using LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Conclusion: A Promising Scaffold for Drug Discovery

The 2-oxaspiro[3.3]heptane motif represents a valuable addition to the medicinal chemist's toolbox. While comprehensive, publicly available quantitative ADME data is still growing, the existing evidence strongly suggests that this scaffold can confer significant advantages in terms of metabolic stability and physicochemical properties when compared to more traditional bioisosteres. Its rigid, three-dimensional structure offers a unique approach to navigating the complex landscape of drug-likeness. As more data becomes available, a clearer picture of the full potential of the 2-oxaspiro[3.3]heptane moiety will undoubtedly emerge, solidifying its role in the design of the next generation of therapeutics.

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204. [Link]
  • Stepan, A. F., et al. (2012). The application of bioisosteres in drug discovery. Journal of Medicinal Chemistry, 55(7), 3414-3424.
  • Wuitschik, G., et al. (2010). Oxetanes as promising modules in drug discovery.
  • Bodnarchuk, M. S., et al. (2019). Lowering Lipophilicity by Adding Carbon: One-Carbon Bridges of Morpholines and Piperazines. Journal of Medicinal Chemistry, 62(17), 8144-8153. [Link]
  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic oxetanes: a new class of scaffolds for drug discovery. Chemical Reviews, 114(17), 8257-8322.
  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.[Link]
  • Di, L., & Kerns, E. H. (2015).
  • Banks, W. A. (2009). The blood-brain barrier in neuro-AIDS. Current Pharmaceutical Design, 15(15), 1736-1742.
  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953-2994.
  • Wan, H., et al. (2007). A practical approach to the prediction of human pharmacokinetics. Drug Metabolism and Disposition, 35(9), 1633-1644.
  • Obach, R. S. (1999). Prediction of human clearance from in vitro drug metabolism data. Current Opinion in Drug Discovery & Development, 2(1), 47-53.
  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells.

Sources

A Head-to-Head Comparison of Synthetic Routes to Oxaspiro[3.3]heptanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The oxaspiro[3.3]heptane motif has emerged as a valuable scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure offers an attractive alternative to commonly used saturated heterocycles, providing a unique vectoral projection of substituents and often improving physicochemical properties such as solubility and metabolic stability.[1][2] For researchers and drug development professionals, the efficient and scalable synthesis of these spirocycles is of paramount importance. This guide provides a head-to-head comparison of prominent synthetic routes to oxaspiro[3.3]heptanes, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

Introduction to the Oxaspiro[3.3]heptane Scaffold

The inherent strain of the two fused four-membered rings in oxaspiro[3.3]heptanes bestows upon them a unique conformational rigidity. This structural feature is highly sought after in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the introduction of an oxygen atom within the spirocyclic system can modulate polarity and hydrogen bonding capacity, offering a distinct advantage over their carbocyclic counterparts.[3] This guide will dissect and compare three major synthetic strategies for the construction of this valuable scaffold:

  • Double Intramemolecular Cyclization

  • Wittig Olefination followed by Epoxidation and Ring Expansion

  • The Paternò-Büchi Reaction

Each route will be evaluated based on its efficiency, scalability, substrate scope, and operational complexity, providing a comprehensive resource for the discerning researcher.

Route 1: Double Intramolecular Cyclization

This approach is a robust and often highly efficient method for constructing the oxaspiro[3.3]heptane core, particularly for heteroatom-containing analogues. The strategy relies on a central carbon atom functionalized with groups that can undergo two separate intramolecular ring-closing events. A prime example is the synthesis of 2-oxa-6-azaspiro[3.3]heptane derivatives, which are valuable bioisosteres of morpholine.

Mechanistic Rationale

The double intramolecular cyclization proceeds via a stepwise or concerted formation of the two four-membered rings. The choice of a suitable starting material with a central quaternary carbon bearing two sets of reactive functionalities is key. For instance, in the synthesis of 2-oxa-6-azaspiro[3.3]heptane, a precursor with three halomethyl groups and a hydroxyl group is often employed. The first cyclization typically forms the oxetane ring via an intramolecular Williamson ether synthesis. The subsequent formation of the second ring, in this case, an azetidine, occurs through intramolecular nucleophilic substitution. The efficiency of this route is often dictated by the kinetics of these ring-closing reactions, which are generally favorable for the formation of four-membered rings under appropriate conditions.

A highly optimized and scalable example of this strategy is the protecting-group-free synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane, a key intermediate for the antibiotic drug candidate TBI-223.[4][5] This process involves the initial formation of 3,3-bis(bromomethyl)oxetane from tribromoneopentyl alcohol, followed by a double N-alkylation of 2-fluoro-4-nitroaniline.[4][5]

Experimental Protocol: Synthesis of 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane[4]

Step 1: Synthesis of 3,3-Bis(bromomethyl)oxetane

  • To a solution of tribromoneopentyl alcohol (1.0 eq) in an appropriate solvent, add a solution of sodium hydroxide (excess) under Schotten-Baumann conditions.

  • Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or GC-MS.

  • Upon completion, the organic layer is separated, washed with water and brine, and dried over anhydrous sodium sulfate.

  • The crude product is purified by distillation to afford 3,3-bis(bromomethyl)oxetane as a colorless oil. A typical yield for this step is around 72%.[5]

Step 2: Double N-Alkylation

  • In a reaction vessel, a mixture of sodium hydroxide (2.5 eq) in sulfolane is heated.

  • A solution of 3,3-bis(bromomethyl)oxetane (1.2 eq) and 2-fluoro-4-nitroaniline (1.0 eq) in sulfolane is added slowly to the hot mixture.

  • The reaction is stirred at an elevated temperature (e.g., 100-120 °C) for several hours. The slow addition is crucial to favor the first-order intramolecular cyclization over the second-order formation of dimeric impurities.[4]

  • After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The solid product is collected by filtration, washed with water, and dried to yield 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. This step can achieve yields as high as 87% on a 100-gram scale.[4]

Workflow Diagram

Double_Intramolecular_Cyclization cluster_0 Synthesis of 3,3-Bis(bromomethyl)oxetane cluster_1 Double N-Alkylation Tribromoneopentyl_alcohol Tribromoneopentyl Alcohol Oxetane_Formation Intramolecular Williamson Ether Synthesis Tribromoneopentyl_alcohol->Oxetane_Formation NaOH NaOH (aq) NaOH->Oxetane_Formation BBMO 3,3-Bis(bromomethyl)oxetane Oxetane_Formation->BBMO Double_Alkylation Slow Addition & Double Intramolecular N-Alkylation BBMO->Double_Alkylation Aniline 2-Fluoro-4-nitroaniline Aniline->Double_Alkylation NaOH_sulfolane NaOH in Sulfolane NaOH_sulfolane->Double_Alkylation Product 6-(2-Fluoro-4-nitrophenyl)- 2-oxa-6-azaspiro[3.3]heptane Double_Alkylation->Product

Caption: Workflow for the double intramolecular cyclization route.

Route 2: Wittig Olefination, Epoxidation, and Ring Expansion

This multi-step sequence offers a versatile approach to functionalized 1-oxaspiro[3.3]heptanes starting from readily available cyclobutanone derivatives. This route is particularly advantageous for introducing substituents on the carbocyclic ring of the spiro-system. A scalable, six-step synthesis of a 6-methyloxy-substituted 1-oxaspiro[3.3]heptane starting from 3-oxocyclobutane-1-carboxylic acid has been reported.[3]

Mechanistic Rationale
  • Wittig Olefination: The synthesis commences with a Wittig reaction on a 3-oxocyclobutanone derivative. The phosphorus ylide attacks the carbonyl carbon, leading to the formation of an oxaphosphetane intermediate which then collapses to form an exocyclic alkene and triphenylphosphine oxide.[6][7] The choice of a stabilized or non-stabilized ylide can influence the stereoselectivity of the resulting alkene, although in the case of a simple methylenation, this is not a factor.

  • Epoxidation: The exocyclic double bond is then epoxidized, typically using a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted "butterfly" mechanism where the oxygen atom is delivered to one face of the alkene, forming a spiro-epoxide.[7][8]

  • Corey-Chaikovsky Ring Expansion: The final and key step is the ring expansion of the spiro-epoxide to the oxaspiro[3.3]heptane. This is achieved using a sulfur ylide, such as dimethylsulfoxonium methylide (the Corey-Chaikovsky reagent). The ylide attacks the less hindered carbon of the epoxide, leading to a betaine intermediate which then undergoes an intramolecular nucleophilic attack of the oxygen anion onto the carbon bearing the sulfonium group, resulting in the formation of the four-membered oxetane ring and expulsion of dimethyl sulfoxide.[1][2]

Experimental Protocol: Synthesis of a 6-Functionalized 1-Oxaspiro[3.3]heptane[3]

Step 1: Wittig Olefination of 3-Oxocyclobutane-1-carboxylic acid derivative

  • Prepare the phosphorus ylide by treating methyltriphenylphosphonium bromide with a strong base such as n-butyllithium or potassium tert-butoxide in an anhydrous solvent like THF at low temperature.

  • To the resulting ylide solution, add a solution of the protected 3-oxocyclobutane-1-carboxylic acid derivative.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Work-up involves quenching the reaction, extraction with an organic solvent, and purification by chromatography to yield the exocyclic alkene.

Step 2: Epoxidation of the Exocyclic Alkene

  • Dissolve the exocyclic alkene from the previous step in a chlorinated solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath and add m-CPBA portion-wise.

  • Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).

  • The reaction is then quenched with a reducing agent (e.g., sodium thiosulfate solution) and washed with a base (e.g., sodium bicarbonate solution) to remove the carboxylic acid byproduct.

  • The organic layer is dried and concentrated, and the crude spiro-epoxide is purified by chromatography.

Step 3: Corey-Chaikovsky Ring Expansion

  • Prepare the Corey-Chaikovsky reagent by treating trimethylsulfoxonium iodide with a strong base like sodium hydride in anhydrous DMSO or THF.

  • To this ylide solution, add a solution of the spiro-epoxide at room temperature.

  • The reaction mixture is stirred for several hours to overnight.

  • Work-up involves quenching with water, extraction with an organic solvent, and purification by column chromatography to afford the desired 1-oxaspiro[3.3]heptane derivative.

The initial three steps of a similar sequence (Wittig olefination, reduction, and benzyl protection) starting from 3-oxocyclobutane-1-carboxylic acid have been reported to proceed in a 74% overall yield on a large scale.[3]

Workflow Diagram

Wittig_Epoxidation_RingExpansion Start 3-Oxocyclobutane Derivative Wittig Wittig Olefination Start->Wittig Alkene Exocyclic Alkene Wittig->Alkene Epoxidation m-CPBA Epoxidation Alkene->Epoxidation Epoxide Spiro-Epoxide Epoxidation->Epoxide Ring_Expansion Corey-Chaikovsky Ring Expansion Epoxide->Ring_Expansion Product 1-Oxaspiro[3.3]heptane Derivative Ring_Expansion->Product

Caption: Workflow for the Wittig, epoxidation, and ring expansion route.

Route 3: The Paternò-Büchi Reaction

The Paternò-Büchi reaction is a powerful photochemical [2+2] cycloaddition between a carbonyl compound and an alkene that yields an oxetane.[6][9] This method offers a direct approach to the oxetane ring of the oxaspiro[3.3]heptane system.

Mechanistic Rationale

The reaction is initiated by the photoexcitation of the carbonyl compound to its singlet or triplet excited state. This excited carbonyl species then adds to the ground-state alkene in a non-concerted fashion, proceeding through a biradical intermediate. The regioselectivity of the reaction is governed by the stability of this biradical intermediate.[10][11] For the synthesis of an oxaspiro[3.3]heptane, a plausible approach would involve the photocycloaddition of a carbonyl compound (e.g., acetone) with an exocyclic alkene on an oxetane ring, such as 3-methyleneoxetane. The regioselectivity would favor the formation of the more stable biradical, which upon ring closure would yield the desired spirocyclic product.

While the Paternò-Büchi reaction is a well-established method for oxetane synthesis, specific and detailed protocols for the preparation of simple oxaspiro[3.3]heptanes are not as readily available in the literature compared to the other routes discussed. The existing examples often focus on more complex, substituted systems or the formation of related spiro-oxa-housanes.[12]

General Experimental Concept
  • A solution of the carbonyl compound (e.g., acetone) and the alkene (e.g., 3-methyleneoxetane) in a suitable solvent (e.g., acetonitrile or benzene) is prepared in a photoreactor.

  • The solution is deoxygenated by purging with an inert gas like nitrogen or argon, as oxygen can quench the excited triplet state of the carbonyl.

  • The mixture is then irradiated with a UV light source (e.g., a medium-pressure mercury lamp) for a sufficient period.

  • The progress of the reaction would be monitored by GC-MS or NMR spectroscopy.

  • Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or distillation to isolate the oxaspiro[3.3]heptane.

The yields and diastereoselectivity of Paternò-Büchi reactions can be highly dependent on the specific substrates, solvent, and reaction temperature.[9][10]

Conceptual Workflow Diagram

Paterno_Buchi Methyleneoxetane 3-Methyleneoxetane Photocycloaddition Photochemical [2+2] Cycloaddition (Paternò-Büchi) Methyleneoxetane->Photocycloaddition Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Photocycloaddition Product Oxaspiro[3.3]heptane Photocycloaddition->Product

Caption: Conceptual workflow for the Paternò-Büchi reaction route.

Head-to-Head Comparison

FeatureDouble Intramolecular CyclizationWittig Olefination, Epoxidation, Ring ExpansionPaternò-Büchi Reaction
Starting Materials Pentaerythritol-derived polyhalogenated alcohols or similar precursors.Cyclobutanone derivatives.Carbonyl compounds and exocyclic alkenes of oxetanes.
Number of Steps Typically 2-3 steps.Multi-step (typically 3-6 steps).Generally a single photochemical step.
Scalability Demonstrated on a >100 g scale.[4]Scalable, with multi-gram syntheses reported.[3]Can be challenging to scale up due to the nature of photochemical reactions.
Substrate Scope Well-suited for heteroatom-containing analogues. Scope for purely carbocyclic systems may be more limited.Versatile for introducing a wide range of substituents on the carbocyclic ring.Potentially broad, but highly dependent on the electronic properties of the carbonyl and alkene.
Yields Can be very high (e.g., 87% for the final step).[4]Moderate to good overall yields, but can be lower due to the multi-step nature.Highly variable, often moderate.
Key Advantages High efficiency, potential for protecting-group-free synthesis, demonstrated industrial scalability.High versatility for functionalization of the carbocyclic ring.Atom-economical, direct formation of the oxetane ring.
Key Disadvantages Starting materials may not be readily available for all desired analogues.Longer synthetic sequence, requires multiple purification steps.Requires specialized photochemical equipment, potential for side reactions, scalability can be an issue. Lack of specific, detailed protocols for the parent scaffold.

Conclusion

The choice of a synthetic route to oxaspiro[3.3]heptanes is contingent on the specific target molecule, the desired scale of the synthesis, and the available resources.

  • The Double Intramolecular Cyclization stands out as a highly efficient and scalable method, particularly for the synthesis of heteroatom-containing oxaspiro[3.3]heptanes, as evidenced by its application in the synthesis of a key pharmaceutical intermediate.

  • The Wittig Olefination, Epoxidation, and Ring Expansion sequence provides a versatile and reliable pathway for accessing a variety of functionalized 1-oxaspiro[3.3]heptanes, offering excellent opportunities for analogue synthesis through the modification of the starting cyclobutanone.

  • The Paternò-Büchi Reaction represents a conceptually elegant and direct approach. However, its practical application for the synthesis of the core oxaspiro[3.3]heptane scaffold appears less documented, and it may present challenges in terms of scalability and the need for specialized equipment.

For researchers embarking on the synthesis of oxaspiro[3.3]heptane derivatives, a thorough evaluation of these routes in the context of their specific research goals is highly recommended. The protocols and comparative data presented in this guide are intended to serve as a valuable resource in this decision-making process, ultimately facilitating the exploration of this promising chemical space in drug discovery and beyond.

References

  • Regioselectivity in the P
  • m-CPBA Epoxid
  • P
  • Oxetane Synthesis through the Paternò-Büchi Reaction. Molecules2013, 18(9), 11384-11411.
  • m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal
  • Regioselectivity in the P
  • Wittig Reaction. Organic Chemistry Portal
  • The Wittig Reaction. Chemistry LibreTexts
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. Request PDF
  • Johnson–Corey–Chaykovsky reaction. Wikipedia
  • Mechanism and Synthetic Use of Paternò-Büchi Reactions: Spin-Mapping and Photo-Aldol Reactions.
  • Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC
  • The Paternò-Büchi reaction—Mechanisms and applic
  • An interrupted Corey–Chaykovsky reaction of designed azaarenium salts: synthesis of complex polycyclic spiro- and fused cyclopropanoids. Chemical Science (RSC Publishing)
  • Synthesis of 3-Azabicyclo[3.2.0]heptane hydrochloride. Organic Syntheses Procedure
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Request PDF
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.

Sources

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized with 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer improved physicochemical properties and unique three-dimensional (3D) topologies is relentless. The spiro[3.3]heptane motif, particularly decorated with heteroatoms, has emerged as a compelling structural surrogate for commonly used saturated heterocycles.[1][2][3][4][5] Among the array of available building blocks, 6-Bromo-2-oxaspiro[3.3]heptane stands out as a versatile reagent for introducing the unique 2-oxaspiro[3.3]heptane core into lead compounds. This guide provides an in-depth, experience-driven comparison of the structural validation methodologies for novel compounds synthesized using this compound, contrasted with a more conventional piperidine-based analogue.

The Strategic Advantage of the 2-Oxaspiro[3.3]heptane Scaffold

The 2-oxaspiro[3.3]heptane moiety, a bioisostere of morpholine and piperidine, offers a distinct advantage in medicinal chemistry.[4][6] Its rigid, three-dimensional structure can lead to improved metabolic stability and aqueous solubility, key parameters in drug development.[6][7] The oxetane ring, a component of this spirocycle, is an increasingly popular motif for its ability to act as a polar, low-molecular-weight surrogate for gem-dimethyl and carbonyl groups.[8][9] The synthesis of such spirocycles often begins with commercially available starting materials like tribromoneopentyl alcohol.[10]

This guide will walk through the critical process of validating the structure of a novel compound, "Compound A," synthesized from this compound, and compare it to "Compound B," an analogous molecule built with a traditional piperidine scaffold.

The Imperative of Rigorous Structural Elucidation

The journey from a synthesized molecule to a validated drug candidate is paved with rigorous analytical characterization. The unambiguous confirmation of a molecule's structure is paramount, as even minor stereochemical differences can lead to drastic changes in biological activity and toxicity. For novel scaffolds like those derived from this compound, a multi-pronged analytical approach is not just recommended; it is essential.

The following sections will detail the application of key analytical techniques, providing both the "how" and the "why" for each step in the structural validation workflow.

A Comparative Workflow for Structural Validation

The logical flow for elucidating the structure of a novel compound involves a series of complementary analytical techniques. This workflow is designed to build a comprehensive and self-validating picture of the molecule's identity and purity.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Structural Analysis cluster_2 Detailed Structural Confirmation cluster_3 Final Validation Synthesis Synthesis Purification Purification Synthesis->Purification NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Initial Structure Hypothesis MS Mass Spectrometry (HRMS) Purification->MS Molecular Formula Purity Purity Analysis (e.g., HPLC) Purification->Purity NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity & Detailed Shifts MS->NMR_1D Xray X-ray Crystallography (if crystalline) NMR_2D->Xray Corroboration Final_Structure Confirmed Structure NMR_2D->Final_Structure Xray->Final_Structure Unambiguous 3D Structure Purity->Final_Structure

Caption: A typical workflow for the structural validation of a novel organic compound.

Part 1: Mass Spectrometry - The First Glimpse

High-resolution mass spectrometry (HRMS) provides the molecular weight and, crucially, the elemental composition of a new compound. For our novel compound synthesized from this compound, the presence of the bromine atom provides a distinctive isotopic signature.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve a small amount of the purified compound (approx. 0.1 mg) in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of ~10 µg/mL.

  • Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The presence of bromine, with its two major isotopes, 79Br and 81Br, in an approximate 1:1 ratio, will result in a characteristic M+ and M+2 isotopic pattern for the molecular ion.[11][12][13]

  • Data Analysis: Determine the accurate mass of the monoisotopic peak and use it to calculate the elemental composition. The observed isotopic pattern should match the theoretical pattern for a bromine-containing compound.

Comparative Analysis:

FeatureCompound A (from this compound)Compound B (from a non-brominated precursor)
Key Isotopic Signature Presence of a prominent M+2 peak with nearly equal intensity to the M+ peak, confirming the presence of one bromine atom.Absence of a significant M+2 peak (unless other isotopes like 34S are present).
Fragmentation Pattern May show characteristic loss of Br or fragments containing the bromine atom, again with the 1:1 isotopic pattern.Fragmentation will be dictated by the rest of the molecular structure.

The presence of the bromine isotopic pattern provides an immediate and powerful confirmation of the successful incorporation of the this compound-derived fragment.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. A combination of 1D and 2D NMR experiments provides a detailed picture of the molecular connectivity and stereochemistry.

1D NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum reveals the number of different types of protons and their immediate electronic environment, while the ¹³C NMR spectrum provides information about the carbon framework.

Experimental Protocol: 1D NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Key parameters to analyze include chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. The number of signals corresponds to the number of unique carbon atoms.

Comparative Analysis of Expected ¹H NMR Signals:

Structural MoietyCompound A (2-Oxaspiro[3.3]heptane derivative)Compound B (Piperidine derivative)
Spirocyclic Core Protons Distinct signals for the oxetane and cyclobutane rings, often in the 2.0-4.5 ppm range. The protons on the carbons adjacent to the oxygen in the oxetane ring will be significantly downfield.Broader signals for the piperidine ring protons, typically in the 1.5-3.5 ppm range.
Protons at the Point of Attachment The chemical shift of the proton on the carbon where the spirocycle is attached will be indicative of its new chemical environment.Similar to Compound A, but the overall pattern will be different due to the different ring system.

2D NMR: COSY, HSQC, and HMBC

2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and establishing the connectivity of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

G cluster_0 1D NMR Data cluster_1 2D NMR Correlation cluster_2 Structural Information H_NMR ¹H NMR Signals COSY COSY (¹H-¹H Connectivity) H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) H_NMR->HMBC C_NMR ¹³C NMR Signals C_NMR->HSQC C_NMR->HMBC Fragments Molecular Fragments COSY->Fragments HSQC->Fragments Connectivity Full Molecular Connectivity HMBC->Connectivity Fragments->HMBC

Caption: The interplay of 2D NMR techniques in establishing molecular connectivity.

By systematically analyzing these 2D NMR spectra, the complete bonding network of the novel compound can be established, confirming the successful reaction of this compound.

Part 3: X-ray Crystallography - The Definitive Structure

When a novel compound can be obtained as a single crystal of sufficient quality, X-ray crystallography provides the most definitive and unambiguous structural information.[14][15][16][17] It not only confirms the molecular connectivity but also provides precise bond lengths, bond angles, and the absolute stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a focused beam of X-rays.

  • Structure Solution and Refinement: Process the diffraction data to generate an electron density map. From this map, the positions of the atoms can be determined and refined to produce a final, highly accurate 3D model of the molecule.[18]

Comparative Insights from X-ray Crystallography:

FeatureCompound A (2-Oxaspiro[3.3]heptane derivative)Compound B (Piperidine derivative)
Conformation The spiro[3.3]heptane core will exhibit a rigid, puckered conformation. The precise bond angles and torsion angles of the oxetane and cyclobutane rings will be determined.The piperidine ring will likely adopt a chair conformation, and the orientation of substituents (axial vs. equatorial) will be unequivocally established.
Intermolecular Interactions The crystal packing will reveal how the molecules interact with each other in the solid state, which can provide insights into potential solid-state properties. The polar oxetane moiety may participate in specific intermolecular interactions.Similar to Compound A, the crystal packing will be determined, providing information on hydrogen bonding and other non-covalent interactions.

Part 4: The Role of Computational Chemistry

In cases where single crystals cannot be obtained, or to further support experimental findings, computational chemistry can be a powerful tool.[19][20][21] Density functional theory (DFT) calculations can be used to predict NMR chemical shifts, which can then be compared to the experimental data to help assign complex spectra or distinguish between possible isomers.[22]

Conclusion: A Robust and Self-Validating Approach

The structural validation of novel compounds synthesized from innovative building blocks like this compound requires a meticulous and multi-faceted analytical strategy. By integrating data from mass spectrometry, 1D and 2D NMR, and, when possible, X-ray crystallography, researchers can build an unassailable case for the structure of their new molecule. The unique structural and isotopic signatures provided by the this compound core, when compared to more conventional scaffolds, offer clear and distinct data points that facilitate a confident and accurate structural assignment. This rigorous approach is fundamental to ensuring the scientific integrity of drug discovery programs and ultimately, the development of safe and effective new medicines.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Wuitschik, G., et al. (2023). Oxetanes in Drug Discovery Campaigns.
  • Organic Compounds Containing Halogen
  • Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. (2025). ACS Fall 2025.
  • Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. (n.d.). NIH.
  • mass spectra - the M+2 peak. (n.d.). Chemguide.
  • Strain‐Release‐Driven Modular Synthesis of Oxetane‐Based Amide Bioisosteres: Concise, Robust and Scalable Approach. (2025).
  • Wuitschik, G., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry.
  • Computationally-assisted discovery and structure elucidation of n
  • Organic Compounds Containing Halogen
  • Bitchagno, G. T. M., & Fobofou Tanemossu, S. A. (2019). Computational methods for NMR and MS for structure elucidation III: More advanced approaches. Physical Sciences Reviews.
  • Computational methods for NMR and MS for structure elucidation II: database resources and advanced methods. (2025).
  • Mass spectrometry of halogen-containing organic compounds. (2025).
  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube.
  • tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate(1181816-12-5) 1H NMR. (n.d.). ChemicalBook.
  • Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2025).
  • Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.
  • Wuitschik, G., et al. (n.d.). Oxetanes in Drug Discovery: Structural and Synthetic Insights.
  • Strategies for structure elucidation of small molecules based on LC–MS/MS data from complex biological samples. (n.d.). PubMed Central.
  • Spiro[3.3]heptane-2-carboxylic acid, 6-oxo-(889944-57-4) 1H NMR. (n.d.). ChemicalBook.
  • 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. (2025).
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from St
  • X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. (n.d.). Madurai Kamaraj University.
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. (2025).
  • 4'-Ethyl 1,2-dimethyl 1',5-dibenzyl-4,4-dicyano-2'-oxo-5'-phenyl-1',2',4a,5-tetrahydro-4H-spiro[benzo[9][23]imidazo[1,2-a]pyridine. (n.d.). MDPI.
  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2025).
  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.).
  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.).
  • X-Ray Crystallography of Chemical Compounds. (n.d.). PMC - NIH.
  • X-ray crystallography. (n.d.). Wikipedia.
  • Synthesis and Structural Analysis of a New Class of azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. (2010). PubMed.
  • X-Ray Crystallography of Chemical Compounds. (2025).
  • 2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.).
  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. (n.d.).
  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (n.d.). French-Ukrainian Journal of Chemistry.
  • Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. (2025).
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. (n.d.).
  • Spirocyclic Oxetanes: Synthesis and Properties. (2025).
  • Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. (n.d.).
  • Spirocyclic oxetanes: synthesis and properties. (2008). PubMed. and properties. (2008). PubMed.

Sources

A Comparative Conformational Analysis: The Rigid Spirocyclic Scaffold of 2-Oxaspiro[3.3]heptane Versus the Dynamic Cyclohexane Ring

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the three-dimensional architecture of a molecule is a paramount determinant of its biological activity. The strategic incorporation of specific ring systems can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Among the myriad of cyclic scaffolds, the cyclohexane ring has been a cornerstone of organic chemistry, lauded for its predictable, low-energy chair conformation. However, the inherent flexibility of the cyclohexane ring, characterized by the rapid interconversion between its chair forms, can sometimes be a liability, leading to entropic penalties upon binding to a biological target.

This guide presents a detailed comparative conformational analysis of the classic cyclohexane ring and the more contemporary 2-oxaspiro[3.3]heptane scaffold. While cyclohexane is a well-trodden path, 2-oxaspiro[3.3]heptane, a strained spirocyclic system, has emerged as a compelling structural motif, offering a unique combination of three-dimensionality and conformational rigidity.[1] This guide will delve into the fundamental conformational preferences of both ring systems, supported by established experimental and computational data. We will explore the energetic landscapes that govern their shapes and provide an in-depth look at the experimental methodologies employed to study these conformations.

The Conformational Landscape of Cyclohexane: A Flexible Standard

The conformational analysis of cyclohexane is a foundational topic in organic chemistry, primarily due to its virtually strain-free nature in its most stable conformation.[2] The six-membered ring can adopt several conformations to minimize angle and torsional strain, with the "chair" conformation being the most stable and predominant form.[2][3]

The Chair Conformation and Ring Flipping

The chair conformation of cyclohexane features C-C-C bond angles of approximately 109.5°, nearly ideal for sp³-hybridized carbon atoms, thus minimizing angle strain.[2] In this conformation, the twelve hydrogen atoms are situated in two distinct types of positions: six are axial, pointing perpendicular to the mean plane of the ring, and six are equatorial, pointing outwards from the ring's equator.[4][5]

A key characteristic of the cyclohexane ring is its conformational dynamism. At room temperature, cyclohexane undergoes a rapid "ring flip" or "chair-chair interconversion," with an energy barrier of about 45 kJ/mol.[2] This process involves the interconversion between two equivalent chair conformations, during which all axial bonds become equatorial, and all equatorial bonds become axial.[2]

Boat and Twist-Boat Conformations

While the chair conformation is the global energy minimum, other higher-energy conformations exist on the potential energy surface. The "boat" conformation is one such form, which is less stable than the chair due to torsional strain from eclipsed C-H bonds and steric strain between the two "flagpole" hydrogens.[2] To alleviate some of this strain, the boat conformation can twist slightly to form the "twist-boat" conformation, which is lower in energy than the pure boat form but still significantly less stable than the chair.[6] For every 10,000 molecules of cyclohexane in a chair conformation at room temperature, there is no more than one molecule in the twist-boat conformation.[4]

The Conformational Landscape of 2-Oxaspiro[3.3]heptane: A Rigid Alternative

In stark contrast to the flexibility of cyclohexane, the 2-oxaspiro[3.3]heptane scaffold is characterized by its significant conformational rigidity. This rigidity stems from the fusion of two four-membered rings, an oxetane and a cyclobutane, through a common spirocyclic carbon atom. The inherent strain in these small rings dictates a more constrained conformational space.

The Puckered Nature of Four-Membered Rings

Both cyclobutane and oxetane, the constituent rings of 2-oxaspiro[3.3]heptane, are not planar.[4][7] A planar conformation would result in significant angle strain (ideal C-C-C bond angles of 90° instead of 109.5°) and torsional strain from eclipsed hydrogens.[3][8] To alleviate this, both rings adopt a "puckered" or "butterfly" conformation.[4][7] In cyclobutane, this puckering reduces torsional strain at the cost of a slight increase in angle strain, with the ring bond angles decreasing to about 88°.[8] Similarly, the oxetane ring is also puckered to minimize unfavorable eclipsing interactions.[9]

The Conformation of 2-Oxaspiro[3.3]heptane

The spirocyclic fusion in 2-oxaspiro[3.3]heptane locks the two puckered four-membered rings in a relatively fixed orientation. This results in a significantly more rigid structure compared to cyclohexane. The molecule is expected to exist predominantly in a single, low-energy conformation where both the oxetane and cyclobutane rings are puckered. The barrier to any conformational change would be substantially higher than the ring-flipping barrier in cyclohexane, effectively rendering the scaffold conformationally locked under normal conditions. This rigidity can be highly advantageous in drug design, as it reduces the entropic cost of binding to a target protein.

Quantitative Comparison of Conformational Properties

PropertyCyclohexane2-Oxaspiro[3.3]heptane (Inferred)
Predominant Conformation Chair[2][3]Puckered Spirocyclic
Conformational Flexibility High (undergoes rapid ring flipping)[2]Low (conformationally restricted)
Key Conformations Chair, Twist-Boat, Boat[3]Single predominant puckered conformation
Energy Barrier to Interconversion ~10.8 kcal/mol (Chair to Twist-Boat)[6]Expected to be significantly higher
Impact of Substituents Can significantly alter the equilibrium between axial and equatorial conformers (A-values)[10]Will have a more defined and predictable spatial orientation

Experimental and Computational Methodologies for Conformational Analysis

The elucidation of the conformational preferences of cyclic molecules relies on a synergistic combination of experimental techniques and computational modeling.

Experimental Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying the conformation of molecules in solution.

  • Methodology:

    • Sample Preparation: Dissolve the compound of interest (e.g., cyclohexane or a derivative of 2-oxaspiro[3.3]heptane) in a suitable deuterated solvent (e.g., CDCl₃).

    • ¹H and ¹³C NMR Spectra Acquisition: Record standard one-dimensional ¹H and ¹³C NMR spectra at room temperature. For cyclohexane, rapid ring flipping at room temperature results in a single time-averaged signal for all protons.[11]

    • Variable-Temperature (VT) NMR: To resolve individual conformers of flexible molecules like cyclohexane, lower the temperature of the NMR probe. As the temperature decreases, the rate of ring flipping slows down, leading to the decoalescence of the averaged signals into separate signals for the axial and equatorial protons.[12]

    • 2D NMR Techniques (COSY, NOESY): For more complex molecules, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-bond and through-space proton-proton connectivities, which helps in assigning the relative stereochemistry and conformation.

2. X-ray Crystallography:

X-ray crystallography provides the most definitive information about the solid-state conformation of a molecule.[13]

  • Methodology:

    • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step.

    • Data Collection: Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is collected as the crystal is rotated.

    • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms in the crystal lattice can be determined. This provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule in the solid state.[13]

Computational Modeling

Computational chemistry provides invaluable insights into the conformational energy landscape of molecules.

  • Methodology:

    • Conformational Search: Employ molecular mechanics (MM) or quantum mechanics (QM) methods to perform a systematic or stochastic search of the potential energy surface to identify all possible low-energy conformers.

    • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a higher level of theory (e.g., Density Functional Theory - DFT) to obtain accurate structures and relative energies.

    • Calculation of Spectroscopic Parameters: Predict NMR chemical shifts and coupling constants for the optimized conformers to aid in the interpretation of experimental NMR data.

Visualization of Conformational Analysis Workflows

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_data Data Integration & Interpretation NMR NMR Spectroscopy VT_NMR Variable-Temperature NMR NMR->VT_NMR For flexible molecules TwoD_NMR 2D NMR (COSY, NOESY) NMR->TwoD_NMR For complex structures Data_Int Comparison of Experimental & Calculated Data NMR->Data_Int Xray X-ray Crystallography Xray->Data_Int Conf_Search Conformational Search (MM/QM) Geom_Opt Geometry Optimization & Energy Calculation (DFT) Spec_Calc Spectroscopic Parameter Calculation Geom_Opt->Spec_Calc Spec_Calc->Data_Int Conf_Model Development of a Comprehensive Conformational Model Data_Int->Conf_Model

Caption: Workflow for Conformational Analysis.

Conclusion

The choice between a flexible and a rigid scaffold is a critical decision in the design of bioactive molecules. Cyclohexane, with its well-understood and dynamic conformational behavior, remains a valuable and versatile building block. However, for applications where conformational restriction is desired to enhance binding affinity and selectivity, the 2-oxaspiro[3.3]heptane motif presents a compelling alternative. Its inherent rigidity, a consequence of its strained spirocyclic nature, offers a pre-organized and three-dimensional framework that can lead to improved pharmacological profiles. A thorough understanding of the conformational properties of these and other ring systems, achieved through a combination of advanced experimental and computational techniques, is essential for the rational design of next-generation therapeutics.

References

  • BYJU'S.
  • KPU Pressbooks. 4.3 Conformation Analysis of Cyclohexane – Organic Chemistry I. [Link]
  • Dalal Institute. Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). [Link]
  • Chemistry LibreTexts. 3.
  • Slideshare.
  • Lumen Learning. Conformers of Cycloalkanes. [Link]
  • ACS Publications. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. [Link]
  • JoVE.
  • McGuire Research Group. Microwave Spectroscopy. [Link]
  • sikhcom.net.
  • Wikipedia.
  • Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane 1-H nmr. [Link]
  • Central Washington University. Conformational analysis of selected [2.
  • ChemRxiv.
  • Madurai Kamaraj University. X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. [Link]
  • PubMed. Computational study of conformational and chiroptical properties of (2R,3S,4R)-(+)-3,3',4,4',7-flavanpentol. [Link]
  • Thieme Chemistry. Synthesis of 2-Oxa-6-azaspiro[3.
  • Fisher Scientific. 2-Oxa-6-azaspiro[3.3]heptane 98.0+%, TCI America™. [Link]
  • PubMed. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.
  • ResearchGate. (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]
  • ResearchGate. Gas electron diffraction study of the vapour over dimethylamine-gallane leading to an improved structure for dimeric dimethylamidogallane, [Me 2NGaH2]2: A cautionary tale. [Link]
  • ResearchGate. (PDF) Ultrafast electron diffraction imaging of gas-phase molecules. [Link]
  • Wikipedia. X-ray crystallography. [Link]

Sources

A Senior Application Scientist's Guide to the Physicochemical Landscape of Spiro[3.3]heptane Analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Comparison for Modern Drug Discovery

Introduction: Embracing Three-Dimensionality in Medicinal Chemistry

For decades, the phenyl ring has been a cornerstone of drug design, valued for its predictable geometry and synthetic accessibility. However, the push to "escape from flatland" and explore novel chemical space has driven the adoption of saturated, three-dimensional scaffolds.[1] Among these, the spiro[3.3]heptane motif has emerged as a premier bioisostere for mono-, meta-, and para-substituted phenyl rings.[2][3] Its rigid, non-planar structure offers a unique vectoral presentation of substituents while often improving key physicochemical properties critical for a successful drug candidate.[1][4]

This guide provides an in-depth comparison of the physicochemical properties of spiro[3.3]heptane analogs against their traditional phenyl counterparts. We will delve into the experimental data, explain the causality behind the protocols used to generate this data, and offer insights for researchers, scientists, and drug development professionals aiming to leverage this valuable scaffold.

Lipophilicity: Balancing Permeability and Solubility

Lipophilicity, the affinity of a compound for a lipid environment, is a critical parameter that governs absorption, distribution, membrane penetration, and plasma protein binding.[] It is most commonly expressed as the partition coefficient (LogP) for neutral species or the distribution coefficient (LogD) at a specific pH for ionizable molecules.[6][7] An optimal lipophilicity profile is crucial; excessively high values can lead to poor solubility, high metabolic clearance, and off-target toxicity, while low values can hinder membrane permeability.[]

Comparative Analysis: Spiro[3.3]heptane vs. Phenyl Ring

A consistent advantage of replacing a phenyl ring with a spiro[3.3]heptane core is the reduction in lipophilicity. This is a direct consequence of increasing the sp³-to-sp² carbon ratio, which generally enhances aqueous solubility.

For example, when the meta-substituted phenyl ring in the FDA-approved anticancer drug Sonidegib was replaced with a spiro[3.3]heptane moiety, the calculated LogP (cLogP) dropped by 0.8 units.[8] While the experimental LogD was too high to measure accurately (≥3.5), the trend is clear and beneficial for improving the "drug-like" properties of a molecule.[8]

Further studies on trifluoromethyl-substituted spiro[3.3]heptanes have shown a non-monotonic trend in lipophilicity compared to other substituents, highlighting the nuanced effects of substitution on this scaffold.[9]

Table 1: Comparison of Lipophilicity (LogP/LogD)

CompoundScaffoldcLogPExperimental LogD (pH 7.4)Source
Sonidegibmeta-phenyl6.8≥ 3.5[8]
trans-analogSpiro[3.3]heptane6.0≥ 3.5[8]
cis-analogSpiro[3.3]heptane6.0≥ 3.5[8]
Amide Derivative (H)Spiro[3.3]heptane-1.89[9][10]
Amide Derivative (CF₃)Spiro[3.3]heptane-2.21[9][10]
Experimental Protocol: LogD Determination via Shake-Flask Method

The shake-flask method remains the "gold standard" for direct LogP and LogD determination due to its accuracy and direct measurement of partitioning.[11]

Causality of Experimental Choices:

  • n-Octanol/Phosphate Buffer: This biphasic system is the industry standard for mimicking the partitioning between a lipid membrane and the aqueous physiological environment.[]

  • pH 7.4 Buffer: Using a buffer at physiological pH is essential for determining LogD, which accounts for the distribution of both ionized and neutral forms of a drug, providing a more biologically relevant measure than LogP for ionizable compounds.[6][12]

  • LC-MS/MS Quantification: This analytical technique offers high sensitivity and specificity, allowing for accurate concentration determination in each phase, even for compounds with low solubility.[]

Step-by-Step Methodology:

  • Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Partitioning: An aliquot of the stock solution is added to a vial containing pre-saturated n-octanol and phosphate buffer (pH 7.4).

  • Equilibration: The vial is shaken vigorously for a set period (e.g., 1-4 hours) at a constant temperature (e.g., 37°C) to allow for complete partitioning and equilibration.[13]

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the aqueous and octanol layers.

  • Sampling & Analysis: A precise volume is carefully removed from each layer and the concentration of the test compound is quantified using a validated LC-MS/MS method.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Compound Stock (DMSO) prep2 Prepare n-Octanol & pH 7.4 Buffer partition Add Stock to Octanol/Buffer Vial prep2->partition equilibrate Shake to Equilibrate (37°C) partition->equilibrate separate Centrifuge to Separate Phases equilibrate->separate sample_aq Sample Aqueous Phase separate->sample_aq sample_org Sample Octanol Phase separate->sample_org analyze Quantify by LC-MS/MS sample_aq->analyze sample_org->analyze calculate Calculate LogD analyze->calculate

Caption: Workflow for experimental LogD determination using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed and exert its pharmacological effect. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and formulation challenges.[14] Solubility can be assessed using kinetic or thermodynamic methods.[14] Kinetic solubility measures the point of precipitation from a DMSO stock solution, which is useful for high-throughput screening, while thermodynamic solubility represents the true equilibrium concentration and is more relevant for later-stage development.[15]

Comparative Analysis: Enhancing Solubility

The replacement of a flat, aromatic ring with a more three-dimensional, saturated spiro[3.3]heptane scaffold generally disrupts crystal packing, which can lead to improved solubility. While the Sonidegib analogs mentioned earlier were poorly soluble (<1 μM), this is not representative of all cases and is likely influenced by other parts of the molecule.[8] The key takeaway is that the spiro[3.3]heptane core itself is not a liability for solubility and, in many contexts, can be an asset compared to a similarly substituted, planar phenyl ring.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given medium.[16]

Causality of Experimental Choices:

  • Phosphate-Buffered Saline (PBS): PBS at pH 7.4 is used to mimic physiological conditions and maintain a constant pH, which is critical as the solubility of ionizable compounds is pH-dependent.[17]

  • 24-hour Incubation: A prolonged incubation period with agitation ensures that the solution reaches thermodynamic equilibrium between the dissolved and solid states of the compound.

  • Filtration: Removing undissolved solid via filtration is a crucial step to ensure that the subsequent analysis only measures the concentration of the truly dissolved compound.

Step-by-Step Methodology:

  • Addition of Solid: An excess amount of the solid test compound is added to a vial containing PBS (pH 7.4).

  • Equilibration: The vial is sealed and agitated (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours.

  • Filtration: The resulting slurry is filtered through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved particles.

  • Dilution & Analysis: The clear filtrate is diluted with a suitable solvent, and the concentration is determined by a validated analytical method, such as UV-Vis spectroscopy or HPLC.[17]

  • Reporting: The solubility is reported in units such as µg/mL or µM.

G start Add Excess Solid Compound to PBS (pH 7.4) equilibrate Agitate for 24h at Constant Temperature start->equilibrate filter Filter Slurry to Remove Undissolved Solid equilibrate->filter analyze Quantify Concentration of Filtrate via HPLC/UV-Vis filter->analyze result Report Thermodynamic Solubility (µg/mL or µM) analyze->result

Caption: Protocol for thermodynamic solubility measurement.

Metabolic Stability: Predicting In Vivo Half-Life

Metabolic stability refers to a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily in the liver.[18] Compounds that are rapidly metabolized often have poor bioavailability and a short half-life, requiring more frequent or higher doses.[19] In vitro assays using liver fractions (microsomes, S9) or intact liver cells (hepatocytes) are essential for predicting in vivo metabolic clearance.[20]

Comparative Analysis: A Key Advantage

Replacing a phenyl ring, a common site of oxidative metabolism by Cytochrome P450 (CYP) enzymes, with a saturated, sp³-rich scaffold like spiro[3.3]heptane can significantly enhance metabolic stability. The absence of aromatic C-H bonds susceptible to hydroxylation blocks a major metabolic pathway.

In the case of the Sonidegib analogs, the spiro[3.3]heptane-containing compounds demonstrated markedly improved metabolic stability in human liver microsomes compared to the parent drug.[8] This is a powerful advantage that can translate directly to improved pharmacokinetic profiles in vivo.

Table 2: Comparison of Metabolic Stability

CompoundScaffoldHuman Liver Microsome Stability (% remaining after 1 hr)Source
Sonidegibmeta-phenyl34%[8]
trans-analogSpiro[3.3]heptane73%[8]
cis-analogSpiro[3.3]heptane62%[8]
Experimental Protocol: Liver Microsomal Stability Assay

This is a widely used in vitro ADME assay to evaluate Phase I metabolic activity.[20]

Causality of Experimental Choices:

  • Liver Microsomes: This subcellular fraction is enriched with CYP enzymes, the primary drivers of Phase I metabolism.[20] They are cost-effective and suitable for higher-throughput screening.

  • NADPH: This cofactor is required for the catalytic activity of CYP enzymes and must be added to initiate the metabolic reaction.

  • Time Points: Sampling at multiple time points allows for the calculation of the rate of metabolism and the compound's intrinsic clearance (Clint).[19]

Step-by-Step Methodology:

  • Preparation: Test compound, liver microsomes, and NADPH cofactor solution are prepared in a phosphate buffer.

  • Pre-incubation: The test compound and microsomes are pre-incubated at 37°C to allow for temperature equilibration.

  • Initiation: The metabolic reaction is initiated by adding the pre-warmed NADPH solution.

  • Sampling: Aliquots are removed at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.

  • Calculation: The percentage of compound remaining at each time point is plotted, and the half-life (t½) and intrinsic clearance are calculated.

G cluster_setup Assay Setup cluster_reaction Metabolic Reaction cluster_analysis Analysis & Calculation setup1 Pre-warm Compound + Microsomes at 37°C setup2 Pre-warm NADPH Solution initiate Initiate Reaction by Adding NADPH setup2->initiate sample Sample at T=0, 5, 15, 30, 60 min initiate->sample quench Quench with Cold Acetonitrile sample->quench process Centrifuge and Collect Supernatant quench->process analyze LC-MS/MS Analysis process->analyze calculate Calculate t½ and Intrinsic Clearance analyze->calculate

Caption: Workflow for an in vitro liver microsomal stability assay.

Plasma Protein Binding (PPB): Impact on Free Drug Concentration

Once in the bloodstream, drugs can bind to plasma proteins like albumin.[13] According to the "free drug hypothesis," only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[13][21] High plasma protein binding (>99%) can significantly impact a drug's distribution and effective dose.[22] Therefore, accurately measuring the fraction unbound (fu) is critical.

Experimental Protocol: PPB by Rapid Equilibrium Dialysis (RED)

Equilibrium dialysis is considered the gold standard for PPB assessment because it minimizes non-specific binding compared to methods like ultrafiltration.[23][24] The RED device is a commercial, high-throughput format of this technique.

Causality of Experimental Choices:

  • Semi-permeable Membrane: A membrane with a specific molecular weight cutoff (e.g., 8 kDa) allows the small molecule drug to pass through but retains the much larger plasma proteins.

  • Equilibrium: The system is incubated until the concentration of free drug is equal on both sides of the membrane, providing a direct measure of the unbound concentration.[22]

  • Matrix Matching: Samples from the plasma and buffer chambers are diluted into blank buffer and blank plasma, respectively, to create identical matrices for LC-MS/MS analysis, which minimizes matrix effects and ensures analytical accuracy.[24]

Step-by-Step Methodology:

  • Device Setup: The test compound is added to plasma (human or animal) and pipetted into one chamber of the RED device insert. The adjacent chamber is filled with an equal volume of dialysis buffer.

  • Incubation: The sealed device is placed in an incubator at 37°C and shaken for an adequate time (typically 4-6 hours) to reach equilibrium.[24]

  • Sampling: After incubation, aliquots are removed from both the plasma and buffer chambers.

  • Matrix Matching & Analysis: The plasma aliquot is diluted in buffer, and the buffer aliquot is diluted in blank plasma. The concentrations in both final samples are determined by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percent bound is calculated as 100 × (1 - fu).

Acidity/Basicity (pKa): Influence on Ionization State

The pKa is the pH at which a compound exists as 50% ionized and 50% neutral. It is a fundamental property that dictates a molecule's charge state, solubility, and permeability across biological membranes at different physiological pH values.[25]

Comparative Analysis: Substituent Effects on Acidity

The spiro[3.3]heptane scaffold allows for the systematic study of substituent effects on the pKa of attached functional groups. Research on 6-substituted spiro[3.3]heptane carboxylic acids and amines has shown a predictable trend based on the electron-withdrawing nature of the substituent. For both acids and protonated amines, the acidity increases (pKa decreases) in the following order: H < F < F₂ < CF₃.[9] This data is invaluable for fine-tuning the pKa of a lead compound to optimize its ADME properties.

Table 3: Comparison of Acidity (pKa) for Spiro[3.3]heptane Analogs

Functional GroupSubstituent at C6Experimental pKaSource
Carboxylic AcidH4.88[9][10]
Carboxylic AcidF4.60[9][10]
Carboxylic AcidF₂4.14[9][10]
Carboxylic AcidCF₃3.86[9][10]
Protonated AmineH10.74[9][10]
Protonated AmineF10.15[9][10]
Protonated AmineF₂9.07[9][10]
Protonated AmineCF₃8.24[9][10]
Experimental Protocol: pKa Determination by Potentiometric Titration

This classic method involves gradually titrating an acidic or basic solution of the compound and monitoring the pH with a calibrated meter.[26] The pKa is determined from the inflection point of the resulting titration curve.[27]

Causality of Experimental Choices:

  • Potentiometer/pH Meter: Provides precise and continuous measurement of the solution's pH as the titrant is added.

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) is important because ionic activity can influence pH measurements and the apparent pKa value.[26]

  • Inert Atmosphere: Purging with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of weak bases.[26]

Step-by-Step Methodology:

  • Calibration: The pH meter is calibrated using at least three standard buffers (e.g., pH 4, 7, and 10).[26]

  • Sample Preparation: A precise amount of the test compound is dissolved in water or a co-solvent system to a known concentration (e.g., 1 mM). An electrolyte (e.g., KCl) is added to maintain ionic strength.

  • Titration Setup: The solution is placed in a jacketed vessel at a constant temperature, and the calibrated pH electrode is immersed. The solution is purged with nitrogen.

  • Titration: For an acidic compound, the pH is adjusted to the acidic range (e.g., pH 2) with HCl. A standard solution of NaOH is then added in small, precise increments. For a basic compound, the process is reversed.

  • Data Recording: The pH is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: The pH is plotted against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve.[27]

Conclusion and Future Outlook

The spiro[3.3]heptane scaffold is more than just a three-dimensional replacement for the phenyl ring; it is a tool for rationally modulating key physicochemical properties. The experimental data clearly demonstrates that its incorporation can lead to a beneficial reduction in lipophilicity and a significant improvement in metabolic stability by removing a common site of oxidative metabolism. Furthermore, the scaffold provides a rigid framework for predictable tuning of acidity and basicity through substitution.

By understanding the comparative data and the robust experimental protocols used to measure these properties, drug discovery teams can make more informed decisions. The strategic use of spiro[3.3]heptane analogs allows scientists to overcome common ADME liabilities and unlock new, patent-free chemical space, ultimately accelerating the journey from a promising hit to a viable drug candidate.

References

  • Metabolic Stability and Metabolite Analysis of Drugs.
  • Metabolic Stability.
  • How to Measure the Plasma Protein Binding Ability of Your Drug Candid
  • Plasma Protein Binding Assay. BioIVT. [Link]
  • Plasma Protein Binding Assay.
  • Metabolic Stability Services. Eurofins Discovery. [Link]
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
  • Protocol for Determining pKa Using Potentiometric Titration.
  • Plasma Protein Binding - Technical Notes.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024-02-26). PubMed. [Link]
  • Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. [Link]
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
  • Perspectives in solubility measurement and interpretation. (2019-07-01).
  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere. (2024-01-22).
  • Development of Methods for the Determination of pKa Values. (2013-08-08).
  • LogD. (2019-01-12). Cambridge MedChem Consulting. [Link]
  • Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023-10-13).
  • How To Determine PKA Of Organic Compounds?. (2025-02-14). YouTube. [Link]
  • How to Determine Pka from Titration Curve. (2025-12-04).
  • Applications of spiro[3.3]heptane scaffolds to medchem purposes.
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. [Link]
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [Link]
  • Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]Heptane Building Blocks.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library. [Link]
  • Understanding LogP and LogD in Lipophilicity. Scribd. [Link]
  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. (2025-09-08).
  • Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.

Sources

The Spiro[3.3]heptane Scaffold: A Three-Dimensional Advantage in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Bioactivity of Spiro[3.3]heptane-Containing Drug Candidates

In the relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional "flat" chemical space dominated by aromatic rings. The spiro[3.3]heptane motif has emerged as a compelling three-dimensional (3D) scaffold, offering a rigid and structurally unique alternative to planar moieties.[1][2][3] This guide provides a comparative analysis of the bioactivity of drug candidates incorporating the spiro[3.3]heptane core, presenting experimental data that underscores its potential as a valuable bioisostere in modern drug discovery.[4][5][6][7][8]

The fundamental premise behind employing spiro[3.3]heptane is its ability to act as a saturated, non-planar bioisostere of the ubiquitous phenyl ring.[9][10][11] This substitution can profoundly influence a molecule's physicochemical properties, such as solubility and lipophilicity, while maintaining or even enhancing its biological activity.[12][13] The rigid, strained nature of the spiro[3.3]heptane framework can also lead to improved metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[14]

This guide will delve into specific case studies where the phenyl group in established drugs has been replaced by a spiro[3.3]heptane moiety, providing a head-to-head comparison of their biological performance.

Comparative Bioactivity Analysis: Phenyl vs. Spiro[3.3]heptane

Recent studies have demonstrated the successful incorporation of the spiro[3.3]heptane core into analogues of several FDA-approved drugs, including the anticancer agents Vorinostat and Sonidegib, and the local anesthetic Benzocaine.[9][10][11] These examples serve as excellent models for comparing the bioactivity of planar versus spirocyclic structures.

Anticancer Agents: A New Dimension in Oncology

1. Vorinostat Analogue: Targeting Histone Deacetylases (HDACs)

Vorinostat is a histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. Its structure features a terminal phenyl group. Researchers have synthesized an analogue where this phenyl ring is replaced by a spiro[3.3]heptane moiety.[14][15]

Table 1: Comparative Bioactivity of Vorinostat and its Spiro[3.3]heptane Analogue

CompoundTargetBioactivity MetricResultReference
VorinostatHDACCytotoxicity (HepG2 cells)Active at 50 µM[14][15]
Spiro[3.3]heptane Analogue (±)-77HDACCytotoxicity (HepG2 cells)Active at 50 µM[14][15]

The spiro[3.3]heptane analogue of Vorinostat demonstrated comparable cytotoxic action on human hepatocellular carcinoma cells (HepG2) to the parent drug, indicating that the spirocyclic core can effectively mimic the phenyl ring in this context.[14][15]

2. Sonidegib Analogue: Inhibiting the Hedgehog Signaling Pathway

Sonidegib is an inhibitor of the Smoothened (SMO) receptor in the Hedgehog signaling pathway, approved for the treatment of basal cell carcinoma. A key structural feature is a meta-substituted phenyl ring. This was replaced with a spiro[3.3]heptane scaffold, resulting in two diastereomers, (±)-trans-76 and (±)-cis-76.[13][15]

Table 2: Comparative Bioactivity and Physicochemical Properties of Sonidegib and its Spiro[3.3]heptane Analogues

CompoundIC50 (µM) in Gli reporter NIH3T3 cellsclogPlogD (pH 7.4)Metabolic Stability (t1/2, min) in human liver microsomesReference
Sonidegib0.096.8≥ 3.593[9][13]
(±)-trans-760.126.0≥ 3.547[9][13]
(±)-cis-760.246.0≥ 3.511[9][13]

The spiro[3.3]heptane analogues of Sonidegib retained potent inhibitory activity against the Hedgehog signaling pathway.[13] Notably, the replacement of the phenyl ring with the spiro[3.3]heptane core led to a decrease in calculated lipophilicity (clogP) by 0.8 units, a desirable feature for improving drug-like properties.[9][13] However, the metabolic stability of the spirocyclic analogues in human liver microsomes was reduced compared to Sonidegib.[9]

Local Anesthetics: A Non-Aromatic Approach

Benzocaine Analogue: Modulating Sodium Channels

Benzocaine, a widely used local anesthetic, contains a para-substituted phenyl ring. A spiro[3.3]heptane-containing analogue was synthesized and evaluated for its anesthetic effect.[9][11]

Table 3: Comparative Bioactivity of Benzocaine and its Spiro[3.3]heptane Analogue

CompoundBioactivity MetricResultReference
BenzocaineLocal anesthetic effect (in vivo)Significant analgesic effect[9]
Spiro[3.3]heptane AnalogueLocal anesthetic effect (in vivo)Activity very similar to Benzocaine[9]

The spiro[3.3]heptane analogue of Benzocaine exhibited a local anesthetic effect that was very similar to the parent drug, demonstrating that the spirocyclic core can effectively replace the para-substituted phenyl ring in this application.[9]

Experimental Protocols

To ensure scientific integrity and enable reproducibility, the following are representative experimental protocols for the key assays mentioned.

Protocol 1: Cell Viability Assay (e.g., for Vorinostat analogues)

This protocol outlines a typical method for assessing the cytotoxic effects of compounds on a cancer cell line.

  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Preparation: Test compounds (Vorinostat and its spiro[3.3]heptane analogue) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired concentrations in cell culture media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with medium containing the test compounds at various concentrations. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 hours).

  • Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT or CellTiter-Glo® assay, which measures metabolic activity.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and IC50 values (the concentration of compound that inhibits cell growth by 50%) can be calculated.

Protocol 2: Hedgehog Signaling Pathway Inhibition Assay (e.g., for Sonidegib analogues)

This protocol describes a reporter gene assay to measure the inhibition of the Hedgehog signaling pathway.

  • Cell Line: A stable NIH3T3 cell line containing a Gli-responsive firefly luciferase reporter gene is used.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of the test compounds (Sonidegib and its spiro[3.3]heptane analogues) in the presence of a Hedgehog pathway agonist (e.g., SAG).

  • Incubation: Cells are incubated for a sufficient period to allow for reporter gene expression (e.g., 24-48 hours).

  • Luciferase Assay: The luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control, and IC50 values are determined by fitting the data to a dose-response curve.

Protocol 3: In Vitro Metabolic Stability Assay

This protocol is used to assess the metabolic stability of a compound in the presence of liver microsomes.

  • Reaction Mixture Preparation: A reaction mixture containing human liver microsomes, a NADPH-regenerating system, and a buffer (e.g., phosphate buffer, pH 7.4) is prepared.

  • Compound Incubation: The test compound is added to the reaction mixture and incubated at 37°C.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).

  • Analysis: The samples are analyzed by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear portion of the curve is used to calculate the in vitro half-life (t1/2).

Visualizing the Concepts

To better illustrate the concepts discussed, the following diagrams are provided.

Diagram 1: Bioisosteric Replacement of a Phenyl Group

G cluster_0 Traditional Drug Scaffold cluster_1 Spiro[3.3]heptane-Containing Analogue Phenyl Phenyl Group (Planar, Aromatic) Spiroheptane Spiro[3.3]heptane (3D, Saturated) Phenyl->Spiroheptane Bioisosteric Replacement

Caption: Bioisosteric replacement of a phenyl group with a spiro[3.3]heptane moiety.

Diagram 2: Experimental Workflow for Comparative Bioactivity

G cluster_0 Compound Synthesis cluster_1 In Vitro Assays cluster_2 Comparative Analysis Parent_Drug Parent Drug (Phenyl-containing) Bio_Assay Biological Activity (e.g., IC50) Parent_Drug->Bio_Assay PK_Assay Physicochemical & Pharmacokinetic Properties (e.g., logP, t1/2) Parent_Drug->PK_Assay Spiro_Analogue Spiro[3.3]heptane Analogue Spiro_Analogue->Bio_Assay Spiro_Analogue->PK_Assay Comparison Head-to-Head Comparison of Data Bio_Assay->Comparison PK_Assay->Comparison

Caption: Workflow for comparing the bioactivity of parent drugs and their spiro-analogues.

Conclusion and Future Perspectives

The strategic incorporation of the spiro[3.3]heptane scaffold represents a promising avenue for the development of novel therapeutics with enhanced properties. The case studies presented here clearly demonstrate that this 3D motif can effectively serve as a bioisostere for the phenyl ring, maintaining or even improving biological activity while favorably modulating physicochemical properties.[9][12] As synthetic methodologies for accessing diverse spiro[3.3]heptane building blocks continue to advance, we can anticipate an expansion of their application in drug discovery programs targeting a wide range of diseases.[16][17] The "escape from flatland" is not merely a conceptual trend but a tangible strategy for creating the next generation of innovative medicines.[1]

References

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Spiro[3.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Spiro[3.3]heptane scaffolds as benzene bioisosteres.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. Wiley Online Library.
  • Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery. Enamine.
  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
  • Synthesis of functionalized (racemic) spiro[3.3]heptanes for use as...
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed.
  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • Spirocyclic Scaffolds in Medicinal Chemistry.
  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements.
  • (PDF) Spiro[3.3]heptane as a Saturated Benzene Bioisostere.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere.

Sources

The Ascendance of a Spirocyclic Scaffold: A Comparative Guide to 6-Bromo-2-oxaspiro[3.3]heptane in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities with enhanced pharmacological profiles, the architecture of molecular scaffolds is a critical determinant of success. The "escape from flatland"—a strategic shift towards three-dimensional molecular frameworks—has propelled spirocycles to the forefront of modern medicinal chemistry.[1][2][3] Among these, 6-bromo-2-oxaspiro[3.3]heptane emerges as a particularly compelling building block for parallel synthesis, offering a unique constellation of properties that address common challenges in drug discovery, including metabolic stability and aqueous solubility.

This guide provides an in-depth evaluation of this compound, contrasting its performance and the properties of its derivatives with those of more conventional cycloalkane-based building blocks. Through a synthesis of literature-derived data and field-proven insights, we will explore the causal relationships between molecular structure and performance, offering a robust framework for its strategic deployment in discovery campaigns.

The Spirocyclic Advantage: Beyond Flatland with this compound

The spiro[3.3]heptane framework, characterized by two cyclobutane rings sharing a single carbon atom, imparts a rigid, well-defined three-dimensional geometry to molecules.[3][4] The incorporation of an oxetane ring in this compound introduces a polar oxygen atom, which can significantly influence a compound's physicochemical properties.[5][6] This strategic combination of a spirocyclic core and an oxetane moiety offers several advantages over traditional flat or less rigid cyclic systems.

The inherent rigidity of the spiro[3.3]heptane scaffold can lead to a reduced entropic penalty upon binding to a biological target, potentially enhancing binding affinity.[2] Furthermore, the introduction of the oxetane ring has been shown to improve aqueous solubility and metabolic stability when compared to carbocyclic analogs.[5][6][7] The oxygen atom can act as a hydrogen bond acceptor, and the overall polarity of the oxetane can mitigate the lipophilicity often associated with sp3-rich scaffolds.

Comparative Performance in Parallel Synthesis: A Head-to-Head Evaluation

To objectively assess the utility of this compound in a high-throughput setting, we present a comparative analysis against two commonly employed building blocks in parallel synthesis: bromocyclopentane and bromocyclohexane. The primary focus of this comparison is the generation of diverse amine libraries via nucleophilic substitution, a cornerstone of many drug discovery programs.

Table 1: Comparative Physicochemical Properties of Scaffolds and Amine Derivatives
PropertyThis compoundBromocyclopentaneBromocyclohexane
Molecular Weight ( g/mol ) 177.04149.04163.07
Calculated logP 1.562.432.89
Topological Polar Surface Area (Ų) 9.2300
General Solubility Higher aqueous solubility expectedLower aqueous solubilityLowest aqueous solubility
Metabolic Stability Generally enhancedVariableOften susceptible to CYP450 oxidation

Data synthesized from multiple sources.

The data in Table 1 underscores the key advantages of the this compound scaffold. Its lower calculated logP and non-zero polar surface area suggest a more favorable profile for aqueous solubility compared to its carbocyclic counterparts. This is a critical parameter in drug development, as poor solubility can hinder absorption and bioavailability.[5][6]

Furthermore, the oxetane moiety is known to be more metabolically stable than simple cycloalkanes.[7][8] Cyclohexyl and cyclopentyl groups are often sites of metabolic oxidation by cytochrome P450 enzymes, leading to rapid clearance. The oxetane ring in this compound is less prone to such metabolic transformations, potentially leading to an improved pharmacokinetic profile.[7]

Experimental Workflow: Parallel Synthesis of Amine Libraries

The following is a generalized protocol for the parallel synthesis of a diverse amine library using this compound and its comparators. This workflow is designed for high-throughput execution in 96-well plates.[9]

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Dispense Amine Stock Solutions (in DMSO) into 96-well plate add_bromo Add Bromo-scaffold Solution (this compound, bromocyclopentane, or bromocyclohexane in DMA) prep_reagents->add_bromo add_base Add Base (e.g., DIEA in DMA) add_bromo->add_base incubation Seal plate and incubate (e.g., 80 °C, 16 h) add_base->incubation quench Quench reaction (e.g., with water) incubation->quench extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry Evaporate solvent extract->dry analyze Reconstitute in DMSO/MeOH for LC-MS and other analyses dry->analyze G cluster_scaffolds Building Blocks cluster_properties Resulting Compound Properties cluster_outcome Drug Discovery Potential spiro This compound spiro_props Improved Solubility Enhanced Metabolic Stability Favorable 3D Geometry spiro->spiro_props leads to cyclo Bromocycloalkanes (Cyclopentane, Cyclohexane) cyclo_props Increased Lipophilicity Potential Metabolic Liability Less Defined 3D Shape cyclo->cyclo_props leads to spiro_outcome Higher Quality Leads Improved PK/PD Profile spiro_props->spiro_outcome contributes to cyclo_outcome Potential for Poor ADME Properties cyclo_props->cyclo_outcome contributes to

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

As a Senior Application Scientist, my focus extends beyond the synthesis and application of novel compounds to ensuring their entire lifecycle, including disposal, is managed with scientific rigor and an unwavering commitment to safety and environmental stewardship. This guide provides essential, step-by-step procedures for the proper disposal of 6-Bromo-2-oxaspiro[3.3]heptane, a halogenated organic compound. The protocols outlined here are designed to provide clarity and ensure that researchers, scientists, and drug development professionals can manage this chemical waste stream responsibly.

The fundamental principle guiding the disposal of this compound is the imperative to prevent its release into the environment.[1][2] Halogenated organic compounds can be toxic and environmentally persistent; therefore, they must never be disposed of down the drain or in regular trash.[1][3][4] This guide will walk you through the necessary precautions, waste segregation, and formal disposal request procedures.

I. Immediate Safety and Handling Precautions

Before initiating any disposal-related activities, it is paramount to handle this compound with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, a lab coat, and nitrile gloves.[1][5] All handling of this compound, including the preparation of waste containers, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.[1][6]

II. Waste Characterization and Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal.[7][8] this compound is classified as a halogenated organic compound due to the presence of bromine.[9]

Key Segregation Steps:

  • Designated Waste Container: All waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[1][9] These containers are typically provided by your institution's Environmental Health and Safety (EHS) department.

  • Avoid Co-mingling: Never mix halogenated organic waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[4][10] It is also crucial to keep it separate from other waste streams such as acids, bases, oxidizers, and heavy metals to avoid potentially violent reactions.[8][9]

  • Solid vs. Liquid Waste: Maintain separate waste streams for solid and liquid waste containing this compound.[7] For instance, contaminated consumables like gloves or weighing paper should be collected in a designated solid waste container.

Waste Type Description Container Type Disposal Stream
Liquid Waste Unused or residual this compound, solutions containing the compound, and solvent rinses.Properly labeled, leak-proof container (often polyethylene).[6]Halogenated Organic Liquid Waste
Solid Waste Contaminated gloves, weighing boats, pipette tips, and other disposable lab supplies.Lined, sealed container labeled for solid halogenated waste.Halogenated Organic Solid Waste
Empty Containers Original containers of this compound.Must be triple-rinsed with a suitable solvent.[3] The rinseate is collected as halogenated liquid waste.After decontamination, can be disposed of as regular trash with labels defaced.[3]

III. Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Collection cluster_labeling Labeling and Storage cluster_disposal Final Disposal A 1. Don Appropriate PPE (Goggles, Lab Coat, Gloves) B 2. Work in a Chemical Fume Hood A->B C 3. Obtain Designated 'Halogenated Organic Waste' Container B->C D 4. Transfer Waste into Container C->D E 5. Securely Cap Container (Keep closed when not in use) D->E F 6. Affix Hazardous Waste Tag E->F G 7. List All Constituents and Approximate Percentages F->G H 8. Store in Satellite Accumulation Area (SAA) G->H I 9. Submit Waste Pickup Request to EHS H->I J 10. Await Professional Waste Removal I->J

Caption: Workflow for the safe disposal of this compound.

IV. Decontamination of Empty Containers

A container that has held this compound is not considered empty until it has been properly decontaminated.[3]

  • Triple Rinsing: The standard procedure is to triple rinse the container with a solvent capable of dissolving the compound.[3] A small amount of a suitable organic solvent, such as acetone or ethanol, should be used for each rinse.

  • Rinseate Collection: The solvent from all three rinses, known as rinseate, must be collected and disposed of as halogenated organic liquid waste.[3]

  • Final Disposal of Container: Once triple-rinsed, the container can be disposed of as regular laboratory glass or plastic waste after defacing or removing all hazardous labels.[3] The cap should be removed to indicate it is empty.[3]

V. Spill Management

In the event of a spill, the primary goal is to contain and absorb the material safely.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment: For small spills within a fume hood, use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully sweep or scoop the absorbent material into a designated container for solid halogenated waste.

  • Decontamination: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

The decision-making process for handling waste generated from this compound is summarized in the diagram below.

WasteDecisionTree Decision Tree for this compound Waste Start Waste Generated Containing This compound IsLiquid Is the waste primarily liquid? Start->IsLiquid LiquidWaste Collect in 'Halogenated Organic Liquid Waste' Container IsLiquid->LiquidWaste Yes IsContainer Is it an empty container? IsLiquid->IsContainer No SolidWaste Collect in 'Halogenated Organic Solid Waste' Container IsContainer->SolidWaste No (Contaminated Solid) RinseContainer Triple-rinse with solvent IsContainer->RinseContainer Yes CollectRinseate Collect rinseate as halogenated liquid waste RinseContainer->CollectRinseate DisposeContainer Dispose of container as non-hazardous waste (labels removed) CollectRinseate->DisposeContainer

Caption: Decision tree for segregating waste from this compound.

By adhering to these scientifically grounded procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal guidelines and the Safety Data Sheet (SDS) for any chemical before handling.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
  • Properly Managing Chemical Waste in Labor
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
  • Hazardous Waste and Disposal Considerations. American Chemical Society. [Link]
  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]
  • Hazardous Waste Segreg
  • Halogenated Solvents in Labor
  • Halogenated Solvents. University of Washington Environmental Health & Safety. [Link]
  • Safety Data Sheet for 2-Oxa-6-azaspiro[3.3]heptane. Angene Chemical. [Link]

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-2-oxaspiro[3.3]heptane

Author: BenchChem Technical Support Team. Date: January 2026

Greetings to my fellow researchers and drug development professionals. In our line of work, the novel building blocks we handle are the keys to unlocking future therapies. Compounds like 6-Bromo-2-oxaspiro[3.3]heptane, with its unique strained spirocyclic oxetane motif, represent a frontier in medicinal chemistry, offering new vectors for exploring chemical space. However, with great potential comes the great responsibility of ensuring safety. This guide is designed to provide you with the essential, immediate safety and logistical information for handling this specific reagent. We will move beyond a simple checklist to understand the why behind each safety protocol, ensuring a self-validating system of laboratory practice.

Part 1: Hazard Identification and Risk Assessment

Before a single container is opened, a thorough understanding of the compound's hazard profile is paramount. A Safety Data Sheet (SDS) for this compound provides critical, compound-specific safety information that forms the basis of our risk assessment.[1]

GHS Hazard Classification:

According to the Global Harmonized System (GHS), this compound is classified as follows:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory tract irritation
Source: this compound Safety Data Sheet.[1]

The Causality Behind the Hazards:

  • Irritation Potential: The strained oxetane ring and the presence of a bromine atom contribute to the molecule's reactivity. Upon contact with skin or eyes, it can lead to irritation.[1][2] The mechanism likely involves disruption of cell membranes and localized inflammatory responses. Prolonged or repeated contact can exacerbate this, leading to dermatitis.

  • Respiratory Hazard: As a fine powder or vapor, the compound can irritate the respiratory tract if inhaled.[1] This is a common hazard for many halogenated organic compounds.

  • Oral Toxicity: The "Harmful if swallowed" classification indicates that accidental ingestion can lead to systemic effects.[1]

Our primary goal is to establish engineering and personal protective barriers to prevent the compound from coming into contact with our body through any of these routes: dermal (skin), ocular (eyes), inhalation (lungs), or ingestion (mouth).

Part 2: Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all approach; it is a direct response to the identified hazards. The precautionary statement P280, "Wear protective gloves/protective clothing/eye protection/face protection," serves as our foundation.[1]

Core PPE Requirements:
PPE CategorySpecificationRationale and Field Insights
Eye/Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield is required over goggles when handling larger quantities (>25g) or during splash-prone procedures (e.g., reaction quenching, solvent removal).Goggles provide a seal around the eyes to protect against splashes and fine particulates.[3] A face shield offers a secondary, broader barrier of protection for the entire face, which is crucial as skin irritation is a known hazard.[1]
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil).Nitrile provides good resistance against a range of chemicals and is a standard for general laboratory work.[4] Crucially, no glove material is impervious forever. For prolonged handling, consider double-gloving or using thicker gloves. Always inspect gloves for pinholes or tears before use and wash hands thoroughly after removal.[3]
Body Protection Flame-resistant (FR) lab coat, fully buttoned with sleeves rolled down. Long pants and closed-toe shoes are mandatory.A lab coat protects your skin and personal clothing from spills and contamination.[4] Closed-toe shoes made of a non-porous material prevent injury from spills and dropped objects.[3]
Respiratory Protection Not typically required for small-scale handling in a certified chemical fume hood.All manipulations of this compound should be performed within a properly functioning chemical fume hood to control vapors and dust.[4] This engineering control is the primary defense against respiratory irritation.[1] A respirator may be required for large spills or if engineering controls are insufficient.
Step-by-Step PPE Donning and Doffing Procedure

Donning (Putting On) Sequence:

  • Lab Coat and Attire: Ensure your lab coat is on, fully buttoned, and that you are wearing long pants and closed-toe shoes.

  • Eye Protection: Put on your chemical splash goggles.

  • Gloves: Don your nitrile gloves, ensuring they overlap the cuffs of your lab coat.

Doffing (Taking Off) Sequence - The "Contaminated-to-Clean" Workflow:

  • Gloves: Remove gloves first. Using a gloved hand, peel the other glove off from the cuff towards the fingertips, turning it inside out. Slide the ungloved finger under the cuff of the remaining glove and peel it off, so the first glove is contained within the second. Dispose of them immediately in the designated solid waste container.

  • Lab Coat: Remove your lab coat, folding the contaminated exterior inward. Hang it in its designated location or place it in the appropriate laundry receptacle if contaminated.

  • Eye Protection: Remove goggles last, handling them by the strap.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.[1]

Part 3: Operational and Disposal Plans

Safe handling extends beyond personal protection to include the entire lifecycle of the chemical in your lab, from receipt to disposal.

Experimental Workflow: Handling the Reagent

The following diagram outlines the critical control points when working with this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Post-Handling Phase Prep 1. Risk Assessment Review SDS & SOP PPE 2. Don Correct PPE (Goggles, Gloves, Lab Coat) Prep->PPE FumeHood 3. Verify Fume Hood Is Operational PPE->FumeHood Weigh 4. Weigh Compound (Use anti-static weigh boat) FumeHood->Weigh Transfer 5. Transfer to Reaction Vessel Weigh->Transfer Reaction 6. Perform Reaction Transfer->Reaction Decontaminate 7. Decontaminate Glassware & Work Surface Reaction->Decontaminate Waste 8. Segregate Waste (Halogenated Organic) Decontaminate->Waste Doff 9. Doff PPE Correctly Waste->Doff Wash 10. Wash Hands Doff->Wash

Caption: Workflow for Safely Handling this compound.

Spill Response Plan
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the lab.

  • Assess: From a safe distance, assess the extent of the spill.

  • Contain (if safe): For small spills inside a fume hood, use a chemical spill kit with an inert absorbent material (like vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container. Decontaminate the area with a suitable solvent, followed by soap and water.

  • Report: Report all spills to your institution's Environmental Health & Safety (EHS) department.[5]

Disposal Plan: A Critical Step

As a brominated organic compound, this compound must be disposed of as halogenated organic waste .[4][6]

Why the Segregation? Halogenated and non-halogenated waste streams are treated differently. Non-halogenated solvents can often be recycled as fuel, while halogenated solvents require high-temperature incineration with special scrubbers to neutralize the resulting acidic gases (like HBr).[7] Mixing the two streams leads to costly and environmentally intensive disposal for the entire volume.

Step-by-Step Disposal Protocol:

  • Waste Container: Use a clearly labeled, dedicated "Halogenated Organic Waste" container with a secure screw-top cap.[6][8]

  • Segregation:

    • Solid Waste: Contaminated gloves, weigh boats, and absorbent materials should be placed in a sealed, labeled bag and then into the solid hazardous waste container.

    • Liquid Waste: Unused solutions or reaction mixtures containing the compound should be poured into the liquid halogenated waste container.

  • Labeling: Ensure the waste container label includes the full chemical name, "this compound," and indicates the associated hazards (Irritant, Harmful).[6]

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup by your institution's EHS department for final disposal.

By adhering to these protocols, you not only protect yourself and your colleagues but also contribute to the responsible management of chemical reagents from cradle to grave. Stay vigilant, stay informed, and continue your innovative work safely.

References

  • Science Ready. (n.d.). Safe Handing & Disposal of Organic Substances – HSC Chemistry.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
  • Temple University Environmental Health & Radiation Safety. (n.d.). Halogenated Solvents in Laboratories.
  • Chem-Impex International, Inc. (n.d.). This compound, min 97%, 100 mg.
  • University of British Columbia Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal.
  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety.
  • Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 3-Bromopentane.
  • Angene Chemical. (2021, May 1). Safety Data Sheet: 2-Oxa-6-azaspiro[3.3]heptane.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1363380-78-2, this compound.
  • Singh, H., & Fabian, W. M. (2003). Mammalian Toxicity of Organic Compounds of Bromine and Iodine. In The Handbook of Environmental Chemistry (Vol. 3, Pt. P, pp. 1-33). Springer, Berlin, Heidelberg.
  • Tulane University Office of Environmental Health and Safety. (n.d.). Chemical Safety.
  • White, P. S., et al. (2022). Behavioral and Neuronal Effects of Inhaled Bromine Gas: Oxidative Brain Stem Damage. International Journal of Molecular Sciences, 23(19), 11894.
  • Wiles, C., & Watts, P. (2024). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 67(1), 1-22.
  • Compliance Partners. (2024, April 5). PPE and Safety Equipment When Using Chemicals.
  • ChemSrc. (2025, September 22). This compound(CAS#:1363380-78-2) MSDS, density, melting point, boiling point, structure, formula, molecular weight.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-2-oxaspiro[3.3]heptane
Reactant of Route 2
6-Bromo-2-oxaspiro[3.3]heptane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.